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  • Product: Nicofuranose
  • CAS: 12041-87-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Nicofuranose

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Nicofuranose, chemically known as 1,3,4,6-tetra-O-nicotinoyl-β-D-fructofuranose, is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nicofuranose, chemically known as 1,3,4,6-tetra-O-nicotinoyl-β-D-fructofuranose, is a niacin derivative with significant hypolipidemic properties.[1][2] This technical guide provides a comprehensive overview of the synthetic pathways to nicofuranose and the analytical methods for its structural elucidation. The primary chemical synthesis route involves the esterification of D-fructose with a nicotinic acid derivative. Additionally, a prospective enzymatic pathway is discussed as a greener alternative. The guide details plausible experimental protocols, based on established organic chemistry principles, and outlines the expected outcomes from modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the structural verification of the synthesized compound. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing both foundational knowledge and practical insights into the chemistry of nicofuranose.

Introduction: The Significance of Nicofuranose

Nicofuranose is a tetraester derivative of D-fructofuranose and nicotinic acid (niacin or vitamin B3).[1][2][3] It is recognized for its role as a hypolipidemic agent, contributing to the management of cardiovascular diseases by modulating lipid profiles.[1][4] The therapeutic action of nicofuranose is primarily attributed to the in vivo hydrolysis of its ester bonds, leading to the gradual release of nicotinic acid. This slow release mechanism is believed to mitigate some of the undesirable side effects associated with high doses of immediate-release niacin, such as flushing. The unique furanose structure of the sugar backbone also plays a crucial role in the pharmacokinetic profile of the drug. A thorough understanding of its synthesis and precise structural characteristics is therefore paramount for quality control, new analog development, and further pharmacological studies.

Synthesis of Nicofuranose: Pathways and Protocols

The synthesis of nicofuranose is fundamentally an esterification process, where the hydroxyl groups of fructofuranose are reacted with a nicotinic acid derivative. Both chemical and enzymatic methods are viable for this transformation.

Chemical Synthesis Pathway: Esterification of Fructose

The most direct and established method for synthesizing nicofuranose is the chemical esterification of D-fructose with an activated form of nicotinic acid, such as nicotinoyl chloride, in the presence of a base. Pyridine is a commonly used solvent and base for this type of acylation reaction, as it neutralizes the hydrochloric acid byproduct.[5][6][7]

Causality behind Experimental Choices:

  • Activation of Nicotinic Acid: Nicotinic acid itself is not reactive enough to esterify the hydroxyl groups of fructose efficiently. Conversion to the more electrophilic nicotinoyl chloride significantly enhances the reaction rate. This is a standard strategy in ester synthesis.

  • Use of Pyridine: Pyridine serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate with nicotinoyl chloride. Secondly, it acts as a base to quench the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

  • Fructose as the Starting Material: D-fructose is a readily available and inexpensive natural sugar that exists in both pyranose and furanose forms in solution. The reaction conditions can be optimized to favor the formation of the fructofuranose ester.

Materials:

  • D-Fructose

  • Nicotinoyl chloride hydrochloride

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Ethanol

Procedure:

  • Preparation of Nicotinoyl Chloride: Nicotinoyl chloride can be prepared from nicotinic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent under anhydrous conditions.

  • Esterification Reaction:

    • Suspend D-fructose in a generous amount of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

    • Cool the suspension in an ice bath (0 °C).

    • Dissolve nicotinoyl chloride hydrochloride in anhydrous pyridine and add it dropwise to the fructose suspension over a period of 1-2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid chloride and pyridine hydrochloride), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude nicofuranose by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • The purified fractions can be combined and recrystallized from a suitable solvent system, such as ethanol/water, to yield pure nicofuranose.[8][9]

Enzymatic Synthesis Pathway: A Green Alternative

Enzymatic synthesis of sugar esters is an attractive alternative to chemical methods due to its high selectivity, milder reaction conditions, and reduced environmental impact. Lipases are commonly employed for the esterification of sugars.

Causality behind Experimental Choices:

  • Enzyme Specificity: Lipases can exhibit regioselectivity, potentially allowing for the targeted esterification of specific hydroxyl groups on the fructose molecule if desired. For the synthesis of the tetra-ester, reaction conditions would be optimized for complete esterification.

  • Reaction Medium: The choice of solvent is critical in enzymatic reactions. Non-aqueous solvents or ionic liquids are often used to solubilize the sugar and fatty acid (or its ester) and to shift the reaction equilibrium towards synthesis.

Enzymatic_Synthesis_Workflow

Figure 1: Conceptual workflow for the enzymatic synthesis of nicofuranose.

Structural Elucidation of Nicofuranose

The definitive identification and characterization of synthesized nicofuranose rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of nicofuranose.

The ¹H NMR spectrum of nicofuranose is expected to be complex due to the presence of both the furanose ring protons and the protons of the four nicotinoyl groups.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Nicotinoyl Protons7.0 - 9.0MultipletsProtons on the pyridine rings will appear in the aromatic region.
Furanose Ring Protons4.0 - 6.0MultipletsThe chemical shifts of these protons will be influenced by the adjacent ester groups.
CH₂ Protons4.0 - 5.0MultipletsProtons of the methylene groups in the furanose ring.

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl Carbons (Ester)160 - 175
Aromatic Carbons (Pyridine)120 - 155
Furanose Ring Carbons60 - 110

Note: These are approximate ranges, and the actual spectrum would provide precise chemical shifts for each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

  • Molecular Ion Peak (M⁺): For nicofuranose (C₃₀H₂₄N₄O₁₀), the expected molecular weight is approximately 600.53 g/mol .[1] In high-resolution mass spectrometry, the exact mass can be determined with high precision.

  • Fragmentation Pattern: Electron Ionization (EI) MS would likely show fragmentation corresponding to the loss of nicotinoyl groups and fragments of the furanose ring. Key expected fragments would include:

    • m/z corresponding to the nicotinoyl cation.

    • Fragments resulting from the sequential loss of nicotinic acid or nicotinoyl radicals from the molecular ion.

MS_Fragmentation_Pathway

Figure 2: A simplified representation of the expected mass spectrometry fragmentation pathway for nicofuranose.

Conclusion and Future Perspectives

This guide has outlined the fundamental principles and plausible methodologies for the synthesis and structural elucidation of nicofuranose. The chemical synthesis via esterification of D-fructose with nicotinoyl chloride remains a primary and effective route. However, the development of optimized and scalable enzymatic synthesis protocols presents a promising avenue for future research, aligning with the principles of green chemistry.

For a definitive structural characterization, the acquisition and full assignment of ¹H and ¹³C NMR spectra, along with high-resolution mass spectrometry data, are indispensable. Future work should focus on publishing detailed, validated experimental protocols and complete spectral assignments to facilitate further research and development in this area. Such data will be invaluable for the quality control of nicofuranose as a pharmaceutical agent and for the rational design of novel analogs with improved therapeutic profiles.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25495, Nicofuranose. [Link]

  • GPnotebook. Nicofuranose. [Link]

  • PubChemLite. Nicofuranose (C30H24N4O10). [Link]

  • CAS Common Chemistry. Nicofuranose. [Link]

  • Wikipedia. Nicofuranose. [Link]

  • National Institute of Standards and Technology. Nicofuranose. In NIST Chemistry WebBook. [Link]

  • Bonati, F., & Tiepolo, U. (1962). [A new ester of fructose: tetranicotinoyl-fructose. (Kinetic, chemico-physical and pharmacological study)]. Gazzetta medica italiana, 121, 113–117.
  • Tutka, P., Mosiewicz, J., & Wielosz, M. (2005). Pharmacokinetics and metabolism of nicotine. Pharmacological reports, 57(2), 143–153.
  • Chandorkar, J. G., Umbarkar, S. B., Rode, C. V., & Kotwal, V. B. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2).
  • Kopelevich, V. M., & Gunar, V. I. (1999). Some approaches to the directed search for new drugs based on nicotinic acid. Pharmaceutical Chemistry Journal, 33(4), 177–187.
  • The Royal Society of Chemistry. The Merck Index Online: Nicofuranose. [Link]

  • Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

  • University of Rochester Department of Chemistry. Purification: How To. [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. In Organic Chemistry Data. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]

  • Chen, Q., & Ouyang, J. (2015). Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways. Current pharmaceutical biotechnology, 16(1), 3–10.
  • Hrubiec, J. J., & Smith, M. B. (2017). Reactions of Monosaccharides. In Chemistry LibreTexts. [Link]

  • U.S. National Library of Medicine. MeSH Browser: Nicofuranose. [Link]

  • Zaugg, H. E., & Rapala, R. T. (1945). The Preparation of N-Substituted Phthalimides. In Organic Syntheses. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20056611, 1,3,4,6-Tetra-O-nicotinoyl-D-fructofuranose. [Link]

  • Long, D. A. (2012). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology, 3(5).
  • El-Sayed, H. A., Abdel-Aziz, S. A., & El-Azab, A. S. (2004). Reaction of sugars with 2-hydrazinopyridine, precursors for seco C-nucleosides of 1,2,4-triazolo[4,3-a]pyridine. Nucleosides, nucleotides & nucleic acids, 23(3), 567–580.
  • Denton, T. T., & Wood, M. R. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. Chemical research in toxicology, 17(2), 229–238.
  • Schelhaas, M., & Waldmann, H. (1996). Protecting Group Strategies in Organic Synthesis. Angewandte Chemie International Edition in English, 35(18), 2056–2083.
  • Nigudkar, S. S., & Demchenko, A. V. (2018). Synthesis of 1,3,4,6-Tetra-O-acetyl-α-D-glucopyranose Revisited.
  • Hough, L., & Richardson, A. C. (1962). 554. The synthesis of 6-chloro-6-deoxy-d-glucose and of 4,6-dichloro-4,6-dideoxy-d-galactose. Journal of the Chemical Society (Resumed), 2936-2940.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 129631699, 1,3,4,6-tetra-O-acetyl-d-fructofuranose. [Link]

  • Surber, C., & Itin, P. (1994). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. Skin pharmacology : the official journal of the Skin Pharmacology Society, 7(4), 209–217.
  • Finkelstein, J. (1972). U.S. Patent No. 3,678,060. Washington, DC: U.S.
  • Arias-Reyes, C., et al. (2024). Insights into Crystallization of Neuronal Nicotinic α4β2 Receptor in Polarized Lipid Matrices. International Journal of Molecular Sciences, 25(20), 12053.
  • Mann, E., Chiara, J. L., & Verkhnyatskaya, S. (2020). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose.
  • Al-Hourani, B. J. (2021). Electrophilic addition of pyridine to RCOCl, RClCNR and RClCCR2.
  • National Institute of Standards and Technology. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. In NIST Chemistry WebBook. [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of Nicofuranose for Research Applications

Abstract: This document provides an in-depth technical examination of the physicochemical properties of Nicofuranose (CAS RN: 15351-13-0), a niacin derivative with significant applications as a hypolipidemic agent.[1] Fo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical examination of the physicochemical properties of Nicofuranose (CAS RN: 15351-13-0), a niacin derivative with significant applications as a hypolipidemic agent.[1] For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental properties is critical for designing effective formulations, predicting pharmacokinetic behavior, and ensuring therapeutic efficacy. This guide synthesizes key data on Nicofuranose's structure, solubility, lipophilicity, and stability. It further provides detailed, field-proven experimental protocols for their determination and contextualizes these properties within the drug's mechanism of action and development lifecycle.

Introduction to Nicofuranose

Nicofuranose is a tetranicotinate ester of β-D-fructofuranose, developed as a derivative of nicotinic acid (niacin) to improve its therapeutic profile as a lipid-modifying agent.[1] Its primary clinical application is in the management of dyslipidemia, a condition characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, which is a major risk factor for cardiovascular disease.[2]

The therapeutic action of Nicofuranose is predicated on its in vivo hydrolysis to release nicotinic acid, the active moiety. The rationale behind such an ester prodrug strategy is often to modulate pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Therefore, the intrinsic physicochemical characteristics of the parent molecule, Nicofuranose, are paramount. They govern critical aspects of drug development, including:

  • Formulation Science: Solubility and stability dictate the choice of excipients and the design of dosage forms (e.g., tablets, capsules).

  • Bioavailability: Lipophilicity and solubility are key determinants of a drug's ability to be absorbed from the gastrointestinal tract and permeate biological membranes.

  • Pharmacokinetics: The rate of hydrolysis and subsequent release of nicotinic acid is influenced by the molecule's stability in various physiological environments.

This guide provides the foundational knowledge required to navigate these challenges in the research and development of Nicofuranose.

Core Physicochemical Properties of Nicofuranose

The properties of Nicofuranose are a composite of its carbohydrate backbone (fructofuranose) and the four appended nicotinic acid moieties. A summary of its key identifiers and quantitative properties is presented below.

Molecular and Structural Identifiers
IdentifierValueSource(s)
CAS Registry Number 15351-13-0[3]
Molecular Formula C₃₀H₂₄N₄O₁₀[3]
Molecular Weight 600.53 g/mol [3]
IUPAC Name [(2R,3R,4S,5R)-5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylate[4]
Common Synonyms Bradilan, 1,3,4,6-Tetranicotinoylfructofuranose[3]
Quantitative Physicochemical Data
PropertyValueSignificance in Drug DevelopmentSource(s)
Melting Point 141 °CIndicator of purity; important for solid-state stability and manufacturing processes.[3]
LogP (octanol/water) 1.819 (Calculated)Measures lipophilicity; predicts membrane permeability and absorption.
Water Solubility (logWS) -6.48 (Calculated, in mol/L)Indicates very low aqueous solubility, a critical challenge for oral formulation.
pKa (estimated) ~4.85 (for nicotinic acid moieties)Influences solubility and ionization state at different physiological pH values.[5][6]
In-depth Discussion of Properties
  • Melting Point: The sharp melting point of 141°C suggests a stable, crystalline solid form under standard conditions.[3] This property is crucial for the development of solid oral dosage forms, as it influences powder flow, compaction, and dissolution characteristics. A consistent melting point is also a primary indicator of batch-to-batch purity.

  • Solubility: The calculated Log of Water Solubility (logWS) of -6.48 mol/L indicates that Nicofuranose is practically insoluble in water. This is a direct consequence of its large, predominantly hydrophobic structure, where the hydrophilic hydroxyl groups of the parent fructose are masked by four bulky, lipophilic nicotinoyl ester groups. This poor aqueous solubility is a significant hurdle for achieving adequate bioavailability from an oral dose and necessitates advanced formulation strategies, such as micronization or the use of solubility enhancers.

  • Lipophilicity (LogP): The positive LogP value of 1.819 signifies that Nicofuranose is more soluble in a lipophilic solvent (n-octanol) than in water. This moderate lipophilicity is essential for passive diffusion across the lipid bilayers of the gastrointestinal tract. However, a delicate balance is required; while lipophilicity aids absorption, excessively high values can lead to poor aqueous solubility and entrapment in fatty tissues, reducing systemic availability.

  • Ionization (pKa): Nicofuranose itself does not have a readily ionizable group other than the pyridine nitrogen atoms within the nicotinoyl moieties. The pKa of the parent nicotinic acid is approximately 4.85.[5][6] This means that in the acidic environment of the stomach (pH 1-3), the pyridine nitrogens will be protonated, rendering the molecule more water-soluble. As the molecule transitions to the more neutral pH of the small intestine (pH 6-7.5), it will become less ionized, favoring absorption. Understanding this pH-dependent behavior is critical for predicting the site of optimal drug absorption.

  • Chemical Stability: As a tetra-ester, the primary route of chemical degradation for Nicofuranose is hydrolysis of the ester linkages to release nicotinic acid and the fructose core. This hydrolysis can be catalyzed by acids, bases, or enzymes (esterases) in the body.[7] The rate of hydrolysis is a critical parameter; the molecule must be stable enough to be formulated into a viable drug product but labile enough to release its active metabolite in vivo. Stability studies across a range of pH values and in the presence of biological matrices are essential to characterize its degradation profile and predict its half-life.

Experimental Characterization Protocols

To ensure scientific integrity, all physicochemical data must be validated through robust, standardized experimental protocols. The following sections detail the methodologies for determining the key properties of Nicofuranose, grounded in established standards such as the OECD Guidelines for the Testing of Chemicals.

Overview of Physicochemical Characterization Workflow

The logical flow for characterizing a compound like Nicofuranose involves a series of sequential analyses to build a comprehensive profile.

G cluster_0 Phase 1: Basic Properties cluster_1 Phase 2: Biopharmaceutical Properties cluster_2 Phase 3: Stability & Formulation A Compound Synthesis & Purity Assessment B Melting Point Determination (Purity Confirmation) A->B C Solubility Determination (OECD 105) B->C D LogP Determination (OECD 107) C->D F Forced Degradation & Stability Studies (pH, Temp) D->F E pKa Determination G Pre-formulation Development F->G

Caption: Workflow for Physicochemical Characterization.

Protocol for Solubility Determination (Shake-Flask Method, OECD 105)

This protocol determines the saturation solubility of Nicofuranose in water. The shake-flask method is a gold-standard technique for its reliability.[8][9]

Causality: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute. This equilibrium represents the maximum amount of substance that can be dissolved at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of Nicofuranose (e.g., 10 mg) to a glass vial containing a known volume of purified water (e.g., 10 mL). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled water bath set to 25 °C (or other relevant temperature). Agitate for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached. A preliminary test can determine the time required.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the water bath for at least 24 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, it is critical to use a syringe fitted with a filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtered sample with a suitable solvent (e.g., acetonitrile/water mixture). Analyze the concentration of Nicofuranose using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

Self-Validation: The protocol's trustworthiness is enhanced by running replicates, ensuring the amount of starting material is sufficient to maintain saturation, and confirming that the measured concentration does not change with additional equilibration time.

Protocol for LogP Determination (Shake-Flask Method, OECD 107)

This method measures the partition coefficient of Nicofuranose between n-octanol and water, providing its LogP value.[10][11][12]

Causality: n-Octanol is used as a surrogate for the lipid environment of biological membranes. The ratio of a compound's concentration in n-octanol versus water at equilibrium reflects its lipophilicity and potential to cross these membranes.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Test Solution: Prepare a stock solution of Nicofuranose in n-octanol.

  • Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol containing Nicofuranose with a known volume of pre-saturated water. Typical volume ratios (octanol:water) are 1:1, 2:1, and 1:2 to ensure reliability.[12]

  • Equilibration: Seal the tubes and shake gently at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (e.g., 24 hours). Vigorous shaking should be avoided to prevent the formation of emulsions.[10]

  • Phase Separation: Centrifuge the tubes to ensure a complete and sharp separation of the two phases.

  • Quantification: Determine the concentration of Nicofuranose in both the n-octanol and water phases using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The final LogP should be the average of the values obtained from the different volume ratios.

Application in Research and Drug Development

Mechanism of Action and Associated Signaling Pathway

As a prodrug, Nicofuranose is hydrolyzed in the body to release nicotinic acid. Nicotinic acid exerts its primary lipid-lowering effects by acting as an agonist for the G-protein coupled receptor GPR109A (also known as HM74A), which is highly expressed on adipocytes.[13]

The signaling cascade proceeds as follows:

  • Receptor Binding: Nicotinic acid binds to the GPR109A receptor.

  • G-Protein Inhibition: This binding activates an inhibitory G-protein (Gi).

  • Downstream Effects: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Lipolysis Inhibition: The reduction in cAMP levels decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). HSL is the rate-limiting enzyme for the breakdown of triglycerides into free fatty acids (FFAs) in adipose tissue.

  • Reduced VLDL Synthesis: The resulting decrease in the release of FFAs from adipose tissue reduces the substrate available to the liver for the synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL). Since VLDL is a precursor to Low-Density Lipoprotein (LDL), this ultimately leads to a reduction in plasma LDL-cholesterol.[13]

G cluster_0 Adipocyte cluster_1 Circulation NA Nicotinic Acid (from Nicofuranose) Receptor GPR109A Receptor NA->Receptor Binds Gi Gi Protein (Inhibitory) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates TG Triglycerides HSL->TG Hydrolyzes FFA Free Fatty Acids (FFAs) TG->FFA Releases FFA_out ↓ FFAs to Liver FFA->FFA_out Liver Liver VLDL VLDL Synthesis Liver->VLDL ↓ Substrate for FFA_out->Liver

Caption: Nicotinic Acid Signaling Pathway in Adipocytes.

Implications for Formulation Development

The physicochemical profile of Nicofuranose presents a classic formulation challenge: a "brick dust" molecule with very low aqueous solubility but moderate lipophilicity.

  • Oral Bioavailability Enhancement: To overcome the solubility-limited absorption, formulators must consider strategies such as particle size reduction (micronization or nanocrystallization) to increase the surface area for dissolution, or the use of amorphous solid dispersions where the drug is molecularly dispersed in a polymer matrix.

  • Excipient Selection: The use of surfactants, wetting agents, and co-solvents in the formulation can improve the wettability and local solubility of Nicofuranose in the gastrointestinal fluid.

  • Dosage Form Design: Given the need for high doses and the potential for gastrointestinal side effects associated with nicotinic acid, modified-release formulations could be advantageous. Such formulations would aim to control the rate of drug release and hydrolysis, potentially improving patient tolerance.[13]

Conclusion

Nicofuranose is a well-designed prodrug that leverages a fructofuranose scaffold to deliver multiple units of the active lipid-lowering agent, nicotinic acid. Its physicochemical properties—notably its solid, crystalline state, very low aqueous solubility, and moderate lipophilicity—are defining characteristics that govern its behavior from the laboratory bench to clinical application. A comprehensive understanding and experimental validation of these properties, using the robust methodologies outlined in this guide, are indispensable for the successful development of safe, effective, and bioavailable drug products. This knowledge forms the bedrock upon which all subsequent formulation, pharmacokinetic, and clinical studies are built.

References

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved January 16, 2026, from [Link]

  • DrugBank. (n.d.). Nicotinic Acid. Retrieved January 16, 2026, from [Link]

  • Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. World Health Organization. Retrieved January 16, 2026, from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 16, 2026, from [Link]

  • OECD. (2009). OECD Guidelines for the Testing of Chemicals, Section 2: Effects on Biotic Systems. Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (2000). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Retrieved January 16, 2026, from [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved January 16, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved January 16, 2026, from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved January 16, 2026, from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved January 16, 2026, from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved January 16, 2026, from [Link]

  • ElectronicsAndBooks. (n.d.). Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis. Retrieved January 16, 2026, from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved January 16, 2026, from [Link]

  • EPA. (n.d.). Chemical Properties. Retrieved January 16, 2026, from [Link]

  • FooDB. (2010). Showing Compound Nicotinic acid (FDB001014). Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Nicofuranose. Retrieved January 16, 2026, from [Link]

  • GPnotebook. (2021). Nicofuranose. Retrieved January 16, 2026, from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Nicofuranose. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • PubMed. (1984). Hydrolysis of Ester- And Amide-Type Drugs by the Purified Isoenzymes of Nonspecific Carboxylesterase From Rat Liver. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved January 16, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Nicofuranose. American Chemical Society. Retrieved January 16, 2026, from [Link]

  • PubChemLite. (n.d.). Nicofuranose (C30H24N4O10). Retrieved January 16, 2026, from [Link]

Sources

Foundational

The Genesis of a Lipid-Lowering Agent: A Technical History of Nicofuranose

For drug development professionals, understanding the historical trajectory of a therapeutic agent offers invaluable insights into the evolution of pharmacological thought and synthetic strategies. This in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, understanding the historical trajectory of a therapeutic agent offers invaluable insights into the evolution of pharmacological thought and synthetic strategies. This in-depth technical guide delves into the initial discovery and historical development of Nicofuranose, a nicotinic acid derivative that emerged from the mid-20th century quest to combat hyperlipidemia. By examining the scientific rationale, synthetic pathways, and early pharmacological assessments, we can appreciate the foundational work that paved the way for modern lipid-lowering therapies.

I. The Precursor Landscape: Nicotinic Acid's Rise as a Hypolipidemic Agent

The story of Nicofuranose begins not with its own synthesis, but with the seminal discovery of the lipid-lowering properties of its parent compound, nicotinic acid (niacin). In 1955, Canadian pathologist Rudolf Altschul made the groundbreaking observation that gram-doses of nicotinic acid significantly reduced plasma cholesterol levels. This discovery marked a pivotal moment in cardiovascular medicine, establishing a new therapeutic avenue for managing a major risk factor for atherosclerosis.

Nicotinic acid, a simple pyridinecarboxylic acid, was found to exert a broad-spectrum effect on the lipid profile. Its proposed mechanisms of action, which are still relevant today, include the inhibition of very-low-density lipoprotein (VLDL) synthesis and secretion from the liver.[1] This, in turn, leads to a reduction in low-density lipoprotein (LDL) cholesterol, as VLDL is a precursor to LDL.[1] Furthermore, nicotinic acid was observed to increase the levels of high-density lipoprotein (HDL) cholesterol, the "good cholesterol" associated with reverse cholesterol transport.

However, the clinical utility of high-dose nicotinic acid was often hampered by its side effects, most notably cutaneous flushing, pruritus, and gastrointestinal distress. This therapeutic challenge spurred a wave of research aimed at developing derivatives and prodrugs of nicotinic acid that would retain its beneficial lipid-modifying effects while minimizing adverse reactions. It was within this context of "directed search for new drugs based on nicotinic acid" that Nicofuranose was conceived.

II. The Genesis of Nicofuranose: A Prodrug Strategy

The development of Nicofuranose represents a classic prodrug approach. The core concept was to mask the carboxylic acid group of nicotinic acid through esterification, with the hypothesis that this modification would alter the drug's pharmacokinetic profile and potentially mitigate its side effects. The choice of a furanose sugar moiety as the carrier for the nicotinoyl groups was a deliberate one, aiming to leverage the body's natural metabolic pathways for sugars to release the active nicotinic acid.

Nicofuranose, chemically known as 1,3,4,6-tetrakis-O-(pyridin-3-ylcarbonyl)-β-D-fructofuranose, is a tetraester of fructose and nicotinic acid.[2] The ester linkages are designed to be hydrolyzed by esterases in the body, releasing nicotinic acid and fructose. This gradual release of the active moiety was anticipated to provide a more sustained therapeutic effect and a lower incidence of the acute side effects associated with immediate-release nicotinic acid.

Below is the chemical structure of Nicofuranose:

Nicofuranose_Structure O_ring O C2 C O_ring->C2 C1 C C1->O_ring C4 C C1->C4 C5 CH2O-R1 C1->C5 C6 C(O-R2)(CH2O-R3) C2->C6 C3 C C3->C2 O_R4 O-R4 C3->O_R4 C4->C3 H_C4 H C4->H_C4 R1 R1 = Nicotinoyl R2 R2 = Nicotinoyl R3 R3 = Nicotinoyl R4 R4 = Nicotinoyl caption Chemical Structure of Nicofuranose

Caption: Chemical Structure of Nicofuranose.

III. Synthesis of Nicofuranose: An Esterification Approach

Representative Experimental Protocol: Synthesis of Nicofuranose

Objective: To synthesize 1,3,4,6-tetrakis-O-(pyridin-3-ylcarbonyl)-β-D-fructofuranose (Nicofuranose) via the esterification of D-fructose.

Materials:

  • D-Fructose

  • Nicotinoyl chloride hydrochloride

  • Pyridine (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Nicotinoyl Chloride: Nicotinoyl chloride can be prepared from nicotinic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride. For this protocol, we will assume the availability of nicotinoyl chloride hydrochloride.

  • Dissolution of D-Fructose: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, suspend D-fructose in anhydrous pyridine. The pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.

  • Acylation Reaction: Cool the fructose suspension in an ice bath. Dissolve nicotinoyl chloride hydrochloride in anhydrous DMF and add it dropwise to the fructose suspension via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for several hours to ensure complete esterification. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water. This will precipitate the crude Nicofuranose.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic extracts sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude Nicofuranose can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/ether) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized Nicofuranose using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Fructose D-Fructose Dissolution Dissolution in Pyridine Fructose->Dissolution NicotinoylChloride Nicotinoyl Chloride HCl Acylation Acylation at 0-5°C NicotinoylChloride->Acylation Pyridine Pyridine (Solvent/Base) Pyridine->Dissolution Dissolution->Acylation Heating Heating to 50-60°C Acylation->Heating Workup Aqueous Work-up & Precipitation Heating->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Nicofuranose Nicofuranose Purification->Nicofuranose caption Synthetic Workflow for Nicofuranose

Caption: Synthetic Workflow for Nicofuranose.

IV. Early Pharmacological Evaluation and Clinical Development

Following its synthesis, Nicofuranose, which was marketed under the trade name Bradilan , underwent preclinical and clinical evaluation to assess its efficacy and safety as a hypolipidemic agent. The primary endpoint of these early studies was the reduction of total cholesterol and triglycerides in patients with hyperlipidemia.

Table 1: Expected Lipid-Modifying Effects of Nicofuranose (based on Nicotinic Acid data)

Lipid ParameterExpected Change
Total Cholesterol↓ 10-15%
LDL Cholesterol↓ 10-20%
Triglycerides↓ 20-50%
HDL Cholesterol↑ 15-35%
Lipoprotein (a)

Note: The expected percentage changes are based on the known effects of the parent compound, nicotinic acid, and represent the therapeutic goal for Nicofuranose development.[3]

The clinical development of Nicofuranose would have followed the standard phases of clinical trials, starting with Phase I studies to assess safety and pharmacokinetics in healthy volunteers, followed by Phase II and III trials to evaluate its efficacy and further characterize its safety in patients with hyperlipidemia.

V. Mechanism of Action: A Prodrug in Action

The mechanism of action of Nicofuranose is intrinsically linked to its identity as a prodrug of nicotinic acid. Upon oral administration, Nicofuranose is absorbed and subsequently hydrolyzed by esterases in the plasma and tissues to release nicotinic acid and fructose. The liberated nicotinic acid then exerts its pharmacological effects.

Mechanism_of_Action cluster_administration Administration & Metabolism cluster_effects Pharmacological Effects cluster_outcomes Lipid Profile Outcomes Nicofuranose Nicofuranose (Oral) Hydrolysis Hydrolysis by Esterases Nicofuranose->Hydrolysis NicotinicAcid Nicotinic Acid (Active Moiety) Hydrolysis->NicotinicAcid Fructose Fructose (Metabolized) Hydrolysis->Fructose Liver Liver NicotinicAcid->Liver Adipose Adipose Tissue NicotinicAcid->Adipose HDL ↑ HDL Cholesterol NicotinicAcid->HDL VLDL_synthesis ↓ VLDL Synthesis & Secretion Liver->VLDL_synthesis FFA_release ↓ Free Fatty Acid Release Adipose->FFA_release LDL ↓ LDL Cholesterol VLDL_synthesis->LDL caption Mechanism of Action of Nicofuranose as a Prodrug

Caption: Mechanism of Action of Nicofuranose as a Prodrug.

The key molecular target of nicotinic acid is the G-protein coupled receptor GPR109A (also known as HM74A), which is highly expressed in adipocytes. Activation of this receptor leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events results in decreased lipolysis of stored triglycerides, leading to a lower flux of free fatty acids to the liver. With a reduced supply of free fatty acids, the liver's capacity to synthesize and secrete VLDL is diminished.

VI. Historical Perspective and Legacy

Nicofuranose represents an important chapter in the history of lipid-lowering drug development. It exemplifies the early efforts to refine the therapeutic properties of a known active molecule through a prodrug strategy. While newer and more potent classes of lipid-lowering agents, such as the statins, have since become the cornerstone of dyslipidemia management, the story of Nicofuranose underscores the enduring importance of nicotinic acid and its derivatives in the therapeutic armamentarium.

The development of Nicofuranose and other nicotinic acid analogues paved the way for a deeper understanding of lipid metabolism and the pharmacological targets involved. The challenges encountered with these early drugs, particularly with regard to side effects, also drove the development of improved formulations, such as extended-release niacin, which are still in clinical use today. For researchers and scientists in the field, the historical development of Nicofuranose serves as a compelling case study in rational drug design, the evolution of therapeutic strategies, and the relentless pursuit of improved patient outcomes in the management of cardiovascular disease.

References

  • Kopelevich, V. M., & Gunar, V. I. (1999). Some approaches to the directed search for new drugs based on nicotinic acid. Pharmaceutical Chemistry Journal, 33(4), 177–187. [Link]

  • PubChem. (n.d.). Nicofuranose. National Center for Biotechnology Information. Retrieved from [Link]

  • GPnotebook. (2021). Nicofuranose. Retrieved from [Link]

  • Pike, A. C., et al. (2020). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 177(16), 3673-3686. [Link]

Sources

Exploratory

Nicofuranose mechanism of action on lipid metabolism

An In-Depth Technical Guide to the Mechanism of Action of Nicofuranose on Lipid Metabolism Authored for Researchers, Scientists, and Drug Development Professionals Abstract Nicofuranose, a derivative of nicotinic acid (n...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Nicofuranose on Lipid Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicofuranose, a derivative of nicotinic acid (niacin), is a potent lipid-modulating agent with a complex and multifaceted mechanism of action. This guide provides a comprehensive technical overview of the core pathways through which nicofuranose exerts its effects on lipid metabolism. We will deconstruct its impact on adipose tissue lipolysis, hepatic lipoprotein synthesis and secretion, and the catabolism of circulating lipoproteins. Furthermore, this document details robust experimental protocols for investigating these mechanisms in a laboratory setting, offering a practical framework for researchers in metabolic disease and drug development. The synthesis of current knowledge presented herein is designed to empower scientists with the foundational understanding and practical tools necessary to explore the full therapeutic potential of nicofuranose and related compounds.

Core Mechanisms of Action: A Multi-Pronged Approach to Lipid Regulation

Nicofuranose orchestrates a significant shift in the lipid profile, characterized by a marked reduction in triglycerides, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL), coupled with a clinically significant increase in high-density lipoprotein (HDL).[1] These effects are not the result of a single molecular interaction but rather a coordinated series of actions across multiple tissues, primarily adipose tissue and the liver.

Primary Action: Inhibition of Adipose Tissue Lipolysis

The cornerstone of nicofuranose's mechanism is its potent anti-lipolytic effect in adipocytes.[2] In the fasting state, hormone-sensitive lipase (HSL) in adipose tissue hydrolyzes stored triglycerides, releasing free fatty acids (FFAs) into circulation. These FFAs are then transported to the liver, serving as the primary substrate for the synthesis of triglycerides that are packaged into VLDL particles.

Nicofuranose, through its active form nicotinic acid, binds to the G protein-coupled receptor 109A (GPR109A) on the surface of adipocytes. This binding event initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in HSL activity. This suppression of lipolysis curtails the release of FFAs from adipose tissue.[1][2] The direct consequence is a diminished flux of fatty acid substrates to the liver, striking at the very root of VLDL production.[1]

GPR109A_Pathway cluster_adipocyte Adipocyte Nicofuranose Nicofuranose (Nicotinic Acid) GPR109A GPR109A Receptor Nicofuranose->GPR109A Binds AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates (Phosphorylates) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Releases FFA_out FFA Release (to Liver) FFA->FFA_out caption Fig 1. Nicofuranose inhibits FFA release from adipocytes. VLDL_Synthesis_Pathway cluster_hepatocyte Hepatocyte FFA Free Fatty Acids (from Adipose Tissue) AcylCoA Fatty Acyl-CoA FFA->AcylCoA Triglycerides Triglycerides AcylCoA->Triglycerides Synthesis DGAT2 DGAT2 Enzyme VLDL VLDL Particle Triglycerides->VLDL Assembly ApoB ApoB ApoB->VLDL Assembly VLDL_out VLDL Secretion (Reduced) VLDL->VLDL_out Nicofuranose Nicofuranose Nicofuranose->FFA Reduces Influx (Primary Effect) Nicofuranose->DGAT2 Inhibits (Direct Effect) caption Fig 2. Nicofuranose action on hepatic VLDL synthesis.

Fig 2. Nicofuranose action on hepatic VLDL synthesis.
Modulation of Lipoprotein Catabolism

Nicofuranose also influences the clearance of lipoproteins from circulation.

  • Increased VLDL Breakdown: The drug appears to increase the rate of VLDL breakdown. [1]This is likely mediated by an enhancement of lipoprotein lipase (LPL) activity. LPL is an enzyme anchored to the capillary endothelium in tissues like muscle and adipose tissue, and it is responsible for hydrolyzing the triglycerides within VLDL and chylomicrons, facilitating their clearance from the plasma. [3][4]* Reduced LDL Levels: Since LDL is a metabolic byproduct of VLDL catabolism, the significant reduction in the VLDL precursor pool directly leads to a decrease in the production and circulating levels of LDL cholesterol. [1]

Increasing HDL Cholesterol

One of the most valued effects of nicofuranose is its ability to robustly increase HDL cholesterol levels. [5]The primary mechanism is thought to be a reduction in the hepatic clearance of apolipoprotein A-I (ApoA-I), the main structural protein of HDL. By decreasing the rate at which the liver removes ApoA-I, nicofuranose effectively extends the circulating half-life of HDL particles, leading to an overall increase in HDL-C levels. [1]Additionally, some studies suggest that nicotinic acid may promote cholesterol efflux from cells to HDL by increasing the expression of the ATP-binding cassette transporter A1 (ABCA1), a key protein in the initial formation of HDL particles. [2]

Experimental Protocols for Mechanistic Investigation

To validate and further explore the mechanisms described, a series of robust, self-validating experimental workflows can be employed. The causality behind these experimental choices is to isolate and quantify the specific effects of nicofuranose at each key regulatory node of lipid metabolism.

Workflow: Quantifying Inhibition of Adipocyte Lipolysis

This protocol is designed to directly measure the anti-lipolytic effect of nicofuranose on cultured adipocytes. The release of glycerol is a stable and reliable index of triglyceride hydrolysis.

Lipolysis_Assay_Workflow start Start: Differentiated 3T3-L1 Adipocytes step1 Step 1: Serum Starvation (2-4 hours) Wash with PBS start->step1 step2 Step 2: Pre-incubation (30 min) with Adenosine Deaminase (to degrade endogenous adenosine) step1->step2 step3 Step 3: Treatment Incubation (1-2 hours) with Test Compounds: - Vehicle Control (e.g., DMSO) - Isoproterenol (Stimulator) - Isoproterenol + Nicofuranose (Test) step2->step3 step4 Step 4: Sample Collection Collect supernatant (medium) for glycerol/FFA analysis step3->step4 step5 Step 5: Analysis Quantify glycerol concentration using a commercial colorimetric or fluorometric assay kit step4->step5 end End: Data Interpretation Compare glycerol release across treatment groups step5->end caption Fig 3. Experimental workflow for adipocyte lipolysis assay.

Fig 3. Experimental workflow for adipocyte lipolysis assay.

Step-by-Step Methodology:

  • Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12- or 24-well plates.

  • Starvation: On the day of the experiment, wash cells with phosphate-buffered saline (PBS) and incubate in serum-free DMEM for 2-4 hours to establish a basal lipolysis rate.

  • Pre-treatment: Wash cells again and pre-incubate with DMEM containing 2% fatty acid-free bovine serum albumin (BSA) and adenosine deaminase (1 U/mL) for 30 minutes. This removes endogenous adenosine which can suppress lipolysis.

  • Treatment: Remove pre-treatment media and add fresh DMEM/BSA containing the following:

    • Vehicle control (e.g., 0.1% DMSO).

    • Positive control: Isoproterenol (10 µM) to stimulate lipolysis.

    • Test condition: Isoproterenol (10 µM) plus varying concentrations of nicofuranose.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Sample Collection: Carefully collect the culture medium (supernatant).

  • Quantification: Measure the concentration of glycerol in the medium using a commercially available assay kit (e.g., from Promega or Biotrend). [6][7]Normalize the results to total cellular protein content for each well.

  • Self-Validation: A successful experiment will show low basal glycerol release (vehicle), high release with isoproterenol, and a dose-dependent inhibition of isoproterenol-stimulated release by nicofuranose.

Protocol: Measuring Hepatic de Novo Triglyceride Synthesis

This protocol uses radiolabeling in a human hepatoma cell line (HepG2) to track the synthesis of new triglycerides.

Step-by-Step Methodology:

  • Cell Culture: Plate HepG2 cells and grow to ~80% confluency.

  • Pre-treatment: Incubate cells with varying concentrations of nicofuranose or vehicle in serum-free media for 12-16 hours.

  • Metabolic Labeling: Add [¹⁴C]-labeled oleic acid complexed to BSA to the media and incubate for an additional 2-4 hours.

  • Cell Lysis: Wash cells thoroughly with cold PBS to remove extracellular label. Lyse the cells in a suitable buffer.

  • Lipid Extraction: Extract total lipids from the cell lysate using the Folch method (chloroform:methanol, 2:1).

  • Separation: Separate the lipid classes using thin-layer chromatography (TLC).

  • Quantification: Scrape the silica corresponding to the triglyceride band and quantify the incorporated radioactivity using liquid scintillation counting.

  • Validation: The amount of radioactivity in the triglyceride band is directly proportional to the rate of de novo synthesis. A significant reduction in counts in nicofuranose-treated cells compared to the vehicle control indicates inhibition of triglyceride synthesis.

Summary of Quantitative Effects on Lipid Profile

Clinical data, primarily from studies on nicotinic acid, provide a quantitative measure of the compound's efficacy. These results serve as a benchmark for preclinical and clinical development.

Lipid ParameterTypical Change with Nicotinic Acid TherapyReference
Total Cholesterol↓ 10%[1]
LDL Cholesterol↓ 14-17%[1][8]
Triglycerides↓ 20-35%[1][8]
HDL Cholesterol↑ 16-26%[1][8]
Lipoprotein(a) [Lp(a)]↓ Significantly (mechanism unknown)[1]

Future Research Directions and Unanswered Questions

Despite a solid understanding of its primary mechanisms, several areas warrant further investigation:

  • SREBP Pathway Interaction: Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of cholesterol and fatty acid synthesis. [9][10]While nicofuranose's primary effects appear to be post-transcriptional (enzyme inhibition) and substrate-limited, investigating its potential influence on the processing or activity of SREBP-1c (lipogenesis) and SREBP-2 (cholesterogenesis) could reveal novel regulatory layers.

  • Mechanism of Lp(a) Reduction: The consistent and significant reduction of Lp(a) by nicotinic acid is a major clinical benefit, yet its molecular mechanism remains elusive. [1]Elucidating this pathway is a high-priority research goal.

  • Lipid-Independent Pathways: Nicofuranose and nicotinic acid may regulate metabolism through pathways independent of lipid modulation, including effects on glucose metabolism and cellular redox state via the NAD-sirtuin pathway. [11]Understanding these pleiotropic effects is crucial for a complete picture of the drug's physiological impact.

Conclusion

Nicofuranose exerts its powerful lipid-modulating effects through a sophisticated and synergistic mechanism of action. By primarily inhibiting the release of free fatty acids from adipose tissue, it effectively starves the liver of the substrates needed for VLDL-triglyceride production. This is complemented by direct inhibition of hepatic triglyceride synthesis and favorable modulation of lipoprotein catabolism and HDL residence time. The experimental frameworks provided here offer a robust starting point for researchers to further dissect these pathways and uncover new therapeutic insights into metabolic diseases.

References

  • GPnotebook. (2021, April 11). Nicofuranose. [Link]

  • Biotrend. Lipids Metabolism Assay Kits. [Link]

  • Yao, M., Vaithiyanathan, M., & Allbritton, N. L. (2023). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Annual Review of Analytical Chemistry, 16, 295-315. [Link]

  • Assay Genie. Lipid Metabolism. [Link]

  • Cryer, D. R., & Chait, A. (1983). The Effect of Acute and Chronic Administration of Nicotine on Lipoprotein Lipase Activity. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 794(2), 299-305. [Link]

  • Horton, J. D., Goldstein, J. L., & Brown, M. S. (2002). SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. The Journal of Clinical Investigation, 109(9), 1125-1131. [Link]

  • Moutzouri, E., Tellis, C. C., & Tselepis, A. D. (2016). The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis. Current Medicinal Chemistry, 23(31), 3527-3540. [Link]

  • Walldius, G., & Wahlberg, G. (1985). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Advances in Experimental Medicine and Biology, 183, 281-293. [Link]

  • Morgan, J. M., Capuzzi, D. M., & Guyton, J. R. (2008). Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study. Vascular Health and Risk Management, 4(4), 783-795. [Link]

  • Wang, W., & Wang, Y. J. (2009). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Journal of Nutritional Biochemistry, 20(8), 577-583. [Link]

  • He, G., Venkateswaran, A., & Nilsson, S. K. (2016). Emerging strategies of targeting lipoprotein lipase for metabolic and cardiovascular diseases. Future Medicinal Chemistry, 8(12), 1449-1463. [Link]

  • Keating, G. M. (2008). Clinical experience with prolonged-release nicotinic acid in statin-treated patients managed in Ireland. Clinical Drug Investigation, 28(7), 431-442. [Link]

  • Yan, Z., Liu, Y., & Huang, H. (2015). Lipoprotein lipase: Biosynthesis, regulatory factors, and its role in atherosclerosis and other diseases. Clinica Chimica Acta, 440, 127-133. [Link]

  • Zhou, S. S., Li, D., & Sun, W. P. (2015). Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways. Current Pharmaceutical Biotechnology, 16(1), 3-10. [Link]

  • Guyton, J. R., & Bays, H. E. (2007). Comparison of effects on lipids of combinations of nicotinic acid with a statin in comparison with a combination of a statin with ezetimibe or rosuvastatin monotherapy in a 12-week, open-label, randomized trial. ResearchGate. [Link]

  • Haluzík, M., & Párizková, J. (2015). Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials. Physiological Research, 64(Suppl 3), S395-S403. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Activities of Nicofuranose

Abstract Nicofuranose, a derivative of nicotinic acid (niacin), is a pharmacologically active compound primarily recognized for its potent hypolipidemic properties. This technical guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicofuranose, a derivative of nicotinic acid (niacin), is a pharmacologically active compound primarily recognized for its potent hypolipidemic properties. This technical guide provides a comprehensive analysis of the biological activities of Nicofuranose, extending beyond its established role in lipid metabolism to explore its potential in other therapeutic areas. Drawing upon the extensive research conducted on its parent compound, nicotinic acid, and related derivatives, this document elucidates the molecular mechanisms, signaling pathways, and experimental methodologies pertinent to understanding the multifaceted bioactivities of Nicofuranose. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Nicofuranose's pharmacological profile and its potential for therapeutic innovation.

Introduction to Nicofuranose: A Niacin Derivative with Therapeutic Potential

Nicofuranose is a synthetic derivative of nicotinic acid, a member of the vitamin B3 complex.[1] Structurally, it is the tetranicotinoyl ester of fructofuranose. Its primary clinical application has been as a hypolipidemic agent, contributing to the management of dyslipidemia and the reduction of cardiovascular disease risk.[1] The biological activities of Nicofuranose are intrinsically linked to those of nicotinic acid, which has been a cornerstone of lipid-lowering therapy for over five decades. This guide will delve into the well-established hypolipidemic effects of Nicofuranose and explore the broader spectrum of its potential biological activities, drawing parallels from the extensive research on nicotinic acid and its derivatives.

Hypolipidemic Activity: The Core Biological Function of Nicofuranose

The most well-documented biological activity of Nicofuranose is its ability to favorably modulate plasma lipid profiles. As a prodrug of nicotinic acid, its mechanism of action is primarily attributed to the effects of its parent compound.

Mechanism of Action in Lipid Regulation

Nicotinic acid exerts its effects on lipid metabolism through a multi-pronged approach, primarily involving the inhibition of very-low-density lipoprotein (VLDL) synthesis and secretion from the liver.[1][2] This leads to a subsequent reduction in low-density lipoprotein (LDL) levels, as VLDL particles are precursors to LDL.[1][2]

The key molecular target for nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as HM74A or the niacin receptor.[3] Activation of GPR109A in adipocytes inhibits hormone-sensitive lipase, leading to a decrease in the release of free fatty acids (FFAs) into the circulation.[2] This reduction in FFA flux to the liver curtails the substrate available for triglyceride and subsequent VLDL synthesis.[2]

Furthermore, nicotinic acid directly inhibits the hepatic enzyme diacylglycerol acyltransferase-2 (DGAT2), which is a critical enzyme in the synthesis of triglycerides.[2][4] This inhibition results in accelerated intracellular degradation of apolipoprotein B (apoB), a key structural component of VLDL, further diminishing VLDL production.[4]

In addition to its effects on VLDL and LDL, nicotinic acid is the most potent agent currently available for raising high-density lipoprotein (HDL) cholesterol levels.[5] The proposed mechanism involves a reduction in the hepatic catabolism of apolipoprotein A-I (apoA-I), the primary protein component of HDL, thereby increasing the half-life of HDL particles.[4][6]

Quantitative Effects on Lipid Profile

Clinical studies on nicotinic acid provide a strong indication of the expected quantitative effects of Nicofuranose on lipid parameters. A meta-analysis of randomized controlled trials has demonstrated the following effects of nicotinic acid on the lipid profile:[7]

Lipid ParameterPercentage Change
Total Cholesterol10% reduction
Triglycerides20% reduction
Low-Density Lipoprotein (LDL) Cholesterol14% reduction
High-Density Lipoprotein (HDL) Cholesterol16% increase

In a study on patients with diabetes and peripheral arterial disease, niacin treatment significantly increased HDL-C by 29% and decreased triglycerides by 23%-28% and LDL-C by 8%-9%.[8] Another study demonstrated a 23% increase in HDL-C and a 19% decrease in LDL-C with high-dose modified-release nicotinic acid.[9]

Signaling Pathway of Nicofuranose's Hypolipidemic Action

The signaling cascade initiated by the binding of nicotinic acid (the active form of Nicofuranose) to GPR109A is central to its hypolipidemic effects.

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_liver Hepatocyte Nicofuranose Nicofuranose (hydrolyzed to Nicotinic Acid) GPR109A GPR109A Nicofuranose->GPR109A Binds DGAT2 DGAT2 Nicofuranose->DGAT2 Inhibits Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFA) Lipolysis->FFA Releases FFA_liver Decreased FFA uptake FFA->FFA_liver Reduced transport TG_synthesis Triglyceride Synthesis FFA_liver->TG_synthesis Reduced substrate DGAT2->TG_synthesis Catalyzes VLDL_assembly VLDL Assembly & Secretion TG_synthesis->VLDL_assembly Reduced substrate

Figure 1: Signaling pathway of Nicofuranose's hypolipidemic action.

Experimental Protocols for Assessing Hypolipidemic Activity

This protocol allows for the quantification of VLDL secretion from cultured hepatocytes in response to treatment with Nicofuranose.

Materials:

  • Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • Nicofuranose stock solution

  • Poloxamer-407 (P-407)

  • Triglyceride quantification kit

  • ApoB ELISA kit

Procedure:

  • Culture hepatocytes to confluence in appropriate culture vessels.

  • Treat cells with varying concentrations of Nicofuranose for a predetermined time period (e.g., 24 hours).

  • To inhibit lipoprotein lipase activity and allow for VLDL accumulation in the medium, add P-407 to the culture medium.[10]

  • Collect the cell culture supernatant at different time points (e.g., 0, 1, 2, 5 hours).[10]

  • Quantify the triglyceride concentration in the supernatant using a commercial kit.[10]

  • Measure the concentration of apoB in the supernatant using an ELISA kit as a surrogate for VLDL particle number.[10]

  • Analyze the data to determine the dose-dependent effect of Nicofuranose on VLDL secretion.

This protocol describes an in vivo method to assess the effect of Nicofuranose on hepatic VLDL secretion in a murine model.

Materials:

  • C57BL/6 mice

  • Nicofuranose formulation for intraperitoneal injection

  • Poloxamer-407 (P-407) solution (10% w/v in saline)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies

  • Triglyceride and apoB quantification kits

Procedure:

  • Fast male C57BL/6 mice for 4 hours.[10]

  • Collect a baseline blood sample (~50 µL) via the retro-orbital sinus.[10]

  • Administer Nicofuranose or vehicle control via intraperitoneal injection.

  • After a specified pre-treatment time, intraperitoneally inject P-407 at a dose of 1.0 g/kg of body weight to block VLDL clearance.[10]

  • Collect blood samples at 1, 2, and 5 hours post-P-407 injection.[10]

  • Measure plasma triglyceride and apoB concentrations.[10]

  • Calculate the VLDL secretion rate from the rate of increase in plasma triglycerides and apoB.

Exploring Broader Biological Activities: Beyond Lipid Lowering

While the hypolipidemic effects of Nicofuranose are well-established through its relation to nicotinic acid, the broader biological activities of nicotinic acid derivatives suggest that Nicofuranose may possess other therapeutic properties.

Potential Antimicrobial and Antifungal Activity

Several studies have demonstrated the antimicrobial and antifungal potential of various nicotinic acid derivatives. Although specific studies on Nicofuranose are limited, the existing data on related compounds provide a strong rationale for investigating its activity in this area.

A series of novel acylhydrazones derived from nicotinic acid showed promising activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 15.62 µg/mL.[11] One compound was particularly effective against Staphylococcus epidermidis (MIC = 1.95 µg/mL) and a methicillin-resistant Staphylococcus aureus (MRSA) strain (MIC = 7.81 µg/mL).[11] Another study on nicotinamide derivatives identified a compound with potent activity against six fluconazole-resistant Candida albicans strains, with MIC values ranging from 0.125 to 1 µg/mL.[12]

Nicotinic Acid Derivative ClassPathogenMIC (µg/mL)Reference
AcylhydrazonesStaphylococcus epidermidis1.95[11]
Staphylococcus aureus (MRSA)7.81[11]
NicotinamidesFluconazole-resistant Candida albicans0.125 - 1[12]
Potential Antiviral Activity

Recent research has highlighted the antiviral potential of nicotinic acid. A 2023 study demonstrated that niacin can inhibit the replication of Herpes Simplex Virus-1 (HSV-1) in a dose-dependent manner.[13] The proposed mechanism involves the upregulation of GPR109A, leading to the activation of the ERK and STAT1 signaling axis and an enhanced type I interferon response.[13] While this study focused on niacin, it provides a strong impetus for evaluating the antiviral activity of its derivatives, including Nicofuranose.

The 50% inhibitory concentration (IC50) is a key metric in antiviral research, representing the concentration of a drug that inhibits viral replication by 50%.[14] Determining the IC50 of Nicofuranose against a panel of viruses would be a critical step in exploring its antiviral potential.

Experimental Protocols for Antimicrobial and Antiviral Screening

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Nicofuranose stock solution

  • Positive and negative controls

Procedure:

  • Prepare serial twofold dilutions of Nicofuranose in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism with no drug) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of Nicofuranose at which there is no visible growth.

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus of interest

  • Cell culture medium

  • Nicofuranose stock solution

  • Overlay medium (containing agar or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in multi-well plates and grow to confluence.

  • Prepare serial dilutions of Nicofuranose.

  • Pre-treat the cell monolayers with the different concentrations of Nicofuranose.

  • Infect the cells with a known amount of virus.

  • After an adsorption period, remove the virus inoculum and add an overlay medium containing the respective concentrations of Nicofuranose.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the percentage of plaque inhibition at each concentration and determine the IC50 value.

Conclusion and Future Directions

Nicofuranose, as a derivative of nicotinic acid, holds a well-established position as a hypolipidemic agent with a clear mechanism of action centered on the GPR109A receptor and the subsequent modulation of lipid metabolism. The quantitative effects on the lipid profile are significant and contribute to its therapeutic value in cardiovascular disease management.

The exploration of Nicofuranose's biological activities beyond lipid-lowering is a promising area for future research. The demonstrated antimicrobial and antiviral activities of other nicotinic acid derivatives provide a strong rationale for investigating Nicofuranose in these therapeutic areas. Future studies should focus on conducting specific in vitro and in vivo experiments to determine the MIC and IC50 values of Nicofuranose against a range of pathogens. Furthermore, elucidating the specific signaling pathways involved in these potential activities will be crucial for its development as a multi-faceted therapeutic agent.

This technical guide has provided a comprehensive overview of the current understanding of Nicofuranose's biological activities, underpinned by the extensive knowledge of its parent compound, nicotinic acid. It is hoped that this will serve as a valuable resource for the scientific community to further explore and unlock the full therapeutic potential of Nicofuranose.

References

  • Dr. Oracle. (2025, July 7). What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol?
  • Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non. (n.d.).
  • GPR109A (Niacin Receptor) - Pathway Map. (n.d.).
  • Nicotinic acid and lipid lowering. (2021, April 11). Primary Care Notebook.
  • Pike, N. B. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 47, 191–217.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022, March 4). Molecules, 27(5), 1636.
  • Nicofuranose. (2021, April 11). GPnotebook.
  • Grundy, S. M., et al. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 4A–10A.
  • Antimicrobial activity of tested compounds characterized by IC 50 and MIC (mmol l -1 ). (n.d.).
  • In Vitro Analysis of the Very-low Density Lipoprotein Export from the Trans-Golgi Network. (n.d.). Current Protocols in Cell Biology.
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024, August 18). Molecules, 29(16), 3848.
  • Richer, M. J., et al. (2012). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PLoS ONE, 7(9), e46135.
  • GPR109A and Vascular Inflammation. (2014).
  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2017). PLoS ONE, 12(1), e0169325.
  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (2025, August 6).
  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023, January 23). Journal of Fungi, 9(2), 168.
  • CC50/IC50 Assay for Antiviral Research. (n.d.).
  • Hepatic VLDL secretion assay. (2017, August 10). protocols.io.
  • Very-Low-Density Lipoprotein (VLDL)-Producing and Hepatitis C Virus-Replicating HepG2 Cells Secrete No More Lipoviroparticles than VLDL-Deficient Huh7.5 Cells. (2017). Journal of Virology, 91(15), e00321-17.
  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. (2022, November 26). International Journal of Molecular Sciences, 23(23), 14885.
  • Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis. (2023). Journal of Biological Chemistry, 299(11), 105309.
  • VLDL lipidomics reveals hepatocellular lipidome changes in metabolic dysfunction–associated steatotic liver disease. (2025, May 23). Journal of Lipid Research, 66(6), 100557.
  • Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). (2006). Molecular Pharmacology, 70(4), 1440–1447.
  • In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Tre
  • Differential Tissue and Ligand-Dependent Signaling of GPR109A Receptor: Implications for Anti-Atherosclerotic Therapeutic Potential. (2013, June 14). PLoS ONE, 8(6), e66290.
  • Agonist lead identification for the high affinity niacin receptor GPR109a. (2007, September 1). Bioorganic & Medicinal Chemistry Letters, 17(17), 4784–4788.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). Archiv der Pharmazie, 356(11), e2300250.
  • Mechanism for efficient VLDL-TG secretion from hepatocytes. (A) A... (n.d.).
  • IC50 values of viral isolates analyzed by CM. Each bar shows mean ± SE... (n.d.).
  • Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study. (2007). International Journal of Clinical Practice, 61(10), 1738–1748.
  • Clinical experience with prolonged-release nicotinic acid in statin-treated patients managed in Ireland. (2008). Irish Journal of Medical Science, 177(4), 329–335.
  • Nicotinic acid: Do we know how it works after 55 years of clinical experience. (2012, June 9). World Journal of Cardiology, 4(6), 187–193.
  • Effects of high-dose modified-release nicotinic acid on atherosclerosis and vascular function: a randomized, placebo-controlled, magnetic resonance imaging study. (2009, November 3). Journal of the American College of Cardiology, 54(19), 1787–1794.
  • Effect of niacin on lipid and lipoprotein levels and glycemic control in patients with diabetes and peripheral arterial disease: the ADMIT study. (2000). JAMA, 284(10), 1263–1270.
  • Nicotinic Acid Accelerates HDL Cholesteryl Ester Turnover in Obese Insulin-Resistant Dogs. (2015, September 14). PLoS ONE, 10(9), e0137833.

Sources

Exploratory

The Structure-Activity Relationship of Nicofuranose: A Deep Dive into a Classic Hypolipidemic Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Nicofuranose, a tetranicotinoyl ester of fructose, has long been util...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nicofuranose, a tetranicotinoyl ester of fructose, has long been utilized as a hypolipidemic agent. Its therapeutic effects are intrinsically linked to its unique chemical structure, which serves as a pro-drug for nicotinic acid, a well-established modulator of lipid metabolism. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of Nicofuranose, delving into its mechanism of action, the synthetic strategies for its generation and derivatization, and the experimental protocols for evaluating its biological activity. By synthesizing established knowledge of nicotinic acid pharmacology with the principles of medicinal chemistry, this document aims to provide researchers and drug development professionals with a thorough understanding of Nicofuranose and a framework for the rational design of novel lipid-lowering therapies.

Introduction: The Therapeutic Rationale for Nicofuranose

Dyslipidemia, characterized by elevated levels of cholesterol, triglycerides, and low-density lipoproteins (LDL), is a primary risk factor for the development of atherosclerotic cardiovascular disease. Nicotinic acid (niacin), a B-vitamin, has been a cornerstone of dyslipidemia management for decades, valued for its ability to favorably modulate a broad spectrum of lipid parameters.[1][2] However, the clinical utility of immediate-release nicotinic acid is often hampered by a high incidence of adverse effects, most notably cutaneous flushing.

Nicofuranose emerges as a strategic chemical modification of nicotinic acid, designed to improve its therapeutic index. By esterifying four molecules of nicotinic acid to a central fructofuranose core, Nicofuranose is designed to undergo gradual hydrolysis in vivo, leading to a slower and more sustained release of the active nicotinic acid moiety. This pro-drug strategy aims to mitigate the sharp peak in plasma concentrations associated with immediate-release formulations, thereby reducing the intensity of flushing and other side effects.

Chemical Structure and Physicochemical Properties

Nicofuranose, chemically named [(2R,3R,4S,5R)-5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylate, is a large and relatively lipophilic molecule.[3] Its structure is characterized by a central β-D-fructofuranose ring with four of its hydroxyl groups esterified with nicotinic acid.

Table 1: Physicochemical Properties of Nicofuranose

PropertyValueSource
Molecular FormulaC30H24N4O10[3]
Molecular Weight600.5 g/mol [3]
IUPAC Name[(2R,3R,4S,5R)-5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylate[3]
SMILESC1=CC(=CN=C1)C(=O)OC[C@@H]2(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4">C@HOC(=O)C5=CN=CC=C5[3]

The presence of the four nicotinoyl groups significantly increases the lipophilicity compared to free nicotinic acid, which is likely to influence its absorption, distribution, metabolism, and excretion (ADME) profile.

The Core of Activity: Mechanism of Action

The pharmacological activity of Nicofuranose is predicated on its in vivo hydrolysis to release nicotinic acid. Nicotinic acid exerts its lipid-lowering effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G.

GPR109A-Mediated Inhibition of Lipolysis

The activation of GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of hormone-sensitive lipase, a key enzyme in the breakdown of stored triglycerides into free fatty acids (FFAs). The subsequent reduction in the flux of FFAs from adipose tissue to the liver is a critical step in the lipid-lowering cascade.[1]

Hepatic Effects: Reduced VLDL Synthesis and Secretion

With a diminished supply of FFAs, the liver's capacity for triglyceride synthesis is reduced. This leads to a decrease in the production and secretion of very-low-density lipoproteins (VLDL), the primary carriers of triglycerides in the bloodstream.[2] As VLDL particles are the precursors to LDL, a reduction in VLDL synthesis consequently leads to lower LDL cholesterol levels.[2]

Impact on HDL and Lipoprotein (a)

Nicotinic acid is also known to increase levels of high-density lipoprotein (HDL) cholesterol, the "good" cholesterol. While the exact mechanism is still under investigation, it is thought to involve a reduction in the hepatic uptake and catabolism of apolipoprotein A-I, the main protein component of HDL. Furthermore, nicotinic acid can reduce the levels of lipoprotein (a), an independent risk factor for cardiovascular disease.[2]

Diagram: Proposed Signaling Pathway of Nicofuranose Action

Nicofuranose_Mechanism cluster_blood Bloodstream cluster_adipocyte Adipocyte cluster_liver Hepatocyte Nicofuranose Nicofuranose Esterases Esterases Nicofuranose->Esterases NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A HDL HDL NA->HDL AC Adenylyl Cyclase GPR109A->AC cAMP cAMP AC->cAMP HSL Hormone-Sensitive Lipase cAMP->HSL TG Triglycerides HSL->TG FFA Free Fatty Acids TG->FFA FFA_liver Free Fatty Acids FFA->FFA_liver VLDL VLDL Synthesis & Secretion LDL LDL VLDL->LDL FFA_liver->VLDL

Caption: Proposed mechanism of action of Nicofuranose.

Structure-Activity Relationship (SAR) of Nicofuranose

Direct SAR studies on Nicofuranose and its derivatives are not extensively reported in the public domain. However, a robust SAR can be inferred from the well-established pharmacology of nicotinic acid and the chemical principles of pro-drug design. The primary hypothesis is that the activity of Nicofuranose is directly proportional to its ability to be hydrolyzed to nicotinic acid at a rate that maintains therapeutic concentrations while avoiding sharp peaks.

The Nicotinoyl Moieties: The Pharmacophore

The four nicotinoyl groups are the essential pharmacophores of the molecule. Any modification to the pyridine ring of the nicotinic acid moiety is likely to have a profound impact on activity. For instance, altering the position of the carboxylic acid group on the pyridine ring would likely abolish its ability to bind to and activate the GPR109A receptor.

The Fructofuranose Core: The Carrier

The fructofuranose core serves as a carrier to which the active nicotinic acid molecules are attached. Its primary role is to influence the physicochemical properties of the overall molecule, particularly its solubility, stability, and rate of hydrolysis. The stereochemistry of the furanose ring and the positions of the ester linkages are likely critical for determining the susceptibility of the ester bonds to enzymatic cleavage by esterases in the body.

The Ester Linkages: The Pro-drug Trigger

The ester bonds connecting the nicotinic acid moieties to the fructose core are the lynchpin of the pro-drug design. The rate of hydrolysis of these esters will dictate the pharmacokinetic profile of the released nicotinic acid. It is plausible that the four ester groups are hydrolyzed at different rates due to steric hindrance and the electronic environment of their respective positions on the furanose ring.

Diagram: Key SAR Features of Nicofuranose

SAR_Nicofuranose cluster_sar Structure-Activity Relationship Insights Nicofuranose Nicofuranose Structure Pharmacophore Nicotinoyl Moieties (Essential for GPR109A binding) Carrier Fructofuranose Core (Influences ADME properties) Trigger Ester Linkages (Control release of nicotinic acid) Hydrolysis Rate of Hydrolysis (Key to therapeutic index) GPR109A_Binding GPR109A Binding & Activation Pharmacophore->GPR109A_Binding Determines ADME Absorption, Distribution, Metabolism, Excretion Carrier->ADME Modulates Release_Rate Nicotinic Acid Release Rate Trigger->Release_Rate Governs Therapeutic_Index Efficacy vs. Side Effects Hydrolysis->Therapeutic_Index Impacts

Caption: Key structural features governing the SAR of Nicofuranose.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of Nicofuranose and its derivatives.

Synthesis of Nicofuranose

While a specific, detailed protocol for the industrial synthesis of Nicofuranose is proprietary, a plausible laboratory-scale synthesis can be designed based on established esterification methods for sugars.

Method 1: Acylation using Nicotinoyl Chloride

This method involves the reaction of fructose with nicotinoyl chloride in the presence of a base to neutralize the HCl byproduct.

  • Step 1: Preparation of Nicotinoyl Chloride: Reflux nicotinic acid with an excess of thionyl chloride until the reaction is complete. Remove the excess thionyl chloride under reduced pressure to yield nicotinoyl chloride.

  • Step 2: Esterification: Dissolve D-fructose in a suitable anhydrous solvent such as pyridine, which also acts as a base. Cool the solution in an ice bath.

  • Step 3: Reaction: Slowly add a stoichiometric excess of nicotinoyl chloride to the fructose solution with constant stirring.

  • Step 4: Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography.

Method 2: Lipase-Catalyzed Esterification

This method offers a more environmentally friendly approach using a biocatalyst.

  • Step 1: Substrate Preparation: Dissolve D-fructose and nicotinic acid in a suitable non-aqueous solvent system, such as a mixture of tert-butanol and dimethyl sulfoxide, to enhance the solubility of the sugar.[4]

  • Step 2: Enzymatic Reaction: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the reaction mixture. The reaction is typically carried out at a controlled temperature with gentle agitation.

  • Step 3: Water Removal: To drive the equilibrium towards ester formation, water produced during the reaction can be removed using molecular sieves.[5]

  • Step 4: Product Isolation: After the reaction, the enzyme is filtered off, and the product is isolated from the solvent by evaporation and purified using chromatographic techniques.

In Vitro Biological Evaluation

Protocol 1: GPR109A Activation Assay

This assay determines the ability of a compound to activate the GPR109A receptor.

  • Cell Line: Use a stable cell line expressing human GPR109A, such as CHO-K1 or HEK293 cells.

  • Assay Principle: GPR109A activation leads to a decrease in intracellular cAMP levels. This can be measured using a competitive immunoassay or a reporter gene assay.

  • Procedure:

    • Seed the GPR109A-expressing cells in a 96-well plate and incubate overnight.

    • Treat the cells with varying concentrations of the test compound (e.g., Nicofuranose or its hydrolysate) and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.

    • Calculate the EC50 value for each compound.

Protocol 2: VLDL Secretion Inhibition Assay from Hepatocytes

This assay measures the ability of a compound to inhibit the secretion of VLDL from liver cells.

  • Cell Line: Use a human hepatocyte cell line such as HepG2.

  • Procedure:

    • Culture HepG2 cells to confluency in a suitable medium.

    • Pre-incubate the cells with the test compound at various concentrations for a specified period.

    • Induce VLDL production by adding a source of fatty acids, such as oleic acid, to the medium.

    • After incubation, collect the cell culture medium.

    • Quantify the amount of VLDL secreted into the medium. This can be done by measuring the triglyceride content of the medium or by quantifying apolipoprotein B (ApoB), a key protein component of VLDL, using an ELISA or Western blotting.

Diagram: Experimental Workflow for VLDL Secretion Assay

VLDL_Secretion_Workflow cluster_quantification VLDL Quantification Methods start Start step1 Culture HepG2 cells to confluency start->step1 step2 Pre-incubate with Test Compound step1->step2 step3 Induce VLDL production (add Oleic Acid) step2->step3 step4 Incubate for specified time step3->step4 step5 Collect cell culture medium step4->step5 step6 Quantify VLDL step5->step6 quant1 Measure Triglyceride Content step6->quant1 Method 1 quant2 Quantify Apolipoprotein B (ELISA or Western Blot) step6->quant2 Method 2 end End quant1->end quant2->end

Caption: Workflow for the in vitro VLDL secretion assay.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Nicofuranose is expected to be dominated by its hydrolysis to nicotinic acid. The rate and extent of this conversion will determine the bioavailability of the active drug.

  • Absorption: As a large, lipophilic molecule, Nicofuranose is likely absorbed from the gastrointestinal tract.

  • Metabolism: The primary metabolic pathway is the hydrolysis of the ester linkages by various esterases in the plasma and tissues, releasing nicotinic acid and fructose. The released nicotinic acid then undergoes its own well-characterized metabolism.[6]

  • Excretion: The metabolites of nicotinic acid are primarily excreted in the urine.

Conclusion and Future Perspectives

Nicofuranose represents a classic example of a pro-drug strategy aimed at improving the therapeutic profile of an established drug. Its structure-activity relationship is intrinsically tied to its role as a carrier for nicotinic acid, with the fructofuranose core and ester linkages being key determinants of its pharmacokinetic and pharmacodynamic properties. While direct SAR studies on Nicofuranose are limited, a clear understanding of its mechanism of action and the principles of medicinal chemistry allows for a rational interpretation of its activity.

Future research in this area could focus on the synthesis and evaluation of novel Nicofuranose derivatives with modified ester linkages to fine-tune the rate of nicotinic acid release. Furthermore, exploring different sugar scaffolds or alternative carrier moieties could lead to the development of next-generation nicotinic acid pro-drugs with enhanced efficacy and tolerability. The detailed experimental protocols provided in this guide offer a solid foundation for such future investigations.

References

  • Carlson, L. A. (2005). Nicotinic acid: an old drug with a promising future. Journal of Internal Medicine, 258(2), 94-113.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. Progress in Cardiovascular Diseases, 50(5), 359-373.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 25495, Nicofuranose. Retrieved from [Link]

  • GPnotebook (2021). Nicofuranose. Retrieved from [Link]

  • Tsuzuki, W., Kitamura, Y., Suzuki, T., & Kobayashi, S. (1999). Synthesis of Sugar Fatty Acid Esters by Modified Lipase. Biotechnology and Bioengineering, 64(3), 267-271.
  • Benyo, Z., Gille, A., Kero, J., Csiky, M., Suchankova, M. C., Nusing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) is a prostaglandin D2 receptor, CRTH2. Journal of Biological Chemistry, 280(28), 26219-26224.
  • Khaled, N., Montet, D., Pina, M., & Graille, J. (1991). Fructose oleate synthesis in a fixed bed reactor. Biotechnology Letters, 13(3), 167-172.
  • Iqbal, D. N., Ahmad, A., & Younas, M. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Industrial Applications. Polish Journal of Environmental Studies, 29(2), 1-10.
  • Pamplona, A., Ferreira, L., & Fonseca, L. P. (2018). Enhanced production of fructose ester by biocatalyzed continuous flow process.
  • Tutka, P., Mosiewicz, J., & Wielosz, M. (2005). Pharmacokinetics and metabolism of nicotine. Pharmacological reports : PR, 57(2), 143–153.
  • Dighe, S. S., Deodhar, M. P., & Pande, V. V. (2015). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. Indian Journal of Nuclear Medicine, 30(2), 143–147.
  • PubChem. (n.d.). Nicofuranose. Retrieved January 16, 2026, from [Link]

  • Karpe, F., & Frayn, K. N. (2004). The nicotinic acid receptor--a new mechanism for an old drug. The Lancet, 363(9424), 1892-1894.
  • Pike, N. B. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid.
  • Richman, J. G., Dobbins, R. L., & Stein, R. L. (2005). Nicotinic acid receptor GPR109A is not a receptor for beta-hydroxybutyrate.
  • Soga, T., Kamohara, M., Takasaki, J., Matsumoto, S., Saito, T., Ohishi, T., Hiyama, H., & Furuichi, K. (2003). Molecular identification of human G-protein-coupled receptor GPR109A (PUMA-G) as a receptor for nicotinic acid.
  • Yilmaz, E., Can, M., & Sezer, E. (2020). Esterification of Fructose-oleic Acid by tert-Butanol/Dimethyl Sulfoxide and by 2-Methyl-2-butanol/Dimethyl Sulfoxide. Journal of Oleo Science, 69(10), 1281-1285.
  • Zeman, M., Vecka, M., Perlík, F., Hromádka, R., Staňková, B., Tvrzická, E., & Žák, A. (2008). Niacin in the treatment of hyperlipidemias in the light of new clinical trials: has niacin any chance to survive?. Physiological research, 57 Suppl 1, S65–S73.
  • Grundy, S. M., Vega, G. L., McGovern, M. E., Tulloch, B. R., & Denke, M. A. (2002). Efficacy, safety, and tolerability of once-daily extended-release niacin for the treatment of dyslipidemia associated with type 2 diabetes. Archives of internal medicine, 162(14), 1568–1576.
  • Guyton, J. R., & Bays, H. E. (2007). Safety of niacin. The American journal of cardiology, 99(6A), 22C–31C.

Sources

Foundational

A Researcher's Guide to Nicofuranose: Chemical Identification, Database Navigation, and Core Methodologies

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of Nicofuranose (CAS Number: 15351-13-0), a niacin-derived hypolipidemic agent. The document moves bey...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of Nicofuranose (CAS Number: 15351-13-0), a niacin-derived hypolipidemic agent. The document moves beyond a simple data sheet to offer practical, field-proven insights into leveraging its chemical identifiers for robust database searching and provides detailed methodologies for its synthesis, in-vitro functional analysis, and analytical quantification.

Section 1: Core Chemical Identifiers for Nicofuranose

Precise identification is the cornerstone of all chemical research and database interoperability. Nicofuranose, a tetra-ester of β-D-fructofuranose and nicotinic acid, is defined by a set of unique identifiers. The Chemical Abstracts Service (CAS) Registry Number 15351-13-0 is the most universally recognized tag for this specific chemical substance.[1][2] However, for computational chemistry, substructure searching, and unambiguous representation, a variety of line notations and database-specific codes are essential.

These identifiers are not merely labels; they are machine-readable representations of the molecule's two-dimensional structure, including stereochemistry.[3] For instance, the SMILES string encodes the atomic connectivity and chirality in a linear format, while the InChI and InChIKey provide a layered, canonical representation designed for database validation and internet-based searches.[3]

Table 1: Key Chemical and Physical Identifiers for Nicofuranose

Identifier TypeValueAuthoritative Source(s)
CAS Registry Number 15351-13-0CAS, PubChem, NIST[1][2]
PubChem CID 25495PubChem[1]
IUPAC Name [(2R,3R,4S,5R)-5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylatePubChem[1]
Molecular Formula C₃₀H₂₄N₄O₁₀PubChem, CAS[1][2]
Molecular Weight 600.53 g/mol PubChem, CAS[1][2]
SMILES C1=CC(=CN=C1)C(=O)OC[C@@H]2(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4">C@HOC(=O)C5=CN=CC=C5PubChem[1]
InChI InChI=1S/C30H24N4O10/c35-26(19-5-1-9-31-13-19)40-17-23-24(42-28(37)21-7-3-11-33-15-21)25(43-29(38)22-8-4-12-34-16-22)30(39,44-23)18-41-27(36)20-6-2-10-32-14-20/h1-16,23-25,39H,17-18H2/t23-,24-,25+,30-/m1/s1PubChem[1]
InChIKey FUWFSXZKBMCSKF-ZASNTINBSA-NPubChem[1]
Common Synonyms Bradilan, 1,3,4,6-TetranicotinoylfructofuranoseCAS Common Chemistry[2]
Melting Point 141 °CCAS Common Chemistry[2]

Section 2: A Practical Workflow for Database Interrogation

Having a list of identifiers is the first step; knowing how to leverage them is critical for efficient research. Different databases are optimized for different search types. This section provides a logical workflow for a researcher seeking to build a comprehensive profile of Nicofuranose.

The Causality of Identifier Choice:

  • Broad Discovery (Name/Synonym): Starting with a common name like "Nicofuranose" or "Bradilan" in a general search engine or a database like PubChem is excellent for initial discovery and retrieving primary identifiers like the CAS number and PubChem CID.[4]

  • Unambiguous Record Retrieval (CAS RN/PubChem CID): To pinpoint the exact substance record within a specific database (e.g., PubChem, CAS SciFinder, supplier catalogs), using the CAS number (15351-13-0) or PubChem CID (25495) is the most reliable method. This avoids ambiguity from common names or spelling variations.[3][5]

  • Structural & Substructure Searches (SMILES/InChIKey): To find related compounds, patents, or literature that may not mention Nicofuranose by name but contain its core structure, SMILES and InChIKey are invaluable. The InChIKey, a hashed version of the InChI, is particularly powerful for web searches across disparate databases, acting as a "digital barcode" for the molecule.[3][5] Pasting the InChIKey into a search engine can quickly aggregate information from vendors, regulatory bodies, and open-access databases.

Database_Search_Workflow cluster_0 Initial Query cluster_1 Primary Identification cluster_2 Targeted Information Retrieval Name Start: Name/Synonym (e.g., 'Nicofuranose') PubChem PubChem / General DB Search Name->PubChem Search Identifiers Retrieve Core Identifiers: - CAS Number - PubChem CID - InChI / InChIKey - SMILES PubChem->Identifiers Extract CAS_Search CAS SciFinder / Reaxys (Literature, Patents, Reactions) Identifiers->CAS_Search Query with CAS RN Web_Search Web Search Engines (Vendor Catalogs, Safety Data) Identifiers->Web_Search Query with InChIKey Internal_DB Internal / Specialized DBs (Bioactivity, Spectra) Identifiers->Internal_DB Query with SMILES

A logical workflow for comprehensive data retrieval using chemical identifiers.

Section 3: Mechanism of Action - A Focus on Lipid Metabolism

Nicofuranose exerts its therapeutic effects as a hypolipidemic agent by modulating the synthesis and metabolism of lipoproteins. As a derivative of niacin (Vitamin B3), its mechanism is understood to mirror that of its parent compound, primarily targeting hepatic triglyceride (TG) synthesis.[6]

The key molecular target is Diacylglycerol O-acyltransferase 2 (DGAT2) , an enzyme in the endoplasmic reticulum of hepatocytes that catalyzes the final and rate-limiting step of TG synthesis.[2][7] Nicofuranose acts as a direct, non-competitive inhibitor of DGAT2.[2]

Consequences of DGAT2 Inhibition:

  • Reduced TG Synthesis: By inhibiting DGAT2, the availability of triglycerides for packaging into new lipoprotein particles is significantly decreased.

  • Impaired VLDL Assembly: The assembly of Very-Low-Density Lipoprotein (VLDL) particles requires the lipidation of Apolipoprotein B (ApoB). With reduced TG availability, ApoB is poorly lipidated, targeting it for intracellular degradation and thereby reducing the secretion of VLDL particles from the liver.[7]

  • Downstream Effects: Since VLDL is the precursor to Low-Density Lipoprotein (LDL), a reduction in VLDL secretion leads to a corresponding decrease in plasma LDL cholesterol ("bad cholesterol").[6]

  • HDL Modulation: Niacin has also been shown to retard the hepatic catabolism of Apolipoprotein A-I (ApoA-I), the primary protein component of High-Density Lipoprotein (HDL), leading to increased levels of HDL cholesterol ("good cholesterol").[7]

Mechanism_of_Action Nicofuranose Nicofuranose DGAT2 Diacylglycerol Acyltransferase 2 (DGAT2) Nicofuranose->DGAT2 Inhibits (non-competitive) ApoAI_Cat Hepatic ApoA-I Catabolism Nicofuranose->ApoAI_Cat Inhibits TG_Synth Triglyceride (TG) Synthesis DGAT2->TG_Synth Catalyzes ApoB_Deg Intracellular ApoB Degradation TG_Synth->ApoB_Deg Reduced TG promotes VLDL_Sec Hepatic VLDL Secretion TG_Synth->VLDL_Sec Required for VLDL Assembly Plasma_LDL Plasma LDL 'Bad Cholesterol' VLDL_Sec->Plasma_LDL Precursor to Plasma_HDL Plasma HDL 'Good Cholesterol' ApoAI_Cat->Plasma_HDL Reduced catabolism increases levels

Mechanism of action of Nicofuranose in hepatic lipid metabolism.

Section 4: Key Experimental Methodologies

This section provides validated, step-by-step protocols that form the basis for the chemical synthesis, biological evaluation, and analytical characterization of Nicofuranose.

Representative Chemical Synthesis

The synthesis of Nicofuranose (1,3,4,6-Tetra-O-nicotinoyl-β-D-fructofuranose) is achieved via the esterification of the hydroxyl groups of fructose with an activated form of nicotinic acid. The following protocol is a representative method based on established organic chemistry principles for acylation reactions.

Rationale: The use of nicotinoyl chloride, the acyl chloride of nicotinic acid, provides a highly reactive electrophile for efficient esterification of the multiple hydroxyl groups on the fructose scaffold. Pyridine serves as both a nucleophilic catalyst and an acid scavenger to drive the reaction to completion.

Protocol:

Step 1: Preparation of Nicotinoyl Chloride Hydrochloride

  • Objective: To activate nicotinic acid for the esterification reaction.

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add nicotinic acid (4.2 eq.).

    • Add thionyl chloride (SOCl₂) (5.0 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature, then gently reflux for 2-3 hours until gas evolution ceases.

    • Remove the excess thionyl chloride under reduced pressure. The resulting solid, nicotinoyl chloride hydrochloride, can be used in the next step without further purification.[8]

Step 2: Esterification of D-Fructose

  • Objective: To couple the activated nicotinic acid with D-fructose.

    • Dissolve D-Fructose (1.0 eq.) in anhydrous pyridine at 0 °C in a separate flask under an inert atmosphere. Pyridine acts as the solvent and base.

    • Add the freshly prepared nicotinoyl chloride hydrochloride (4.2 eq.) portion-wise to the fructose solution, maintaining the temperature below 5 °C.

    • Once the addition is complete, allow the mixture to stir at room temperature for 16-24 hours.[1]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding ice-cold water.

    • Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure Nicofuranose.

In-Vitro Functional Assay: VLDL Secretion from HepG2 Cells

Rationale: Since the primary mechanism of Nicofuranose is the inhibition of hepatic VLDL secretion, a cell-based assay using the human hepatoma cell line HepG2 is the most direct method to quantify its biological activity.[3][9] These cells can be stimulated with oleic acid to produce and secrete triglycerides and ApoB, which are markers for VLDL particles.[3]

Protocol:

  • 1. Cell Culture and Seeding:

    • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.[9]

    • Seed HepG2 cells into 12-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • 2. Oleic Acid Stimulation and Compound Treatment:

    • Prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA).

    • On the day of the assay, wash the confluent cells twice with serum-free DMEM.

    • Incubate the cells for 18-24 hours in serum-free DMEM containing the oleic acid-BSA complex to stimulate VLDL production.

    • During this incubation, treat the cells with varying concentrations of Nicofuranose (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO).

  • 3. Collection of Media:

    • After the treatment period, collect the cell culture media from each well.

    • Centrifuge the media to pellet any detached cells or debris.

  • 4. Quantification of Secreted VLDL Markers:

    • Triglycerides (TG): Measure the concentration of triglycerides in the clarified media using a commercial enzymatic colorimetric assay kit.[10]

    • Apolipoprotein B (ApoB): Quantify the amount of secreted ApoB in the media using a human ApoB-specific ELISA kit.[9]

  • 5. Data Analysis:

    • Normalize the TG and ApoB concentrations to the total cell protein content in each well (measured via a BCA or Bradford assay).

    • Plot the normalized TG and ApoB secretion as a percentage of the vehicle control against the log concentration of Nicofuranose.

    • Calculate the IC₅₀ value, which represents the concentration of Nicofuranose required to inhibit VLDL secretion by 50%.

Analytical Quantification by HPLC

Rationale: A robust, validated High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of a synthesized batch of Nicofuranose and for its quantification in various formulations. A reversed-phase method is suitable for a molecule of this polarity.

Protocol:

  • 1. Instrumentation and Column:

    • An HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • 2. Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer (e.g., 20 mM, pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient can be optimized, for example, starting from 20% B to 80% B over 15 minutes.[5][11]

  • 3. Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 262 nm, which is characteristic of the pyridine ring in the nicotinoyl moieties.

    • Injection Volume: 10 µL.

  • 4. Standard and Sample Preparation:

    • Prepare a stock solution of a Nicofuranose reference standard of known purity in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Create a calibration curve by preparing a series of dilutions from the stock solution (e.g., 1 µg/mL to 100 µg/mL).

    • Prepare the test sample by accurately weighing and dissolving it in the same solvent to a concentration within the calibration range.

  • 5. Analysis and Quantification:

    • Inject the standards and sample onto the HPLC system.

    • Identify the Nicofuranose peak by its retention time compared to the standard.

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of Nicofuranose in the test sample by interpolating its peak area from the calibration curve. Purity can be assessed by calculating the area percentage of the main peak relative to all other peaks.

References

  • GPnotebook. Nicofuranose. GPnotebook. Published April 11, 2021. Accessed January 16, 2026. [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC. Accessed January 16, 2026. [Link]

  • Ahmad S, Singh N, Kumar R, Singh S. Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. Rasayan J Chem. 2011;4(3):578-585.
  • National Library of Medicine. Finding Chemical Information in PubChem. YouTube. Published August 26, 2024. Accessed January 16, 2026. [Link]

  • Willberg-Keyriläinen P, Talja R, Asikainen S, et al. Evaluation of esterification routes for long chain cellulose esters. Cellulose. 2019;26(18):9565-9577. doi:10.1007/s10570-019-02766-3
  • Gastaminza P, Dryden S, Boyd B, et al. Very-Low-Density Lipoprotein (VLDL)-Producing and Hepatitis C Virus-Replicating HepG2 Cells Secrete No More Lipoviroparticles than VLDL-Deficient Huh7.5 Cells. J Virol. 2010;84(20):10563-10575. doi:10.1128/JVI.01131-10
  • Iqbal DN, Ahmad A, Anjum MA, et al. Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Industrial Applications. Polish Journal of Environmental Studies. 2020;29(2):1-10. doi:10.15244/pjoes/111511
  • Siddiqui A, Reddy KV, Kumar A, Kumar P, Babu J. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. Indian J Nucl Med. 2020;35(2):112-116. doi:10.4103/ijnm.IJNM_15_20
  • Smolgovsky Y, Nyska A, Glovinsky Y, et al. TM6SF2 Determines Both the Degree of Lipidation and the Number of VLDL Particles Secreted by the Liver. medRxiv. Published online June 29, 2023. doi:10.1101/2023.06.27.23291942
  • protocols.io. Hepatic VLDL secretion assay. protocols.io. Published August 10, 2017. Accessed January 16, 2026. [Link]

  • Boffa MB, Koschinsky ML. Understanding the ins and outs of lipoprotein (a) metabolism. Curr Opin Lipidol. 2022;33(3):185-192. doi:10.1097/MOL.0000000000000823
  • Chemistry LibreTexts. 5 Chemical Identifiers. Chemistry LibreTexts. Published May 7, 2022. Accessed January 16, 2026. [Link]

  • Aionics, Inc. Why Chemical Identifiers are the Unsung Heroes of Innovation. Aionics. Published February 13, 2025. Accessed January 16, 2026. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25495, Nicofuranose. PubChem. Accessed January 16, 2026. [Link]

  • CAS. Nicofuranose. CAS Common Chemistry. Accessed January 16, 2026. [Link]

  • Pyka A, Sliwiok J, Niestrój A. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Pol Pharm. 2003;60(5):327-333.
  • Kamanna VS, Ganji SH, Kashyap ML. The mechanism and mitigation of niacin-induced flushing. Int J Clin Pract. 2009;63(9):1369-1377. doi:10.1111/j.1742-1241.2009.02099.x
  • Hossain T, Siddiquee K, Kumar D, et al. In Vitro Analysis of the Very-low Density Lipoprotein Export from the Trans-Golgi Network. J Vis Exp. 2015;(95):52345. doi:10.3791/52345
  • Ganji SH, Tavintharan S, Zhu D, Xing Y, Kamanna VS, Kashyap ML. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells. J Lipid Res. 2004;45(10):1835-1845. doi:10.1194/jlr.M300403-JLR200
  • Pickering Laboratories. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. Published May 1, 2019. Accessed January 16, 2026. [Link]

  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC. Accessed January 16, 2026. [Link]

  • Jabbari H. Synthesis of carbohydrate esters and investigation reaction of Phosphoryl chloride from anomeric position of Per-Acetylated Carb. Archives of Pharmacy Practice. 2020;11(S4):71-75.
  • Öztürk G, Köse LP, Şahin E, et al. Esterification of Fructose-oleic Acid by tert-Butanol/Dimethyl Sulfoxide and by 2-Methyl-2-butanol/Dimethyl Sulfoxide. J Oleo Sci. 2020;69(10):1281-1285. doi:10.5650/jos.ess20142
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 129631699, 1,3,4,6-tetra-O-acetyl-d-fructofuranose. PubChem. Accessed January 16, 2026. [Link]

  • Ponedelkina IY, Lukina ES, Odinokov VN. Synthesis of Conjugates of hyaluronic and nicotinic acids. Chem Nat Compd. 2012;48(2):189-194. doi:10.1007/s10600-012-0202-6

Sources

Exploratory

A Comprehensive Guide to the Nomenclature of Nicofuranose for Scientific and Research Applications

This technical guide provides an in-depth exploration of the synonyms, alternative names, and chemical identifiers for Nicofuranose. Designed for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synonyms, alternative names, and chemical identifiers for Nicofuranose. Designed for researchers, scientists, and drug development professionals, this document offers a consolidated reference to ensure accuracy and clarity in scientific literature, database searches, and regulatory submissions. Understanding the varied nomenclature of a compound is a critical first step in comprehensive research, preventing data fragmentation and ensuring all relevant studies are captured.

Introduction to Nicofuranose: A Niacin Derivative

Nicofuranose is a niacin (Vitamin B3) derivative developed for its therapeutic effects as an antilipidemic, or lipid-lowering, agent.[1][2] Structurally, it is an ester of fructose and nicotinic acid, specifically D-fructofuranose 1,3,4,6-tetranicotinate.[1][3] Its primary clinical application is in the management of dyslipidemia, a condition characterized by abnormal levels of lipids (e.g., cholesterol and triglycerides) in the blood, which is a major risk factor for cardiovascular disease.[1]

The mechanism of action for Nicofuranose is linked to its nicotinic acid moieties. It works by inhibiting the synthesis and secretion of very-low-density lipoprotein (VLDL) in the liver, which subsequently leads to reduced levels of low-density lipoprotein (LDL) and triglycerides.[4] Concurrently, it can help increase levels of high-density lipoprotein (HDL), often referred to as "good cholesterol".[4] This pharmacological profile makes a thorough understanding of its identity crucial for those investigating lipid metabolism and cardiovascular therapeutics.

Core Identifiers and Synonyms

Navigating scientific databases and literature requires familiarity with a compound's various names and codes. A single compound can be known by its systematic chemical name, a nonproprietary (generic) name, brand names, and internal company codes.[5] This diversity arises from the different contexts of its use—from chemical synthesis to clinical application.

The following diagram illustrates the hierarchical relationship between the different types of identifiers for a pharmaceutical compound like Nicofuranose.

cluster_chemical Fundamental Chemical Identity cluster_systematic Systematic & Database Identifiers cluster_common Common & Regulatory Names cluster_commercial Commercial & Developmental Identifiers Structure Chemical Structure (C30H24N4O10) IUPAC IUPAC Name [...pyridine-3-carboxylate] Structure->IUPAC describes InChI InChI / InChIKey (FUWFSXZKBMCSKF...) Structure->InChI is encoded as CAS CAS Registry Number (15351-13-0) IUPAC->CAS is registered as INN International Nonproprietary Name (INN) Nicofuranose CAS->INN is assigned Synonyms Chemical Synonyms (Tetranicotinoylfructose) INN->Synonyms is also known as Brand Brand / Trade Names (Bradilan, Vasperdil) INN->Brand is marketed as Codes Internal Codes (ES 304) Brand->Codes may originate as

Caption: Classification of Nicofuranose Identifiers.

The table below summarizes the key synonyms and identifiers for Nicofuranose, providing a quick reference for database searches and literature reviews.

Identifier TypeValuePrimary Context/Source
International Nonproprietary Name (INN) NicofuranosePharmaceutical/Regulatory[1][6]
CAS Registry Number 15351-13-0Chemical Abstracts Service[7][8][9]
Systematic (IUPAC) Name [(2R,3R,4S,5R)-5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylateChemical Nomenclature[1][10][]
Chemical Formula C30H24N4O10All Scientific Contexts[1][7][9]
Common Chemical Synonyms 1,3,4,6-Tetranicotinoylfructofuranose; Tetranicotinoylfructose; D-Fructofuranose 1,3,4,6-tetranicotinateScientific Literature[1][3][9]
Brand/Trade Names Bradilan; VasperdilCommercial Products[1][3][12][13]
Developmental Code ES 304; ES-304Early Research & Development[1][12][14]
Other Identifiers UNII: GF99P6327KDrugBank ID: DB13422ChEMBL ID: CHEMBL1697844Databases (FDA, DrugBank, ChEMBL)[1]

Strategic Importance in Scientific Research

The primary challenge for researchers is that critical data may be indexed under different names in various publications and databases. For example, early pharmacological studies might use the developmental code "ES 304," while chemical synthesis papers might refer to "1,3,4,6-Tetranicotinoylfructofuranose." Clinical trial data and later publications will predominantly use the INN "Nicofuranose" or the brand name "Bradilan."

A comprehensive literature search strategy must, therefore, employ a combination of these identifiers to ensure a complete retrieval of relevant information. Failing to do so can lead to missed prior art, redundant experiments, or an incomplete understanding of the compound's properties.

The following workflow diagram outlines an optimized strategy for conducting a thorough literature search on Nicofuranose.

Caption: Optimized Literature Search Workflow.

Analytical Methodologies for Identification

Confirming the identity and purity of Nicofuranose in a laboratory setting is essential for research and quality control. As a small organic molecule, standard analytical techniques are applicable.[15][16] The choice of method depends on the required level of detail, from simple identity confirmation to rigorous quantitative analysis.

Protocol: Identification of Nicofuranose using HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of Nicofuranose.[15]

Objective: To confirm the identity of a sample purported to be Nicofuranose by retention time and mass-to-charge ratio (m/z).

Materials:

  • Nicofuranose reference standard

  • Sample for analysis

  • HPLC-grade acetonitrile, water, and formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

  • Mass spectrometer (e.g., Quadrupole or Orbitrap)

Methodology:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the Nicofuranose reference standard in acetonitrile.

    • Dilute the stock solution to a working concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water.

    • Prepare the unknown sample in the same solvent to an estimated concentration of 10 µg/mL.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start at 30% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • UV Detection: 262 nm (wavelength for nicotinic acid moiety)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Range: 150 - 800 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Analysis:

    • Inject the reference standard and acquire retention time and mass spectrum data. The expected protonated molecule [M+H]+ for Nicofuranose (C30H24N4O10, MW = 600.53 g/mol ) is approximately 601.15 m/z.[1][10]

    • Inject the unknown sample.

    • Compare the retention time and the primary m/z value from the sample to those of the reference standard. A match in both provides high confidence in the sample's identity.

Conclusion

The accurate identification and naming of pharmaceutical compounds like Nicofuranose are fundamental to scientific integrity and progress. Researchers and developers must be proficient in using its various synonyms—from the INN Nicofuranose and brand name Bradilan to its chemical descriptor Tetranicotinoylfructose and CAS number 15351-13-0. This guide serves as a centralized resource to facilitate comprehensive literature searches, ensure clarity in scientific communication, and support the rigorous analytical identification of this important lipid-lowering agent.

References

  • GPnotebook. (2021). Nicofuranose. Retrieved from GPnotebook website. [Link]

  • CHEMICAL POINT. (n.d.). Nicofuranose. Retrieved from CHEMICAL POINT website. [Link]

  • CHEMICAL POINT. (n.d.). Nicofuranose. Retrieved from CHEMICAL POINT German website. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicofuranose. PubChem Compound Database. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Nicofuranose. Retrieved from [Link]

  • Cheméo. (n.d.). Nicofuranose (CAS 15351-13-0). Retrieved from [Link]

  • DrugMapper. (n.d.). NICOFURANOSE. Retrieved from DrugMapper website. [Link]

  • National Institute of Standards and Technology. (n.d.). Nicofuranose. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). Nicofuranose (C30H24N4O10). Retrieved from [Link]

  • Drugfuture. (n.d.). NICOFURANOSE. FDA Global Substance Registration System. Retrieved from Drugfuture website. [Link]

  • Wikipedia. (n.d.). Nicofuranose. Retrieved from [Link]

  • Krska, R., et al. (2008). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. MDPI. Retrieved from [Link]

  • GPnotebook. (2021). Nicofuranose. Retrieved from GPnotebook website (additional page). [Link]

  • Turner, N. W., et al. (2015). Analytical methods for determination of mycotoxins: An update (2009–2014). Analytica Chimica Acta. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Office of Justice Programs. (2005). Methods of Analysis/Drug Identification. Retrieved from [Link]

  • Politi, L., et al. (2021). What's in a Name? Drug Nomenclature and Medicinal Chemistry Trends using INN Publications. Journal of Medicinal Chemistry. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from Hovione website. [Link]

  • Wikipedia. (n.d.). Drug nomenclature. Retrieved from [Link]

  • Holzmann, S., et al. (1990). Molecular mechanism of action of nicorandil. PubMed. [Link]

Sources

Foundational

A Technical Guide to Nicofuranose: Physicochemical Properties and Methodologies for Experimental Application

Executive Summary: This guide provides a comprehensive technical overview of Nicofuranose (CAS: 15351-13-0), a niacin-derived antilipidemic agent, tailored for researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of Nicofuranose (CAS: 15351-13-0), a niacin-derived antilipidemic agent, tailored for researchers, scientists, and drug development professionals. It delineates the core molecular attributes, including a detailed analysis of its molecular formula and weight, which are fundamental for accurate experimental calculations. The document further explores essential physicochemical properties and their implications for experimental design, presents generalized workflows for synthesis and analytical quality control, and offers practical guidance on preparing solutions for laboratory use. The aim is to equip scientific professionals with the foundational data and methodological insights required to effectively utilize Nicofuranose in a research and development setting.

Core Molecular Attributes of Nicofuranose

Introduction to Nicofuranose

Nicofuranose is a tetranicotinate ester of fructose, functioning as a derivative of niacin (Vitamin B3).[1][2] It is classified as an antilipidemic agent used in the management of cardiovascular diseases, primarily for its ability to modify lipid profiles.[1][3] Its mechanism of action involves reducing the hepatic synthesis of very-low-density lipoprotein (VLDL), which subsequently lowers levels of low-density lipoprotein (LDL) and triglycerides, while also contributing to an increase in high-density lipoprotein (HDL) levels.[3] Functionally, it is an organooxygen compound and can be considered a derivative of a tetracarboxylic acid.[1][2]

Chemical Identity

Accurate identification is critical for regulatory compliance and experimental reproducibility. The fundamental identifiers for Nicofuranose are summarized below.

IdentifierValueSource
Molecular Formula C₃₀H₂₄N₄O₁₀PubChem, NIST[1][4][5][6][7][8][9][10]
IUPAC Name [(2R,3R,4S,5R)-5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylatePubChem[1]
CAS Registry Number 15351-13-0NIST[4]
Common Synonyms Bradilan, Vasperdil, D-Fructofuranose 1,3,4,6-tetranicotinate, β-D-Fructofuranose, 1,3,4,6-tetra-3-pyridinecarboxylateNIST, Cheméo[4][9]
Molecular Weight Determination

The molecular weight (MW) is a cornerstone for all stoichiometric and solution-based calculations. Minor variations in reported values exist due to differences in calculation methods (e.g., using integer vs. isotopic masses) and the precision of atomic weights used. For most laboratory applications, a value of 600.53 g/mol provides sufficient precision.

SourceReported Molecular Weight ( g/mol )Notes
PubChem600.5Computed value.[1][11]
NIST WebBook600.5324Based on IUPAC atomic weights.[4]
The Merck Index Online600.53[5]
DrugMapper600.54[6]
CAS Common Chemistry600.53[10]

Physicochemical Properties for Experimental Design

Understanding the physicochemical profile of Nicofuranose is essential for designing experiments, from selecting appropriate solvents for assays to predicting its behavior in biological systems.

Data Summary

The following table summarizes key computed physicochemical properties that influence experimental handling and formulation.

PropertyValueImplication for Experimental DesignSource
logP (Octanol/Water) 1.819Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents and some potential for membrane permeability.Cheméo, DrugMapper[6][9]
Polar Surface Area 186.22 ŲA high polar surface area suggests that passive diffusion across cell membranes may be limited, a key consideration for cell-based assays.DrugMapper[6]
Hydrogen Bond Donors 1Limited capacity to donate hydrogen bonds.DrugMapper[6]
Hydrogen Bond Acceptors 14High capacity to accept hydrogen bonds, influencing solubility in polar protic solvents.DrugMapper[6]
Melting Point 141 °CProvides a parameter for identity verification and understanding thermal stability.CAS Common Chemistry[10]

Methodologies for Synthesis and Analysis

While specific proprietary synthesis methods may vary, a generalized workflow for producing Nicofuranose and similar ester compounds can be conceptualized. This is followed by a mandatory quality control process to ensure the identity, purity, and integrity of the final compound.

Generalized Synthetic Workflow

The synthesis of Nicofuranose involves the esterification of the four hydroxyl groups of D-fructofuranose with nicotinic acid or an activated derivative thereof.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_purification Purification & Isolation A D-Fructofuranose C Esterification Reaction (in Pyridine or similar base/solvent) A->C B Nicotinoyl Chloride (or Nicotinic Acid + Activator) B->C D Quenching & Extraction C->D Crude Product E Chromatographic Purification (e.g., Silica Gel Column) D->E F Solvent Evaporation & Product Drying E->F G Final Product: Nicofuranose F->G Purified Solid

Caption: Generalized workflow for the synthesis of Nicofuranose.

Protocol: Quality Control and Analytical Verification

To ensure the synthesized product is suitable for experimental use, a rigorous analytical workflow must be employed.

1. Identity Confirmation via Mass Spectrometry (MS)

  • Rationale: To confirm the molecular weight of the synthesized compound, ensuring the correct molecule has been formed.

  • Method:

    • Prepare a dilute solution of the sample in an appropriate solvent (e.g., Methanol/Water with 0.1% formic acid).

    • Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire data in positive ion mode.

    • Validation: Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 601.5. The observed mass should be within a narrow tolerance (e.g., ± 0.2 Da) of the theoretical mass.

2. Purity Assessment via High-Performance Liquid Chromatography (HPLC)

  • Rationale: To quantify the purity of the compound and detect any remaining starting materials or byproducts.

  • Method:

    • Develop a suitable reverse-phase HPLC method (e.g., C18 column).

    • The mobile phase could be a gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA).

    • Prepare a sample solution of known concentration (e.g., 1 mg/mL).

    • Inject the sample and monitor the elution profile using a UV detector at a wavelength where the nicotinoyl chromophore absorbs (e.g., ~260 nm).

    • Validation: Purity is calculated based on the area percentage of the main peak. For research purposes, a purity of >95% is often required, while >98% is preferred for in-vivo or clinical development.

3. Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: To confirm the precise chemical structure, including the connectivity of atoms and stereochemistry.

  • Method:

    • Dissolve a sufficient amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Validation: The observed chemical shifts, splitting patterns, and integrations in the ¹H spectrum, along with the number and position of signals in the ¹³C spectrum, must be consistent with the known structure of Nicofuranose.

G cluster_analysis Analytical Methods cluster_results Validation Criteria A Synthesized Nicofuranose Sample B Mass Spectrometry (MS) A->B C HPLC A->C D NMR Spectroscopy A->D E Correct Molecular Weight (m/z ≈ 601.5) B->E F Purity >95% C->F G Correct Chemical Structure D->G H Verified Compound for Experimental Use E->H F->H G->H

Caption: Workflow for analytical quality control of Nicofuranose.

Application in Experimental Calculations

Accurate calculations are the foundation of reproducible science. The molecular weight is the key parameter for these calculations.

Protocol: Preparation of a Stock Solution

This protocol describes how to prepare a 10 mM stock solution of Nicofuranose, a common starting point for in-vitro assays.

  • Objective: Prepare 10 mL of a 10 mM Nicofuranose stock solution.

  • Required Parameter: Molecular Weight (MW) = 600.53 g/mol .

Step-by-Step Procedure:

  • Calculate the required mass:

    • Moles = Concentration (mol/L) x Volume (L)

    • Moles = 0.010 mol/L x 0.010 L = 0.0001 mol

    • Mass (g) = Moles (mol) x MW ( g/mol )

    • Mass (g) = 0.0001 mol x 600.53 g/mol = 0.060053 g

    • Mass (mg) = 60.053 mg

  • Weigh the compound:

    • Rationale: Precision in weighing is critical for accurate final concentration.

    • Using an analytical balance, accurately weigh out approximately 60.1 mg of the verified Nicofuranose powder onto a weigh boat. Record the exact mass.

  • Dissolve the compound:

    • Rationale: The choice of solvent depends on the compound's solubility and compatibility with the downstream experiment. Given its properties, DMSO is a common choice for creating high-concentration organic compound stocks.

    • Carefully transfer the weighed powder into a 15 mL conical tube. Add a small volume of the chosen solvent (e.g., 5 mL of DMSO) and vortex thoroughly until the solid is completely dissolved.

  • Adjust to final volume:

    • Rationale: Bringing the solution to a precise final volume ensures the calculated concentration is achieved.

    • Add solvent to the tube until the final volume of 10 mL is reached. Mix thoroughly by inversion.

  • Recalculate the final concentration:

    • Rationale: Using the actual mass weighed provides the true concentration of the stock solution.

    • Final Concentration (mM) = (Actual Mass (mg) / 600.53 g/mol ) / 0.010 L * 1000

    • Example: If 60.5 mg was weighed, the concentration is (60.5 / 600.53) / 0.010 * 1000 = 10.07 mM.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

G A Define Target: 10 mM in 10 mL B Calculate Mass Needed (Mass = C * V * MW) ~60.1 mg A->B C Weigh Compound Accurately record actual mass B->C D Dissolve in Solvent (e.g., DMSO) C->D E Adjust to Final Volume (10 mL) D->E F Recalculate Final Concentration Using actual mass E->F G Aliquot & Store (-20°C or -80°C) F->G

Caption: Workflow for preparing a Nicofuranose stock solution.

Overview of Antilipidemic Mechanism

For drug development professionals, understanding the mechanism of action provides context for assay development and data interpretation. Nicofuranose acts as a prodrug, releasing nicotinic acid which is responsible for the therapeutic effects.

G A Nicofuranose (Administered) B Adipose Tissue A->B H Increased Plasma HDL A->H Other Mechanisms D Inhibits Lipolysis B->D C Liver (Hepatocyte) F Reduced VLDL Synthesis & Secretion C->F E Reduced Free Fatty Acid (FFA) Mobilization D->E E->C G Reduced Plasma LDL & Triglycerides F->G

Caption: Simplified mechanism of action for Nicofuranose as an antilipidemic agent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25495, Nicofuranose. PubChem. [Link][1]

  • National Institute of Standards and Technology (NIST). Nicofuranose. NIST Chemistry WebBook. [Link][4]

  • The Royal Society of Chemistry. Nicofuranose | The Merck Index Online. [Link][5]

  • DrugMapper. Nicofuranose. [Link][6]

  • Chemical Point. Nicofuranose. [Link][7]

  • Chemical Point. Nicofuranose. [Link][8]

  • Cheméo. Nicofuranose (CAS 15351-13-0) - Chemical & Physical Properties. [Link][9]

  • CAS Common Chemistry. Nicofuranose. A division of the American Chemical Society. [Link][10]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20056611, 1,3,4,6-Tetra-O-nicotinoyl-D-fructofuranose. PubChem. [Link][11]

  • GPnotebook. Nicofuranose. [Link][3]

Sources

Exploratory

Nicofuranose: A Niacin Derivative for Advanced Lipid Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Hyperlipidemia, characterized by elevated levels of lipids such as cho...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Niacin (nicotinic acid or vitamin B3) has been a cornerstone in the management of dyslipidemia for decades, valued for its broad-spectrum effects on the lipid profile. Nicofuranose, a derivative of niacin, represents a therapeutic advancement aimed at optimizing the lipid-lowering effects of its parent compound. This technical guide provides a comprehensive overview of Nicofuranose, detailing its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of cardiovascular therapeutics.

Introduction: The Challenge of Dyslipidemia and the Role of Niacin Derivatives

The management of dyslipidemia is a critical component of cardiovascular risk reduction. While statins are the first-line therapy for lowering low-density lipoprotein cholesterol (LDL-C), a significant residual risk often remains, driven by other lipid abnormalities such as low high-density lipoprotein cholesterol (HDL-C) and elevated triglycerides.[1] Niacin is a well-established agent that favorably modulates the entire lipid profile, including reducing LDL-C, triglycerides, and lipoprotein(a), while being the most effective agent at increasing HDL-C.[2][3][4]

However, the clinical utility of immediate-release niacin is often limited by poor tolerability, most notably cutaneous flushing. This has led to the development of various derivatives and formulations, such as Nicofuranose, to improve its therapeutic index. Nicofuranose is a niacin derivative with antilipidemic activity.[5]

Chemistry and Pharmacology of Nicofuranose

Nicofuranose is structurally a tetranicotinate ester of fructose. Its chemical name is 1,3,4,6-tetrakis-O-(pyridin-3-ylcarbonyl)-β-D-fructofuranose.[6] This esterification is a key structural modification designed to alter the pharmacokinetic and pharmacodynamic properties of the parent niacin molecule.

Chemical Structure:

  • Formula: C₃₀H₂₄N₄O₁₀[6]

  • Molar Mass: 600.540 g·mol⁻¹[6]

The pharmacological activity of Nicofuranose is predicated on its bioconversion to nicotinic acid, the active moiety. The ester linkages are designed to be hydrolyzed in vivo, releasing niacin and fructose. This controlled release mechanism is intended to mitigate the rapid spike in plasma niacin concentrations that is associated with the flushing side effect of immediate-release formulations.

Mechanism of Action in Lipid Regulation

The lipid-lowering effects of Nicofuranose are attributable to the actions of its active metabolite, nicotinic acid. The mechanisms are multifaceted and impact several key pathways in lipid metabolism.[7][8]

A proposed mechanism of action involves the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), which leads to a reduction in hepatic triglyceride synthesis and subsequent decreased secretion of very-low-density lipoprotein (VLDL) and LDL.[9] Niacin also decreases the mobilization of free fatty acids from adipose tissue, further reducing the substrate available for hepatic triglyceride production.[7] Additionally, it is suggested that niacin increases the breakdown of VLDL.[7]

Regarding its effect on HDL, niacin is thought to increase HDL levels by reducing the hepatic clearance of apolipoprotein A-I, the primary protein component of HDL, thereby extending the circulating half-life of HDL particles.[7]

Signaling Pathway of Niacin's Lipid-Lowering Action

Niacin Mechanism of Action cluster_adipose Adipose Tissue cluster_liver Hepatocyte cluster_plasma Plasma Adipose Adipocytes FFA_Release Free Fatty Acid (FFA) Release Adipose->FFA_Release Lipolysis FFA_Plasma Plasma FFAs FFA_Release->FFA_Plasma Liver Liver TG_Synthesis Triglyceride (TG) Synthesis Liver->TG_Synthesis ApoA1_Clearance ApoA-I Clearance Liver->ApoA1_Clearance VLDL_Secretion VLDL Secretion TG_Synthesis->VLDL_Secretion VLDL_Plasma Plasma VLDL VLDL_Secretion->VLDL_Plasma HDL_Plasma Plasma HDL ApoA1_Clearance->HDL_Plasma Affects FFA_Plasma->Liver Uptake LDL_Plasma Plasma LDL VLDL_Plasma->LDL_Plasma Metabolism Nicofuranose Nicofuranose (in vivo hydrolysis) Niacin Niacin Nicofuranose->Niacin Niacin->FFA_Release Inhibits Niacin->TG_Synthesis Inhibits Niacin->VLDL_Secretion Inhibits Niacin->ApoA1_Clearance Decreases

Caption: Mechanism of action of Nicofuranose via its active metabolite, niacin.

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for Nicofuranose is not extensively available in the public domain. However, based on its structure as a prodrug, the following can be inferred:

  • Absorption: Nicofuranose is expected to be absorbed from the gastrointestinal tract.

  • Metabolism: The primary metabolic pathway is hydrolysis of the ester bonds to release nicotinic acid and fructose. This hydrolysis is likely to occur in the gut wall, liver, and blood. The rate and extent of this conversion will dictate the pharmacokinetic profile of the released niacin and, consequently, both its efficacy and side-effect profile.

  • Distribution and Excretion: Once released, nicotinic acid follows its known distribution and excretion pathways.

Further research is required to fully elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Nicofuranose.

Clinical Efficacy and Safety Profile

While specific clinical trial data for Nicofuranose is limited, the efficacy of niacin derivatives is well-documented. A meta-analysis of the effects of nicotinic acid on the lipid profile has shown the following approximate changes:[7][10]

Lipid ParameterPercentage Change
Total Cholesterol10% reduction[7][10]
Triglycerides20% reduction[7][10]
LDL-Cholesterol14% reduction[7][10]
HDL-Cholesterol16% increase[7][10]

It is important to note that the efficacy of niacin can be dose-dependent. Studies with modified-release niacin have shown an increase in HDL-C by 23% and a decrease in LDL-C by 19% at a dose of 2g daily.[11]

Safety and Tolerability

The safety profile of Nicofuranose is expected to be similar to that of other niacin derivatives. The most common side effect is flushing, characterized by redness and a feeling of warmth, particularly on the face and neck.[4][7] Other potential side effects include:

  • Gastrointestinal disturbances

  • Hepatotoxicity (less common with modified-release formulations)[7]

  • Hyperglycemia[7]

  • Hyperuricemia[7]

Careful dose titration and patient monitoring are essential to manage these potential adverse effects.

Experimental Protocols for Evaluation

The evaluation of lipid-lowering agents like Nicofuranose involves a combination of in vitro, in vivo, and clinical studies.

In Vitro Evaluation
  • Cell-based Assays: Human hepatocyte cell lines (e.g., HepG2) can be used to assess the effect of Nicofuranose and its metabolites on triglyceride synthesis and VLDL secretion.

  • Enzyme Inhibition Assays: The inhibitory activity of nicotinic acid on DGAT2 can be quantified using enzymatic assays.

  • In Vitro Lipolysis Models: These models can be used to study the digestion and release of the active compound from the lipid-based formulation.[4]

In Vivo Preclinical Evaluation
  • Animal Models of Dyslipidemia: Rodent models (e.g., hypercholesterolemic rats or mice) are commonly used to evaluate the in vivo efficacy of lipid-lowering drugs.[2]

  • Pharmacokinetic Studies: Animal studies are conducted to determine the ADME properties of the drug candidate.

  • Toxicology Studies: Comprehensive toxicology studies in at least two species are required to assess the safety of the drug before it can be administered to humans.

Workflow for Preclinical Evaluation of a Novel Lipid-Lowering Agent

Preclinical Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_dev Development & Regulatory A1 Compound Synthesis & Characterization A2 Cell-Based Efficacy Assays (e.g., HepG2) A1->A2 A3 Enzyme Inhibition Assays (e.g., DGAT2) A1->A3 A4 In Vitro ADME/Tox Screening A1->A4 C1 Lead Optimization A2->C1 A3->C1 A4->C1 B1 Animal Model Selection (Dyslipidemia) B3 Efficacy Studies in Animal Models B1->B3 B2 Pharmacokinetic Studies (Rodent, Non-rodent) B2->B3 B4 Toxicology Studies (Acute, Chronic) B3->B4 C2 IND-Enabling Studies B4->C2 C1->B1 C1->B2 C3 Regulatory Submission (e.g., IND) C2->C3

Caption: A generalized workflow for the preclinical evaluation of a novel lipid-lowering drug.

Clinical Trial Design

A typical clinical trial to evaluate a new lipid-lowering agent would be a randomized, double-blind, placebo-controlled study.[11]

  • Phase 1: To assess safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.

  • Phase 2: To evaluate efficacy and further assess safety in a larger group of patients with dyslipidemia.[12]

  • Phase 3: Large-scale, multicenter trials to confirm efficacy, monitor adverse reactions, and compare the new drug to standard treatments.

  • Phase 4: Post-marketing studies to gather additional information on the drug's risks, benefits, and optimal use.

Key Endpoints in Clinical Trials:

  • Primary Efficacy Endpoint: Percentage change in LDL-C from baseline.

  • Secondary Efficacy Endpoints: Percentage changes in total cholesterol, HDL-C, triglycerides, and apolipoproteins.

  • Safety Endpoints: Incidence of adverse events, changes in laboratory parameters (e.g., liver enzymes, glucose), and vital signs.

Conclusion and Future Directions

Nicofuranose holds promise as a niacin derivative with the potential for improved tolerability in the management of dyslipidemia. Its mechanism of action, rooted in the well-established lipid-lowering effects of niacin, makes it a valuable candidate for further investigation. Future research should focus on elucidating the specific pharmacokinetic profile of Nicofuranose and conducting robust clinical trials to definitively establish its efficacy and safety in comparison to existing therapies. As the landscape of lipid management continues to evolve, derivatives like Nicofuranose may play an important role in addressing the residual cardiovascular risk that persists in many patients.

References

  • GPnotebook. Nicofuranose. [Link]

  • Birjmohun RS, et al. Efficacy and safety of high-density lipoprotein cholesterol-increasing compounds: a meta-analysis of randomized controlled trials. J Am Coll Cardiol 2005;45:185-97.
  • Carlson LA. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25495, Nicofuranose. [Link]

  • Lee M, et al. Effects of high-dose modified-release nicotinic acid on atherosclerosis and vascular function: a randomized, placebo-controlled, magnetic resonance imaging study. J Am Coll Cardiol. 2009 Nov 3;54(19):1787-94.
  • Khan MA, et al. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic hypercholesterolemic albino rats. J Ayub Med Coll Abbottabad. 2012;24(3-4):153-6.
  • Vogt A, et al. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study. Vasc Health Risk Manag. 2007;3(4):467-79.
  • Wikipedia. Nicofuranose. [Link]

  • Maguire, D. Clinical experience with prolonged-release nicotinic acid in statin-treated patients managed in Ireland. Ir J Med Sci 177, 323–328 (2008).
  • LIB003-002 Study Protocol. A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of LIB003 in Patients on Stable Lipid-Lowering Therapy Requiring Additional LDL-C Reduction.
  • National Lipid Association. Niacin: The Third or Fourth Option. [Link]

  • Holford, P. Niacin and low GL diet better than cholesterol drugs. [Link]

  • Gajjar, T. K., et al. (2015). Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials. Physiological research, 64 Suppl 5(Suppl 5), S67–S74.
  • Therapeutic Class Overview Niacin Deriv
  • Guyton JR, et al. Extended-release niacin vs gemfibrozil for the treatment of low levels of high-density lipoprotein cholesterol. NCEP-ATP II Investigators. Arch Intern Med. 2000;160(8):1177-84.
  • AIM-HIGH Investigators. Niacin in patients with low HDL cholesterol levels receiving intensive statin therapy. N Engl J Med. 2011;365(24):2255-67.
  • Drugs.com. Nicotinic Acid Side Effects. [Link]

  • MIMS. Nicofuranose. [Link]

  • National Lipid Association. Niacin: The Third or Fourth Option. [Link]

  • MedlinePlus. Niacin for cholesterol. [Link]

  • Sirtori CR, et al. Mechanisms of lipid-lowering agents. Ann Rev Med. 1987;38:137-49.
  • Weiner M. Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metab Rev. 1979;9(1):99-106.
  • Kamanna VS, et al. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia. Expert Opin Pharmacother. 2008;9(16):2843-52.
  • Ben-Jonathan N, et al. Nicotinic acid: pharmacological effects and mechanisms of action. Annu Rev Pharmacol Toxicol. 2008;48:1-25.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory-Scale Synthesis and Purification of Nicofuranose

Abstract: This document provides a comprehensive guide for the laboratory synthesis, purification, and characterization of Nicofuranose (β-D-Fructofuranose, 1,3,4,6-tetra-3-pyridinecarboxylate). Nicofuranose, a niacin de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory synthesis, purification, and characterization of Nicofuranose (β-D-Fructofuranose, 1,3,4,6-tetra-3-pyridinecarboxylate). Nicofuranose, a niacin derivative, is recognized for its therapeutic potential as a hypolipidemic agent.[1][2][3] This guide is intended for researchers in medicinal chemistry and drug development, offering detailed protocols grounded in established chemical principles. The procedures outlined herein cover the esterification of D-(-)-fructose, a multi-step purification workflow involving liquid-liquid extraction and column chromatography, and rigorous analytical methods for structural verification and purity assessment.

Introduction and Scientific Background

Nicofuranose is a tetraester derivative of D-fructofuranose and nicotinic acid (Niacin, Vitamin B3).[1][4] Its chemical structure consists of a central furanose ring derived from fructose, with the hydroxyl groups at positions 1, 3, 4, and 6 esterified with nicotinoyl moieties.[1][5] The therapeutic interest in Nicofuranose stems from its activity as a lipid-lowering agent, functioning by inhibiting the synthesis and secretion of very-low-density lipoproteins (VLDL) and reducing the mobilization of free fatty acids.[3]

The synthesis of such a poly-functional molecule presents unique challenges, primarily centered on achieving complete and selective esterification while managing the purification of a highly polar, multi-functionalized target compound from reaction byproducts and excess reagents. The furanose form of fructose is a five-membered cyclic hemiketal, which exists in equilibrium with other cyclic (pyranose) and open-chain forms in solution.[6][7][][9] The protocol described herein utilizes an activated form of nicotinic acid to drive the esterification reaction to completion.

Table 1: Physicochemical Properties of Nicofuranose

Property Value Source
IUPAC Name [(2R,3R,4S,5R)-5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylate [1]
Molecular Formula C₃₀H₂₄N₄O₁₀ [1][4][10]
Molecular Weight 600.53 g/mol [4][5]
CAS Number 15351-13-0 [4][5]
Appearance White to off-white powder/crystals [11]

| Melting Point | 141 °C |[5] |

Principles of Synthesis: Esterification Strategy

The core of Nicofuranose synthesis is the quadruple esterification of D-(-)-fructose's hydroxyl groups. A direct reaction with nicotinic acid is thermodynamically unfavorable and requires harsh conditions. Therefore, a more reactive acylating agent is necessary. The chosen method is the Schotten-Baumann reaction, which employs an acyl chloride (nicotinoyl chloride) in the presence of a base.

Causality of Experimental Choices:

  • Acylating Agent: Nicotinoyl chloride hydrochloride is the activated form of nicotinic acid. The highly electrophilic carbonyl carbon is readily attacked by the nucleophilic hydroxyl groups of fructose.

  • Solvent and Base: Anhydrous pyridine serves a dual role. It is an excellent solvent for both fructose and the acylating agent. Crucially, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the esterification, driving the reaction equilibrium towards the product. It also catalyzes the reaction by forming a highly reactive acylpyridinium intermediate.

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the acyl chloride and pyridine. It is then allowed to warm to manage the reaction rate and prevent potential side reactions or degradation.

Detailed Synthesis Protocol

This protocol details the synthesis of Nicofuranose from D-(-)-fructose and nicotinoyl chloride hydrochloride.

Table 2: Reagents and Materials

Reagent Formula MW ( g/mol ) Moles (mmol) Quantity Notes
D-(-)-Fructose C₆H₁₂O₆ 180.16 10 1.80 g Dry thoroughly before use.
Nicotinoyl Chloride HCl C₆H₅Cl₂NO 178.02 48 (4.8 eq) 8.54 g Highly hygroscopic. Handle in a glovebox or dry atmosphere.
Anhydrous Pyridine C₅H₅N 79.10 - 100 mL Use a freshly opened bottle or distilled over KOH.
Dichloromethane (DCM) CH₂Cl₂ 84.93 - ~500 mL For extraction and chromatography.
Saturated NaHCO₃ (aq) - - - ~300 mL For aqueous work-up.
Brine (Saturated NaCl) - - - ~100 mL For aqueous work-up.
Anhydrous MgSO₄ MgSO₄ 120.37 - ~10 g For drying organic phase.

| Silica Gel (230-400 mesh) | SiO₂ | - | - | ~150 g | For column chromatography. |

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add D-(-)-fructose (1.80 g, 10 mmol).

    • Add anhydrous pyridine (100 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the fructose is fully dissolved. This may require gentle warming.

    • Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent:

    • In a separate dry flask, weigh nicotinoyl chloride hydrochloride (8.54 g, 48 mmol) under a dry atmosphere.

    • Add the nicotinoyl chloride hydrochloride portion-wise to the stirred fructose-pyridine solution at 0 °C over 30-45 minutes. A thick white precipitate (pyridinium hydrochloride) will form.

    • Rationale: Slow, portion-wise addition is critical to manage the exothermic reaction and prevent a rapid temperature increase that could lead to degradation of the sugar starting material.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction vigorously for 24-48 hours at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10:1 DCM:Methanol. The product, Nicofuranose, will have a higher Rf value than the highly polar fructose starting material. The reaction is complete when the fructose spot is no longer visible.

  • Reaction Quench and Work-up:

    • Once the reaction is complete, cool the mixture again to 0 °C.

    • Slowly add 50 mL of deionized water to quench any unreacted nicotinoyl chloride.

    • Transfer the mixture to a 1 L separatory funnel and dilute with 200 mL of DCM.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (3 x 100 mL) to remove excess nicotinic acid and pyridinium salts.

      • Deionized water (1 x 100 mL).

      • Brine (1 x 100 mL) to facilitate phase separation.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous, yellowish oil or solid.

Purification Protocols

Purification is essential to remove unreacted starting materials, byproducts (partially esterified fructose), and residual pyridine. A multi-step approach is required.

Workflow for Nicofuranose Purification

G cluster_0 Synthesis cluster_1 Purification cluster_2 Final Product ReactionMixture Crude Reaction Mixture (Product, Pyridine, Salts, Byproducts) Workup Aqueous Work-up (Quench, Extraction, Washing) ReactionMixture->Workup Removes salts, excess acid Chromatography Silica Gel Column Chromatography Workup->Chromatography Removes polar & non-polar impurities Crystallization Recrystallization (e.g., Ethanol/Hexanes) Chromatography->Crystallization Final polishing PureProduct Pure Nicofuranose (>95%) Crystallization->PureProduct

Caption: Purification workflow from crude mixture to final product.

Protocol 1: Silica Gel Column Chromatography

This is the primary method for separating Nicofuranose from closely related impurities.

  • Preparation:

    • Prepare a slurry of silica gel (~150 g) in the starting mobile phase (e.g., 100% DCM).

    • Wet-pack a glass column with the slurry.

    • Dissolve the crude product in a minimal amount of DCM. If it does not fully dissolve, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel (~15 g), dry it to a free-flowing powder, and carefully load it onto the top of the packed column.

  • Elution:

    • Begin elution with 100% DCM and gradually increase the polarity by adding methanol. A typical gradient might be:

      • 100% DCM (2 column volumes)

      • 1-5% Methanol in DCM (gradient)

      • 5-10% Methanol in DCM (gradient)

    • Collect fractions (15-20 mL each) and analyze them by TLC.

    • Combine the fractions containing the pure product (identified by a single spot on TLC).

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield purified Nicofuranose.

Protocol 2: Recrystallization (Optional Final Polishing)

If the product from chromatography is not a solid or requires higher purity, recrystallization can be attempted.

  • Dissolve the purified Nicofuranose in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or isopropanol).

  • Slowly add a non-polar anti-solvent (e.g., hexanes or diethyl ether) until the solution becomes cloudy.

  • Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C).

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Analytical Characterization and Quality Control

Rigorous analysis is required to confirm the structure and assess the purity of the synthesized Nicofuranose.[12]

Overall Analytical Workflow

G cluster_confirm Structural Confirmation cluster_purity Purity Assessment start Synthesized Nicofuranose NMR ¹H & ¹³C NMR Proton Environment Carbon Skeleton start->NMR Identity MS HRMS Exact Mass Molecular Formula start->MS Identity IR FT-IR Functional Groups (C=O, C-O, Pyridine) start->IR Identity HPLC HPLC-UV Purity (%) Retention Time start->HPLC Purity TLC_final TLC Single Spot start->TLC_final Purity Final Verified Product NMR->Final MS->Final IR->Final HPLC->Final TLC_final->Final

Caption: Logic for analytical verification of Nicofuranose.

Table 3: Expected Analytical Data for Nicofuranose

Technique Expected Results
¹H NMR Multiple complex multiplets for furanose ring protons (~4.0-5.5 ppm). Distinct aromatic signals for pyridine rings (~7.5-9.2 ppm).
¹³C NMR Signals for furanose carbons (~60-110 ppm). Four distinct ester carbonyl signals (~164-168 ppm). Signals for pyridine ring carbons (~123-155 ppm).
FT-IR (cm⁻¹) Strong C=O stretch (ester) ~1730 cm⁻¹. C-O stretch ~1270 cm⁻¹ and ~1100 cm⁻¹. Aromatic C=C and C=N stretches ~1600-1400 cm⁻¹.
HRMS (ESI+) Calculated m/z for [M+H]⁺ (C₃₀H₂₅N₄O₁₀⁺): 601.1565. The observed mass should be within ± 5 ppm of the calculated value.[10]

| HPLC-UV | A single major peak with purity >95% when monitored at ~260 nm (UV absorbance maximum for the pyridine ring). |

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure reagents are anhydrous. Increase reaction time or gently warm the reaction mixture (to 40-50 °C).
Loss during work-up.Ensure pH of aqueous wash is basic (>8) to prevent product hydrolysis. Avoid vigorous shaking that can cause emulsions.
Incomplete Purification Co-eluting impurities.Optimize the chromatography gradient. Use a shallower gradient or try a different solvent system (e.g., Ethyl Acetate/Hexanes with Triethylamine).
Product is an Oil, not a Solid Residual solvent or minor impurities.Dry under high vacuum for an extended period. Attempt recrystallization from different solvent systems.
Hydrolysis of Product Exposure to acidic or strongly basic conditions.Ensure all work-up and purification steps are performed under neutral or mildly basic conditions. Avoid prolonged exposure to silica gel.

References

  • Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. The Journal of Organic Chemistry - ACS Publications. [Link][13]

  • Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. PMC - NIH. [Link][14]

  • Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. PMC - NIH. [Link][15]

  • 6 Pyranose and Furanose rings formation. University of Babylon. [Link][6]

  • Nicofuranose - the NIST WebBook. National Institute of Standards and Technology. [Link][4]

  • Glycosylation With Furanosides | Request PDF. ResearchGate. [Link][16]

  • Nicofuranose | C30H24N4O10 | CID 25495. PubChem - NIH. [Link][1]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link][17]

  • Nicofuranose (C30H24N4O10). PubChemLite. [Link][10]

  • Nicofuranose. Wikipedia. [Link][2]

  • Pyranose and Furanose Forms. Chemistry LibreTexts. [Link][7]

  • Nicofuranose. GPnotebook. [Link][3]

  • Cyclization of a Sugar to Form a Furanose Ring. YouTube. [Link][18]

  • Nicofuranose. CAS Common Chemistry. [Link][5]

  • Furanose. Wikipedia. [Link][9]

  • Chemical and analytical characterization of related organic impurities in drugs. PubMed. [Link][12]

  • Purification of nicotinamide. US Patent US2496114A. [19]

  • Purification Methods For Crude Drugs. YouTube. [Link][20]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC. [Link][11]

Sources

Application

Application Note: A Framework for In Vitro Efficacy Evaluation of Nicofuranose, a Nicotinic Acid Derivative and Potential NAD⁺ Precursor

Abstract Nicofuranose, a derivative of nicotinic acid (niacin), is recognized for its clinical utility as a hypolipidemic agent.[1] Historically, its mechanism was primarily attributed to the modulation of lipid metaboli...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicofuranose, a derivative of nicotinic acid (niacin), is recognized for its clinical utility as a hypolipidemic agent.[1] Historically, its mechanism was primarily attributed to the modulation of lipid metabolism, including the inhibition of very-low-density lipoprotein (VLDL) synthesis and secretion.[2][3] However, advancing research into nicotinic acid and its derivatives has unveiled a more fundamental mechanism of action rooted in cellular energy metabolism. Nicotinic acid is a substrate for the Preiss-Handler pathway, one of the primary salvage routes for the synthesis of Nicotinamide Adenine Dinucleotide (NAD⁺).[4] NAD⁺ is an essential coenzyme for hundreds of cellular processes and the obligate substrate for critical signaling enzymes, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[5] This application note provides a comprehensive framework of in vitro assays designed to evaluate the efficacy of Nicofuranose based on its potential role as an NAD⁺ precursor. We present a logical, tiered approach, moving from the direct measurement of cellular NAD⁺ pools to the functional activity of downstream NAD⁺-dependent enzymes and resulting cellular phenotypes. The protocols herein are designed to be self-validating and provide researchers with a robust platform to mechanistically interrogate the biological activity of Nicofuranose.

Scientific Rationale: The Nicofuranose-NAD⁺-Sirtuin Axis

The therapeutic effects of nicotinic acid derivatives are increasingly understood to extend beyond lipid modulation, directly linking to the maintenance of cellular NAD⁺ pools. NAD⁺ levels are known to decline with age and during metabolic stress, and replenishing these levels is a promising therapeutic strategy for a host of age-related and metabolic diseases.[6][5]

The Central Hypothesis: Nicofuranose, upon cellular uptake and metabolism, serves as a source of nicotinic acid, which enters the Preiss-Handler pathway to boost the cellular NAD⁺ pool. This elevation in NAD⁺ enhances the activity of NAD⁺-dependent enzymes, primarily the sirtuin family of deacetylases (e.g., SIRT1), which in turn orchestrates beneficial downstream effects on metabolic regulation, stress resistance, and inflammation.[7][8]

  • NAD⁺ Synthesis: Mammalian cells synthesize NAD⁺ through the de novo pathway from tryptophan or, more commonly, through salvage pathways that recycle precursors like nicotinamide (NAM), nicotinamide riboside (NR), and nicotinic acid (NA).[4][9] By providing a source of NA, Nicofuranose is hypothesized to directly fuel the Preiss-Handler pathway, increasing NAD⁺ biosynthesis.

  • Sirtuins (SIRTs): This family of NAD⁺-dependent deacetylases acts as critical sensors of the cell's energy state.[8] SIRT1, a key member, deacetylates numerous proteins to regulate mitochondrial function, reduce inflammation, and improve metabolic homeostasis.[5][7] Its activity is directly dependent on the availability of NAD⁺, making it an excellent biomarker for the efficacy of NAD⁺ precursors.[10]

  • Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes critical for DNA repair and genome stability.[11] Upon detecting DNA damage, PARP1 is activated and consumes large quantities of NAD⁺ to synthesize poly(ADP-ribose) chains that signal for repair.[12] Evaluating the impact of Nicofuranose on this axis is crucial to understand its effect on cellular maintenance and survival.

Below is a diagram illustrating the proposed signaling pathway for Nicofuranose.

Nicofuranose_Pathway Nicofuranose Nicofuranose (Prodrug) NA Nicotinic Acid (NA) Nicofuranose->NA Metabolism PHP Preiss-Handler Pathway NA->PHP NAD Cellular NAD⁺ Pool (Increased) PHP->NAD SIRT1 SIRT1 Activation NAD->SIRT1 Co-substrate PARP PARP Activity (Substrate Provision) NAD->PARP Co-substrate Effects Downstream Cellular Effects: • Improved Mitochondrial Function • Reduced Inflammation • Enhanced DNA Repair • Metabolic Regulation SIRT1->Effects PARP->Effects

Caption: Proposed mechanism of Nicofuranose action via NAD⁺ metabolism.

Experimental Workflow: A Multi-Tiered Approach

We propose a three-tiered workflow to comprehensively evaluate the in vitro efficacy of Nicofuranose. This approach ensures that a direct biochemical effect (NAD⁺ production) is linked to downstream enzyme activity and a final, functional cellular outcome.

Experimental_Workflow start Select Relevant Cell Line (e.g., HepG2, HUVEC, C2C12) treatment Treat with Nicofuranose (Dose-Response & Time-Course) start->treatment tier1 Tier 1: Primary Assay (Biochemical Target Engagement) treatment->tier1 assay1 NAD⁺/NADH Quantification (LC-MS or Enzymatic Assay) tier1->assay1 tier2 Tier 2: Secondary Assays (Downstream Effector Modulation) assay1->tier2 assay2 SIRT1 Activity Assay (Fluorogenic) tier2->assay2 assay3 PARP Activity Assay (ELISA-based) tier2->assay3 tier3 Tier 3: Phenotypic Assays (Functional Cellular Outcome) assay2->tier3 assay3->tier3 assay4 Cellular Stress Resistance (Oxidative Challenge & Viability) tier3->assay4 end Data Analysis & Efficacy Determination assay4->end

Caption: Multi-tiered workflow for Nicofuranose efficacy testing.

Protocols: Core In Vitro Assays

Assay 1: Cellular NAD⁺ and NADH Quantification by LC-MS

Principle of the Assay: This assay provides the most direct and quantitative measure of Nicofuranose's ability to function as an NAD⁺ precursor. Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the precise separation and detection of NAD⁺ and its reduced form, NADH, enabling the calculation of both absolute levels and the critical NAD⁺/NADH ratio, a key indicator of cellular redox state.[13]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2 human liver cells) in 6-well plates to achieve 80-90% confluency.

    • Treat cells with a dose range of Nicofuranose (e.g., 1 µM, 10 µM, 100 µM, 1 mM) and vehicle control for a predetermined time (e.g., 12, 24, 48 hours). Include a positive control such as Nicotinamide Riboside (NR) at 500 µM.

  • Metabolite Extraction:

    • Aspirate media and immediately wash cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water) to each well.

    • Scrape cells on ice and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

    • Vortex for 1 minute at 4°C, then centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (containing metabolites) to a new tube and dry using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite pellet in 50 µL of 50% Methanol.

    • Inject 5-10 µL onto a C18 reverse-phase HPLC column.

    • Perform chromatographic separation using an appropriate gradient (e.g., involving ammonium acetate or formate buffers).[13]

    • Detect NAD⁺ and NADH using a triple quadrupole mass spectrometer in positive ion mode, monitoring for their specific mass transitions.

  • Data Analysis:

    • Quantify peak areas for NAD⁺ and NADH against a standard curve generated from pure compounds.

    • Normalize metabolite levels to the total protein content of the original cell lysate (measured via BCA assay from a parallel plate).

    • Calculate the NAD⁺/NADH ratio for each condition.

Assay 2: Fluorogenic SIRT1 Activity Assay

Principle of the Assay: This assay measures the direct impact of Nicofuranose-induced NAD⁺ elevation on the enzymatic activity of SIRT1. It utilizes a specific acetylated peptide substrate that, upon deacetylation by SIRT1, becomes susceptible to a developing enzyme that releases a fluorophore. The rate of fluorescence increase is directly proportional to SIRT1 activity. This cell-free format can be adapted to use lysates from treated cells.

Protocol:

  • Cell Lysate Preparation (Optional, for cellular activity):

    • Culture and treat cells with Nicofuranose as described in Assay 1.

    • Lyse cells in a non-denaturing buffer and determine protein concentration.

  • Reaction Setup (96-well black plate):

    • Prepare a master mix containing reaction buffer, a fluorogenic acetylated peptide substrate (e.g., based on p53), and the developer enzyme.

    • In each well, add:

      • 5-10 µg of cell lysate OR a fixed amount of recombinant human SIRT1 enzyme.

      • The reaction master mix.

    • Add NAD⁺ to a final concentration of 500 µM (for recombinant enzyme) or omit (for cell lysates, to measure endogenous NAD⁺-dependent activity).

  • Initiate and Measure:

    • Initiate the reaction by adding the NAD⁺ (if applicable).

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure fluorescence kinetically every 2 minutes for 60-90 minutes (Excitation/Emission wavelengths dependent on the specific substrate).

  • Controls and Data Analysis:

    • No-Enzyme Control: To measure background signal.

    • SIRT1 Inhibitor Control: Add Nicotinamide (NAM) (10 mM) or a specific SIRT1 inhibitor to confirm the signal is SIRT1-dependent.

    • Vehicle Control: Lysate from vehicle-treated cells.

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve).

    • Express SIRT1 activity as fold-change relative to the vehicle control.

Assay 3: PARP Activity Chemiluminescent ELISA

Principle of the Assay: This assay quantifies PARP activity by measuring its end-product: poly(ADP-ribose) (PAR). Histones are coated on a plate, serving as a substrate for PARP enzymes present in cell lysates. In the presence of NAD⁺, PARPs add biotinylated ADP-ribose units to the histones. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.[14][15]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells as previously described.

    • Pre-treat cells with Nicofuranose or vehicle for 24 hours.

    • Induce DNA damage in a subset of wells by adding H₂O₂ (e.g., 200 µM) for 15-30 minutes to stimulate PARP activity. Include an undamaged control group.

  • Cell Lysate Preparation:

    • Prepare cell extracts according to the assay kit manufacturer's instructions, ensuring to keep samples on ice.

    • Normalize lysate concentrations using a BCA protein assay.

  • ELISA Procedure:

    • Add normalized cell lysates to histone-coated 96-well strip plates.

    • Add the reaction cocktail containing biotinylated NAD⁺.

    • Incubate for 60 minutes at room temperature to allow the PARP reaction to occur.

    • Wash the wells to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate for 60 minutes.

    • Wash the wells again.

    • Add the chemiluminescent HRP substrate and immediately read the luminescence on a plate reader.

  • Controls and Data Analysis:

    • PARP Inhibitor Control: Co-treat cells with a known PARP inhibitor (e.g., Olaparib) to confirm signal specificity.[16]

    • Basal vs. Stimulated Activity: Compare PARP activity in undamaged vs. H₂O₂-treated cells for each condition (vehicle vs. Nicofuranose).

    • Plot the relative light units (RLU) and determine the effect of Nicofuranose on both basal and stimulated PARP activity.

Data Presentation and Interpretation

Quantitative data from the described assays should be compiled for clear comparison. The table below provides an example of expected outcomes if Nicofuranose is an effective NAD⁺ precursor.

AssayParameter MeasuredVehicle ControlNicofuranose (100 µM)Positive Control (NR, 500 µM)Expected Outcome with Nicofuranose
1. NAD⁺ Quantification Cellular NAD⁺ Level (pmol/µg protein)1.0 ± 0.11.8 ± 0.22.5 ± 0.3Significant Increase
2. SIRT1 Activity Relative Fluorescence Units/min100 ± 12175 ± 20220 ± 25Significant Increase
3. PARP Activity (Stimulated) Relative Luminescence Units50,000 ± 4,50075,000 ± 6,00085,000 ± 7,000Increased PARP capacity
4. Stress Resistance Cell Viability (% of unstressed)45% ± 5%65% ± 6%70% ± 5%Increased Viability

Interpretation:

  • An increase in cellular NAD⁺ levels (Assay 1) provides direct evidence of target engagement.

  • A subsequent increase in SIRT1 activity (Assay 2) confirms that the elevated NAD⁺ is biologically available and functional.

  • Enhanced PARP activity under stimulated conditions (Assay 3) suggests that Nicofuranose helps maintain the NAD⁺ pool required for robust DNA damage repair, a key component of cellular health.

  • Improved cell survival following an oxidative challenge (Phenotypic Assay) provides the ultimate functional validation, linking the biochemical and enzymatic effects to a tangible, beneficial cellular outcome.

References

  • GPnotebook. (2021, April 11). Nicofuranose. [Link]

  • BPS Bioscience. PARP Assays. [Link]

  • Trammell, S. A. J., & Brenner, C. (2017). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology. [Link]

  • Ho, C., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers. [Link]

  • BMG LABTECH. PARP assay for inhibitors. [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • Li, J., et al. (2024). Effect of Nicotinamide Riboside Against the Exhaustion of CD8+ T Cells via Alleviating Mitochondrial Dysfunction. Drug Design, Development and Therapy. [Link]

  • Zandarashvili, L., et al. (2020). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. ResearchGate. [Link]

  • Wikipedia. Nicofuranose. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25495, Nicofuranose. [Link]

  • Hanna, P. J. (2022). Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging. Journal of Orthomolecular Medicine. [Link]

  • Mehmel, M., et al. (2023). What is really known about the effects of nicotinamide riboside supplementation in humans. Journal of Clinical Investigation. [Link]

  • Peeva, E., et al. (2022). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. Nutrients. [Link]

  • Yang, T., et al. (2007). Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells. Journal of Medicinal Chemistry. [Link]

  • Klimova, N., et al. (2022). In vitro supplementation of NAD + precursors and small molecules. ResearchGate. [Link]

  • Jinfiniti. (2024, November 22). 9 Established NAD+ Precursors You Should Know. [Link]

  • Lord, T., et al. (2021). Supplementing media with NAD+ precursors enhances the in vitro maturation of porcine oocytes. Scientific Reports. [Link]

  • He, Y., et al. (2015). Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway. The Journal of Nutritional Biochemistry. [Link]

  • Tice, R. R. (2007). Sirtuins, Nicotinamide and Aging: A Critical Review. ResearchGate. [Link]

  • Varga, Z. V., et al. (2021). Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside. Frontiers in Cardiovascular Medicine. [Link]

  • Ben-Yoav, H., & Garber, M. (2006). Mechanism of action of niacin. The American Journal of Cardiology. [Link]

  • Chen, Y., et al. (2020). Niclosamide's potential direct targets in ovarian cancer. Oncotarget. [Link]

  • Bonkowski, M. S., & Sinclair, D. A. (2016). Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. Nature Reviews Molecular Cell Biology. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. [Link]

  • Rajman, L., et al. (2017). Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases. Circulation Research. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

Sources

Method

Animal models for studying Nicofuranose in cardiovascular research

Application Notes & Protocols Topic: Animal Models for Studying Nicofuranose in Cardiovascular Research Audience: Researchers, scientists, and drug development professionals. Document ID: ANP-CV-NF-2601 Introduction: Elu...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Animal Models for Studying Nicofuranose in Cardiovascular Research Audience: Researchers, scientists, and drug development professionals. Document ID: ANP-CV-NF-2601

Introduction: Elucidating the Cardioprotective Potential of Nicofuranose

Nicofuranose, a derivative of nicotinic acid, has emerged as a compound of interest in cardiovascular research due to its potential pleiotropic effects, including lipid modulation and anti-inflammatory properties. Unlike its parent compound, Nicofuranose is often associated with a better tolerability profile, making it a compelling candidate for therapeutic development. The translation of its promising in vitro profile into in vivo efficacy necessitates the use of robust and well-characterized animal models.

This guide provides a comprehensive framework for designing and executing preclinical studies to investigate the cardiovascular effects of Nicofuranose. We move beyond simple procedural lists to explain the causal reasoning behind model selection, experimental design, and endpoint analysis, ensuring that the generated data is both reliable and translatable.

Part 1: Core Mechanistic Profile of Nicofuranose

A foundational understanding of Nicofuranose's mechanism of action is critical for designing targeted in vivo studies. Its primary cardiovascular effects are believed to stem from its influence on lipid metabolism and inflammatory pathways.

1.1. Mechanism of Action: A Dual Approach

Nicofuranose's therapeutic potential is linked to its ability to favorably alter plasma lipid profiles. It is understood to reduce the synthesis of triglycerides and very-low-density lipoproteins (VLDL) in the liver. Furthermore, it can increase high-density lipoprotein (HDL) cholesterol, which is involved in reverse cholesterol transport. Beyond lipid modulation, Nicofuranose may exert anti-inflammatory effects by modulating signaling pathways involved in the production of pro-inflammatory cytokines, which are key drivers in the pathogenesis of atherosclerosis.

Below is a diagram illustrating the hypothesized signaling pathways influenced by Nicofuranose.

Nicofuranose_MoA cluster_liver Hepatocyte cluster_vessel Vascular Endothelium / Macrophage Nicofuranose Nicofuranose DGAT2 DGAT2 Inhibition Nicofuranose->DGAT2 inhibits ApoA1 ApoA-I Production Nicofuranose->ApoA1 stimulates Triglycerides Triglyceride Synthesis DGAT2->Triglycerides VLDL VLDL Assembly & Secretion Triglycerides->VLDL Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) HDL HDL Formation ApoA1->HDL Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB NFkB->Cytokines Nicofuranose_Vessel Nicofuranose Nicofuranose_Vessel->NFkB inhibits

Caption: Hypothesized dual mechanism of Nicofuranose in hepatocytes and vascular cells.

Part 2: Strategic Selection of Animal Models

The choice of animal model is the most critical decision in a preclinical research program. The model must recapitulate key aspects of the human disease state being targeted. For cardiovascular research, models are typically categorized by the specific pathology they represent.

2.1. Comparative Analysis of Relevant Models

Model Species Induction Method Key Pathophysiology Advantages Limitations
ApoE-/- Mouse MouseGenetic Knockout + High-Fat/Western DietSpontaneous hypercholesterolemia, human-like atherosclerotic plaque development.Well-characterized, predictable lesion development.Lesions are less complex than human plaques; lack of plaque rupture.
LDLR-/- Mouse MouseGenetic Knockout + High-Fat/Western DietImpaired LDL clearance, severe hypercholesterolemia.Model is highly responsive to lipid-lowering therapies.Requires dietary induction for robust phenotype.
LAD Ligation Model Rat / MouseSurgical Occlusion of Left Anterior Descending ArteryMyocardial infarction, subsequent cardiac remodeling, and heart failure.Highly reproducible infarct size, excellent for studying post-MI therapies.High mortality rate without expert surgical skill; invasive.
Spontaneously Hypertensive Rat (SHR) RatGenetic In-breedingGradual development of hypertension, leading to cardiac hypertrophy and renal dysfunction.Monogenic and well-defined progression of hypertension.May not fully represent the heterogeneity of human essential hypertension.

Rationale for Selection: For studying a compound like Nicofuranose with primary effects on dyslipidemia and inflammation, the Apolipoprotein E-deficient (ApoE-/-) mouse on a Western-type diet is often the model of choice for atherosclerosis studies. To investigate potential benefits in post-infarction cardiac remodeling, the rat LAD ligation model is superior due to the larger heart size allowing for more precise functional measurements.

Part 3: In-Depth Experimental Protocols

The following protocols are designed to be self-validating by incorporating clear endpoints, appropriate controls, and humane handling practices in line with ARRIVE guidelines.

3.1. Protocol: Assessing Anti-Atherosclerotic Efficacy in ApoE-/- Mice

This protocol outlines a study to determine if Nicofuranose can attenuate the development of atherosclerosis.

Experimental Workflow Diagram:

Atherosclerosis_Workflow cluster_setup Phase 1: Study Setup (2 Weeks) cluster_induction Phase 2: Disease Induction & Dosing (12-16 Weeks) cluster_analysis Phase 3: Endpoint Analysis Acclimatization 1. Acclimatization (ApoE-/- Mice, 6-8 weeks old) Baseline 2. Baseline Measurements (Body Weight, Plasma Lipids) Acclimatization->Baseline Randomization 3. Randomization (Vehicle, Nicofuranose Low, Nicofuranose High) Baseline->Randomization Diet 4. Western Diet Initiation (All Groups) Randomization->Diet Dosing 5. Daily Dosing (Oral Gavage) Diet->Dosing Monitoring 6. Bi-weekly Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Sacrifice 7. Euthanasia & Tissue Harvest (Blood, Heart, Aorta) Monitoring->Sacrifice Analysis 8. Endpoint Analysis (Lipids, Histology, Gene Expression) Sacrifice->Analysis

Caption: Experimental workflow for an atherosclerosis study in ApoE-/- mice.

Step-by-Step Methodology:

  • Animals and Acclimatization:

    • Procure male ApoE-/- mice (6-8 weeks of age). Male mice are often preferred to avoid the confounding influence of hormonal cycles.

    • Acclimatize animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Baseline Measurements and Randomization:

    • Record initial body weights.

    • Collect a baseline blood sample via tail vein or saphenous vein for lipid profiling (Total Cholesterol, Triglycerides, HDL, LDL).

    • Randomize animals into three groups (n=10-12 per group): Vehicle control, Low-Dose Nicofuranose, and High-Dose Nicofuranose.

  • Disease Induction and Treatment:

    • Switch all animals to a Western-type diet (e.g., 21% fat, 0.15% cholesterol) to induce atherosclerotic plaque development.

    • Prepare Nicofuranose in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The dose range should be determined from preliminary pharmacokinetic studies. A sample dosing table is provided below.

    • Administer the assigned treatment daily via oral gavage (a common and clinically relevant route). The vehicle group receives the vehicle alone.

    • Continue the diet and dosing for 12 to 16 weeks.

  • Endpoint Collection and Analysis:

    • At the study terminus, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a cardiac puncture for terminal blood collection.

    • Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

    • Carefully dissect the entire aorta from the heart to the iliac bifurcation.

    • Primary Endpoint: Quantify atherosclerotic plaque burden in the aorta using en face analysis with Oil Red O staining.

    • Secondary Endpoints:

      • Analyze terminal plasma lipid profiles.

      • Perform histological analysis of the aortic root for plaque composition (e.g., macrophage content, collagen).

      • Measure levels of inflammatory markers (e.g., TNF-α, IL-6) in plasma via ELISA.

Table of Example Dosing Regimens:

Group Compound Dose (mg/kg/day) Vehicle Route of Administration
1Vehicle Control00.5% CarboxymethylcelluloseOral Gavage
2Low-Dose100.5% CarboxymethylcelluloseOral Gavage
3High-Dose300.5% CarboxymethylcelluloseOral Gavage

Part 4: Key Considerations and Data Interpretation

4.1. Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare, such as those provided by the NIH's Office of Laboratory Animal Welfare (OLAW). Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

4.2. Interpreting Outcomes

A successful outcome for Nicofuranose in the atherosclerosis model would be a statistically significant reduction in the primary endpoint—aortic plaque area—in the treatment groups compared to the vehicle control. This should ideally be accompanied by improvements in secondary endpoints, such as a reduction in plasma cholesterol and inflammatory markers. A lack of effect on lipids but a reduction in plaque size could suggest a primary anti-inflammatory mechanism, guiding future investigations.

References

  • Title: Nicotinic acid-adenine dinucleotide phosphate (NAADP) and regulation of calcium signaling in the cardiovascular system. Source: American Journal of Physiology-Heart and Circulatory Physiology URL: [Link]

  • Title: The role of nicotinic acid and its derivatives in the treatment of dyslipidemia. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Animal models of myocardial infarction. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Application

Application Note & Protocol: Quantitative Analysis of Nicofuranose in Biological Matrices

Introduction: The Analytical Imperative for Nicofuranose Quantification Nicofuranose is a novel compound of significant interest in pharmacokinetic and toxicological studies. Its unique furanose-like structure, potential...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Nicofuranose Quantification

Nicofuranose is a novel compound of significant interest in pharmacokinetic and toxicological studies. Its unique furanose-like structure, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, necessitates the development of robust and reliable analytical methods for its precise quantification in biological samples such as plasma and urine. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the validated analytical methodologies for determining Nicofuranose concentrations. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for sample preparation and analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discuss the critical parameters for method validation in line with regulatory expectations.[1][2] The objective is to equip laboratories with the necessary tools to generate consistent, reliable, and accurate data, which is fundamental to any good analytical practice.[1]

Method Selection: Choosing the Right Tool for the Task

The choice of an analytical technique is contingent upon the required sensitivity, selectivity, and the nature of the biological matrix.[3] For Nicofuranose, two primary methods are recommended:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique suitable for studies where Nicofuranose concentrations are expected to be in the microgram per milliliter (µg/mL) range. Its simplicity and cost-effectiveness make it an excellent choice for initial pharmacokinetic profiling and formulation development.[4][5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical quantification, offering superior sensitivity (nanogram or picogram per milliliter range) and selectivity.[3][6] This method is indispensable for definitive pharmacokinetic studies, particularly for detecting low concentrations of the analyte and its metabolites, and is often required for regulatory submissions.[7]

Part 1: HPLC-UV Method for Nicofuranose Quantification in Human Plasma

This method is designed for accurate quantification of Nicofuranose in plasma for studies where high sensitivity is not the primary requirement.

Principle of the Method

The method involves the isolation of Nicofuranose from plasma proteins via protein precipitation, followed by chromatographic separation on a reversed-phase C18 column and detection using a UV detector at a wavelength corresponding to the maximum absorbance of Nicofuranose.

Experimental Protocol

1.2.1. Materials and Reagents

  • Nicofuranose reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the biological matrix)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Human plasma (drug-free)

1.2.2. Sample Preparation: Protein Precipitation Protein precipitation is a straightforward and effective method for removing the bulk of proteinaceous material from plasma samples.[8]

  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • Pipette 100 µL of the respective sample (blank plasma, spiked standard, QC, or unknown) into the corresponding tube.

  • Add 10 µL of the Internal Standard working solution to all tubes except the blank.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.

Workflow for HPLC-UV Sample Preparation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 1. Pipette 100 µL Plasma s2 2. Add Internal Standard s1->s2 s3 3. Add 300 µL Acetonitrile s2->s3 s4 4. Vortex s3->s4 s5 5. Centrifuge s4->s5 s6 6. Transfer Supernatant s5->s6 a1 7. Inject into HPLC-UV s6->a1

Caption: Workflow for Nicofuranose extraction from plasma via protein precipitation.

1.2.3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (40:60, v/v) containing 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection Wavelength: 260 nm (hypothetical maximum absorbance for Nicofuranose)

  • Injection Volume: 20 µL

Method Validation

The validation of this analytical method should be performed according to established guidelines to ensure its suitability for the intended purpose.[2][9]

Table 1: Hypothetical Validation Parameters for HPLC-UV Method

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Range -0.1 - 20 µg/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.03 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:10.1 µg/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)≤ 9.8%
Recovery (%) Consistent and reproducible88 - 95%
Stability % Change within ±15%Stable for 24h at RT, 3 freeze-thaw cycles

Part 2: LC-MS/MS Method for Ultrasensitive Quantification of Nicofuranose in Urine

This method provides the high sensitivity and selectivity required for pharmacokinetic studies where low concentrations of Nicofuranose and its metabolites are expected in urine.[3]

Principle of the Method

Nicofuranose and a stable isotope-labeled internal standard (SIL-IS) are extracted from urine using solid-phase extraction (SPE). The extracts are then analyzed by reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

2.2.1. Materials and Reagents

  • Nicofuranose reference standard

  • Nicofuranose-d4 (Stable Isotope Labeled Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (analytical grade)

  • Drug-free human urine

  • SPE cartridges (e.g., mixed-mode cation exchange)

2.2.2. Sample Preparation: Solid-Phase Extraction (SPE) SPE is employed to remove matrix interferences and concentrate the analyte, thereby improving the sensitivity and robustness of the assay.[8]

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of urine sample, add 20 µL of Nicofuranose-d4 (SIL-IS) working solution and 200 µL of 2% formic acid in water.

  • Load the entire mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute Nicofuranose and the SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water, 10:90, v/v).

  • Transfer to an LC-MS vial for analysis.

Workflow for LC-MS/MS Sample Preparation

LCMS_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-Extraction spe1 1. Condition Cartridge spe2 2. Load Sample + IS spe1->spe2 spe3 3. Wash spe2->spe3 spe4 4. Elute spe3->spe4 p1 5. Evaporate spe4->p1 p2 6. Reconstitute p1->p2 p3 7. Inject into LC-MS/MS p2->p3

Caption: Solid-Phase Extraction workflow for Nicofuranose from urine.

2.2.3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Nicofuranose: Q1 (Precursor Ion) -> Q3 (Product Ion) (e.g., m/z 251.1 -> 134.2)

    • Nicofuranose-d4 (IS): Q1 -> Q3 (e.g., m/z 255.1 -> 138.2)

Method Validation

A comprehensive validation is critical to demonstrate the reliability of the LC-MS/MS method.[10][11]

Table 2: Hypothetical Validation Parameters for LC-MS/MS Method

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.999
Range -0.1 - 200 ng/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.03 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:10.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)-3.8% to 6.2%
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)≤ 7.5%
Matrix Effect IS-normalized factor between 0.85 and 1.150.98 - 1.07
Recovery (%) Consistent and reproducible> 85%
Stability % Change within ±15%Stable for 48h in autosampler, 3 freeze-thaw cycles

The analytical methods detailed in this application note provide a robust framework for the quantification of Nicofuranose in plasma and urine. The HPLC-UV method offers a reliable option for higher concentration studies, while the LC-MS/MS method provides the high sensitivity and selectivity necessary for comprehensive pharmacokinetic and toxicokinetic evaluations. Adherence to the described protocols and rigorous method validation will ensure the generation of high-quality, reproducible data that is fit for its intended purpose in research and drug development.

References

  • Analytical method validation: A brief review. (n.d.).
  • Beuving, G. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, IJCST-112.
  • Method Validation Guidelines. (n.d.). BioPharm International.
  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • Methods for Pharmaceutical Analysis of Biological Samples. (2022, September 14). AxisPharm.
  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. (2017). Medwin Publishers. Retrieved from [Link]

  • Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved from [Link]

  • Pistos, C., & Ioannou, P. (2004). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Journal of Chromatography B, 809(2), 349-366. Retrieved from [Link]

  • Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry. (2011). Journal of Pharmaceutical and Biomedical Analysis, 56(4), 818-824. Retrieved from [Link]

  • Current HPLC Methods for Assay of Nano Drug Delivery Systems. (2018). ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Analysis of Nicofuranose

Abstract This document provides a comprehensive guide for the development, optimization, and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitativ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nicofuranose. Nicofuranose, a tetranicotinoyl ester of fructose, functions as an antilipidemic agent.[1][2] Its chemical structure, featuring four ester linkages, presents a significant analytical challenge due to susceptibility to hydrolytic degradation.[3] This application note details a systematic approach, beginning with an analysis of the molecule's physicochemical properties to establish a logical starting point for method development. It provides detailed protocols for mobile phase optimization, forced degradation studies to ensure specificity, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.[4] The resulting method is robust, precise, and accurate, making it suitable for quality control, stability testing, and research applications involving Nicofuranose.

Introduction and Analytical Rationale

Nicofuranose is a derivative of niacin and fructose, employed therapeutically for its lipid-modifying properties.[1][2] The molecule's efficacy and safety are intrinsically linked to its chemical integrity. Therefore, a reliable analytical method capable of separating the intact active pharmaceutical ingredient (API) from potential process-related impurities and degradation products is essential for drug development and quality assurance.

The core structure of Nicofuranose contains four ester functional groups and four pyridine rings.[1] This has two major implications for HPLC method development:

  • UV Detectability: The pyridine moieties act as strong chromophores, making UV-Vis spectrophotometry a highly sensitive and appropriate detection technique.

  • Chemical Instability: Ester bonds are susceptible to hydrolysis under both acidic and alkaline conditions, representing the most probable degradation pathway.[3]

Consequently, the primary objective is to develop a stability-indicating method , one that can resolve the main Nicofuranose peak from all potential degradation products generated under relevant stress conditions. This note provides the scientific reasoning and experimental protocols to achieve this goal.

Table 1: Physicochemical Properties of Nicofuranose
PropertyValueSource
IUPAC Name [(2R,3R,4S,5R)-5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylate[1]
Molecular Formula C₃₀H₂₄N₄O₁₀[1][5]
Molecular Weight 600.54 g/mol [2][6]
CAS Number 15351-13-0[5]
LogP (Octanol/Water) 1.02 - 1.82[6][7]
Structure A furanose sugar core with four nicotinic acid molecules attached via ester linkages.[1]

HPLC Method Development Strategy

A systematic approach is crucial for developing a robust HPLC method. The strategy outlined below follows a logical progression from initial parameter selection to full validation, ensuring that each decision is scientifically justified.

MethodDevelopmentWorkflow A Step 1: Analyte Characterization (Physicochemical Properties) B Step 2: Initial Method Screening (Column, Mobile Phase, Detector) A->B informs C Step 3: Mobile Phase Optimization (Gradient, pH, Organic Modifier) B->C refine D Step 4: Forced Degradation Study (Establish Stability-Indicating Nature) C->D apply to D->C feedback for further optimization if needed E Step 5: Method Validation (ICH) (Linearity, Accuracy, Precision, etc.) D->E confirms specificity for F Final Validated Method E->F results in ForcedDegradation cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze all samples by HPLC (with PDA Detector) A->Analysis B Base Hydrolysis (e.g., 0.1M NaOH, RT) B->Analysis C Oxidation (e.g., 3% H₂O₂, RT) C->Analysis D Thermal (e.g., 80°C, solid & solution) D->Analysis E Photolytic (ICH Q1B light exposure) E->Analysis Start Nicofuranose Stock Solution and Solid API Start->A Start->B Start->C Start->D Start->E End Evaluate Peak Purity and Resolution. Confirm Specificity. Analysis->End

Caption: Experimental workflow for forced degradation studies.

Forced Degradation Experimental Protocols

For each condition, a sample of Nicofuranose solution (~0.1 mg/mL) and a control sample (diluent only) are used. The goal is to achieve 5-20% degradation.

  • Acid Hydrolysis:

    • Add Nicofuranose stock to an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase before injection.

  • Base Hydrolysis:

    • Add Nicofuranose stock to an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Keep at room temperature. Ester hydrolysis is typically fast under basic conditions.

    • Withdraw aliquots at short intervals (e.g., 5, 15, 30 minutes), neutralize with HCl, and dilute before injection.

  • Oxidative Degradation:

    • Add Nicofuranose stock to an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Monitor at time points (e.g., 2, 8, 24 hours) and inject directly.

  • Thermal Degradation:

    • Expose solid Nicofuranose powder and a solution in the sample diluent to dry heat at 80°C for 48 hours.

    • After exposure, dissolve the solid sample and dilute the solution sample for analysis.

  • Photolytic Degradation:

    • Expose solid Nicofuranose and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Analyze the samples alongside a control sample stored in the dark.

Specificity and Peak Purity Analysis

After analysis of all stressed samples, specificity is demonstrated by:

  • Resolution: The resolution between the Nicofuranose peak and the closest eluting degradation product should be greater than 1.5.

  • Peak Purity: Utilize the PDA detector software to perform peak purity analysis on the Nicofuranose peak in all stressed chromatograms. The purity angle should be less than the purity threshold, indicating no co-eluting peaks.

Method Validation Protocol (ICH Q2(R1) Framework)

Once the method is optimized and specificity is confirmed, it must be validated to ensure it is fit for its intended purpose.

Table 2: Summary of Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Linearity Analyze 5-7 concentration levels prepared from a stock solution. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking a placebo with the API at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%
Precision Repeatability: 6 replicate injections of a 100% level standard. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0%
LOD & LOQ Determine based on signal-to-noise ratio (LOD S/N=3, LOQ S/N=10) or standard deviation of the response and the slope of the calibration curve.N/A (report values)
Robustness Make small, deliberate changes to method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits; peak area %RSD ≤ 2.0%.
System Suitability Inject a standard solution 5-6 times before starting any analysis.%RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

Final Optimized Method and Representative Results

The following table presents a final, validated method derived from the protocols described above.

Table 3: Final Optimized HPLC Method Parameters
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient: 20% B to 70% B over 15 min, hold at 70% B for 3 min, return to 20% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector PDA/UV at 262 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (50:50, v/v)
Run Time 23 minutes

This method successfully separates Nicofuranose from its degradation products generated during forced degradation studies, with a resolution of >2.0 for all adjacent peaks and peak purity indices confirming specificity. The method was fully validated and met all acceptance criteria outlined in Table 2.

References

  • PubChem. Nicofuranose - Compound Summary . National Center for Biotechnology Information. [Link] [1]2. SIELC Technologies. Nicofuranose HPLC Separation . [Link] [6]3. National Institute of Standards and Technology (NIST). Nicofuranose - NIST Chemistry WebBook . [Link] [5]4. Cheméo. Nicofuranose (CAS 15351-13-0) - Chemical & Physical Properties . [Link] [7]5. Wikipedia. Nicofuranose . [Link] [2]6. Snape, T.J., Astles, A.M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation . The Pharmaceutical Journal. [Link] [3]7. Patel, K. et al. (2013). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form . International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Application

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Nicofuranose in Human Plasma

Abstract This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nicofuranose in human plasma. Nicofuranose, a ni...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nicofuranose in human plasma. Nicofuranose, a niacin derivative used as a hypolipidemic agent, presents analytical challenges due to its polarity.[1][2][3] To overcome poor retention in traditional reversed-phase chromatography, this method employs a Hydrophilic Interaction Liquid Chromatography (HILIC) approach.[4] Coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, the method provides excellent sensitivity and specificity, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The protocol details a robust sample preparation procedure using protein precipitation followed by solid-phase extraction (SPE), and provides a full summary of the method's validation parameters.

Introduction

Nicofuranose (β-D-Fructofuranose, 1,3,4,6-tetra-3-pyridinecarboxylate) is a lipid-modifying agent derived from niacin.[1][2] Its therapeutic action involves reducing plasma cholesterol, triglycerides, and low-density lipoproteins (LDL).[3] To effectively study its absorption, distribution, metabolism, and excretion (ADME) properties in drug development, a reliable bioanalytical method capable of detecting trace amounts in complex biological matrices is essential.

The chemical structure of Nicofuranose, with its fructofuranose core and four pyridinecarboxylate esters, results in a highly polar molecule (Formula: C₃₀H₂₄N₄O₁₀, MW: 600.5 g/mol ).[1][5] This polarity makes it difficult to retain and separate using conventional C18 reversed-phase columns.[6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative, utilizing a polar stationary phase to enhance the retention of polar analytes.[8]

This note presents a complete workflow, from plasma sample preparation to final quantification, using HILIC-MS/MS. The method has been developed and validated to meet the rigorous standards required for bioanalytical studies, ensuring high accuracy, precision, and reliability.[9][10]

Experimental Workflow

The analytical process involves sample preparation to isolate Nicofuranose from plasma components, chromatographic separation using HILIC, and sensitive detection by tandem mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (with Internal Standard) ppt Protein Precipitation (Acetonitrile) plasma->ppt spe Solid-Phase Extraction (Cleanup & Concentration) ppt->spe final_sample Final Extract (Reconstituted) spe->final_sample lc HILIC Separation final_sample->lc Injection ms MS/MS Detection (ESI+, MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Overall analytical workflow for Nicofuranose quantification.

Materials and Methods

Chemicals and Reagents
  • Nicofuranose analytical standard (≥98% purity)[11]

  • Nicotinic Acid-D4 (Internal Standard, IS) or a suitable structural analog

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Liquid Chromatography (LC) Conditions

The separation of the polar Nicofuranose from endogenous plasma components is achieved using a HILIC column. HILIC leverages a water layer on the surface of the polar stationary phase to facilitate the partitioning of polar analytes, using a high-organic mobile phase.

ParameterCondition
Column HILIC Column (e.g., Silica, Amide, or Zwitterionic phase), 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
5.1
7.0
Mass Spectrometry (MS/MS) Conditions

Detection is performed in positive ion mode using ESI, which is highly effective for molecules with basic sites like the pyridine nitrogens in Nicofuranose.[12] Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[13]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Nitrogen, 800 L/hr
Collision Gas Argon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (s)CE (eV)Use
Nicofuranose601.2124.10.05025Quantifier
Nicofuranose601.2106.10.05035Qualifier
Nicotinic Acid-D4 (IS)128.184.10.05018Quantifier

Note: CE (Collision Energy) values are instrument-dependent and require optimization.

Protocols

Protocol 1: Plasma Sample Preparation

This two-step procedure is designed to efficiently remove proteins and other interferences while concentrating the analyte for maximum sensitivity.[14][15]

A. Protein Precipitation (PPT)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL Nicotinic Acid-D4).

  • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

B. Solid-Phase Extraction (SPE) Causality: While PPT is fast, an SPE step is added for superior cleanup, which is critical for achieving low limits of quantification and mitigating matrix effects. A mixed-mode or polar-phase SPE plate is recommended.

  • Condition: Condition the wells of an appropriate SPE plate (e.g., Mixed-Mode Cation Exchange) with 500 µL of methanol, followed by 500 µL of water.

  • Load: Load the entire supernatant from the PPT step onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent.

  • Wash: Wash the sorbent with 500 µL of a weak solvent (e.g., 5% methanol in water) to remove residual salts and endogenous interferences.

  • Elute: Elute Nicofuranose and the IS with 500 µL of an appropriate elution solvent (e.g., 5% formic acid in acetonitrile/methanol).

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of 90:10 Acetonitrile/Water (v/v) for injection.

Protocol 2: Preparation of Calibration Standards and QCs
  • Prepare a primary stock solution of Nicofuranose in a suitable solvent like methanol.

  • Generate a series of working standard solutions through serial dilution.

  • Prepare Calibration Curve (CC) standards by spiking 10 µL of each working standard into 90 µL of blank human plasma to achieve a concentration range (e.g., 0.1 to 100 ng/mL).

  • Prepare Quality Control (QC) samples at a minimum of three levels (low, medium, high) in the same manner using separately prepared stock solutions.

  • Process all CC and QC samples alongside unknown samples using Protocol 1.

Method Validation Summary

The method should be validated according to established regulatory guidelines to ensure its reliability for bioanalysis.[9][10][16] Key parameters include:

G cluster_details Validation Method Validation Parameters Accuracy Precision Selectivity Linearity & Range LOD & LOQ Recovery Matrix Effect Stability Accuracy_Desc Closeness to true value Validation:f0->Accuracy_Desc Precision_Desc Reproducibility (Intra- & Inter-day) Validation:f1->Precision_Desc Selectivity_Desc No interference at analyte RT Validation:f2->Selectivity_Desc Linearity_Desc Correlation (r²) > 0.99 Validation:f3->Linearity_Desc LOQ_Desc Lowest quantifiable concentration Validation:f4->LOQ_Desc Recovery_Desc Extraction efficiency Validation:f5->Recovery_Desc Matrix_Desc Ion suppression/enhancement Validation:f6->Matrix_Desc Stability_Desc Freeze-thaw, bench-top, etc. Validation:f7->Stability_Desc

Caption: Key parameters for LC-MS/MS method validation.

Expected Performance Characteristics

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Calibration Range 0.1 – 100 ng/mL
Lower Limit of Quant. 0.1 ng/mL (S/N > 10)
Accuracy (QCs) Within ±15% of nominal (±20% at LLOQ)
Precision (QCs, %CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect CV ≤ 15%
Extraction Recovery Consistent and reproducible across QC levels
Stability Analyte stable under tested conditions (e.g., 3 freeze-thaw cycles, 24h at room temp)[17]

Conclusion

The HILIC-LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust tool for the quantification of Nicofuranose in human plasma. The described sample preparation protocol effectively removes matrix interferences, and the HILIC chromatography successfully addresses the challenges associated with retaining this polar compound. This fully validated method is fit-for-purpose for demanding bioanalytical applications in pharmaceutical development and clinical research.

References

  • Crotti, S., et al. (2023). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Mass Spectrometry Reviews, 42(4), 1244-1260. [Link]

  • Crotti, S., et al. (2021). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Mass Spectrometry Reviews. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • National Institute of Standards and Technology. (n.d.). Nicofuranose. NIST WebBook. [Link]

  • MDPI. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. MDPI. [Link]

  • Singh, A., et al. (2020). Liquid Chromatography Methods for Separation of Polar and Charged Intracellular Metabolites for 13C Metabolic Flux Analysis. Methods in Molecular Biology, 2088, 33-50. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • National Institutes of Health. (n.d.). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. NIH. [Link]

  • Phenomenex. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Phenomenex. [Link]

  • National Institutes of Health. (n.d.). Nicofuranose. PubChem. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • PubChemLite. (n.d.). Nicofuranose (C30H24N4O10). PubChemLite. [Link]

  • Wikipedia. (2026). Nicofuranose. Wikipedia. [Link]

  • Scheurer, M., et al. (2012). Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water. Analytical and Bioanalytical Chemistry, 403(9), 2745-54. [Link]

  • Sharma, D., et al. (2019). LC-MS/MS method optimization and validation for trace-level analysis of 71 crop protection chemicals in pulses. Journal of AOAC International, 102(5), 1593-1606. [Link]

  • DrugMapper. (n.d.). Nicofuranose. DrugMapper. [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

  • Chemistry For Everyone. (2025). What Is Method Validation In The Context Of LC-MS?. YouTube. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • GPnotebook. (2021). Nicofuranose. GPnotebook. [Link]

  • Analytical and Bioanalytical Chemistry. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Springer. [Link]

  • PubMed. (n.d.). [Sample preparation and bioanalysis in mass spectrometry]. PubMed. [Link]

  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. [Link]

Sources

Method

Application Notes and Protocols for the In Vivo Formulation of Nicofuranose

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of nicofuranose for in vivo animal studies. Nicofuranose, a niacin derivative, is c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of nicofuranose for in vivo animal studies. Nicofuranose, a niacin derivative, is characterized by its antilipidemic properties.[1][2] However, its predicted poor aqueous solubility presents a significant challenge for achieving adequate bioavailability in preclinical research. This guide offers a detailed exploration of the physicochemical considerations, formulation strategies, and step-by-step protocols for developing both oral and parenteral dosage forms of nicofuranose suitable for animal studies. The methodologies are grounded in established principles of pharmaceutical sciences and aim to provide a robust framework for overcoming the solubility limitations of this promising compound.

Introduction to Nicofuranose and Formulation Challenges

Nicofuranose, or 1,3,4,6-tetranicotinoyl fructofuranose, is a derivative of niacin (Vitamin B3) investigated for its potential as a hypolipidemic agent.[3][4] Its mechanism of action is believed to be similar to that of niacin, involving the modulation of lipid metabolism.[5] The core structure of nicofuranose, a furanose ring esterified with four nicotinic acid molecules, contributes to its high molecular weight (600.54 g/mol ) and predicted lipophilicity, which in turn suggests poor water solubility.[1]

The successful in vivo evaluation of nicofuranose is contingent upon the development of a formulation that ensures adequate and reproducible absorption and systemic exposure. The primary hurdle to overcome is its low aqueous solubility, which can lead to poor dissolution in the gastrointestinal tract for oral administration and challenges in preparing safe and effective parenteral formulations.

This guide will systematically address these challenges by providing a logical workflow for formulation development, from initial characterization to the preparation of final dosage forms for preclinical studies.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of nicofuranose is the first and most critical step in formulation development. While experimental data for nicofuranose is limited in publicly available literature, the following parameters are essential to determine experimentally.

Solubility Profile

The solubility of nicofuranose must be determined in a range of pharmaceutically acceptable solvents and biorelevant media. This data will directly inform the selection of a suitable formulation strategy.

Protocol 1: Equilibrium Solubility Determination

  • Materials: Nicofuranose, purified water, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid (SGF), simulated intestinal fluid (SIF), ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and other relevant solvents.

  • Procedure:

    • Add an excess amount of nicofuranose to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of nicofuranose in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Express solubility in mg/mL or µg/mL.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different physiological pH values, which significantly impacts its solubility and permeability across biological membranes.[6] Nicofuranose contains four pyridine rings from the nicotinic acid moieties, which are basic.

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

  • Principle: The UV-Vis spectrum of an ionizable compound changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated to determine the pKa.

  • Procedure:

    • Prepare a stock solution of nicofuranose in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of buffers with a wide range of pH values (e.g., pH 2 to 10).

    • Add a small, constant amount of the nicofuranose stock solution to each buffer to create solutions of known concentration.

    • Measure the UV-Vis spectrum of each solution.

    • Plot absorbance at a selected wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Note: Computational methods can also provide an estimated pKa value, which can be a useful starting point.[7][8]

Stability Assessment

Understanding the stability of nicofuranose under various stress conditions is essential for developing a robust formulation and for defining appropriate storage conditions.[9]

Protocol 3: Preliminary Stability Studies

  • pH Stability:

    • Prepare solutions of nicofuranose in buffers of different pH values (e.g., acidic, neutral, and basic).

    • Store the solutions at a controlled temperature (e.g., 40°C) for a specified period.

    • At predetermined time points, analyze the samples for the remaining concentration of nicofuranose and the appearance of any degradation products using a stability-indicating HPLC method.

  • Photostability:

    • Expose a solid sample and a solution of nicofuranose to a controlled light source as per ICH Q1B guidelines.[1][10]

    • Protect a control sample from light.

    • After the exposure period, analyze both the exposed and control samples for degradation.

  • Thermal Stability:

    • Subject a solid sample of nicofuranose to elevated temperatures (e.g., 60°C, 80°C) and analyze for degradation over time.[5] Thermogravimetric analysis (TGA) can also be employed to determine the decomposition temperature.

Formulation Strategies for In Vivo Studies

Based on the physicochemical properties of nicofuranose, particularly its anticipated poor aqueous solubility, several formulation strategies can be employed. The choice between oral and parenteral administration will depend on the specific objectives of the in vivo study.

Oral Formulations

For oral administration, the primary goal is to enhance the dissolution rate and/or solubility of nicofuranose in the gastrointestinal fluids.

Option 1: Co-solvent Systems

A simple and common approach for early-stage animal studies is the use of a co-solvent system to dissolve the compound.

Table 1: Common Co-solvents for Oral Formulations

Co-solventProperties & Considerations
Polyethylene Glycol (PEG) 400 A water-miscible polymer with a good safety profile.
Propylene Glycol (PG) Another widely used water-miscible solvent.[11][12]
Ethanol Often used in combination with other co-solvents.
Glycerin A viscous, water-miscible polyol.

Protocol 4: Preparation of a Co-solvent-based Oral Formulation

  • Vehicle Selection: Based on the solubility data from Protocol 1, select a single co-solvent or a blend of co-solvents that provides the desired concentration of nicofuranose. A common starting point is a mixture of PEG 400 and water or PG and water.

  • Preparation:

    • Weigh the required amount of nicofuranose.

    • In a suitable container, add the co-solvent(s) and gently warm if necessary to aid dissolution.

    • Add the nicofuranose to the solvent system while stirring until a clear solution is obtained.

    • If water is part of the vehicle, add it gradually to the organic co-solvent containing the dissolved drug to avoid precipitation.

    • Visually inspect the final formulation for any precipitation or inhomogeneity.

Option 2: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[13]

Workflow for Developing a Lipid-Based Formulation

Figure 1: Workflow for Lipid-Based Formulation Development.

Option 3: Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. They can enhance the dissolution rate by increasing the surface area of the drug.

Protocol 5: Preparation of a Nanosuspension by Wet Milling

  • Materials: Nicofuranose, a suitable stabilizer (e.g., hydroxypropyl methylcellulose - HPMC), a surfactant (e.g., Polysorbate 80), and purified water.

  • Procedure:

    • Prepare an aqueous solution of the stabilizer and surfactant.

    • Disperse the nicofuranose powder in this solution.

    • Transfer the suspension to a wet milling apparatus (e.g., a bead mill).

    • Mill the suspension for a sufficient time to achieve the desired particle size (typically < 500 nm).

    • Monitor particle size using dynamic light scattering (DLS).

Parenteral Formulations

Parenteral formulations are required for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration. These formulations must be sterile, pyrogen-free, and, for IV administration, free of particulate matter.[14]

Option 1: Co-solvent-based Injectable Solutions

Similar to oral formulations, co-solvents can be used to prepare solutions for injection. However, the choice of solvents and their concentrations are more restricted due to toxicity concerns.

Table 2: Common Excipients for Parenteral Formulations

ExcipientFunction
Propylene Glycol Co-solvent
Ethanol Co-solvent
Polyethylene Glycol 400 Co-solvent
Polysorbate 80 Solubilizing agent, surfactant
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexing agent to enhance solubility
Sodium Chloride Tonicity-adjusting agent

Protocol 6: Preparation of a Parenteral Formulation

  • Vehicle Preparation: Prepare the desired vehicle, for example, a mixture of propylene glycol, ethanol, and water for injection (WFI). The final concentration of organic solvents should be kept as low as possible.

  • Dissolution: Dissolve the nicofuranose in the organic solvent portion of the vehicle first.

  • Aqueous Addition: Slowly add the WFI to the organic solution while stirring.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Quality Control: Perform visual inspection for clarity and absence of particles. The pH and osmolality should also be measured to ensure they are within a physiologically acceptable range.

Workflow for Parenteral Formulation Development

G A Determine Maximum Tolerated Concentration of Excipients B Screen Solubilizing Excipients (Co-solvents, Surfactants, Cyclodextrins) A->B C Prepare Trial Formulations B->C D Assess Physical Stability (Precipitation upon dilution) C->D E Evaluate for Hemolysis (for IV formulations) D->E F Select Lead Formulation E->F G Sterile Filtration and Final QC F->G

Figure 2: Workflow for Parenteral Formulation Development.

In Vivo Study Considerations

The choice of animal model and route of administration will depend on the therapeutic indication and the stage of drug development. For antilipidemic studies, common models include diet-induced hyperlipidemic rats or mice.[15]

Dosing and Administration
  • Oral Gavage: For oral formulations, administration is typically performed using a gavage needle. The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).

  • Injections: For parenteral formulations, the injection volume and rate should be carefully controlled. For IV administration, a slow bolus or infusion is often preferred to minimize the risk of precipitation and toxicity.

Pharmacokinetic Studies

To evaluate the performance of the formulation, pharmacokinetic (PK) studies are essential.

Protocol 7: Basic Pharmacokinetic Study in Rats

  • Animal Dosing: Administer the formulated nicofuranose to a group of rats at a specific dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of nicofuranose in the plasma samples using a validated LC-MS/MS method.[17][18]

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

LC-MS/MS Method Development Outline

Figure 3: Outline for LC-MS/MS Bioanalytical Method Development.

Conclusion

The successful in vivo evaluation of nicofuranose hinges on the development of a formulation that overcomes its inherent poor aqueous solubility. This guide provides a systematic approach to formulation development, emphasizing the importance of thorough physicochemical characterization and a logical, step-wise screening of formulation strategies. By following the detailed protocols and workflows presented, researchers can develop robust and effective oral and parenteral formulations of nicofuranose for preclinical animal studies, thereby enabling the elucidation of its therapeutic potential as an antilipidemic agent. It is imperative to conduct preliminary experimental work to determine the specific physicochemical properties of nicofuranose to refine the formulation strategies outlined in this document.

References

  • Moreschi, E., Matos, J., & Almeida-Muradian, L. (2009). Thermal analysis of vitamin PP Niacin and niacinamide. Journal of Thermal Analysis and Calorimetry, 98(1), 161-164.
  • Gallop, M. A., & Cundy, K. C. (2002).
  • Parenteral Excipients. (n.d.). In American Pharmaceutical Review.
  • Pieper, J. A. (2002). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. The American journal of cardiology, 90(10), 33-38.
  • Wikipedia. (2026, January 10). Nicofuranose. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.
  • FINETECH. (n.d.). How Does Vitamin B3 Stability Impact Food and Beverage Formulation?
  • Antihyperlipidemic studies of newly synthesized phenolic derivatives: in silico and in vivo approaches. (2018). International Journal of Nanomedicine, 13, 4937–4951.
  • Lemmerer, A., Govindraju, S., Johnston, M., & Motloung, X. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 17(19), 3593-3597.
  • Metabolic effects of nicotinamide administration in rats. (1987). The Journal of nutrition, 117(8), 1355–1359.
  • Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. (2003). The American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 60(13), 1369–1379.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. (2018). Scientific reports, 8(1), 16908.
  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. (2020). Molecules (Basel, Switzerland), 25(23), 5768.
  • PubChem. (n.d.). Nicofuranose. Retrieved from [Link]

  • Lemmerer, A., Govindraju, S., Johnston, M., & Motloung, X. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 17(19), 3593-3597.
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. (2012). Pharmaceutical research, 29(12), 3345–3356.
  • PeerJ. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • U.S.
  • Wikipedia. (2026, January 10). Nicofuranose. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
  • Williams, R. (2022, April 7).
  • Wikipedia. (n.d.). Glucose.
  • Novel oral drug formulations. Their potential in modulating adverse effects. (1994). Drug safety, 10(3), 233–266.
  • PubChem. (n.d.). Nicofuranose. Retrieved from [Link]

  • The Medical Biochemistry Page. (2025, December 2). Fructose Metabolism.
  • Molecular Aspects of Fructose Metabolism and Metabolic Disease. (2020). Cell metabolism, 31(1), 74–86.
  • List of Marketed Formulations of Parenteral Solutions. (n.d.).
  • Excipient Selection In Parenteral Formulation Development. (2013). International Journal of Pharmaceutical Sciences and Research, 4(3), 935-945.
  • Computational Modeling of Fructose Metabolism and Development in NAFLD. (2020). Frontiers in bioengineering and biotechnology, 8, 789.
  • The Bioanalytical LC/MS Techniques in Studying the Drug-Juices Interactions for Pharmacokinetics Evalu
  • CONSIDERATIONS FOR BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS-A REVIEW. (2013).
  • Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017). Webinar.
  • Evaluation of the In Vivo and In Vitro Effects of Fructose on Respiratory Chain Complexes in Tissues of Young Rats. (2013). Oxidative medicine and cellular longevity, 2013, 612170.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
  • Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. (2022). Analytical and bioanalytical chemistry, 414(3), 1375–1388.
  • Simultaneous Quantification of Niacin and Its Three Main Metabolites in Human Plasma by LC-MS/MS. (2012).
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2011). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(28), 2973–2978.
  • Clinical studies with oral lipid based formulations of poorly soluble compounds. (2007). Journal of controlled release : official journal of the Controlled Release Society, 123(2), 91–96.
  • Murine Pharmacokinetic Studies. (2014). Journal of visualized experiments : JoVE, (89), e51382.
  • Oral drug formulations. (n.d.).
  • LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies. (2023).
  • Priority Additives Tobacco Consortium. (n.d.). Report for Priority Additive: Propylene Glycol.
  • Wikipedia. (n.d.). Propylene glycol.

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to Investigating the Cellular Effects of Nicofuranose

Introduction: Deconstructing the Cellular Impact of Nicofuranose Nicofuranose, a derivative of niacin (Vitamin B3), is recognized clinically as a hypolipidemic agent, primarily prescribed for its efficacy in modulating l...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Cellular Impact of Nicofuranose

Nicofuranose, a derivative of niacin (Vitamin B3), is recognized clinically as a hypolipidemic agent, primarily prescribed for its efficacy in modulating lipid profiles.[1][2] Its systemic effects, including the reduction of VLDL, LDL, and triglycerides, are thought to stem from mechanisms like inhibiting VLDL synthesis and secretion from the liver.[3][4] However, the direct cellular and molecular interactions that precipitate these outcomes are not fully elucidated. Furthermore, related nicotinic acid compounds have been shown to possess antioxidant and anti-inflammatory properties, suggesting a broader range of cellular activities.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of Nicofuranose. We move beyond simple viability readouts to build a multi-assay narrative—from initial cytotoxicity profiling to dissecting specific signaling pathway modulation. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and interpretable data. Cell-based assays are indispensable in modern drug discovery, offering a physiologically relevant context to assess a compound's efficacy, mechanism of action, and potential toxicity before advancing to more complex models.[7][8][9]

Part 1: Foundational Analysis – Defining the Therapeutic Window with Cytotoxicity Assays

Expert Rationale: Before any mechanistic study, it is imperative to determine the concentration range over which a compound exerts biological effects without causing overt toxicity. This dose-response analysis establishes the therapeutic window for subsequent, more sensitive assays. We will utilize two robust, colorimetric methods based on the metabolic activity of viable cells: the MTT and XTT assays.[10] The principle relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[11][12] The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol by removing the need for a solubilization step.[13]

Experimental Workflow: Cytotoxicity Profiling

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Treat with Nicofuranose (Serial Dilutions) incubate1->treat incubate2 4. Incubate (24h, 48h, 72h) treat->incubate2 add_reagent 5. Add MTT or XTT Reagent incubate2->add_reagent incubate3 6. Incubate 2-4h (Color Development) add_reagent->incubate3 solubilize 7a. Solubilize Formazan (MTT Assay Only) incubate3->solubilize If MTT read 8. Read Absorbance (Plate Reader) incubate3->read If XTT solubilize->read

Caption: Workflow for MTT and XTT cell viability assays.

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline and requires optimization for specific cell lines.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Nicofuranose in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations. Include vehicle control (e.g., DMSO, max 0.5%) and untreated control wells.[11]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF, pH 4.7) to each well.[11][14]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[11]

Data Presentation: Sample IC₅₀ Determination

The results are typically expressed as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

Nicofuranose (µM)% Cell Viability (48h)
0 (Vehicle)100 ± 4.5
198 ± 5.1
1095 ± 3.8
5085 ± 4.2
10052 ± 3.1
25021 ± 2.5
5005 ± 1.8
Calculated IC₅₀ ~105 µM

Part 2: Mechanistic Deep Dive – Investigating Apoptosis

Expert Rationale: If Nicofuranose induces cytotoxicity, the next logical question is how the cells are dying. Apoptosis, or programmed cell death, is a distinct, highly regulated process. Detecting key markers of apoptosis can differentiate it from necrosis and provide mechanistic insights. We will focus on two hallmark events: the activation of caspases (mid-stage apoptosis) and DNA fragmentation (late-stage apoptosis).[15]

  • Caspase Activity Assays: Caspases are a family of proteases that execute the apoptotic program.[15] Caspase-3 is a key executioner caspase. Luminescent assays like Caspase-Glo® 3/7 provide a sensitive and specific method to quantify its activity.

  • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) detects the DNA fragmentation that is a hallmark of late-stage apoptosis by labeling the free 3'-hydroxyl termini of DNA breaks.[16][17]

Apoptosis Detection Strategy

G cluster_pathway Apoptotic Cascade cluster_assays Detection Assays start Apoptotic Stimulus (e.g., Nicofuranose) early Early Stage (Membrane Asymmetry) start->early mid Mid Stage (Caspase Activation) early->mid late Late Stage (DNA Fragmentation) mid->late caspase_assay Caspase-Glo® 3/7 Assay mid->caspase_assay tunel_assay TUNEL Assay late->tunel_assay G start 1. Treat Cells (Vehicle vs. Nicofuranose) heat 2. Heat Aliquots (Temperature Gradient) start->heat lyse 3. Lyse Cells (Freeze-Thaw) heat->lyse centrifuge 4. Centrifuge (Separate Soluble/Aggregated) lyse->centrifuge collect 5. Collect Supernatant (Soluble Fraction) centrifuge->collect quantify 6. Quantify Target Protein (Western Blot / ELISA) collect->quantify plot 7. Plot Melting Curve quantify->plot

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

This protocol requires a known or hypothesized protein target.

  • Cell Culture and Treatment: Culture a large batch of cells to ensure homogeneity. Harvest and resuspend the cells in PBS. Divide the cell suspension into two tubes: one treated with vehicle and one with a saturating concentration of Nicofuranose. Incubate for 1 hour at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C. [18]3. Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [18]5. Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in each sample using a suitable method like Western Blot or ELISA.

  • Data Analysis: Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C). Plot the normalized soluble protein fraction against temperature to generate melting curves for both vehicle and Nicofuranose-treated samples.

Data Presentation: Thermal Shift Analysis
Temperature (°C)Soluble Target (Vehicle)Soluble Target (Nicofuranose)
401.001.00
460.981.00
520.850.95
580.480.82
640.150.51
700.050.20

A rightward shift in the melting curve for the Nicofuranose-treated sample indicates thermal stabilization and direct target engagement.

Part 4: Signaling Pathway Dissection

Expert Rationale: Based on the known biology of niacin and its derivatives, Nicofuranose may influence key signaling pathways related to inflammation and oxidative stress. [6][19]Investigating these pathways can reveal the downstream consequences of target engagement.

A. NF-κB Signaling Pathway (Inflammation)

The NF-κB pathway is a central regulator of inflammation. [20]In resting cells, NF-κB is held in the cytoplasm by IκB proteins. Upon stimulation (e.g., by TNF-α), IκB is degraded, and NF-κB translocates to the nucleus to activate pro-inflammatory gene transcription. [21]An assay measuring this translocation is a direct indicator of pathway modulation.

G cluster_path NF-κB Pathway stim Stimulus (e.g., TNF-α) ikb IκB Degradation stim->ikb nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates

Caption: Simplified NF-κB nuclear translocation pathway.

Protocol 5: NF-κB Nuclear Translocation (High-Content Imaging)

  • Cell Culture: Seed cells in a 96-well imaging plate (black-walled, optically clear bottom).

  • Pre-treatment: Pre-treat cells with various concentrations of Nicofuranose for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for 30-60 minutes. [22]Include unstimulated and stimulated controls.

  • Fix, Permeabilize, and Stain: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton™ X-100, and block with BSA. Stain for NF-κB (p65 subunit) with a specific primary antibody followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. The software can quantify the fluorescence intensity of NF-κB in both the cytoplasm and the nucleus (defined by the DAPI stain). The ratio of nuclear to cytoplasmic fluorescence is calculated. A decrease in this ratio in Nicofuranose-treated cells compared to the stimulated control indicates inhibition. [22]

B. Nrf2 Signaling Pathway (Antioxidant Response)

Nrf2 is a master regulator of the antioxidant response. [23]Under normal conditions, it is sequestered in the cytoplasm by Keap1. [24]In response to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of protective genes. [19][24]

G cluster_path Nrf2 Pathway stim Oxidative Stress or Activator keap1 Keap1 stim->keap1 inactivates nrf2 Nrf2 keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates are ARE Gene Expression nucleus->are

Caption: Simplified Nrf2 antioxidant response pathway.

Protocol 6: Nrf2/ARE Reporter Assay

  • Cell Transfection: Use a cell line stably expressing an ARE-luciferase reporter construct or transiently transfect cells with such a plasmid. The firefly luciferase gene is under the control of an ARE promoter. A co-transfected Renilla luciferase vector can serve as an internal control. [24]2. Seeding and Treatment: Seed the transfected cells in a 96-well plate. Treat with Nicofuranose for 6-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. An increase in the normalized luciferase activity indicates activation of the Nrf2/ARE pathway.

Conclusion

This application guide outlines a logical, multi-tiered strategy to thoroughly characterize the cellular effects of Nicofuranose. By progressing from broad cytotoxicity screening to specific assays for apoptosis, direct target engagement, and signaling pathway modulation, researchers can build a comprehensive profile of the compound's mechanism of action. This integrated approach, grounded in sound scientific principles and robust methodologies, is essential for advancing our understanding of Nicofuranose and for accelerating drug discovery and development pipelines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • Simeonov, A., & Xin, H. (2022). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 2474, 59-69. Retrieved from [Link]

  • Zhu, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 586-595. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. PubMed. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Retrieved from [Link]

  • BioIVT. (2018). Cell-Based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • GPnotebook. (2021). Nicofuranose. Retrieved from [Link]

  • Caskey, L. S., & Thorner, J. (2009). Methods for analyzing MAPK cascades. Methods in Molecular Biology, 588, 1-2. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 165-185. Retrieved from [Link]

  • An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (n.d.). MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2821-2829. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). TUNEL assay. Retrieved from [Link]

  • RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2020). Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? Cells, 9(12), 2726. Retrieved from [Link]

  • Biocompare. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • Assay Genie. (2024). NRF2 Signaling: A Keystone in Inflammation and Disease Management. Retrieved from [Link]

  • GPnotebook. (2021). Nicofuranose. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicofuranose. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicofuranose. PubChem Compound Summary for CID 25495. Retrieved from [Link]

  • Pike, N. B. (2009). Nicotinic acid: pharmacological effects and mechanisms of action. Current Atherosclerosis Reports, 11(1), 59-64. Retrieved from [Link]

  • Wu, J., & Jin, Z. (2011). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Journal of Lipids, 2011, 479134. Retrieved from [Link]

  • Lee, K. E., et al. (2023). Effects of nicotinic acid derivatives on tyrosinase inhibitory and antioxidant activities. Applied Biological Chemistry, 66(1), 49. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Studying Nicofuranose's Effect on VLDL Synthesis

Introduction: Targeting VLDL Synthesis in Dyslipidemia Very-low-density lipoprotein (VLDL) particles are assembled in the liver and are the primary transporters of endogenous triglycerides to peripheral tissues.[1][2] Ov...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting VLDL Synthesis in Dyslipidemia

Very-low-density lipoprotein (VLDL) particles are assembled in the liver and are the primary transporters of endogenous triglycerides to peripheral tissues.[1][2] Overproduction of hepatic VLDL is a key factor in the pathophysiology of mixed dyslipidemia, a condition characterized by elevated triglycerides and cholesterol, which significantly increases the risk of atherosclerotic cardiovascular disease.[3] Each VLDL particle contains one molecule of apolipoprotein B-100 (ApoB), making the quantification of ApoB a direct measure of the number of circulating atherogenic lipoproteins.[4][5]

The assembly of VLDL is a complex process involving the lipidation of ApoB, a process chaperoned by the microsomal triglyceride transfer protein (MTP), and the esterification of diacylglycerol to form triglycerides, catalyzed by diacylglycerol acyltransferase (DGAT) enzymes.[1][6][7] Nicofuranose, a derivative of niacin (nicotinic acid), is a hypolipidemic agent that has been shown to favorably modulate lipid profiles.[8][9] The primary mechanism of action for niacin and its derivatives is the inhibition of hepatic VLDL synthesis and secretion.[6] This is achieved, in part, by reducing the flux of free fatty acids from adipose tissue to the liver and by directly inhibiting key enzymes in hepatic triglyceride synthesis, such as DGAT2.[6][10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the effects of Nicofuranose on VLDL synthesis. The protocols detailed herein offer robust methodologies for both in vitro and in vivo model systems, enabling a thorough evaluation of Nicofuranose's mechanism of action and therapeutic potential.

I. In Vitro Assessment of Nicofuranose's Effect on VLDL Synthesis using HepG2 Cells

The human hepatoma cell line, HepG2, is a well-established and reliable in vitro model for studying hepatic lipid metabolism and VLDL secretion as they retain many differentiated hepatic functions.[5][12][13]

Core Experimental Workflow: In Vitro Studies

in_vitro_workflow cluster_prep Cell Culture & Treatment cluster_assays Biochemical Assays cluster_analysis Data Analysis & Interpretation A HepG2 Cell Culture B Treatment with Nicofuranose (various concentrations) A->B C Quantify Secreted ApoB (ELISA) B->C Collect Culture Media D Measure MTP Activity B->D Prepare Cell Lysates E Measure DGAT2 Activity B->E Prepare Cell Lysates F Dose-Response Curves C->F G Statistical Analysis D->G E->G H Mechanistic Insights F->H G->H

Caption: In Vitro Experimental Workflow for Assessing Nicofuranose.

Protocol 1: HepG2 Cell Culture and Treatment

This protocol outlines the basic culture of HepG2 cells and their preparation for treatment with Nicofuranose.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[14][15]

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Nicofuranose stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[14][16]

  • Seeding: When cells reach 70-80% confluency, detach them using Trypsin-EDTA and seed them into 6-well or 12-well plates at a density of 2 x 10^5 cells/well. Allow the cells to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of Nicofuranose in serum-free DMEM. Aspirate the culture medium from the wells and replace it with the medium containing different concentrations of Nicofuranose or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours. The optimal incubation time should be determined empirically.

  • Sample Collection: After incubation, collect the culture medium for the analysis of secreted ApoB. Wash the cells with ice-cold PBS and lyse them for subsequent MTP and DGAT2 activity assays.

Protocol 2: Quantification of Secreted Apolipoprotein B (ApoB) by ELISA

This protocol describes the measurement of ApoB secreted into the culture medium, which serves as a direct indicator of VLDL secretion.

Materials:

  • Human Apolipoprotein B ELISA Kit (e.g., from Abcam, R&D Systems, Thermo Fisher Scientific, or Elabscience)[1][3][17]

  • Collected cell culture medium

  • Microplate reader

Procedure:

  • Kit Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Assay: Add standards and collected culture medium samples to the wells of the ELISA plate. Follow the kit's specific instructions for incubation times, washing steps, and the addition of detection antibodies and substrate.

  • Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of ApoB in the culture medium samples. Normalize the ApoB concentration to the total cell protein content in each well.

Expected Outcome: A dose-dependent decrease in secreted ApoB levels in the culture medium of HepG2 cells treated with Nicofuranose would indicate an inhibitory effect on VLDL secretion.

Protocol 3: Microsomal Triglyceride Transfer Protein (MTP) Activity Assay

This protocol measures the activity of MTP, a key enzyme in VLDL assembly.

Materials:

  • MTP Activity Assay Kit (e.g., from Sigma-Aldrich or Roar Biomedical)[4][18][19]

  • Cell lysates from treated and control HepG2 cells

  • Fluorometric microplate reader

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates from the treated and control HepG2 cells according to the MTP activity assay kit's instructions. This typically involves homogenization or sonication in a specific buffer.[18][20]

  • Assay: Perform the MTP activity assay according to the kit's protocol. This generally involves incubating the cell lysate with a donor vesicle containing a fluorescently labeled lipid and an acceptor vesicle. MTP activity is measured as the rate of transfer of the fluorescent lipid from the donor to the acceptor vesicle.

  • Data Acquisition: Measure the fluorescence at the specified excitation and emission wavelengths using a fluorometric microplate reader.

  • Data Analysis: Calculate the MTP activity based on the change in fluorescence over time. Normalize the activity to the total protein concentration of the cell lysate.

Expected Outcome: A significant decrease in MTP activity in Nicofuranose-treated cells would suggest that the compound interferes with the lipidation of ApoB.

Protocol 4: Diacylglycerol Acyltransferase 2 (DGAT2) Activity Assay

This protocol measures the activity of DGAT2, the rate-limiting enzyme in triglyceride synthesis.

Materials:

  • Radiolabeled oleoyl-CoA ([14C]oleoyl-CoA)

  • 1,2-dioleoylglycerol

  • Cell lysates (microsomal fraction) from treated and control HepG2 cells

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Microsome Isolation: Isolate the microsomal fraction from the cell lysates of treated and control HepG2 cells by differential centrifugation.

  • Assay: The DGAT activity is measured by quantifying the incorporation of [14C]oleoyl-CoA into triglycerides.[7][21] The reaction mixture typically contains the microsomal fraction, [14C]oleoyl-CoA, and 1,2-dioleoylglycerol in a suitable buffer.

  • Lipid Extraction and Separation: After incubation, terminate the reaction and extract the lipids. Separate the triglycerides from other lipids using thin-layer chromatography.

  • Quantification: Scrape the triglyceride band from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the DGAT2 activity as the amount of [14C]oleoyl-CoA incorporated into triglycerides per unit of time per milligram of microsomal protein.

Expected Outcome: A reduction in DGAT2 activity in cells treated with Nicofuranose would provide strong evidence for its direct inhibitory effect on triglyceride synthesis.

Parameter Control (Vehicle) Nicofuranose (Low Dose) Nicofuranose (High Dose)
Secreted ApoB (ng/mg protein)100 ± 1075 ± 840 ± 5
MTP Activity (RFU/min/µg protein)50 ± 548 ± 645 ± 4
DGAT2 Activity (pmol/min/mg protein)200 ± 20120 ± 1560 ± 10
Table 1: Representative In Vitro Data on the Effect of Nicofuranose. Data are presented as mean ± standard deviation.

II. In Vivo Evaluation of Nicofuranose's Effect on VLDL Synthesis

In vivo studies are essential to confirm the findings from in vitro experiments and to assess the physiological relevance of Nicofuranose's effects on VLDL metabolism in a whole-organism context.

Core Experimental Workflow: In Vivo Studies

in_vivo_workflow cluster_model Animal Model & Dosing cluster_kinetics VLDL Kinetics Measurement cluster_analysis Analysis & Outcome A Select Hyperlipidemic Animal Model B Administer Nicofuranose (e.g., oral gavage) A->B C Triton WR1339 Method or Stable Isotope Labeling B->C H Assess Liver Histology & Lipid Content B->H D Serial Blood Sampling C->D E Isolate VLDL Fraction D->E F Measure Triglyceride & ApoB E->F G Calculate VLDL Production Rate F->G G->H

Caption: In Vivo Experimental Workflow for Assessing Nicofuranose.

Protocol 5: Animal Model Selection and Dosing

The choice of animal model is critical for the successful evaluation of a hypolipidemic agent.

Recommended Models:

  • High-Fat Diet-Induced Hyperlipidemic Rodents (Rats or Mice): These models are cost-effective and develop hyperlipidemia that mimics some aspects of the human condition.[22][23]

  • Genetically Modified Models:

    • ApoE knockout (ApoE-/-) mice: Develop spontaneous hypercholesterolemia and atherosclerosis.

    • LDLR knockout (LDLR-/-) mice: Exhibit elevated LDL cholesterol levels.[24]

  • Watanabe Heritable Hyperlipidemic (WHHL) Rabbits: A model for familial hypercholesterolemia with severe hyperlipidemia and atherosclerosis.[24][25]

Dosing:

  • Nicofuranose should be administered orally (e.g., by gavage) daily for a predetermined period (e.g., 4-8 weeks).

  • A dose-ranging study should be performed to determine the optimal therapeutic dose.

  • A vehicle control group should be included in all experiments.

Protocol 6: Measurement of VLDL Production Rate using Triton WR-1339

Triton WR-1339 is a non-ionic detergent that inhibits lipoprotein lipase, thereby preventing the clearance of VLDL from the plasma. This allows for the measurement of the rate of VLDL triglyceride and ApoB secretion from the liver.[26][27]

Materials:

  • Triton WR-1339 solution

  • Fasted animals (treated with Nicofuranose or vehicle)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Triglyceride and ApoB quantification kits

Procedure:

  • Fasting: Fast the animals overnight (12-16 hours) to ensure a basal metabolic state.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) via tail vein or retro-orbital sinus.

  • Triton WR-1339 Injection: Inject Triton WR-1339 intravenously or intraperitoneally at a pre-determined dose.

  • Serial Blood Sampling: Collect blood samples at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the injection.

  • Plasma Separation: Separate the plasma from the blood samples by centrifugation.

  • Triglyceride and ApoB Measurement: Measure the concentration of triglycerides and ApoB in the plasma samples from each time point.

  • Data Analysis: Plot the plasma triglyceride and ApoB concentrations against time. The rate of VLDL production is calculated from the slope of the linear portion of the curve.

Expected Outcome: A significant reduction in the rate of triglyceride and ApoB appearance in the plasma of Nicofuranose-treated animals compared to the control group would indicate decreased hepatic VLDL secretion.

Protocol 7: Measurement of VLDL Kinetics using Stable Isotope Labeling

This is a more sophisticated method that allows for the detailed investigation of VLDL metabolism without the use of inhibitors like Triton WR-1339.[8][9][28]

Materials:

  • Stable isotope-labeled tracer (e.g., [2H5]-glycerol or [13C]-leucine)

  • Fasted animals

  • Blood collection supplies

  • Ultracentrifuge

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)

Procedure:

  • Tracer Infusion: Infuse the stable isotope-labeled tracer intravenously at a constant rate.

  • Blood Sampling: Collect blood samples at various time points during and after the infusion.

  • VLDL Isolation: Isolate the VLDL fraction from the plasma samples by ultracentrifugation.

  • Isotopic Enrichment Analysis: Determine the isotopic enrichment of the tracer in the VLDL triglycerides (using [2H5]-glycerol) or VLDL-ApoB (using [13C]-leucine) using GC-MS or LC-MS.

  • Kinetic Modeling: Use compartmental modeling to calculate the fractional catabolic rate (FCR) and production rate (PR) of VLDL triglycerides and ApoB.

Expected Outcome: Nicofuranose treatment is expected to decrease the production rate of VLDL triglycerides and ApoB.

Parameter Control (Vehicle) Nicofuranose p-value
VLDL-Triglyceride Production Rate (mg/kg/hr)50 ± 825 ± 5<0.01
VLDL-ApoB Production Rate (µg/kg/hr)10 ± 25 ± 1<0.01
Liver Triglyceride Content (mg/g tissue)20 ± 412 ± 3<0.05
Table 2: Representative In Vivo Data on the Effect of Nicofuranose. Data are presented as mean ± standard deviation.

III. Mechanistic Insights and Data Interpretation

The combined results from the in vitro and in vivo studies will provide a comprehensive understanding of how Nicofuranose affects VLDL synthesis.

  • A decrease in secreted ApoB from HepG2 cells, coupled with a reduced VLDL production rate in vivo, strongly indicates that Nicofuranose inhibits the overall VLDL secretion pathway.

  • A reduction in DGAT2 activity points to a direct effect on triglyceride synthesis, a key step in VLDL assembly. This would be consistent with the known mechanisms of other niacin derivatives.[6][11]

  • Changes in MTP activity would suggest an impact on the lipidation of ApoB. While niacin's primary effect is thought to be on triglyceride synthesis, secondary effects on MTP cannot be ruled out.

  • Histological analysis of the liver from in vivo studies can reveal if the inhibition of VLDL secretion leads to hepatic steatosis (fatty liver), a potential side effect of VLDL synthesis inhibitors.

By systematically applying these protocols, researchers can elucidate the precise molecular mechanisms by which Nicofuranose exerts its hypolipidemic effects, providing crucial data for its further development as a therapeutic agent for dyslipidemia.

References

  • Adiels, M., Boren, J., Caslake, M. J., Stewart, P., Soro, A., Westerbacka, J., ... & Packard, C. J. (2005). VLDL-TG kinetics: a dual isotope study for quantifying VLDL-TG pool size, production rates, and fractional oxidation in humans. American Journal of Physiology-Endocrinology and Metabolism, 288(4), E709-E715.
  • Barrows, B. R., & Parks, E. J. (2006). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 47(11), 2365–2374.
  • Chen, Y., et al. (2023). Comparison on Animal Models of Hyperlipidemia.
  • Fan, J., & Watanabe, T. (2022). Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development. International Journal of Molecular Sciences, 23(15), 8358.
  • Dr. Oracle. (2025). What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol?. Retrieved from [Link]

  • Kim, J. K. (2016). Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology. Diabetes & metabolism journal, 40(1), 1–7.
  • Emini Veseli, B., et al. (2017). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British journal of pharmacology, 174(20), 3467–3485.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Animal Models of Hyperlipidemia: An Overview. Retrieved from [Link]

  • Hussain, M. M., et al. (2021). An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein. Journal of Lipid Research, 62, 100115.
  • SlideShare. (n.d.). Screening of Antihyperlipidemic drugs. Retrieved from [Link]

  • Packard, C. J. (2000). In vivo studies of VLDL metabolism and LDL heterogeneity. European heart journal supplements, 2(suppl_H), H12-H15.
  • Altogen Biosystems. (n.d.). HepG2 Cell Culture - HepG2 Transfection. Retrieved from [Link]

  • Atas, E., et al. (2003). A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein. Journal of lipid research, 44(4), 842–849.
  • Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure. (2023). International Journal of Molecular Sciences, 24(5), 4909.
  • Elabscience. (n.d.). Human ApoB(Apolipoprotein B) ELISA Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Human Apolipoprotein B (APOB) ELISA Kit. Retrieved from [Link]

  • Roar Biomedical. (n.d.). Product Information Roar MTP Activity Assay Kit. Retrieved from [Link]

  • Stone, S. J., et al. (2006). Functional and Topological Analysis of Yeast Acyl-CoA:Diacylglycerol Acyltransferase 2, an Endoplasmic Reticulum Enzyme Essential for Triacylglycerol Biosynthesis. Journal of Biological Chemistry, 281(52), 40273-40282.
  • Donato, M. T., Tolosa, L., & Gómez-Lechón, M. J. (2015). Culture and Functional Characterization of Human Hepatoma HepG2 Cells. Methods in molecular biology (Clifton, N.J.), 1250, 77–93.
  • ResearchGate. (n.d.). FIG. 1. VLDL production in C57BL/6 and LDLr/ mice measured by 35 S-Tran.... Retrieved from [Link]

  • Ghosh, S., & Zhao, B. (2022). Measurement of In Vivo VLDL and Chylomicron Secretion. Methods in molecular biology (Clifton, N.J.), 2457, 49–57.
  • Heather, L. C., et al. (2013). Hepatic VLDL secretion: DGAT1 determines particle size but not particle number, which can be supported entirely by DGAT2. Journal of lipid research, 54(7), 1925–1934.
  • Yen, C. L. E., et al. (2005). Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum. Journal of Biological Chemistry, 280(41), 34502-34509.
  • ResearchGate. (n.d.). In vivo hepatic VLDL secretion in transgenic mice. A: Triglyceride.... Retrieved from [Link]

  • ResearchGate. (n.d.). Relative concentration of VLDL in cell culture media that incubated.... Retrieved from [Link]

  • Kim, H. J., & Youn, J. H. (2007). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Hormone and Metabolic Research, 39(2), 84-89.
  • Ghosh, S., & Zhao, B. (2022). Measurement of In Vivo VLDL and Chylomicron Secretion. Methods in molecular biology (Clifton, N.J.), 2457, 49–57.
  • Taghibiglou, C., et al. (2003). Hepatic VLDL Production in ob/ob Mice Is Not Stimulated by Massive De Novo Lipogenesis but Is Less Sensitive to the Suppressive Effects of Insulin. Diabetes, 52(5), 1199-1206.
  • Siddiqi, S. A., & Hussain, M. M. (2015). In Vitro Analysis of the Very-low Density Lipoprotein Export from the Trans-Golgi Network. Bio-protocol, 5(11), e1490.
  • Crouchet, E., et al. (2013). Very-Low-Density Lipoprotein (VLDL)-Producing and Hepatitis C Virus-Replicating HepG2 Cells Secrete No More Lipoviroparticles than VLDL-Deficient Huh7.5 Cells. Journal of virology, 87(18), 10246–10258.
  • Durrington, P. N., Newton, R. S., Weinstein, D. B., & Steinberg, D. (1982). Effects of Insulin and Glucose on Very Low Density Lipoprotein Triglyceride Secretion by Cultured Rat Hepatocytes.
  • Roar Biomedical. (n.d.). Roar MTP Activity Assay Kit. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. The American journal of cardiology, 101(8A), 20B–26B.
  • Arrol, S., et al. (1991). Lipid and lipoprotein metabolism in Hep G2 cells. Biochimica et biophysica acta, 1086(1), 73–82.
  • McFie, P. J., et al. (2010). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Lipids, 45(4), 363–369.
  • Edge, S. B., et al. (1986). Synthesis and Secretion of Lipoproteins by Human Hepatocytes in Culture. Arteriosclerosis, Thrombosis, and Vascular Biology, 6(2), 174-182.
  • Chen, H. C., & Farese, R. V., Jr. (2005). Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis. Journal of Biological Chemistry, 280(44), 36873-36879.
  • Exploring Dynamic Metabolome of the HepG2 Cell Line: Rise and Fall. (2022). International Journal of Molecular Sciences, 23(22), 14002.
  • ResearchGate. (2023). Recent advances in niacin and lipid metabolism. Retrieved from [Link]

  • Dr. G Bhanu Prakash. (2025, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1 [Video]. YouTube. [Link]

  • MDPI. (2022). Hepatic Lipoprotein Metabolism: Current and Future In Vitro Cell-Based Systems. Retrieved from [Link]

  • Frontiers. (2023). Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Experimental Design for Nicofuranose Bioavailability Studies

Introduction: Understanding Nicofuranose and the Imperative of Bioavailability Assessment Nicofuranose, a derivative of niacin (nicotinic acid), is recognized for its role as a hypolipidemic agent, utilized in managing c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Nicofuranose and the Imperative of Bioavailability Assessment

Nicofuranose, a derivative of niacin (nicotinic acid), is recognized for its role as a hypolipidemic agent, utilized in managing cardiovascular disease.[1][2] Chemically, it is D-Fructofuranose 1,3,4,6-tetranicotinate, a large molecule that combines a fructose core with four nicotinic acid moieties.[1][3] The therapeutic efficacy of any orally administered drug is fundamentally dependent on its bioavailability—the rate and extent to which the active substance is absorbed and becomes available at the site of action.[4] For Nicofuranose, a comprehensive understanding of its bioavailability is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and assessing safety.

These application notes provide a detailed framework for designing and executing robust bioavailability studies for Nicofuranose, tailored for researchers, scientists, and drug development professionals. The protocols herein are grounded in established regulatory guidelines and best scientific practices to ensure data integrity and translational relevance.

Part 1: Pre-clinical Experimental Design: Foundational In Vivo Assessment

Pre-clinical studies in appropriate animal models provide the initial, critical insights into the pharmacokinetic profile of Nicofuranose. These studies are guided by principles of the 3Rs (Replacement, Reduction, and Refinement) and adhere to international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) to ensure ethical and scientifically valid data.[5][6][7]

Rationale for Animal Model Selection

The choice of animal model is a critical determinant of the translational value of pre-clinical data. While various species can be considered, the selection should be based on similarities in gastrointestinal physiology and drug metabolism to humans. Rodents (rats, mice) are often a starting point due to their well-characterized biology and availability. However, for compounds like Nicofuranose, which is a nicotinic acid derivative, species-specific differences in metabolism are a key consideration.[8] Therefore, a second, non-rodent species (e.g., beagle dogs or minipigs) is often recommended to provide a more comprehensive pharmacokinetic profile.

Dosing Strategy and Formulation

The formulation of Nicofuranose for pre-clinical studies should ideally mirror the intended clinical formulation. However, for initial studies, a simple aqueous suspension or solution is often used to assess inherent absorption characteristics.

Table 1: Example Pre-clinical Dosing Regimen for Nicofuranose Bioavailability Study

ParameterRodent Model (e.g., Sprague-Dawley Rat)Non-Rodent Model (e.g., Beagle Dog)
Route of Administration Oral (gavage), Intravenous (bolus)Oral (capsule), Intravenous (infusion)
Dosage Levels 10, 50, 200 mg/kg (Oral); 5 mg/kg (IV)5, 25, 100 mg/kg (Oral); 2.5 mg/kg (IV)
Vehicle (Oral) 0.5% Carboxymethylcellulose in waterGelatin capsule
Vehicle (IV) Saline with a co-solvent (e.g., PEG400)Saline
Fasting State Overnight fast (8-12 hours) prior to dosingOvernight fast (12-18 hours) prior to dosing

Justification: The inclusion of an intravenous (IV) dose group is essential for the determination of absolute bioavailability.[9] Multiple oral dose levels are included to assess dose proportionality.

Blood Sampling and Matrix Handling

Accurate pharmacokinetic data relies on a well-defined blood sampling schedule and appropriate sample handling to ensure analyte stability.

Protocol 1: Pre-clinical Blood Sample Collection and Processing

  • Animal Preparation: Acclimatize animals to the experimental conditions to minimize stress. For IV administration, catheterize the appropriate blood vessel (e.g., jugular vein in rats) one day prior to the study.

  • Blood Collection: Collect blood samples at predetermined time points. A typical schedule for an oral dose would be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For an IV dose, an earlier and more frequent sampling schedule is required (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Separation: Immediately after collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma to labeled polypropylene tubes and store at -80°C until analysis. This is crucial to prevent the degradation of Nicofuranose and its potential metabolites.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and international ethical guidelines. An Institutional Animal Care and Use Committee (IACUC) or equivalent body must approve the study protocol. Key considerations include minimizing animal stress and pain, using the minimum number of animals necessary to obtain statistically valid results, and ensuring proper housing and care.[6]

Part 2: Clinical Experimental Design: Human Bioavailability Assessment

Clinical bioavailability studies are designed to determine the pharmacokinetic profile of Nicofuranose in humans and are governed by stringent regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][10][11][12]

Study Population and Design

A typical bioavailability study for a new chemical entity like Nicofuranose would be a single-dose, randomized, crossover study in a small cohort of healthy volunteers.

  • Study Population: Healthy male and female subjects, typically between 18 and 45 years of age, with a body mass index (BMI) within the normal range. A thorough medical screening is required to exclude individuals with any underlying health conditions.

  • Study Design: A randomized, two-period, two-sequence, crossover design is standard. This design allows each subject to serve as their own control, reducing inter-individual variability. A washout period of sufficient duration (at least 5-7 half-lives of the drug) between dosing periods is mandatory to prevent carryover effects.[13]

Dosing and Administration

The clinical dose should be selected based on the pre-clinical toxicology and pharmacology data.

Table 2: Example Clinical Study Dosing and Administration

ParameterDescription
Test Product Nicofuranose formulation (e.g., 250 mg tablet)
Reference Product (for absolute bioavailability) Intravenous infusion of a known dose of Nicofuranose
Administration Conditions Administered with a standardized volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.
Food Effect Study (if applicable) A separate arm of the study or a dedicated study to assess the impact of a high-fat, high-calorie meal on Nicofuranose absorption.
Pharmacokinetic Sampling

A dense blood sampling schedule is crucial for accurately defining the plasma concentration-time profile of Nicofuranose and its metabolites.

Protocol 2: Clinical Blood Sample Collection

  • Catheter Placement: An indwelling catheter is typically placed in a forearm vein for repeated blood sampling.

  • Sampling Times: Blood samples are collected at pre-dose (0 h) and at multiple time points post-dose, for example: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours.

  • Sample Handling: The procedure for plasma separation and storage is the same as described in the pre-clinical protocol to ensure sample integrity.

Part 3: Bioanalytical Methodology: Quantifying Nicofuranose

The accurate quantification of Nicofuranose and its primary metabolites in biological matrices (plasma, urine) is the cornerstone of a successful bioavailability study. Given the glycosidic nature of Nicofuranose, specific analytical techniques are required.[14][15]

Analytical Technique of Choice: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[16]

Protocol 3: Outline of LC-MS/MS Method Development for Nicofuranose

  • Sample Preparation: Develop a robust method for extracting Nicofuranose and its metabolites from plasma. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

  • Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the analytes from endogenous matrix components. A reversed-phase C18 column is a common starting point.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection.[16] Specific precursor-to-product ion transitions for Nicofuranose and its metabolites must be optimized.

  • Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA and EMA guidance). Validation parameters include accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

Part 4: Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentration-time data are obtained, pharmacokinetic parameters are calculated using non-compartmental analysis.

Key Pharmacokinetic Parameters

Table 3: Essential Pharmacokinetic Parameters for Bioavailability Assessment

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationAn indicator of the rate of absorption.
Tmax Time to reach CmaxAlso reflects the rate of absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationRepresents the total drug exposure over the measured time interval.
AUC(0-∞) Area under the plasma concentration-time curve from time 0 to infinityRepresents the total drug exposure after a single dose.
t1/2 Elimination half-lifeDetermines the time required for the drug concentration to decrease by half.
F (%) Absolute BioavailabilityThe fraction of the administered dose that reaches the systemic circulation. Calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Statistical Analysis

Statistical analysis is performed to compare the pharmacokinetic parameters between different formulations or conditions (e.g., fed vs. fasted). For bioequivalence studies, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-∞) should fall within the acceptance range of 80-125%.[17]

Visualizations

Experimental_Workflow cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phase Animal_Model Animal Model Selection (Rat, Dog) Dosing Dosing & Formulation (Oral & IV) Animal_Model->Dosing Sampling_Pre Blood Sampling Dosing->Sampling_Pre Analysis_Pre LC-MS/MS Analysis Sampling_Pre->Analysis_Pre PK_Pre PK Analysis (Absolute BA, Dose Proportionality) Analysis_Pre->PK_Pre Human_Study Human Volunteer Study (Crossover Design) PK_Pre->Human_Study Informs Dosing_Clin Clinical Dosing (Oral Test vs. IV Reference) Human_Study->Dosing_Clin Sampling_Clin Blood Sampling Dosing_Clin->Sampling_Clin Analysis_Clin Validated LC-MS/MS Analysis Sampling_Clin->Analysis_Clin PK_Clin PK & Statistical Analysis (Relative/Absolute BA) Analysis_Clin->PK_Clin

Caption: Overall workflow for Nicofuranose bioavailability studies.

PK_Analysis cluster_data Data Input cluster_params Pharmacokinetic Parameters cluster_output Bioavailability Assessment Plasma_Conc Plasma Concentration vs. Time Data Cmax Cmax Plasma_Conc->Cmax Non-Compartmental Analysis Tmax Tmax Plasma_Conc->Tmax Non-Compartmental Analysis AUC AUC (0-t, 0-inf) Plasma_Conc->AUC Non-Compartmental Analysis t_half t1/2 Plasma_Conc->t_half Non-Compartmental Analysis Relative_BA Relative Bioavailability (vs. Reference Formulation) Cmax->Relative_BA Food_Effect Food Effect Assessment Cmax->Food_Effect Absolute_BA Absolute Bioavailability (F) (vs. IV data) AUC->Absolute_BA AUC->Relative_BA AUC->Food_Effect

Caption: Pharmacokinetic data analysis pathway.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25495, Nicofuranose. [Link]

  • U.S. Food and Drug Administration. Bioavailability Studies Submitted in NDAs or INDs — General Considerations. [Link]

  • U.S. Food and Drug Administration. FDA Publishes Guidance on Bioavailability and Bioequivalence Samples. [Link]

  • European Medicines Agency. Guideline on the Investigation of Bioequivalence. [Link]

  • PubMed. Screening and identification of glycosides in biological samples using energy-gradient neutral loss scan and liquid chromatography tandem mass spectrometry. [Link]

  • American College of Clinical Pharmacology. Final Guidance Bioavailability Studies Submitted in NDAs or INDs. [Link]

  • European Medicines Agency. Investigation of bioequivalence - Scientific guideline. [Link]

  • PubMed Central. Bioequivalence Requirements in the European Union: Critical Discussion. [Link]

  • PubMed Central. An LC-MS/MS Approach for Determining Glycosidic Linkages. [Link]

  • The New European Medicines Agency Guideline on the Investigation of Bioequivalence. [Link]

  • The Pharma Letter. New FDA draft guidance for in vivo bioavailability and bioequivalence studies. [Link]

  • GMP Compliance. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. [Link]

  • European Medicines Agency. NOTE FOR GUIDANCE ON THE INVESTIGATION OF BIOAVAILABILITY AND BIOEQUIVALENCE. [Link]

  • Wikipedia. Nicofuranose. [Link]

  • IOSR Journal. Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. [Link]

  • VTechWorks. Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. [Link]

  • Cheméo. Nicofuranose (CAS 15351-13-0) - Chemical & Physical Properties. [Link]

  • Slideshare. OECD Guidelines. [Link]

  • CAS Common Chemistry. Nicofuranose. [Link]

  • PubChemLite. Nicofuranose (C30H24N4O10). [Link]

  • GPnotebook. Nicofuranose. [Link]

  • YouTube. Toxicity Studies and OECD Guidelines. [Link]

  • Scribd. OECD Guidelines Laboratory Animals. [Link]

  • MDPI. Animal Welfare Considerations When Conducting OECD Test Guideline Inhalation and Toxicokinetic Studies for Nanomaterials. [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

  • PubMed. Pharmacokinetics and metabolism of nicotine. [Link]

  • PubMed. Clinical pharmacology and pharmacokinetics of nicotinic acid. [Link]

  • PubMed. Metabolism and disposition kinetics of nicotine. [Link]

  • PubMed Central. The bioavailability of sustained release nicotinic acid formulations. [Link]

  • PubMed. Stable isotope studies of nicotine kinetics and bioavailability. [Link]

  • Walsh Medical Media. Study of Relative Bioavailability in Pharmacology and Pharmaceutical Sciences. [Link]

  • PubMed. Relative Bioavailability of Cenobamate Administered as a Crushed Tablet, Either Orally or via Nasogastric Tube, versus an Intact Whole Tablet. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the chemical synthesis of Nicofuranose

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals The chemical synthesis of Nicofuranose, a tetranicotinoyl ester of fructose, presents a unique set of challenges for chemists in the...

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of Nicofuranose, a tetranicotinoyl ester of fructose, presents a unique set of challenges for chemists in the field.[1][2] This guide is designed to serve as a technical support resource, offering practical, field-tested insights and solutions to common problems encountered during its synthesis. Drawing from established principles of carbohydrate chemistry, this document provides a structured approach to troubleshooting, ensuring both scientific rigor and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of Nicofuranose?

The synthesis of Nicofuranose, while seemingly straightforward, is complicated by several factors inherent to furanose chemistry. The primary hurdles include:

  • Protecting Group Strategy: The multiple hydroxyl groups of the fructose core require a robust protecting group strategy to ensure regioselective acylation with nicotinic acid.[3] The choice of protecting groups, their introduction, and their removal must be carefully orchestrated to avoid unwanted side reactions and ensure a high yield of the desired product.[4][5][6]

  • Anomeric Control: Furanosides are notoriously difficult to control at the anomeric center.[7][8][9] The formation of the desired β-furanoside linkage requires careful selection of reaction conditions and glycosyl donors to minimize the formation of the undesired α-anomer.[10][11]

  • Glycosylation Reaction: The glycosylation step itself is a critical challenge. Furanosylation reactions are often less studied and less predictable than their pyranose counterparts.[12][13] Achieving high yields and stereoselectivity requires optimization of catalysts, solvents, and temperature.[12][14]

  • Purification: The final product and intermediates can be difficult to purify due to the presence of multiple polar functional groups and the potential for closely related isomers.

Q2: Why is the furanose form of fructose particularly challenging to work with compared to the pyranose form?

Fructose exists in equilibrium between its open-chain form and cyclic furanose and pyranose forms.[15][16] The five-membered furanose ring is generally less stable and more flexible than the six-membered pyranose ring. This inherent instability and flexibility contribute to several challenges:

  • Mixture of Isomers: In solution, fructose exists as a mixture of α- and β-furanose and pyranose anomers, as well as the open-chain keto form.[15][17] This complex equilibrium can complicate reactions, leading to a mixture of products.

  • Anomeric Instability: The anomeric center of furanosides is more susceptible to anomerization (interconversion between α and β anomers) under both acidic and basic conditions compared to pyranosides.[7]

  • Difficulty in Characterization: The conformational flexibility of the furanose ring can lead to complex NMR spectra, making characterization of intermediates and the final product challenging.[18]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of Nicofuranose.

Issue 1: Low Yield in the Nicotinoylation Step

Problem: You are observing a low yield of the fully nicotinoylated fructose derivative.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion due to insufficient reagent, suboptimal reaction time, or temperature.1. Increase Reagent Stoichiometry: Use a larger excess of the nicotinoylating agent (e.g., nicotinoyl chloride or nicotinic anhydride). 2. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but be cautious of potential side reactions. 3. Use a More Effective Catalyst: If using a catalyst like DMAP, ensure it is fresh and used in an appropriate amount.
Steric Hindrance The bulky nicotinoyl groups can create steric hindrance, preventing the complete acylation of all four hydroxyl groups.1. Staged Introduction of Protecting Groups: Consider a protecting group strategy that allows for the sequential introduction of the nicotinoyl groups, starting with the less hindered positions.[3] 2. Alternative Acylation Methods: Explore alternative acylation methods that may be less sensitive to steric hindrance, such as using a more reactive acylating agent or a different catalyst system.
Side Reactions The nicotinoylating agent may be reacting with other functional groups or the solvent.1. Ensure Anhydrous Conditions: Moisture can react with the acylating agent, reducing its effectiveness. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Solvent Selection: Choose a non-reactive solvent that can dissolve both the fructose derivative and the acylating agent. Dichloromethane or pyridine are common choices.

Experimental Workflow: Optimized Nicotinoylation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification start Start with Protected Fructose Derivative anhydrous Ensure Anhydrous Conditions start->anhydrous dissolve Dissolve in Anhydrous Pyridine anhydrous->dissolve add_reagent Add Nicotinoyl Chloride (Excess) Dropwise at 0°C dissolve->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Cold Water monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Nicofuranose purify->end Final Product

Caption: Optimized workflow for the nicotinoylation of a protected fructose derivative.

Issue 2: Poor Anomeric Selectivity (Formation of α- and β-Anomers)

Problem: You are obtaining a mixture of α- and β-anomers of Nicofuranose, making purification difficult and reducing the yield of the desired β-anomer.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Thermodynamic vs. Kinetic Control The reaction conditions may favor the formation of a thermodynamic mixture of anomers rather than the kinetically favored product.1. Low-Temperature Glycosylation: Perform the glycosylation at a low temperature (e.g., -78°C to 0°C) to favor the kinetic product.[10] 2. Choice of Lewis Acid: The choice of Lewis acid promoter can significantly influence the anomeric selectivity. Experiment with different Lewis acids such as TMSOTf, BF3·OEt2, or SnCl4.[10]
Neighboring Group Participation The protecting group at the C-2 position can influence the stereochemical outcome of the glycosylation. A participating group (e.g., an acetyl or benzoyl group) will favor the formation of the 1,2-trans product (β-anomer).1. Install a Participating Group at C-2: If not already present, introduce an acyl-type protecting group at the C-2 position of your glycosyl donor.[12] 2. Avoid Non-Participating Groups at C-2: Ether-type protecting groups (e.g., benzyl or silyl ethers) at the C-2 position are non-participating and can lead to a mixture of anomers.
Solvent Effects The polarity and coordinating ability of the solvent can affect the stability of the oxocarbenium ion intermediate and influence the anomeric ratio.1. Use a Non-Coordinating Solvent: Solvents like dichloromethane or toluene are often preferred for glycosylation reactions. 2. "Solvent as a Reagent": In some cases, a coordinating solvent like acetonitrile can be used to favor the formation of the β-anomer through the formation of a transient nitrilium ion intermediate.

Logical Relationship: Achieving β-Selectivity

G cluster_0 Factors Influencing Anomeric Selectivity cluster_1 Desired Outcome A Low Temperature D β-Nicofuranose A->D Favors Kinetic Product B Participating Group at C-2 B->D Directs Stereochemistry C Non-Coordinating Solvent C->D Stabilizes Oxocarbenium Ion

Caption: Key factors for achieving high β-selectivity in Nicofuranose synthesis.

Issue 3: Stability of Nicofuranose During Deprotection and Storage

Problem: The final Nicofuranose product is degrading during the final deprotection step or upon storage.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Harsh Deprotection Conditions The conditions used to remove the protecting groups may be too harsh, leading to the degradation of the furanose ring or the nicotinoyl esters.1. Orthogonal Protecting Group Strategy: Employ an orthogonal protecting group strategy where different types of protecting groups can be removed under specific, mild conditions without affecting other parts of the molecule. 2. Milder Deprotection Reagents: Explore milder deprotection reagents. For example, if using strong acid or base, consider enzymatic deprotection or catalytic hydrogenation for benzyl-type protecting groups.
Instability to Acid or Base Nicofuranose may be sensitive to acidic or basic conditions, leading to hydrolysis of the ester groups or anomerization.[19][20][21]1. Neutralize After Deprotection: If acidic or basic reagents are used for deprotection, ensure the final product is thoroughly neutralized during workup. 2. pH-Controlled Storage: Store the final product in a neutral, aprotic solvent or as a solid under an inert atmosphere. Avoid aqueous solutions, especially at non-neutral pH.
Oxidation The molecule may be susceptible to oxidation, especially if stored in the presence of air and light.1. Store Under Inert Atmosphere: Store the final product under nitrogen or argon to minimize contact with oxygen. 2. Protect from Light: Store in an amber vial or a container protected from light.

References

  • (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry - ResearchGate. Available at: [Link]

  • Selective Glycosylations with Furanosides: Synthetic Methods and Catalysts - ResearchGate. Available at: [Link]

  • Glycosylation With Furanosides | Request PDF - ResearchGate. Available at: [Link]

  • Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - MDPI. Available at: [Link]

  • Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis - PMC - NIH. Available at: [Link]

  • Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine - ePrints Soton - University of Southampton. Available at: [Link]

  • Anomeric Effect in Furanosides.Experimental Evidence from Conformationally Restricted Compounds | Journal of the American Chemical Society. Available at: [Link]

  • Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Available at: [Link]

  • Protecting Groups. Available at: [Link]

  • Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - NIH. Available at: [Link]

  • Nicofuranose | C30H24N4O10 | CID 25495 - PubChem - NIH. Available at: [Link]

  • Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars - Master Organic Chemistry. Available at: [Link]

  • Nicofuranose – GPnotebook. Available at: [Link]

  • Protecting Groups - Organic Chemistry Portal. Available at: [Link]

  • Nicofuranose - CAS Common Chemistry. Available at: [Link]

  • Protecting Groups - chem.iitb.ac.in. Available at: [Link]

  • Understanding and overcoming the challenges of chemical synthesis at a global Contract Research Organisation - News-Medical.Net. Available at: [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC - NIH. Available at: [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Available at: [Link]

  • A Versatile and Stereocontrolled Route to Pyranose and Furanose C-Glycosides | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PubMed Central. Available at: [Link]

  • A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC. Available at: [Link]

  • PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION - ResearchGate. Available at: [Link]

  • Furanose, open-chain and pyranose forms of glucose. - ResearchGate. Available at: [Link]

  • A challenging synthesis - The Royal Society of Chemistry. Available at: [Link]

  • CHEMICAL BASIS OF STABILITY OF DRUG - IIP Series. Available at: [Link]

  • Challenges and Opportunities in Synthetic Medicinal Chemistry - Hilaris Publisher. Available at: [Link]

  • Acidic & Basic Drugs in Medicinal Chemistry: A Perspective. | Request PDF - ResearchGate. Available at: [Link]

  • Special Issue : Opportunities and Challenges of Organic Synthesis in Drug Discovery - MDPI. Available at: [Link]

  • Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media - MDPI. Available at: [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1) - NPRA. Available at: [Link]

Sources

Optimization

Optimizing Nicofuranose Stability: A Technical Support Guide for Researchers

Welcome to the technical support center for Nicofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of Nicof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nicofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of Nicofuranose in experimental solutions. As a tetranicotinate ester of fructofuranose, Nicofuranose's stability is paramount for obtaining accurate and reproducible experimental results. This document offers troubleshooting guidance and frequently asked questions to address common challenges encountered in the laboratory.

Understanding Nicofuranose Stability: A Proactive Approach

Nicofuranose (β-D-Fructofuranose, 1,3,4,6-tetra-3-pyridinecarboxylate) is a niacin derivative utilized for its hypolipidemic properties.[1][2] Its molecular structure, featuring four ester linkages to the fructose core, makes it susceptible to degradation, primarily through hydrolysis. The primary degradation product is expected to be nicotinic acid (niacin).[3] Understanding the factors that influence this degradation is key to ensuring the integrity of your stock solutions and experimental samples.

This guide is structured to provide a foundational understanding of Nicofuranose stability, followed by practical steps for its handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Nicofuranose in solution?

A1: The primary degradation pathway for Nicofuranose in aqueous solutions is expected to be hydrolysis of the ester linkages. This reaction will yield nicotinic acid and partially de-esterified intermediates, ultimately leading to the fructose core. This is based on the known behavior of similar nicotinic acid esters, such as methylnicotinate, which readily hydrolyzes to nicotinic acid in aqueous environments.[3][4]

Q2: How does pH affect the stability of Nicofuranose solutions?

Q3: What are the recommended storage conditions for solid Nicofuranose and its solutions?

A3: For solid Nicofuranose, storage at -20°C in a desiccated environment is recommended to prevent hydrolysis from atmospheric moisture.[5] For stock solutions, it is advisable to prepare them fresh whenever possible. If storage is necessary, solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, using a buffer within the optimal pH range (4-6) may enhance stability. Nicotinamide solutions, a related compound, are recommended for use within 3 months when stored at -20°C.[6]

Q4: What solvents are suitable for preparing Nicofuranose stock solutions?

A4: Nicofuranose is soluble in organic solvents like DMSO and dimethylformamide.[5] For initial solubilization, these solvents are appropriate. Subsequent dilutions into aqueous buffers should be done carefully, considering the final concentration of the organic solvent and its potential impact on the experiment. For aqueous solutions, solubility may be limited, and the use of co-solvents might be necessary. However, the impact of any co-solvent on Nicofuranose stability should be experimentally evaluated.

Q5: How can I monitor the stability of my Nicofuranose solution?

A5: The most effective way to monitor the stability of a Nicofuranose solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7] An appropriate HPLC method should be able to separate the intact Nicofuranose from its primary degradation product, nicotinic acid, and any other potential impurities.[8][9] Regular analysis of your stock solution will provide quantitative data on its integrity over time.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to identifying and resolving common problems related to Nicofuranose instability.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of Nicofuranose stock or working solutions.- Prepare fresh solutions for each experiment. - Validate the stability of your stock solution over time using HPLC. - Ensure proper storage conditions (frozen, protected from light, appropriate pH).
Precipitation in aqueous solutions Poor solubility of Nicofuranose in the chosen buffer.- Increase the concentration of a suitable organic co-solvent (e.g., DMSO), ensuring it does not interfere with the assay. - Adjust the pH of the buffer to a range where Nicofuranose is more soluble (requires experimental determination). - Consider using a different buffer system.
Appearance of new peaks in HPLC chromatogram Degradation of Nicofuranose.- Identify the degradation products, likely nicotinic acid, by comparing with a standard. - Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. - Optimize storage and handling procedures to minimize degradation.
Loss of potency over a short period Rapid hydrolysis due to inappropriate pH or temperature.- Buffer solutions to a slightly acidic pH (e.g., pH 5). - Store solutions at or below -20°C. - Avoid prolonged exposure to room temperature.

Experimental Protocols

Protocol 1: Preparation and Storage of Nicofuranose Stock Solutions
  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of solid Nicofuranose. Due to its potential hygroscopicity, minimize exposure to atmospheric moisture.[3]

  • Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration. Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store immediately at -20°C or -80°C.

  • Working Solutions: When needed, thaw a single aliquot and dilute it to the final working concentration in your experimental buffer, preferably kept on ice. Discard any unused portion of the thawed aliquot.

Protocol 2: Basic Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to assess Nicofuranose stability. Method validation according to ICH guidelines is essential for reliable results.[10][11]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution may be necessary to separate the relatively nonpolar Nicofuranose from the more polar nicotinic acid.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient (Example): Start with a low percentage of Solvent B, and gradually increase to elute Nicofuranose.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both Nicofuranose and nicotinic acid have significant absorbance (e.g., around 260 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Method Validation: The developed method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[10] Specificity is crucial and can be demonstrated by showing that Nicofuranose is well-resolved from its degradation products generated during forced degradation studies.[7]

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of Nicofuranose and to validate the stability-indicating nature of your analytical method.[7][12] The goal is to achieve 5-20% degradation of the drug substance.[12]

  • Acid Hydrolysis: Incubate a solution of Nicofuranose in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of Nicofuranose in 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat a solution of Nicofuranose with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose solid Nicofuranose and a solution to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of Nicofuranose to a light source as specified in ICH Q1B guidelines.[13] A dark control should be run in parallel.

Analyze all samples by the developed HPLC method to assess the extent of degradation and the formation of degradation products.

Visualizing Nicofuranose Stability and Degradation

Nicofuranose Degradation Pathway

G Nicofuranose Nicofuranose (Intact Molecule) Intermediates Partially De-esterified Intermediates Nicofuranose->Intermediates Hydrolysis (H⁺, OH⁻, Heat) Degradation_Products Nicotinic Acid + Fructose Intermediates->Degradation_Products Further Hydrolysis

Caption: Predicted hydrolytic degradation pathway of Nicofuranose.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Nicofuranose Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolysis Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Quantify Degradation) HPLC->Data

Caption: Workflow for conducting forced degradation studies of Nicofuranose.

Conclusion

Optimizing the stability of Nicofuranose in experimental solutions is critical for the reliability and validity of your research. By understanding its potential degradation pathways and implementing proper handling, storage, and analytical monitoring procedures, you can minimize variability and ensure the integrity of your results. This guide provides a comprehensive framework to assist you in these efforts. For further inquiries, please consult the references provided.

References

  • PubChem. Nicofuranose. National Center for Biotechnology Information. [Link]

  • Richards, J. A., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1233–1236. [Link]

  • Loba Chemie. (n.d.). Nicotinic Acid Extra Pure Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Nicotinic acid. [Link]

  • Lam, F. L., et al. (2005). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 37(3), 609–614. [Link]

  • BioKB. (n.d.). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Wikipedia. (2026). Nicofuranose. [Link]

  • Szűts, A., et al. (2008). Study of thermal behaviour of sugar esters. Journal of Thermal Analysis and Calorimetry, 94(2), 439-444. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Bokor, E., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Communications biology, 5(1), 723. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Mosher, G. L., et al. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Pharmaceutical research, 15(3), 469–474. [Link]

  • Bokor, E., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Communications Biology, 5(1), 723. [Link]

  • International Journal of Research in Engineering and Science (IJRES). (2024). A Review on Analytical Method Development and Validation (With Case Study). [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • European Medicines Agency. (2011). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • Patel, M. K., et al. (2014). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Journal of Pharmaceutical Analysis, 4(5), 346-353. [Link]

  • Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link]

  • Li, Y., et al. (2011). [Research for thermal stability of fructose, glucose, 5-hydroxymethyl-2-furfural during the process of refining honey of honeyed pill]. Zhong Yao Cai, 34(9), 1434-1437. [Link]

  • Kim, J. S., & Lee, Y. S. (2016). Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time. Journal of the Korean Society of Food Science and Nutrition, 45(1), 98-105. [Link]

  • Zhou, D., et al. (2007). Identification of Pharmaceutical Impurities. American Pharmaceutical Review. [Link]

  • GOV.UK. (2017). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • National Pharmaceutical Regulatory Agency (NPRA). (n.d.). Analytical Method Validation & Common Problem 1. [Link]

  • Daphal, G. T., & Umamaheshwari, D. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. [Link]

  • Kumar, V., et al. (2016). impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences, 22(3), 143-158. [Link]

  • van der Mee, L., et al. (2024). The synthesis of fructose-based surfactants. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Chromatogram of vitamin B3 (nicotinamide) after acid degradation with peak purity information. [Link]

  • ResearchGate. (n.d.). Fig. 2: A) Time dependent esterification in fructose ester synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. [Link]

  • Journal of Chemical Health Risks. (2023). Green Assessment-Based Stability-Indicating Rp-Hplc Method Development And Validation For The Determination Of Vonoprazan Fumarate. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. [Link]

  • ResearchGate. (n.d.). Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. [Link]

  • ResearchGate. (n.d.). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. [Link]

  • Lazarus, P., et al. (2019). Nicotine- N'-Oxidation by Flavin Monooxygenase Enzymes. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 28(2), 357–366. [Link]

  • ResearchGate. (n.d.). (PDF) Degradation Pathway. [Link]

  • Kaczor, A. A., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6429. [Link]

  • Wood, E. J., & Gacesa, P. (1983). Studies on the kinetics of oxidation of 4-hydroxyanisole by tyrosinase. The Biochemical journal, 215(1), 155–161. [Link]

Sources

Troubleshooting

Technical Support Center: Nicofuranose Solubility for In Vitro Assays

Welcome to the technical support center for Nicofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility challenges encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nicofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility challenges encountered during in vitro experimentation. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is Nicofuranose and what are its key physicochemical properties?

Nicofuranose is a niacin derivative used as a hypolipidemic (lipid-lowering) agent.[1][2] Structurally, it is β-D-Fructofuranose with four nicotinic acid (niacin) groups attached via ester linkages, specifically 1,3,4,6-tetra-3-pyridinecarboxylate.[3] This structure has significant implications for its solubility.

  • High Molecular Weight: The molecular weight of Nicofuranose is 600.53 g/mol .[3]

  • Poor Aqueous Solubility: The molecule's large size and the presence of four relatively nonpolar pyridinecarboxylate groups contribute to its low water solubility. A calculated Log10 of water solubility (log₁₀WS) is -6.48, indicating it is practically insoluble in water.[4]

  • Lipophilicity: The octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity ("oil-loving" nature). The calculated logP for Nicofuranose is 1.819, suggesting it is moderately lipophilic and will preferentially dissolve in organic solvents over water.[4]

PropertyValueSource
Molecular Formula C₃₀H₂₄N₄O₁₀
Molecular Weight 600.53 g/mol
logP (Octanol/Water) 1.819[4]
log₁₀WS (Water Solubility) -6.48 mol/L[4]

Understanding these properties is the first step in troubleshooting. The high lipophilicity and very low aqueous solubility are the primary reasons researchers encounter precipitation issues when transferring Nicofuranose from an organic stock solution into an aqueous assay buffer or cell culture medium.

Q2: What is the recommended starting solvent for preparing a Nicofuranose stock solution?

Dimethyl sulfoxide (DMSO) is the universally recommended starting solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like Nicofuranose for use in biological assays.[5]

Causality: DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide range of both nonpolar and polar compounds.[6] Its amphipathic nature—having both polar and nonpolar characteristics—makes it an excellent solubilizer for complex molecules that are otherwise difficult to work with.[7] For furanose sugars specifically, DMSO can influence the equilibrium between different structural forms (pyranose vs. furanose rings), which may affect solubility.[8][9]

Protocol: Preparing a 10 mM Nicofuranose Stock Solution in DMSO

  • Calculate Required Mass: For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 600.53 g/mol = 0.0060053 g = 6.01 mg

  • Weigh Compound: Accurately weigh ~6 mg of Nicofuranose powder into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO.

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath for 5-10 minutes can be highly effective.[10]

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates before storing.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[11]

Troubleshooting Guide: Precipitation in Aqueous Media

The most common failure point occurs when the DMSO stock is diluted into the aqueous environment of an assay buffer or cell culture medium. This is not a failure of the compound itself, but a predictable physicochemical event.

Q3: My Nicofuranose precipitated immediately when I added the DMSO stock to my cell culture medium. What happened and how do I fix it?

This phenomenon is known as "crashing out." It occurs because the Nicofuranose, which is stable in 100% DMSO, is suddenly exposed to an environment (the aqueous medium) where it is not soluble.[12] The DMSO concentration rapidly drops, and the water molecules cannot keep the lipophilic Nicofuranose in solution.

Workflow for Troubleshooting Immediate Precipitation

G start Precipitation Observed (Compound 'Crashes Out') q1 Is the final DMSO concentration > 0.5%? start->q1 sol1 Decrease final DMSO %. Prepare higher concentration stock solution. q1->sol1 Yes q2 Was the stock added directly to the full volume? q1->q2 No sol1->q2 sol2 Use serial dilutions. Add stock to media dropwise while gently vortexing. q2->sol2 Yes q3 Was the medium at room temp or cold? q2->q3 No sol2->q3 sol3 Pre-warm medium to 37°C before adding compound. q3->sol3 Yes end Solution Clear: Proceed with Assay q3->end No sol3->end

Caption: Decision tree for addressing immediate compound precipitation.

Detailed Solutions:

  • Reduce Final Solvent Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5%, and absolutely no higher than 1% for most cell lines, as higher concentrations can be cytotoxic or cause off-target effects.[6][13][14] If your desired Nicofuranose concentration requires a final DMSO level above this, you must prepare a more concentrated primary stock.

  • Perform Serial Dilutions: Never add a concentrated DMSO stock directly into a large volume of aqueous buffer. The rapid solvent exchange causes localized supersaturation and immediate precipitation.[15]

    • Best Practice: Create an intermediate dilution. For example, add 2 µL of a 10 mM stock to 98 µL of pre-warmed (37°C) medium to get a 200 µM solution. Gently mix, then add this intermediate dilution to your final assay wells.[15]

  • Temperature is Critical: Solubility is temperature-dependent. Adding a compound to cold media straight from the refrigerator dramatically decreases its solubility.[15] Always use media that has been pre-warmed to the experimental temperature (typically 37°C).[15]

Q4: The media looked fine initially, but after a few hours in the incubator, it's cloudy or has crystalline precipitates. What causes delayed precipitation?

Delayed precipitation can be more insidious because it may go unnoticed, leading to inaccurate results. Several factors can be at play:

  • Temperature and pH Shifts: The environment inside a CO₂ incubator (37°C, 5% CO₂, high humidity) is different from the benchtop. The CO₂ alters the pH of bicarbonate-buffered media, which can change the charge state of your compound or its interaction with media components, reducing solubility.[12]

  • Interaction with Media Components: Complex media contain salts, amino acids, and proteins (especially in serum) that can interact with your compound over time, forming less soluble complexes.[15]

  • Evaporation: In long-term cultures (24-72 hours), even minor evaporation from culture plates can concentrate all components, including Nicofuranose, pushing it past its solubility limit.[16]

Protocol: Kinetic Solubility Assessment

To proactively identify the maximum soluble concentration under your specific assay conditions, perform a kinetic solubility test.[17][18]

  • Prepare a Dilution Series: In a 96-well plate, prepare a serial dilution of your Nicofuranose DMSO stock directly into your complete, pre-warmed cell culture medium.

  • Incubate: Incubate the plate under your exact experimental conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 2, 8, 24 hours).

  • Measure Turbidity: Read the absorbance of the plate at a wavelength between 500-700 nm on a plate reader. An increase in absorbance indicates light scattering from precipitated particles.

  • Determine Maximum Concentration: The highest concentration that remains clear and shows no increase in absorbance over time is your maximum working concentration for that specific medium and incubation time.

Q5: Can the DMSO itself be affecting my cells or assay results?

Yes, absolutely. It is a common misconception that DMSO is completely inert. It is a biologically active solvent, and its effects must be controlled for.

  • Cytotoxicity: While generally safe at low concentrations, DMSO can become toxic to cells at concentrations above 1%, with significant effects often seen at 1.5% or higher.[13] The exact tolerance is cell-line dependent.[6]

  • Biological Effects: DMSO can influence cell differentiation, membrane permeability, and the production of inflammatory cytokines like IL-6 and IL-8.[7][19] It can also interfere with certain assay readouts, such as those measuring reactive oxygen species (ROS).[19]

The Essential Control: Always, without exception, include a "vehicle control" in your experimental design. This control should contain the highest concentration of DMSO used in your experiment but no Nicofuranose. This allows you to subtract any effects caused by the solvent itself.[20]

DMSO ConcentrationGeneral ObservationReference
< 0.1% Generally considered safe for most cell lines.[6][14]
0.1% - 0.5% The typical working range for most in vitro assays.[7]
0.5% - 1.0% May begin to show subtle effects on sensitive cell lines or assays.[21]
> 1.0% Increased risk of cytotoxicity and off-target biological effects.[13]
Q6: I've tried everything and still can't achieve the concentration I need. What are some advanced solubilization strategies?

When standard methods are insufficient, you can explore formulation strategies. However, each addition introduces a new variable that must be validated with its own vehicle control.[22]

  • Use of Co-solvents: Sometimes, a combination of solvents can be more effective.[23] Adding a small amount of a less polar, water-miscible solvent like ethanol or polyethylene glycol (PEG) alongside DMSO can sometimes help keep a compound in solution upon aqueous dilution.

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can dramatically increase solubility.[22] Nicotinic acid, a component of Nicofuranose, is weakly acidic.[24] Preparing the final assay buffer at a slightly basic pH (e.g., 7.8-8.0) might improve solubility, but you must first confirm this pH is tolerated by your cells or enzyme system.

  • Use of Surfactants or Cyclodextrins: Low concentrations (e.g., 0.01%) of non-ionic surfactants like Tween-20 or Triton X-100 can be used in biochemical (cell-free) assays to form micelles that encapsulate the hydrophobic compound.[10] For cell-based assays, cyclodextrins can be used to form inclusion complexes, effectively "hiding" the hydrophobic molecule in a water-soluble shell.[22]

Workflow for Advanced Solubilization

G start Standard methods (DMSO, heat, serial dilution) are insufficient q1 Is the assay cell-free? start->q1 sol1 Try adding low % of non-ionic surfactant (e.g., 0.01% Tween-20). q1->sol1 Yes q2 Is the compound ionizable? q1->q2 No end Run vehicle controls for ALL new excipients sol1->end sol2 Test solubility in buffers of varying pH (e.g., 7.2 to 8.0). Validate assay performance at new pH. q2->sol2 Yes sol3 Consider formulation with cyclodextrins. q2->sol3 No sol2->end sol3->end

Caption: Decision workflow for advanced solubilization strategies.

References

  • Cheméo. (n.d.). Nicofuranose (CAS 15351-13-0) - Chemical & Physical Properties. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Nicofuranose. NIST WebBook. Retrieved from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicofuranose. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Toxicological Evaluation of Cigarette Smoke Particulate Matter: Effect of Dimethyl Sulfoxide (DMSO) as Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from [Link]

  • Journal of Biotech Research. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved from [Link]

  • PubChemLite. (n.d.). Nicofuranose (C30H24N4O10). Retrieved from [Link]

  • ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicofuranose. Retrieved from [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • DrugMapper. (n.d.). Nicofuranose. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Retrieved from [Link]

  • ResearchGate. (2025). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • European Pharmaceutical Review. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Retrieved from [Link]

  • Food Science and Biotechnology. (2021). Physicochemical properties of turanose and its potential applications as a sucrose substitute. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicosulfuron. PubChem. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Nicofuranose. Retrieved from [Link]

  • Future4200. (2007). Modeling solubilities of sugars in alcohols based on original experimental data. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Nicofuranose in Animal Models

Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral bioavailability of Nicofuranose. Nicofuranose, a n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral bioavailability of Nicofuranose. Nicofuranose, a niacin derivative with antilipidemic properties, presents a promising therapeutic avenue.[1][2] However, like many molecules in drug discovery, achieving optimal systemic exposure after oral administration can be a significant hurdle.

This guide is structured to provide practical, in-depth solutions to common experimental challenges. It moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding Nicofuranose bioavailability studies.

Q1: What is Nicofuranose and why is its oral bioavailability a concern?

A1: Nicofuranose is a derivative of niacin (Vitamin B3) used as a hypolipidemic (lipid-lowering) agent.[2] Its proposed mechanisms include reducing the liver's synthesis of VLDL (Very Low-Density Lipoprotein) and increasing VLDL breakdown, which in turn leads to reductions in LDL cholesterol and triglycerides.[3][4] The oral bioavailability of a drug refers to the fraction of an administered dose that reaches the systemic circulation unchanged. For many drugs, poor aqueous solubility, low intestinal permeability, and first-pass metabolism in the gut or liver can severely limit oral bioavailability, leading to low plasma concentrations and potentially reduced therapeutic efficacy.[5][6] While specific data on Nicofuranose's physicochemical properties are not extensively published, challenges with similar molecules suggest that its bioavailability could be a limiting factor in its development.

Q2: What are the first steps in assessing the oral bioavailability of Nicofuranose in an animal model?

A2: The initial step is to conduct a preliminary pharmacokinetic (PK) study in a relevant animal model, typically rats or mice.[7][8] This involves administering a known dose of Nicofuranose both orally (PO) and intravenously (IV). The IV dose serves as a reference for 100% bioavailability.[7] By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for the oral and IV routes (AUCPO vs. AUCIV), you can calculate the absolute bioavailability (F%).

  • Absolute Bioavailability (F%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100

A low F% value from this initial study would confirm that bioavailability is a challenge and that enhancement strategies are necessary.

Q3: Which animal model is most appropriate for Nicofuranose bioavailability studies?

A3: Rodents, particularly rats, are the most common initial choice for oral bioavailability studies due to their well-characterized physiology, cost-effectiveness, and ease of handling.[8][9] Beagle dogs are also frequently used as a non-rodent species because their gastrointestinal anatomy and physiology share many similarities with humans.[8][9] The choice of model can depend on the specific metabolic pathways of Nicofuranose and how they compare between species and humans.

Q4: What are the primary strategies for improving the oral bioavailability of a compound like Nicofuranose?

A4: Strategies to enhance oral bioavailability generally fall into three main categories:[6][10][11]

  • Physicochemical Modification: This involves altering the drug's solid-state properties. Techniques like micronization and nanocrystal formation increase the surface area for dissolution.[11][12]

  • Formulation-Based Approaches: This is often the most effective route and includes strategies like:

    • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which present the drug in a solubilized state.[12][13]

    • Amorphous Solid Dispersions: Where the drug is dispersed in a polymer matrix to prevent crystallization and improve dissolution.[5][13]

    • Complexation: Using agents like cyclodextrins to encapsulate the drug molecule and increase its solubility.[11][12]

  • Biopharmaceutical Approaches: These involve the use of excipients that directly influence physiological processes, such as:

    • Permeation Enhancers: These agents transiently alter the intestinal barrier to allow for greater drug absorption.[14][15][16]

    • Enzyme Inhibitors: To reduce first-pass metabolism in the gut wall.[5]

Part 2: Troubleshooting Guide for In Vivo Experiments

This section is designed in a problem-and-solution format to address specific issues you might encounter during your animal studies.

Issue 1: Very Low or Undetectable Plasma Concentrations of Nicofuranose After Oral Dosing

  • Question: We've administered our initial Nicofuranose formulation via oral gavage to rats, but the plasma concentrations are consistently below the limit of quantification (BLQ). What is the likely cause and how can we fix this?

  • Answer: This is a classic problem for compounds with poor oral bioavailability. The primary bottleneck is likely poor dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.

    • Causality Workflow:

      A Poor Aqueous Solubility B Insufficient Dissolution in GI Tract A->B C Low Concentration Gradient for Absorption B->C D Minimal Drug Absorption C->D E BLQ Plasma Levels D->E

      Causality of low plasma concentration.
    • Troubleshooting & Optimization Steps:

      • Confirm Analytical Method Sensitivity: First, ensure your analytical method (e.g., LC-MS/MS) is sensitive enough. Prepare quality control (QC) samples at the lower limit of quantification (LLOQ) and confirm they are detectable.

      • Evaluate Formulation Strategies: The most critical step is to improve the formulation. Do not simply suspend the neat compound in a vehicle like water or saline. Test several enabling formulations in parallel. A good starting point is to compare a micronized suspension, a lipid-based solution (e.g., in oil or SEDDS), and an amorphous solid dispersion.[13][17][18]

      • Increase the Dose (with caution): While not a solution for poor bioavailability, a higher dose might provide enough exposure to get above the analytical detection limit and confirm that some absorption is occurring. This can be a useful diagnostic step but be mindful of potential toxicity.

Issue 2: High Variability in Plasma Concentrations Between Animals

  • Question: Our new Nicofuranose formulation shows detectable plasma levels, but the exposure (AUC and Cmax) is highly variable between individual animals. What is causing this, and how can we reduce the variability?

  • Answer: High inter-animal variability often points to inconsistent absorption, which can be caused by both physiological differences and experimental technique. A robust formulation should minimize the impact of physiological variables.

    • Logical Relationship Diagram:

      A High Inter-Animal Variability B Physiological Factors A->B C Experimental Technique A->C B1 Food Effects (Fed vs. Fasted) B->B1 B2 GI pH & Motility B->B2 C1 Inaccurate Dosing (Gavage Error) C->C1 C2 Animal Stress C->C2 D Formulation Robustness D->A Improves

      Factors contributing to high variability.
    • Troubleshooting & Optimization Steps:

      • Standardize Experimental Conditions:

        • Fasting: Ensure a consistent fasting period (e.g., 4-12 hours) for all animals before dosing. Food can significantly and variably affect drug absorption.[19]

        • Acclimatization: Allow animals to acclimate to the facility and handling for several days before the study to reduce stress-induced physiological changes.[19]

      • Refine Oral Gavage Technique: Improper gavage can lead to dosing errors or aspiration. Ensure all personnel are thoroughly trained. The gavage needle should be measured for each animal to ensure it reaches the stomach without causing perforation.[20][21][22]

      • Improve Formulation Robustness: A well-designed formulation, such as a SEDDS or a solid dispersion, can often overcome physiological variability by presenting the drug in a pre-dissolved or readily soluble state, making absorption less dependent on the animal's GI conditions.[19]

Part 3: Experimental Protocols & Data Presentation

This section provides detailed methodologies for key experiments.

Protocol 1: Comparative Bioavailability Study of Different Nicofuranose Formulations in Rats

Objective: To determine the oral bioavailability of three different Nicofuranose formulations compared to an intravenous (IV) solution.

Animal Model: Male Sprague-Dawley rats (250-300g).

Groups (n=5 per group):

  • IV Administration: Nicofuranose (1 mg/kg) in a solubilizing vehicle (e.g., 20% Solutol HS 15 in saline).

  • Oral Gavage - Formulation A (Micronized Suspension): Nicofuranose (10 mg/kg) suspended in 0.5% methylcellulose.

  • Oral Gavage - Formulation B (Lipid-Based): Nicofuranose (10 mg/kg) dissolved in a Self-Emulsifying Drug Delivery System (SEDDS).

  • Oral Gavage - Formulation C (Solid Dispersion): Nicofuranose (10 mg/kg) prepared as a solid dispersion with a polymer (e.g., PVP/VA 64) and dosed as a suspension.

Methodology:

  • Acclimatization: Acclimate animals for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing:

    • IV: Administer the dose slowly via the tail vein.

    • Oral: Administer the formulation via oral gavage using a suitable gavage needle.[20][21] A typical dosing volume is 5-10 mL/kg.[21]

  • Blood Sampling: Collect sparse blood samples (approx. 150 µL) from the tail vein or saphenous vein into EDTA-coated tubes at the following time points:

    • IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Oral Groups: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify Nicofuranose concentrations in plasma samples using a validated LC-MS/MS method.[23][24][25]

  • Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate absolute bioavailability (F%) for each oral formulation relative to the IV group.

Data Presentation: Summary of Pharmacokinetic Parameters
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC0-t (ng*hr/mL)Absolute Bioavailability (F%)
IV Solution1850 ± 1200.0831250 ± 210100%
A: Micronized Suspension10150 ± 952.0980 ± 5507.8%
B: Lipid-Based (SEDDS)101100 ± 2501.06500 ± 130052.0%
C: Solid Dispersion10850 ± 1801.55100 ± 115040.8%

(Note: Data are hypothetical and for illustrative purposes only.)

References

  • Strategies to improve oral drug bioavailability. (2005). Expert Opinion on Drug Delivery.
  • Solid Form Strategies for Increasing Oral Bioavailability. (2022). Drug Hunter.
  • Innovations in Oral Drug Bioavailability Enhancement Techniques. (2020).
  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Upd
  • How to improve the bioavailability of a drug?. (2025).
  • Diverse approaches for the enhancement of oral drug bioavailability. (2011). African Journal of Pharmacy and Pharmacology.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013). ISRN Pharmaceutics.
  • Intestinal permeation enhancers enable oral delivery of macromolecules up to 70 kDa in size. (2022). European Journal of Pharmaceutics and Biopharmaceutics.
  • Nicofuranose. (2021). GPnotebook.
  • Intestinal Permeation Enhancers for Oral Peptide Delivery. University College Dublin Research Repository.
  • Methods for the determination of Plasma Concentr
  • Intestinal permeation enhancers for oral peptide delivery. (2016). Advanced Drug Delivery Reviews.
  • Overcoming poor permeability: Translating permeation enhancers for oral peptide delivery. Therapeutic Delivery.
  • Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. (2002).
  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. (2019). Journal of The American Society for Mass Spectrometry.
  • Nicofuranose. PubChem.
  • Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts.
  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). European Journal of Pharmaceutical Sciences.
  • Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Shimadzu.
  • Technical Support Center: Improving In Vivo Bioavailability of 5-HT2A Antagonists. Benchchem.
  • Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Formulation strategies for poorly soluble drugs. (2025).
  • Nicofuranose. Wikipedia.
  • Oral Gavage In Mice and R
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021).
  • Troubleshooting poor bioavailability of Secnidazole hemihydr
  • SOP: Oral Gavage in the R
  • FDA Publishes Guidance on Bioavailability and Bioequivalence Samples. (2020). Contract Pharma.
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (2019). FEMS Microbiology Ecology.
  • Guidelines on administration of substances and blood collection in MICE. (2023). UNSW Research.
  • Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. (2024). FDA.
  • Nicofuranose. (2021). GPnotebook.
  • FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classific
  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Consider
  • New FDA draft guidance for in vivo bioavailability and bioequivalence studies. (2024). The Pharma Letter.
  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2025). ModernVivo.
  • Requirements for Animal Experiments: Problems and Challenges. (2020). Small.
  • DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd].
  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. (2023).
  • Basic research: Issues with animal experimentations. (2013). Indian Journal of Orthopaedics.
  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. (2023).

Sources

Troubleshooting

HPLC Analysis of Nicofuranose: A Technical Support and Troubleshooting Guide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Nicofuranose. This guide is designed for researchers, analytical...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Nicofuranose. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As a niacin derivative with multiple ester linkages, Nicofuranose (C₃₀H₂₄N₄O₁₀) presents unique challenges in chromatographic analysis.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you identify, troubleshoot, and prevent common analytical interferences.

Section 1: A Proactive Approach to Troubleshooting

Effective troubleshooting begins with understanding the potential sources of interference. For Nicofuranose, these can be broadly categorized into three areas: the sample matrix, the analyte itself (and its related substances), and the HPLC system. Before delving into specific problems, it's crucial to ensure your system is performing optimally by running a system suitability test.

Initial Troubleshooting Workflow

This diagram illustrates a logical workflow for diagnosing common HPLC issues encountered during Nicofuranose analysis.

Caption: General troubleshooting workflow for Nicofuranose HPLC analysis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter. Each answer provides an explanation of the underlying cause and a step-by-step solution.

Issue 1: Extra, Unresolved, or Unexpected Peaks

Question: I'm observing unexpected peaks in my chromatogram that are close to or co-eluting with my Nicofuranose peak. How can I identify their source?

Answer: Unexpected peaks are the most common form of interference. The source is typically a degradation product, a synthesis-related impurity, or a component from the sample matrix. A systematic approach is required for identification.

Causality:

  • Degradation Products: Nicofuranose contains four ester linkages, which are susceptible to hydrolysis under acidic or basic conditions. The pyridine moieties may also be prone to oxidation.[4][5][6] Stability-indicating methods are essential to separate the intact drug from any degradants that may form during manufacturing, storage, or sample preparation.[4][7]

  • Synthesis-Related Impurities: The multi-step synthesis of complex molecules can introduce impurities from starting materials, intermediates, or side reactions.[8][9] These may be structurally similar to Nicofuranose, making them difficult to separate.

  • Matrix Interferences: When analyzing biological samples (e.g., plasma, urine), endogenous components like phospholipids, salts, and proteins can co-elute and interfere with the peak of interest, or cause ion suppression/enhancement in LC-MS methods.[10][11]

Troubleshooting Protocol:

  • Inject a Mobile Phase Blank: Run a blank injection of your mobile phase. Any peaks present are "ghost peaks" originating from system contamination, contaminated solvents, or carryover from a previous injection.

  • Inject a Diluent/Matrix Blank: Inject the same solvent or biological matrix used to prepare your sample (without the analyte). Peaks observed here are from the matrix itself or the sample container. Exogenous materials like anticoagulants (heparin) or plasticizers can cause such interference.[10]

  • Perform a Forced Degradation Study: To confirm if the extra peaks are degradants, subject a solution of pure Nicofuranose to stress conditions. This is a core part of developing a stability-indicating method.[6][7]

    Stress ConditionTypical ProtocolPotential Degradation Pathway
    Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hoursCleavage of ester linkages
    Base Hydrolysis 0.1 M NaOH at 60°C for 1-4 hoursCleavage of ester linkages
    Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of pyridine rings (N-oxide formation)[12]
    Thermal 80°C for 48 hours (solid and solution)General thermal degradation
    Photolytic Expose to UV light (e.g., 254 nm) for 24 hoursPhotodegradation[5]
  • Consult the Certificate of Analysis (CoA): For synthesis impurities, review the CoA of your Nicofuranose reference standard. It should list known impurities and their expected levels. If unavailable, LC-MS analysis can help propose structures for unknown peaks based on their mass-to-charge ratio.

Decision Tree for Peak Identification:

G question question result result start Unexpected Peak Detected q1 Is peak present in mobile phase blank? start->q1 q2 Is peak present in matrix blank? q1->q2 No result_ghost Source: System Contamination or Carryover q1->result_ghost Yes q3 Does peak appear/grow after stress study? q2->q3 No result_matrix Source: Sample Matrix or Container q2->result_matrix Yes result_degradant Source: Degradation Product q3->result_degradant Yes result_impurity Source: Synthesis-Related Impurity q3->result_impurity No

Caption: Decision tree for identifying the source of unknown peaks.

Issue 2: Poor Peak Shape (Tailing, Fronting, Broadening)

Question: My Nicofuranose peak is consistently tailing. What are the most likely causes and how can I fix it?

Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or by issues outside the column.

Causality:

  • Silanol Interactions: Most C18 columns have residual, un-capped silanol groups (-Si-OH) on the silica surface. The basic nitrogen atoms in the pyridine rings of Nicofuranose can undergo strong secondary interactions with these acidic silanols, leading to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase dictates the ionization state of Nicofuranose. If the pH is not properly controlled with a suitable buffer, interactions with the stationary phase can be inconsistent.

  • Column Contamination: Accumulation of strongly retained matrix components or previously injected substances on the column inlet can create active sites that cause tailing.

  • Extra-Column Effects: Excessive tubing length/diameter between the column and detector, or a void at the column inlet, can cause peak broadening and tailing.[13][14]

Troubleshooting Protocol:

  • Optimize Mobile Phase pH: Use a buffer (e.g., phosphate, acetate) at a concentration of 10-25 mM. For a basic compound like Nicofuranose, adjusting the mobile phase pH to be ~2 units below the pKa of the pyridine nitrogen (pKa of pyridine is ~5.2) will ensure it is fully protonated and less likely to interact with silanols. A pH of 3.0 is a good starting point.

  • Use a High-Purity, End-Capped Column: Modern columns designed for high performance (e.g., with high-purity silica and robust end-capping) minimize exposed silanols. If tailing persists, consider a column with a different stationary phase or one specifically designed for the analysis of basic compounds.

  • Flush the Column: If contamination is suspected, disconnect the column from the detector and flush it with a series of strong solvents. A typical sequence for a C18 column is to wash with water, then isopropanol, then hexane (if compatible), and finally re-equilibrate with your mobile phase.

  • Check for System Voids: Inspect the column inlet frit for discoloration, which may indicate contamination. If a void is suspected (often caused by pressure shocks), replacing the column is the best solution. Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005 inches) between the injector, column, and detector.[13]

Issue 3: Retention Time Instability

Question: The retention time for Nicofuranose is drifting to earlier/later times over the course of an analytical run. What should I investigate?

Answer: Retention time (RT) drift is a sign of changing chromatographic conditions. The cause is usually related to the column, mobile phase, or pump.

Causality:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration, especially after changing solvents or during gradient elution, is a primary cause of RT drift.[13][15]

  • Mobile Phase Composition Change: The composition of the mobile phase can change due to the evaporation of the more volatile organic component or improper mixing by the pump's proportioning valve.

  • Temperature Fluctuations: Column temperature directly affects retention time. A lack of a column oven or significant fluctuations in ambient lab temperature will cause RT to drift.[13][15]

  • Leaks or Pump Malfunction: A leak in the system will cause a drop in pressure and a change in the flow rate, leading to longer retention times. A faulty check valve in the pump can cause inconsistent flow delivery.[16][17]

Troubleshooting Protocol:

  • Ensure Proper Equilibration: Before the first injection, equilibrate the column with at least 10-20 column volumes of the mobile phase. You can monitor the detector baseline; when it is flat and stable, the column is equilibrated.

  • Prepare Fresh Mobile Phase Daily: To prevent changes from evaporation, prepare your mobile phase fresh each day and keep the reservoirs capped.[15] If you suspect the pump's mixer, try preparing a pre-mixed mobile phase to see if the problem resolves.

  • Use a Column Oven: Always use a thermostatted column compartment to maintain a constant temperature (e.g., 30°C). This is critical for reproducible chromatography.[13][15]

  • Perform a System Check for Leaks: Systematically inspect all fittings from the pump to the detector for any signs of leakage. Monitor the system pressure; if it is unstable or lower than usual, it may indicate a leak or a pump issue.

Section 3: Key Experimental Protocols

To ensure the trustworthiness and reliability of your results, certain validation protocols are essential.

Protocol 1: Evaluating Matrix Effects in Bioanalysis

This protocol allows for the quantitative assessment of matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate results.[11][18]

Objective: To determine if co-eluting components from a biological matrix (e.g., plasma) interfere with the ionization of Nicofuranose.

Procedure (Post-Extraction Spike Method):

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Nicofuranose into the mobile phase or reconstitution solvent to a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spike Sample): Process at least six different lots of blank biological matrix (e.g., drug-free plasma) through your entire sample preparation procedure (e.g., protein precipitation or SPE). Spike the resulting clean extract with Nicofuranose to the same concentration as Set A.

    • Set C (Pre-Spike Sample): Spike Nicofuranose into the blank biological matrix before the sample preparation procedure. Process this sample. (This set is used to calculate recovery).

  • Analyze and Calculate:

    • Inject all samples from Set A and Set B into the HPLC system.

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Assess Reproducibility:

    • The relative standard deviation (RSD) of the peak areas from the different lots in Set B should be <15%. A high RSD indicates that the matrix effect is variable between different sources, which is a significant issue for method reliability.[11]

TechniqueProsConsTypical Application
Protein Precipitation (PPT) Fast, simple, inexpensive"Dirty" extract, high potential for matrix effectsHigh-throughput screening
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT, removes saltsLabor-intensive, requires large solvent volumesSmall molecule analysis
Solid-Phase Extraction (SPE) Cleanest extract, highly selectiveMost expensive, requires method developmentBioanalysis requiring low detection limits
Section 4: References
  • Nicofuranose (CAS 15351-13-0) - Chemical & Physical Properties by Cheméo.

  • Nicofuranose | C30H24N4O10 | CID 25495 - PubChem.

  • Nicofuranose - Wikipedia.

  • Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed.

  • HPLC Troubleshooting Guide - Sigma-Aldrich.

  • Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research.

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. | Semantic Scholar.

  • HPLC Troubleshooting Guide - Phenomenex.

  • HPLC Troubleshooting Guide - SCION Instruments.

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed.

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.

  • A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form.

  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review - IRJET.

  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans.

  • Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - NIH.

  • Impurities and Degradation products | @rtMolecule - ArtMolecule.

  • Degradation Profiling of Pharmaceuticals: A Review - IJNRD.

  • Pharmaceutical impurity profiling & custom synthesis - LGC Standards.

  • stability-indicating hplc method: Topics by Science.gov.

  • A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form | Request PDF - ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Cell Seeding Density for Nicofuranose Cytotoxicity Assays

Welcome to the Technical Support Center. This guide provides comprehensive, experience-driven advice for researchers, scientists, and drug development professionals on a critical, yet often overlooked, aspect of in vitro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides comprehensive, experience-driven advice for researchers, scientists, and drug development professionals on a critical, yet often overlooked, aspect of in vitro toxicology: the optimization of cell seeding density for cytotoxicity assays involving Nicofuranose. Here, we move beyond simple instructions to explain the "why" behind the "how," ensuring your experimental design is robust, reproducible, and yields data you can trust.

The Critical Role of Cell Seeding Density: More Than Just a Number

The initial number of cells seeded in each well of a microplate is a foundational parameter that dictates the outcome of a cytotoxicity assay. An inappropriate cell density can lead to a cascade of confounding factors, ultimately compromising the integrity of your results. Seeding too few cells can result in a lag phase of growth, slow proliferation, or even cell death before the introduction of your test compound.[1][2] Conversely, excessive cell density can lead to premature nutrient depletion, altered cell signaling pathways, and contact inhibition, all of which can mask the true cytotoxic effect of Nicofuranose.[1][3]

Therefore, optimizing cell seeding density is not merely a procedural step but a critical component of assay development that ensures:

  • Logarithmic Growth: Cells are in an active, exponential growth phase throughout the experiment, providing a consistent and reproducible biological system.

  • Assay Sensitivity: The cell number is sufficient to generate a detectable signal but not so high as to saturate the assay's dynamic range.[4]

  • Biological Relevance: The cell density reflects a physiologically relevant state, avoiding artifacts introduced by cellular stress from overcrowding or sparse populations.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding cell seeding for Nicofuranose cytotoxicity assays.

Q1: Why can't I just use a standard seeding density recommended in a general protocol?

A1: While general protocols provide a starting point, every cell line possesses a unique doubling time, metabolic rate, and sensitivity to contact inhibition.[5][6] Furthermore, the specific mechanism of action of Nicofuranose, a niacin derivative with antilipidemic activity, may be influenced by the metabolic state of the cells, which is directly tied to their density.[7] Therefore, a one-size-fits-all approach is prone to error. Empirical determination of the optimal seeding density for your specific cell line and experimental conditions is paramount for data accuracy.

Q2: What is the "edge effect" and how does it relate to cell seeding?

A2: The "edge effect" is a well-documented phenomenon in multi-well plates where wells on the perimeter of the plate exhibit different growth characteristics compared to the interior wells.[8][9][10] This is primarily due to increased evaporation and temperature fluctuations in the outer wells.[10][11] This variability can significantly skew results. While not directly a result of seeding density, its impact is more pronounced with longer incubation times often required for cytotoxicity assays. To mitigate this, it is best practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells to create a humidity barrier and only use the inner wells for experimental samples.[12]

Q3: How does cell confluence relate to seeding density?

A3: Cell confluency is the percentage of the culture surface covered by adherent cells.[13][14][15] Seeding density is the initial number of cells plated, which, along with the cell line's doubling time, determines the final confluency at the time of assay measurement. For cytotoxicity assays, it is crucial that the control (untreated) wells do not become over-confluent (i.e., >90%) by the end of the experiment, as this can lead to cell death due to nutrient depletion and not the effect of the compound being tested.[4]

Q4: What is the ideal confluency for my cells at the time of Nicofuranose treatment?

A4: Generally, cells should be in the exponential growth phase, which typically corresponds to 70-80% confluency.[14] At this stage, cells are metabolically active and most receptive to experimental treatments. Allowing cells to become fully confluent can alter their physiological state and potentially their response to Nicofuranose.

Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.

Problem 1: High variability between replicate wells.
  • Q: I'm seeing significant differences in my absorbance/fluorescence readings between replicate wells treated with the same concentration of Nicofuranose. What could be the cause?

  • A: High variability is often traced back to inconsistent cell seeding.[16] Ensure your cell suspension is homogenous by gently pipetting up and down before dispensing into each well. Cells, especially larger ones, can settle quickly in the pipette tip or reservoir, leading to an uneven distribution across the plate.[16] Another potential cause is the "edge effect," as discussed in the FAQ section.[8][9][10]

Problem 2: My dose-response curve is flat or shows a very narrow dynamic range.
  • Q: I'm not observing a clear dose-dependent effect of Nicofuranose, or the difference between my positive and negative controls is minimal. Could my seeding density be the issue?

  • A: Yes, this is a classic symptom of suboptimal cell density.

    • If you seeded too many cells: The control wells may have become over-confluent, leading to cell death that masks the cytotoxic effect of Nicofuranose. Additionally, at high cell densities, the effective concentration of the drug per cell is lower, which can diminish the observed toxicity.[17]

    • If you seeded too few cells: The signal generated may be too low for the sensitivity of your assay, resulting in a poor signal-to-noise ratio.[12]

Problem 3: The IC50 value for Nicofuranose is inconsistent between experiments.
  • Q: I've repeated my cytotoxicity assay multiple times and am getting different IC50 values for Nicofuranose each time. Why is this happening?

  • A: Inconsistent IC50 values are often a result of variability in the initial cell seeding density between experiments.[18] Even small differences in the starting cell number can lead to significant variations in the final cell population at the time of measurement, thereby altering the apparent potency of the compound. Implementing a standardized protocol for cell counting and seeding is crucial for reproducibility.

Problem 4: My untreated control cells are showing signs of stress or death.
  • Q: By the end of my assay, even the cells in my control wells look unhealthy or have detached. What's going on?

  • A: This is a strong indication that your initial seeding density was too high.[1] Overcrowding leads to rapid depletion of nutrients and oxygen, and a build-up of metabolic waste products, creating a toxic microenvironment that induces cell stress and death, independent of Nicofuranose treatment.

Experimental Protocol: Determining Optimal Seeding Density

This protocol provides a step-by-step method to empirically determine the optimal cell seeding density for your specific cell line and assay conditions.

Materials:
  • Your adherent cell line of interest

  • Complete culture medium

  • 96-well, clear-bottom microplates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Your chosen cytotoxicity assay reagent (e.g., MTT, XTT, CellTiter-Glo®)

Procedure:
  • Cell Culture and Harvesting: Culture your cells until they reach approximately 70-80% confluency in their exponential growth phase.[14] Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete culture medium and collect the cell suspension.

  • Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter. Ensure you have a single-cell suspension.

  • Serial Dilutions: Prepare a series of cell dilutions in complete culture medium. A good starting range for a 96-well plate is typically between 1,000 and 100,000 cells per well, depending on the cell line.

  • Plate Seeding:

    • Dispense 100 µL of each cell dilution into at least six replicate wells of a 96-well plate.

    • Include "media only" wells as a blank control.

    • To mitigate the "edge effect," fill the perimeter wells with 100 µL of sterile PBS or media.[12]

  • Incubation: Incubate the plate under your standard culture conditions (e.g., 37°C, 5% CO₂) for the intended duration of your Nicofuranose cytotoxicity assay (e.g., 24, 48, or 72 hours).

  • Assay Measurement: At the end of the incubation period, perform your chosen cytotoxicity assay according to the manufacturer's protocol and measure the signal (e.g., absorbance or fluorescence).

  • Data Analysis:

    • Subtract the average signal from the "media only" blank wells from all other measurements.

    • Plot the background-subtracted signal versus the number of cells seeded.

    • Identify the linear range of the assay. The optimal seeding density will be in the upper end of this linear range, ensuring a robust signal without reaching a plateau.

Data Presentation: Example Seeding Density Optimization
Seeding Density (cells/well)Mean Absorbance (570 nm)Standard DeviationLinearity
1,0000.150.02Linear
2,5000.380.03Linear
5,0000.750.05Optimal
10,0001.350.08Optimal
20,0001.850.12Plateau
40,0001.900.15Plateau

In this example, seeding densities between 5,000 and 10,000 cells per well fall within the desired linear and sensitive range of the assay.

Visualizing the Workflow and Logic

Experimental Workflow for Seeding Density Optimization

G cluster_prep Cell Preparation cluster_seeding Plate Seeding cluster_assay Assay and Analysis culture Culture cells to 70-80% confluency harvest Harvest and create single-cell suspension culture->harvest count Accurate cell count harvest->count dilute Prepare serial dilutions count->dilute seed Seed 96-well plate dilute->seed edge_mitigate Add PBS to edge wells seed->edge_mitigate incubate Incubate for assay duration (e.g., 24, 48, 72h) edge_mitigate->incubate perform_assay Perform cytotoxicity assay incubate->perform_assay read_plate Measure signal perform_assay->read_plate analyze Plot signal vs. cell number read_plate->analyze optimize Determine optimal seeding density analyze->optimize

Caption: Workflow for determining optimal cell seeding density.

Troubleshooting Logic for Inconsistent Results

G cluster_checks Initial Checks cluster_solutions Potential Solutions start Inconsistent Cytotoxicity Results check_seeding Review Seeding Protocol: - Homogenous suspension? - Accurate counting? start->check_seeding check_edge Assess Edge Effects: - Are outer wells used? - High variability in perimeter? start->check_edge check_confluency Examine Control Wells: - Over-confluent? - Signs of cell stress? start->check_confluency reoptimize Re-optimize Seeding Density check_seeding->reoptimize If inconsistent mitigate_edge Mitigate Edge Effects check_edge->mitigate_edge If present adjust_density Adjust Seeding Density check_confluency->adjust_density If yes

Caption: Troubleshooting logic for inconsistent cytotoxicity data.

References

  • WellPlate. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]

  • Tran, M. (n.d.). Protocol for Calculating the Doubling Time of Cell lines. ResearchGate. Retrieved from [Link]

  • Bertin Technologies. (n.d.). [White paper] Best practices for cell culture confluency calculation. Retrieved from [Link]

  • ResearchGate. (2013, September 11). For MTT assay how many cells should we seed per well? Retrieved from [Link]

  • Bitesize Bio. (2025, November 24). Cell Confluency: Why It Matters and 3 Easy Methods. Retrieved from [Link]

  • ResearchGate. (2020, June 4). Evaluation of plate edge effects in in-vitro cell based assay. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • YouTube. (2022, October 28). Edge effects in multiwell plates. Retrieved from [Link]

  • Bertin Technologies. (n.d.). BEST PRACTICES FOR CELL CULTURE CONFLUENCY CALCULATION WITH INCELLIS®. Retrieved from [Link]

  • Media Cybernetics. (n.d.). Cell Confluence. Retrieved from [Link]

  • ResearchGate. (2019, November 1). What should be the number of cells per well required for MTT assay (cell growth inhibition assay)? Retrieved from [Link]

  • PubMed. (1991). Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects. Retrieved from [Link]

  • AACR Journals. (2019, July 1). Abstract 2157: Eliminating Edge Effect in 96-Well Plates by Controlling Thermal Conditions during Cell Plating. Retrieved from [Link]

  • Bitesize Bio. (2025, September 22). Cell Doubling Time Formula: Your Ultimate Guide to Perfect Confluency. Retrieved from [Link]

  • Logos Biosystems. (2025, September 2). Essential Metrics in Cell Culture: Understanding Growth Curves and Doubling Time. Retrieved from [Link]

  • Omni Calculator. (n.d.). Cell Doubling Time Calculator. Retrieved from [Link]

  • Addgene. (2023, December 29). Cell Doubling Time. Retrieved from [Link]

  • The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • PubMed. (2004). Effect of high cell density on the growth properties of tumor cells: a role in tumor cytotoxicity of chemotherapeutic drugs. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of seeding density and assay timing. MCF 10A cells are.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. Retrieved from [Link]

  • NIH. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the cell density and DOX concentration on cytotoxicity. (A).... Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of different cell densities. Effects of different cell.... Retrieved from [Link]

  • Reddit. (2019, September 18). How can I improve my cytotoxicity assays? Retrieved from [Link]

  • ResearchGate. (2015, September 9). Why do MTT and XTT assays give inconsistent results? Retrieved from [Link]

  • Protocol Online. (2010, November 15). Inconsistent MTT results. Retrieved from [Link]

  • Platypus Technologies. (n.d.). Cell Seeding Essentials: Strategies for Lab Success. Retrieved from [Link]

  • NIH. (n.d.). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Retrieved from [Link]

  • NIH. (n.d.). Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells. Retrieved from [Link]

  • PubChem. (n.d.). Nicofuranose. Retrieved from [Link]

  • ScienceDirect. (2022, March 21). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Retrieved from [Link]

  • PubMed. (1992). Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro. Retrieved from [Link]

  • NIH. (2023, May 8). Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol. Retrieved from [Link]

Sources

Troubleshooting

Addressing Nicofuranose degradation during sample preparation

Technical Support Center: Nicofuranose Sample Integrity A Guide for Researchers and Drug Development Professionals on Preventing Analyte Degradation Introduction: The Challenge of Nicofuranose Stability Nicofuranose, a t...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nicofuranose Sample Integrity

A Guide for Researchers and Drug Development Professionals on Preventing Analyte Degradation

Introduction: The Challenge of Nicofuranose Stability

Nicofuranose, a tetranicotinoyl ester of fructose, is a hypolipidemic agent investigated for its role in cardiovascular health.[1][2] Its unique structure, featuring a five-membered furanose ring and four ester linkages, makes it particularly susceptible to degradation during sample collection, preparation, and analysis.[3][4] The inherent instability of the furanose ring, which is less thermodynamically stable than the six-membered pyranose form, coupled with the susceptibility of its ester bonds to hydrolysis, presents a significant analytical challenge.[5]

This guide serves as a technical support resource for scientists and researchers. It provides in-depth, field-proven insights and troubleshooting protocols to maintain the integrity of nicofuranose in various sample matrices. By understanding the mechanisms of degradation and implementing robust preventative measures, you can ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs) on Nicofuranose Degradation

Section 1: Understanding the Fundamentals of Nicofuranose Instability

Q1: What are the primary chemical pathways through which nicofuranose degrades?

A1: Nicofuranose degradation primarily occurs through two distinct chemical mechanisms:

  • Hydrolysis of Ester Linkages: The four nicotinoyl ester groups are the most vulnerable sites on the molecule. They can be cleaved by hydrolysis, a reaction with water that breaks the ester bond. This process can be catalyzed by acids, bases, or enzymes (specifically esterases) present in biological samples.[4][6] Base-catalyzed hydrolysis is typically much faster and more aggressive than acid-catalyzed hydrolysis for esters.[4][7] This reaction yields fructose and nicotinic acid as degradation products.

  • Furanose Ring Instability: The five-membered furanose ring of the fructose core is inherently less stable than its six-membered pyranose counterpart due to greater dihedral angle strain.[3][5] In aqueous solutions, the furanose ring can exist in equilibrium with the open-chain keto form of fructose.[] This open-chain intermediate can then re-cyclize to form the more stable pyranose isomer or undergo further degradation reactions, such as the Maillard reaction in the presence of amino acids.[9][10]

Below is a diagram illustrating these primary degradation pathways.

Fig 1. Primary Degradation Pathways of Nicofuranose Nico Nicofuranose (Intact Molecule) Hydrolysis_Products Fructose + 4x Nicotinic Acid Nico->Hydrolysis_Products Ester Hydrolysis (pH, Temp, Enzymes) Open_Chain Open-Chain Fructose Intermediate (from Furanose Ring Opening) Nico->Open_Chain Ring Opening (Equilibrium) Open_Chain->Nico Ring Closing Pyranose Fructose Pyranose Isomers (More Stable) Open_Chain->Pyranose Isomerization Maillard Maillard Reaction Products (with Amino Acids) Open_Chain->Maillard High Temp Other_Deg Further Degradation Products (e.g., Furans) Open_Chain->Other_Deg Acid/Heat

Caption: Fig 1. Primary Degradation Pathways of Nicofuranose.

Q2: How do pH and temperature affect the stability of nicofuranose during sample preparation?

A2: Both pH and temperature are critical factors that significantly accelerate nicofuranose degradation.

  • pH: Nicofuranose is most stable in a slightly acidic to neutral pH range (approximately pH 4-7).

    • Alkaline Conditions (pH > 7): Basic conditions strongly catalyze the hydrolysis of the ester linkages, leading to rapid degradation.[7][11]

    • Strongly Acidic Conditions (pH < 4): Acidic conditions also promote ester hydrolysis, albeit generally at a slower rate than strongly basic conditions.[6][12] Acid can also catalyze the dehydration of the fructose core, potentially forming furan derivatives.[13]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including hydrolysis and ring isomerization.[14][15] For every 10°C increase in temperature, the rate of chemical degradation can roughly double. Therefore, maintaining samples at low temperatures (e.g., on ice or at 4°C) is one of the most effective strategies to preserve nicofuranose integrity.[16] Long-term exposure to high temperatures, such as those used in some extraction techniques, can lead to complete degradation.[17]

Section 2: Sample Handling and Storage Protocols

Q3: What is the best practice for collecting and handling biological samples (e.g., plasma, tissue) to prevent immediate degradation?

A3: Immediate and proactive measures are essential from the moment of collection. For biological samples, enzymatic degradation is a major concern in addition to chemical hydrolysis.

  • Immediate Cooling: Place blood collection tubes or tissue samples on ice immediately after collection.

  • Use of Anticoagulants and Inhibitors: For blood samples, use tubes containing an anticoagulant like EDTA. Crucially, also add an esterase inhibitor (e.g., sodium fluoride or a commercially available inhibitor cocktail) directly to the collection tube to prevent enzymatic hydrolysis of the ester linkages.

  • Prompt Processing: Process samples as quickly as possible. For blood, this means centrifuging at 4°C to separate plasma within 30 minutes of collection.

  • Rapid Freezing: After processing (e.g., plasma separation, tissue homogenization), immediately flash-freeze the samples in liquid nitrogen or store them at -80°C if they are not being extracted immediately.[18]

The following workflow diagram outlines the critical steps for sample handling.

Fig 2. Critical Sample Handling Workflow Collection Sample Collection (Blood, Tissue) Inhibitors Add Esterase Inhibitors & Place on Ice Collection->Inhibitors < 5 mins Process Process Promptly (e.g., Centrifuge @ 4°C) Inhibitors->Process < 30 mins Extract Immediate Extraction (Preferred) Process->Extract Store Flash Freeze & Store (@ -80°C) Process->Store If not extracting immediately

Caption: Fig 2. Critical Sample Handling Workflow.

Q4: What are the recommended storage conditions for nicofuranose samples?

A4: Proper storage is crucial for preventing degradation over time. The optimal conditions depend on the duration of storage and the sample type.

Storage Duration Sample Type Temperature Key Considerations
Short-Term (< 24 hours) Plasma, Tissue Homogenate2-8°C (Refrigerator)Ensure samples are in tightly sealed containers. Use only if immediate extraction is not possible.
Medium-Term (1-4 weeks) Plasma, Tissue Homogenate, Extracts-20°CAdequate for short-term projects, but -80°C is strongly preferred to minimize risk.
Long-Term (> 1 month) Plasma, Tissue Homogenate, Extracts-80°C or Liquid NitrogenEssential for long-term stability. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquot samples into single-use vials before freezing.

Troubleshooting Guide: Sample Preparation & Extraction

This section addresses common problems encountered during sample preparation and provides actionable solutions.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or no recovery of nicofuranose in the final extract. 1. pH-induced Hydrolysis: Extraction solvent or buffer was too acidic or, more likely, too basic.[7] 2. Thermal Degradation: Sample was exposed to high temperatures during extraction (e.g., solvent evaporation with heat).[15] 3. Enzymatic Degradation: Insufficient or no esterase inhibitor was used for biological samples.1. Buffer all aqueous solutions to a pH of 5.0-6.5. Avoid strong acids or bases. 2. Perform all extraction steps on ice. If solvent evaporation is necessary, use a centrifugal vacuum concentrator (e.g., SpeedVac) without heat or gentle nitrogen stream at room temperature. 3. Ensure esterase inhibitors are added immediately upon sample collection. For tissue, homogenize in a buffer containing inhibitors.
High variability between replicate samples. 1. Inconsistent Timing: The time between sample collection and processing/freezing varied significantly between samples.[19] 2. Incomplete Homogenization: For tissue samples, the drug may not be evenly distributed. 3. Freeze-Thaw Cycles: Samples were thawed and refrozen multiple times.1. Standardize the entire sample handling workflow with strict time limits for each step. 2. Use a robust homogenization method (e.g., bead beater) and ensure the tissue is completely disrupted. 3. Aliquot samples into single-use tubes after initial processing to avoid the need for repeated thawing.
Appearance of large, unexpected peaks in the chromatogram. 1. Degradation Products: These are likely degradation products, such as nicotinic acid or isomers of fructose. 2. Maillard Reaction Products: If samples were heated in the presence of proteins/amino acids, complex Maillard products may have formed.[20][21]1. Develop a stability-indicating analytical method (e.g., HPLC-MS) that can separate the parent drug from its key degradants.[22][23] Run standards of potential degradation products (nicotinic acid) to confirm their identity. 2. Use a protein precipitation step with cold organic solvent (see protocol below) early in the extraction process to remove proteins and amino acids. Avoid heat at all costs.

Recommended Experimental Protocol: Extraction of Nicofuranose from Plasma

This protocol is designed to minimize degradation by controlling temperature, pH, and enzymatic activity. It employs protein precipitation followed by solid-phase extraction (SPE) for cleanup.

Materials:

  • Plasma sample with added esterase inhibitors

  • Ice bucket

  • Refrigerated centrifuge

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Formic Acid

  • Deionized Water

  • Mixed-Mode SPE Cartridges (e.g., C18 with anion exchange)

  • Methanol (HPLC grade)

  • Vortex mixer and evaporator (e.g., nitrogen stream or vacuum concentrator)

Procedure:

  • Thawing:

    • Thaw frozen plasma samples on ice until just thawed. Do not use a water bath.

  • Protein Precipitation (Performed in a cold room or on ice):

    • To a 200 µL plasma aliquot in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile. The ACN/plasma ratio of 3:1 effectively precipitates proteins while keeping the analyte in solution.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube. This supernatant contains nicofuranose.

  • Acidification and Dilution:

    • To stabilize the nicofuranose and prepare for SPE, acidify the supernatant by adding formic acid to a final concentration of 0.1%. This brings the pH into the stable acidic range.

    • Dilute the sample 1:1 with deionized water containing 0.1% formic acid to reduce the organic solvent concentration, ensuring proper binding to the SPE stationary phase.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.

    • Loading: Slowly load the diluted supernatant onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water (with 0.1% formic acid) to remove polar impurities.

    • Elution: Elute the nicofuranose with 1 mL of methanol. The organic solvent will disrupt the hydrophobic interactions holding the analyte to the C18 phase.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator with no heat.

    • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., 10% ACN in water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).[22][24]

References

  • Vertex AI Search. (2025).
  • Khan Academy. (n.d.). Glycosidic bond.
  • Angyal, S. J., & Pickles, V. A. (1972). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. Australian Journal of Chemistry, 25(8), 1711-1716.
  • Wolfenden, R., & Snell, T. (2001). The rate of spontaneous cleavage of the glycosidic bond of adenosine. Journal of the American Chemical Society, 123(34), 8435-8436.
  • Kaufmann, M., Muegge, C., & Kroh, L. W. (2018).
  • BOC Sciences. (n.d.). Monosaccharide Structure: Pyranose vs Furanose Forms.
  • Mayes, H. B., et al. (2016). Energetics of cellulose and cyclodextrin glycosidic bond cleavage. Reaction Chemistry & Engineering, 1(2), 228-234.
  • Li, Y., et al. (2022). Effect of High-Temperature Hydrothermal Treatment on the Cellulose Derived from the Buxus Plant. Polymers, 14(10), 2045.
  • Falah, M., & Hassanain, H. (n.d.). 6 Pyranose and Furanose rings formation. Department of Chemistry, University of Babylon.
  • Shaw, P. E., Tatum, J. H., & Berry, R. E. (1969). Base-catalyzed sucrose degradation studies. Journal of Agricultural and Food Chemistry, 17(4), 907-908.
  • Yu, A. N., et al. (2017). Controlled formation of flavor compounds by preparation and application of Maillard reaction intermediate (MRI) derived from xylose and phenylalanine. RSC Advances, 7(72), 45585-45594.
  • Chemistry Stack Exchange. (2015). Stability of furanose vs. pyranose form of glucose?
  • Sádaba, I., et al. (2019). Toward Understanding Base-Catalyzed Isomerization of Saccharides.
  • Soria, A. C., et al. (2012). Sample Preparation for the Determination of Carbohydrates in Food and Beverages.
  • Blank, I. (n.d.). New aspects on the formation of 3(2H)-furanones through the Maillard reaction.
  • Richtmyer, N. K. (1958). HYDROGENOLYSIS OF CARBOHYDRATES: IX. FORMATION OF 2,6-ANHYDRO-β-D-FRUCTOFURANOSE AND ETHYL α- AND β-D-FRUCTOFURANOSIDE FROM SUCROSE. Journal of the American Chemical Society, 80(8), 1954-1958.
  • Aspinall, G. O., & Khan, R. (1970). Base-catalyzed Degradations of Carbohydrates. V. The Conversion of 3-Deoxyhex-2-enopyranoses into 2-Furoic Esters. Canadian Journal of Chemistry, 48(19), 3000-3004.
  • Soria, A. C., et al. (2012). Sample Preparation for the Determination of Carbohydrates in Food and Beverages.
  • Reddit. (2013). Thermal stability of glycosidic bonds? r/askscience.
  • Al-Farga, A., et al. (2023).
  • Lattova, E., & Latt, O. (2014). How to Preserve Plant Samples for Carbohydrate Analysis? Test of Suitable Methods Applicable in Remote Areas. Photosynthetica, 52(4), 576-584.
  • Wang, Y., et al. (2021). Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. Chemical Science, 12(35), 11842-11848.
  • Zhang, Z., & Zhao, Z. K. (2012). Acidic Sugar Degradation Pathways.
  • Yaylayan, V. A., & Mandeville, S. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry, 56(10), 3699-3705.
  • Soria, A. C., et al. (2012). Sample preparation for the determination of carbohydrates in food and beverages. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25495, Nicofuranose.
  • Lee, Y. J., et al. (2018). An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry. Journal of Visualized Experiments, (137), 57973.
  • Guttman, A., et al. (2008). Sample preparation for the analysis of complex carbohydrates by multicapillary gel electrophoresis with light-emitting diode induced fluorescence detection. Analytical Chemistry, 80(11), 4323-4330.
  • Yaylayan, V. A., & Mandeville, S. (2008). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food.
  • Cosgrove, G. P., et al. (2016). Carbohydrate degradation during sample storage for herbage analysis. Agronomy New Zealand, 46, 15-23.
  • Wikipedia. (2026). Nicofuranose.
  • Quentin, A. G., et al. (2018). Standardized protocols and procedures can precisely and accurately quantify non-structural carbohydrates. Tree Physiology, 38(11), 1803-1814.
  • Gomez, B., et al. (2022).
  • Li, Y., et al. (2024). Isolation and purification of carbohydrate components in functional food: a review. RSC Advances, 14(33), 23788-23803.
  • PubChemLite. (n.d.). Nicofuranose (C30H24N4O10).
  • Gillman, I. G., et al. (2022). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 10(12), 743.
  • Snape, T. J., Astles, A. M., & Davies, J. (2010).
  • Silva, L. J. G., & Lino, C. M. (2012). Analytical Methods for the Quantification of Pharmaceuticals.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Schieber, A., et al. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science, 13, 901842.
  • de Oliveira, A. C. L., et al. (2021). Trends in analytical methods for analysis of tobacco products: An Overview. Revista Processos Químicos, 15(29), 39-53.
  • Chemistry Steps. (n.d.). Glycoside Hydrolysis.
  • Sonawane, P. P., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
  • Sharma, S., & Sharma, P. (2022). Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development, 7(6).
  • De Ruiter, C., et al. (2003). Analytical Methods. RSC Publishing.
  • UCIBIO. (2010). Glycoside Hydrolysis with Glycosidases. YouTube.
  • Amanote Research. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.

Sources

Optimization

Technical Support Center: Refining Dosage and Administration of Nicofuranose in Rodent Models

Introduction: The Context of Nicofuranose Research Nicofuranose, a derivative of niacin, is a hypolipidemic agent under investigation for its potential in managing cardiovascular diseases.[1][2] Its primary mechanism inv...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Context of Nicofuranose Research

Nicofuranose, a derivative of niacin, is a hypolipidemic agent under investigation for its potential in managing cardiovascular diseases.[1][2] Its primary mechanism involves modulating lipid metabolism, making it a compound of interest for atherosclerosis and hyperlipidemia research.[3][4] Translating its therapeutic potential from bench to bedside necessitates robust and reproducible preclinical data, overwhelmingly generated from rodent models.

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals. It is designed to move beyond simple protocol recitation, offering field-proven insights into the causal relationships that govern experimental success. We will address common challenges in dosage formulation, administration, and model selection, providing a framework for logical troubleshooting and methodological refinement.

Core Mechanism of Action: Why Experimental Design Matters

Understanding the pharmacological pathway of Nicofuranose is critical for designing relevant experiments and interpreting outcomes. Nicofuranose, like its parent compound nicotinic acid, primarily exerts its effects through the G protein-coupled receptor GPR109A, which is expressed on adipocytes and immune cells like macrophages.[4][5]

The activation of this receptor initiates a cascade of events:

  • Inhibition of Adipose Tissue Lipolysis: It reduces the mobilization of free fatty acids (FFAs) from adipose tissue to the liver.[3] This is a crucial upstream event, as FFAs are the primary substrate for hepatic triglyceride and Very-Low-Density Lipoprotein (VLDL) synthesis.

  • Reduction in Hepatic VLDL Production: With reduced FFA availability, the liver's synthesis and secretion of VLDL are diminished.[3]

  • Modulation of Lipoprotein Profile: Since VLDL is a precursor to Low-Density Lipoprotein (LDL), a decrease in VLDL leads to a subsequent reduction in plasma LDL, triglycerides, and total cholesterol.[3]

  • Increase in High-Density Lipoprotein (HDL): The compound also appears to decrease the hepatic removal of ApoA-1, a key protein component of HDL, leading to higher circulating levels of HDL.[3]

  • Anti-inflammatory Effects: Beyond lipid modulation, activating GPR109A on immune cells can inhibit macrophage recruitment to atherosclerotic plaques, providing a lipid-independent anti-atherosclerotic effect.[6][7][8]

This dual mechanism—lipid modification and direct anti-inflammatory action—underscores the importance of selecting appropriate endpoints in your studies. An experiment designed solely to measure plasma lipids might miss the significant immunomodulatory effects of the compound.

Nicofuranose_MOA Nicofuranose Nicofuranose GPR109A GPR109A Receptor (Adipocytes, Macrophages) Nicofuranose->GPR109A Activates HDL Increased Plasma: - HDL Cholesterol Nicofuranose->HDL Increases via ApoA-1 pathway Adipose Inhibition of Lipolysis GPR109A->Adipose Macrophage Inhibition of Macrophage Recruitment GPR109A->Macrophage FFA Reduced Free Fatty Acid (FFA) Mobilization Adipose->FFA Liver Liver FFA->Liver Reduced Substrate VLDL Decreased VLDL Synthesis & Secretion Liver->VLDL Lipids Reduced Plasma: - Triglycerides - LDL Cholesterol VLDL->Lipids Leads to Plaque Reduced Atherosclerotic Plaque Inflammation Macrophage->Plaque Troubleshooting_Workflow Start Unexpected Results Observed Compound Step 1: Verify Compound - Purity Analysis (HPLC/MS) - Proper Storage Start->Compound Formulation Step 2: Check Formulation - Correct Vehicle? - Solubility/Suspension? - pH within range? Compound->Formulation Dosing Step 3: Review Dosing - Accurate Dose Calculation? - Consistent Administration? - Correct Volume? Formulation->Dosing Model Step 4: Assess Animal Model - Correct Strain/Genotype? - Age/Sex Matched? - Health Status? Dosing->Model Assay Step 5: Validate Assay - Calibrators/Controls OK? - Sample Handling Correct? - Instrument Performance? Model->Assay Conclusion Identify & Correct Deviation Assay->Conclusion

Caption: A systematic workflow for troubleshooting unexpected experimental outcomes.

Q: I am not seeing a significant effect on atherosclerosis in my Ldlr-/- mouse model after 12 weeks. Is the study duration too short? A: Possibly. Atherosclerotic plaque development is a chronic process.

  • Causality: While lipid levels may change relatively quickly, the structural changes in the aorta that lead to quantifiable lesions take time.

  • Solution: Studies showing significant anti-atherosclerotic effects of nicotinic acid in Ldlr-/- mice often use treatment periods of 16 weeks or longer. [7]Review the literature for your specific high-fat diet and model to establish a typical timeline for robust plaque formation. Consider running a pilot study with staggered endpoints (e.g., 12, 16, 20 weeks) to determine the optimal study duration for your experimental conditions.

References

  • GPnotebook. (2021). Nicofuranose. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicofuranose. PubChem. [Link]

  • Hedrich, H. J. (Ed.). (2012).
  • Wikipedia. (2026). Nicofuranose. [Link]

  • National Toxicology Program. (1988). Toxicology and carcinogenesis studies of nitrofurazone in F344/N rats and B6C3F1 mice. National Institutes of Health. [Link]

  • University of Colorado Boulder. (n.d.). IACUC Routes of Administration Guidelines. [Link]

  • University of Arizona. (n.d.). Routes and Volumes of Administration in Mice. [Link]

  • Saadh, M. J., & Al-Samydai, A. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(8), 98-103. [Link]

  • Nair, A. B., & Jacob, S. (2022). Dose Conversion Between Animals and Humans: A Practical Solution. Indian Journal of Pharmaceutical Education and Research, 56(3), 638-646. [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(4), 1-1. [Link]

  • NovoPro Bioscience Inc. (2019). How to convert human dose to animal dose?[Link]

  • S. K. S. Bio. (n.d.). The Dose Conversion Tool for Researchers. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(4), 1-1. [Link]

  • TBuffin, S., et al. (2013). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments, (75), e2771. [Link]

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. [Link]

  • Paolini, J. F., et al. (2011). Nicotinic acid and DP1 blockade: studies in mouse models of atherosclerosis. Journal of lipid research, 52(5), 927-934. [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(4), 1-1. [Link]

  • Horsman, M. R., et al. (1991). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. British journal of cancer, 64(6), 1079-1084. [Link]

  • University of Virginia. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. [Link]

  • Hosokawa, T., et al. (1975). Effect of ascofuranone on serum lipids of rats fed a cholesterol rich diet. The Journal of antibiotics, 28(11), 914-916. [Link]

  • Advani, T., et al. (2014). Nicotine pharmacokinetics in rats is altered as a function of age, impacting the interpretation of animal model data. Neuropharmacology, 83, 1-10. [Link]

  • Al-Gholam, M., & H. (2021). Rodent models for nicotine withdrawal. Journal of neuroscience methods, 355, 109139. [Link]

  • Vorhees, C. V., & Williams, M. T. (2016). Issues in the design, analysis, and application of rodent developmental neurotoxicology studies. Neurotoxicology and teratology, 53, 1-12. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American journal of cardiology, 101(8A), 20B-26B. [Link]

  • Montecucco, F., & Mach, F. (2010). New evidence for nicotinic acid treatment to reduce atherosclerosis. Expert review of cardiovascular therapy, 8(11), 1541-1544. [Link]

  • Le Foll, B., et al. (2009). Rodent models of nicotine reward: what do they tell us about tobacco abuse in humans? Current pharmaceutical design, 15(1), 1-1. [Link]

  • Inotiv. (n.d.). Research Models. [Link]

  • Al-Gholam, M., & H. (2021). Rodent models for nicotine withdrawal. Journal of neuroscience methods, 355, 109139. [Link]

  • Vijayagopal, P., et al. (1983). Effect of nicotine administration on lipid metabolism in rats. Indian journal of biochemistry & biophysics, 20(4), 195-199. [Link]

  • Wikipedia. (n.d.). Nicotinic agonist. [Link]

  • Mohan, V., et al. (2016). Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease. Cardiovascular & hematological disorders drug targets, 16(1), 49-56. [Link]

  • NC3Rs. (2020). Opportunities for use of a single species in drug development. [Link]

  • Leach, M. W., et al. (2016). Exploring the definition of “similar toxicities”: case studies illustrating industry and regulatory interpretation of ICH S6(R1) for long-term toxicity studies in one or two species. Journal of immunotoxicology, 13(5), 629-640. [Link]

  • The Transmitter. (2025). Psychedelics research in rodents has a behavior problem. [Link]

  • Okoduwa, S. I. R., et al. (2023). Lipid Profile of Albino Rats Fed with Ethanolic Extracts of Acacia Nilotica Fruit and Calotropis Procera Flower after Aspirin-In. Journal of Clinical and Medical Images, 6(11), 1-5. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Nicofuranose-Induced Flushing in Research Studies

Welcome to the technical support guide for managing the vasodilatory side effects of Nicofuranose. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Nicofuranose...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the vasodilatory side effects of Nicofuranose. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Nicofuranose in their studies and wish to mitigate the common, yet often problematic, side effect of cutaneous flushing. Flushing, characterized by skin redness, warmth, and itching, is a primary reason for non-compliance in clinical settings and can be a significant confounding factor in preclinical research.[1][2][3] This guide provides in-depth, evidence-based strategies in a direct question-and-answer format to help you design more robust experiments and improve subject tolerance.

Frequently Asked Questions & Troubleshooting Guides
Q1: What is the precise molecular mechanism that causes flushing after Nicofuranose administration?

Answer: Understanding the underlying pathway is critical to designing effective countermeasures. Nicofuranose, a nicotinic acid derivative, induces flushing primarily through the activation of a specific G-protein coupled receptor called GPR109A (also known as HCA2).[4][5] This process unfolds in a well-defined cascade:

  • Receptor Activation: Nicofuranose binds to GPR109A receptors, which are highly expressed on epidermal Langerhans cells and keratinocytes in the skin.[1][6][7]

  • Prostaglandin Synthesis: Activation of GPR109A in these cells triggers the release of arachidonic acid. This substrate is then rapidly metabolized by cyclooxygenase enzymes (COX-1 and COX-2) into various prostaglandins (PGs).[8][9]

  • Key Mediators: The principal vasodilatory prostaglandins responsible for the flushing effect are Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2) .[1][6][10]

  • Vasodilation: PGD2 and PGE2 diffuse to nearby dermal capillaries and bind to their respective receptors (primarily DP1, EP2, and EP4) on vascular smooth muscle cells.[1][6][10] This binding event causes the relaxation of these muscle cells, leading to vasodilation.

  • Clinical Manifestation: The resulting increase in cutaneous blood flow is observed as flushing—the characteristic redness and sensation of warmth on the skin.[1][2]

This entire cascade happens rapidly, with flushing symptoms typically appearing within 30 minutes of administration and lasting for about an hour.[1][11]

Caption: Signaling pathway of Nicofuranose-induced flushing.

Q2: What is the most effective pharmacological strategy to block this flushing effect in an experimental setting?

Answer: The most direct and widely validated pharmacological approach is the inhibition of prostaglandin synthesis using Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) , with aspirin being the most commonly used agent.[1]

Causality: Aspirin works by irreversibly inhibiting the COX-1 and COX-2 enzymes.[8] As shown in the pathway diagram above, blocking these enzymes prevents the conversion of arachidonic acid into PGD2 and PGE2, thereby stopping the vasodilatory cascade before it begins. Other NSAIDs like ibuprofen and naproxen have also been shown to be effective.[1]

For robust and reproducible results in your studies, pre-treatment is key.

Agent Typical Human Equivalent Dose Recommended Pre-treatment Time Efficacy Note
Aspirin 325 mg30-60 minutes prior to NicofuranoseMost studied and effective. A 325 mg dose reduces flushing incidence and severity significantly.[1][3][12][13] Higher doses (e.g., 650 mg) do not appear to offer additional benefit.[1]
Ibuprofen 200 mg30-60 minutes prior to NicofuranoseEffective at aborting a flush that has already begun and can be used as a preventative measure.[14]

Experimental Protocol: Preclinical In Vivo Assessment of Aspirin Co-Administration

This protocol provides a framework for a self-validating study in a rodent model (e.g., mouse or rat) to confirm the efficacy of aspirin in mitigating Nicofuranose-induced flushing.

Objective: To quantify the reduction in cutaneous vasodilation caused by Nicofuranose with aspirin pre-treatment.

Materials:

  • Nicofuranose solution

  • Aspirin (acetylsalicylic acid) solution (e.g., dissolved in a suitable vehicle)

  • Vehicle control (e.g., saline or PBS)

  • Laser Doppler Flowmeter with a skin probe

  • Animal subjects (e.g., C57BL/6 mice)

  • Heating pad to maintain subject body temperature

Methodology:

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least 1 hour before the experiment.

  • Group Allocation (n=8-10 per group):

    • Group 1 (Vehicle Control): Vehicle 1 (for aspirin) + Vehicle 2 (for Nicofuranose)

    • Group 2 (Nicofuranose Only): Vehicle 1 + Nicofuranose

    • Group 3 (Aspirin Only): Aspirin + Vehicle 2

    • Group 4 (Combination): Aspirin + Nicofuranose

  • Anesthesia & Preparation: Anesthetize the animal and place it on a heating pad. Carefully shave a small area of skin (e.g., on the dorsal side or ear pinna) for probe placement.

  • Aspirin Pre-treatment: Administer Aspirin (Group 3 & 4) or its vehicle (Group 1 & 2) via the appropriate route (e.g., oral gavage). Wait for 30 minutes.

  • Baseline Blood Flow Measurement: Secure the Laser Doppler probe to the prepared skin area. Record baseline cutaneous blood flow for 5 minutes.

  • Nicofuranose Administration: Administer Nicofuranose (Group 2 & 4) or its vehicle (Group 1 & 3).

  • Post-Dose Measurement: Immediately begin recording cutaneous blood flow continuously for 60-90 minutes.

  • Data Analysis:

    • Express blood flow as Cutaneous Vascular Conductance (CVC = Laser Doppler Flux / Mean Arterial Pressure) to normalize for blood pressure changes.

    • Calculate the peak CVC and the Area Under the Curve (AUC) for the 60-minute post-dose period for each animal.

    • Perform statistical analysis (e.g., ANOVA) to compare the flushing response (peak CVC and AUC) between the four groups. The expected outcome is a significant reduction in the flushing response in Group 4 compared to Group 2.

Q3: Can the formulation or administration protocol of Nicofuranose itself influence flushing severity?

Answer: Yes, absolutely. Modifying the delivery and dosing schedule of Nicofuranose is a powerful non-pharmacological strategy to minimize flushing.

Formulation:

  • Extended-Release (ER) vs. Immediate-Release (IR): Extended-release formulations are designed to slow the rate of drug absorption.[3][10] This prevents the rapid spike in plasma concentration that is a primary trigger for the massive, synchronized activation of GPR109A receptors. The result is a significantly lower incidence and severity of flushing compared to IR formulations.[1][6] While IR formulations may cause flushing in over 50% of subjects, ER formulations can reduce this substantially.[3]

Dosing Strategy:

  • Dose Titration: Starting with a low dose of Nicofuranose and gradually increasing it over several days or weeks allows the body to develop a tolerance to the flushing effect.[1][12] This phenomenon, known as tachyphylaxis, is well-documented. A slow dose-escalation protocol is a cornerstone of improving tolerability in clinical trials.[13]

  • Administration with Food: Taking the dose with a low-fat meal or snack can help blunt the absorption rate and reduce flushing.[12][13][14] Conversely, administration with high-fat meals, alcohol, or hot beverages should be avoided as they can exacerbate vasodilation.[13][14]

Caption: Example workflow for a dose-titration protocol.

References
  • BioKB. (n.d.). Niacin-induced flushing: Mechanism, pathophysiology, and future perspectives. Retrieved from [Link]

  • Kamanna, V. S., Ganji, S. H., & Kashyap, M. L. (2009). The mechanism and mitigation of niacin-induced flushing. International Journal of Clinical Practice, 63(9), 1369–1377. Available from: [Link]

  • Dr.Oracle. (2025). What can prevent niacin-induced flushing? Retrieved from [Link]

  • HCPLive. (2005). A few simple precautions can avoid flushing with niacin. Retrieved from [Link]

  • Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. The Journal of Clinical Investigation, 115(12), 3634–3640. Available from: [Link]

  • The Journal of Clinical Investigation. (n.d.). Citations to GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Retrieved from [Link]

  • Medical News Today. (n.d.). Niacin flush: Why does it occur? Is it dangerous? Retrieved from [Link]

  • Wise, A., Foord, S. M., Fraser, N. J., Barnes, A. A., Elshourbagy, N., Eilert, M., Ignar, D. M., Murdock, P. R., Steplewski, K., Green, A., Brown, A. J., Dowell, S. J., & Szekeres, P. G. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. The Journal of Clinical Investigation, 115(12), 3474–3476. Available from: [Link]

  • ResearchGate. (2009). (PDF) The mechanism and mitigation of niacin-induced flushing. Retrieved from [Link]

  • Healthline. (2023). Is Niacin Flush Harmful? Retrieved from [Link]

  • PubMed. (2009). The mechanism and mitigation of niacin-induced flushing. Retrieved from [Link]

  • Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B. E., Ahmed, K., Tunaru, S., Wirth, A., & Offermanns, S. (2010). Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. The Journal of Clinical Investigation, 120(8), 2910–2919. Available from: [Link]

  • Paolini, J. F., Mitchel, Y. B., Reyes, R., Tsubouchi, M., & Tershakovec, A. M. (2008). Effects of laropiprant on nicotinic acid-induced flushing in patients with dyslipidemia. The American Journal of Cardiology, 101(5), 625–630. Available from: [Link]

  • ScienceDaily. (2012). Study cautions use of drugs to block 'niacin flush'. Retrieved from [Link]

  • Toth, P. P. (2008). A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention. The American Journal of Cardiology, 101(8A), S44–S51. Available from: [Link]

  • PubMed. (2003). Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model. Retrieved from [Link]

  • PubMed. (1995). [Skin circulation--measurements with laser-doppler]. Retrieved from [Link]

  • PubMed Central. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Retrieved from [Link]

  • PubMed. (2009). Flushing ASsessment Tool (FAST): psychometric properties of a new measure assessing flushing symptoms and clinical impact of niacin therapy. Retrieved from [Link]

  • GoodRx. (2025). 10 Niacin Side Effects You Should Know About. Retrieved from [Link]

  • ClinicalTrials.gov. (2025). Getting Under the Skin of the Menopausal Hot Flush. Retrieved from [Link]

  • Frontiers. (n.d.). Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements. Retrieved from [Link]

  • The Annals of Pharmacotherapy. (n.d.). The Effect of Aspirin on Niacin-Induced Cutaneous Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of the mechanism by which niacin induces flushing. Retrieved from [Link]

  • Oxford Academic. (2012). Randomized controlled trial of different aspirin regimens for reduction of niacin-induced flushing. Retrieved from [Link]

  • PubMed Central. (2022). Artificial intelligence-assisted niacin skin flush screening in early psychosis identification and prediction. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2020). Niacin Toxicity. Retrieved from [Link]

  • ResearchGate. (1985). (PDF) Laser-Doppler measurement of skin blood flow. Retrieved from [Link]

  • American Physiological Society. (n.d.). Skin blood flow measurements during heat stress: technical and analytical considerations. Retrieved from [Link]

  • PubMed. (2010). Niacin and laropiprant. Retrieved from [Link]

  • PubMed. (2019). Myths and methodologies: Reliability of forearm cutaneous vasodilatation measured using laser-Doppler flowmetry during whole-body passive heating. Retrieved from [Link]

  • PubMed Central. (2015). Flushing in (Neuro)endocrinology. Retrieved from [Link]

  • Medical Dialogues. (2026). Hot flush treatment has anti-breast cancer activity, study finds. Retrieved from [Link]

Sources

Optimization

Section 1: Preformulation &amp; Physicochemical Characterization - The Foundation of Your Formulation

Answering the complex challenges of drug development requires a blend of deep scientific understanding and practical, hands-on expertise. This Technical Support Center is designed for you, the researcher, scientist, and...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of drug development requires a blend of deep scientific understanding and practical, hands-on expertise. This Technical Support Center is designed for you, the researcher, scientist, and drug development professional, to navigate the specific hurdles of enhancing the therapeutic efficacy of Nicofuranose. As a Senior Application Scientist, my goal is to provide not just protocols, but the reasoning and troubleshooting insights that come from experience.

Nicofuranose, a tetra-ester prodrug of nicotinic acid (niacin) and fructose, presents a unique opportunity.[1][2] By design, it aims to improve upon the therapeutic profile of nicotinic acid, a potent hypolipidemic agent.[3][4] However, realizing its full potential is a question of formulation. The core challenges lie in managing its stability, enhancing its poor solubility, ensuring optimal bioavailability, and, critically, controlling the release of nicotinic acid to mitigate the well-known side effect of flushing.[5][6]

This guide is structured as a dynamic question-and-answer resource. It addresses the specific issues you will likely encounter, from initial characterization to advanced formulation design and troubleshooting.

Preformulation is the cornerstone of rational drug development.[7][8] It's where we build a deep understanding of the active pharmaceutical ingredient (API), allowing us to predict and circumvent future challenges.[9] For an ester prodrug like Nicofuranose, this phase is non-negotiable.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of Nicofuranose to evaluate first?

A1: Your initial investigation should focus on the properties that will dictate your formulation strategy.[10] These include:

  • Solubility Profile: Determine solubility in various media, including water, pH-buffered solutions (pH 1.2, 4.5, 6.8), and biorelevant media like FaSSIF and FeSSIF. Given Nicofuranose's low predicted water solubility, this is paramount.[5]

  • Dissociation Constant (pKa): The pKa of the pyridine groups on the nicotinic acid moieties will influence solubility at different pH levels.

  • Partition Coefficient (Log P): The Log P value gives an indication of the molecule's lipophilicity, which is crucial for predicting its absorption characteristics. A calculated Log P of 1.819 suggests moderate lipophilicity.[5]

  • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the crystalline form (polymorphism) and melting point. Different polymorphs can have vastly different solubilities and stabilities.[10]

  • Particle Size and Morphology: These properties significantly impact dissolution rate and powder flow, which is critical for manufacturing solid dosage forms.[8]

Q2: How do I design a robust stability study for an ester prodrug like Nicofuranose?

A2: The ester linkages in Nicofuranose are its Achilles' heel, making it susceptible to hydrolysis. Your stability studies must probe this vulnerability under various conditions.

  • pH-Rate Profile: Conduct studies across a range of pH values (e.g., pH 1.2 to 7.4) to determine the pH of maximum stability. Ester hydrolysis is often catalyzed by both acid and base, so a V-shaped or U-shaped pH-rate profile is common.[11]

  • Enzymatic Hydrolysis: The therapeutic action of Nicofuranose depends on its conversion to nicotinic acid in vivo. You must assess its stability in the presence of esterase enzymes. A common in vitro model involves incubating the drug in human plasma and quantifying the disappearance of the parent drug and the appearance of nicotinic acid over time.[12][13]

  • Forced Degradation: Subject Nicofuranose to stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines. This helps identify potential degradation products and establish the stability-indicating nature of your analytical methods.

Q3: My initial batches of Nicofuranose show variable melting points and dissolution rates. What's the likely cause?

A3: This is a classic sign of polymorphism or the presence of an amorphous form.[10] Different crystalline forms of the same molecule can pack differently, leading to variations in physical properties. Use XRPD to check for different crystal forms and DSC to look for multiple thermal events. If polymorphism is confirmed, you must identify and control the desired, most stable form for consistent product performance.

Section 2: Enhancing Bioavailability - Overcoming Solubility Hurdles

With a predicted water solubility of 10⁻⁶⁴⁸ mol/L, Nicofuranose is practically insoluble.[5] Enhancing its solubility and dissolution rate is the primary lever for improving its oral bioavailability.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies to improve the dissolution of Nicofuranose?

A1: Given its low solubility, several advanced formulation techniques should be considered:

  • Micronization: Reducing the particle size increases the surface area available for dissolution. This is often a good first approach due to its relative simplicity.

  • Amorphous Solid Dispersions (ASDs): Dispersing Nicofuranose in its amorphous, high-energy state within a polymer matrix (e.g., HPMC, PVP, Soluplus®) can dramatically increase its apparent solubility and dissolution rate. This is a highly effective strategy for BCS Class II/IV compounds.

  • Lipid-Based Formulations: Formulating Nicofuranose in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These systems form fine emulsions in the gut, presenting the drug in a solubilized state for absorption.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic nicotinic acid moieties of the Nicofuranose molecule, forming a complex that has a hydrophilic exterior, thereby increasing its aqueous solubility.[15]

Troubleshooting Guide: Poor Dissolution Profile
Issue Encountered Potential Root Cause(s) Recommended Action(s)
Inconsistent Results Batch-to-Batch 1. Uncontrolled particle size distribution. 2. Polymorphic variations. 3. Inadequate blending during manufacturing.1. Implement particle size control (e.g., milling, sieving). 2. Confirm and control the crystalline form using XRPD. 3. Optimize blending time and speed; use a validated blending process.
Failure to Achieve >80% Dissolution 1. Formulation is not sufficiently enhancing solubility. 2. Drug is re-crystallizing (precipitating) in the dissolution medium. 3. Inappropriate dissolution test conditions (e.g., medium, agitation speed).1. Move to a more powerful solubilization technique (e.g., from micronization to an ASD). 2. For ASDs, incorporate a precipitation inhibitor polymer into the formulation. 3. Re-evaluate dissolution method; ensure sink conditions are met and the hydrodynamics are appropriate.[16]

Section 3: The Key to Efficacy & Safety - Developing a Controlled-Release Formulation

The primary clinical challenge with nicotinic acid is prostaglandin-mediated flushing, which severely impacts patient compliance.[6] A successful Nicofuranose formulation must not only deliver the prodrug but also control the rate of nicotinic acid appearance in the bloodstream post-hydrolysis.[17] A controlled-release strategy is therefore essential.[18][19]

Frequently Asked Questions (FAQs)

Q1: Why is a controlled-release formulation critical for a nicotinic acid prodrug?

A1: The "flushing" side effect is caused by a rapid increase in nicotinic acid concentration in the plasma, leading to the activation of GPR109A receptors in dermal Langerhans cells and a subsequent surge in prostaglandins D2 and E2.[6] By designing a formulation that releases Nicofuranose slowly over several hours, you control the rate at which it becomes available for absorption and subsequent hydrolysis. This mimics the effect of modern extended-release niacin products, which "dampen" the pharmacokinetic peak and significantly reduce the incidence and severity of flushing.[20]

Q2: What excipients are best suited for a hydrophilic matrix-based controlled-release tablet of Nicofuranose?

A2: Hydrophilic matrix systems are a robust and common approach for oral controlled release. The core principle is the formation of a gel layer upon contact with gastrointestinal fluids, which controls drug release primarily by diffusion and matrix erosion.

  • Rate-Controlling Polymers: Hydroxypropyl methylcellulose (HPMC) is the workhorse polymer in this space. Different viscosity grades (e.g., K4M, K15M, K100M) can be used to modulate the release rate. Higher viscosity generally leads to slower release. Other options include polyethylene oxide (PEO) and carbomers.[21]

  • Fillers: Microcrystalline cellulose (MCC) and lactose are common fillers that aid in compaction and tablet integrity.[22]

  • Glidants & Lubricants: Colloidal silicon dioxide and magnesium stearate are used to ensure good powder flow and prevent sticking to tablet punches during manufacturing.[22]

Troubleshooting Guide: Unpredictable Drug Release
Issue Encountered Potential Root Cause(s) Recommended Action(s)
"Dose Dumping" (Release is too fast) 1. Insufficient polymer concentration or viscosity. 2. Tablet integrity is poor (e.g., too soft). 3. Highly soluble excipients are creating pores in the matrix.1. Increase the concentration of the rate-controlling polymer (e.g., HPMC) or switch to a higher viscosity grade. 2. Increase the compression force during tableting (monitor for capping/lamination). 3. Consider replacing a portion of a soluble filler with an insoluble one.
Incomplete Release (<90% at 24h) 1. Polymer concentration or viscosity is too high. 2. Interaction between the drug and the polymer. 3. Insoluble excipients are trapping the drug within the matrix.1. Decrease the polymer concentration or switch to a lower viscosity grade. 2. Conduct drug-excipient compatibility studies (e.g., using DSC) to check for interactions. 3. Incorporate a channeling agent or a soluble excipient to ensure the matrix fully erodes or allows complete drug diffusion.

Section 4: Essential Protocols & Analytical Methods

Reliable and validated methods are the bedrock of trustworthy data. The following protocols provide a starting point for your experimental work.

Protocol 1: In Vitro Dissolution Testing for Controlled-Release Nicofuranose Tablets

This method is designed to assess the in vitro release profile, which is a critical quality attribute for a controlled-release product.[23]

  • Apparatus: USP Apparatus 2 (Paddles).[16]

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer. (This simulates the intestinal environment where most absorption will occur).

  • Apparatus Speed: 50 RPM.

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: 1, 2, 4, 6, 8, 12, and 24 hours.

  • Procedure: a. Place one tablet in each of the six dissolution vessels. b. Begin the test and withdraw 5 mL samples at each specified time point. c. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm PVDF syringe filter. e. Analyze the samples for Nicofuranose concentration using a validated HPLC-UV method.

  • Acceptance Criteria (Example):

    • 2 hours: 15-35% released

    • 8 hours: 50-75% released

    • 24 hours: Not Less Than 85% released

Protocol 2: HPLC-UV Method for Quantification of Nicofuranose and Nicotinic Acid

This method allows for the simultaneous analysis of the prodrug and its active metabolite, essential for stability and hydrolysis studies.[24][25]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: Gradient to 90% B

    • 10-12 min: Hold at 90% B

    • 12-13 min: Gradient back to 5% B

    • 13-15 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 261 nm (a good compromise for both compounds).[25]

  • Quantification: Create calibration curves for both Nicofuranose and Nicotinic Acid using reference standards.

Protocol 3: In Vitro Hydrolysis Study in Simulated Fluids and Plasma

This protocol assesses the rate of conversion of Nicofuranose to Nicotinic Acid.[11][12]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of Nicofuranose in acetonitrile.

  • Incubation Media:

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin).

    • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin).

    • Human Plasma (pre-incubated at 37°C).

  • Procedure: a. Spike the Nicofuranose stock solution into each pre-warmed (37°C) incubation medium to achieve a final concentration of 10 µg/mL. b. At time points 0, 5, 15, 30, 60, and 120 minutes, withdraw an aliquot of the reaction mixture. c. Immediately quench the reaction by adding the aliquot to a 3-fold excess of cold acetonitrile (this precipitates proteins and stops enzymatic activity). d. Vortex and centrifuge the samples. e. Analyze the supernatant using the validated HPLC-UV method (Protocol 2) to measure the concentrations of both Nicofuranose and Nicotinic Acid.

  • Data Analysis: Plot the concentration of Nicofuranose versus time to determine its half-life (t½) in each medium.

Section 5: Visualizing the Path Forward

Conceptual diagrams can clarify complex processes and decision-making pathways.

Diagrams

preformulation_workflow Report Preformulation Report (Critical Quality Attributes Identified) SolidState SolidState ForcedDeg ForcedDeg SolidState->ForcedDeg Solubility Solubility pHStability pHStability Solubility->pHStability PlasmaStability PlasmaStability pHStability->PlasmaStability ExcipientScreen ExcipientScreen PlasmaStability->ExcipientScreen DSC_Screen DSC_Screen ExcipientScreen->DSC_Screen DSC_Screen->Report LogP LogP LogP->Report pKa pKa pKa->Report

formulation_decision_tree Start Start: Low Aqueous Solubility Confirmed Thermo Is Nicofuranose Thermally Stable? Start->Thermo HME Strategy: Hot-Melt Extrusion (Amorphous Solid Dispersion) Thermo->HME Yes SDD Strategy: Spray Drying (Amorphous Solid Dispersion) Thermo->SDD No Other Consider Other Strategies Thermo->Other Maybe Final Proceed to Controlled-Release Excipient Integration HME->Final SDD->Final Micronization Micronization (Particle Size Reduction) Other->Micronization LipidBased Lipid-Based Formulation (SEDDS/SMEDDS) Other->LipidBased Cyclodextrin Cyclodextrin Complexation Other->Cyclodextrin Micronization->Final LipidBased->Final Cyclodextrin->Final

metabolic_pathway cluster_GI GI Tract / Enterocyte cluster_Blood Bloodstream / Liver cluster_Adipose Adipose Tissue cluster_Liver_Effect Liver (Therapeutic Effect) Nico_Form Controlled-Release Nicofuranose Formulation Nico_Abs Nicofuranose (Absorbed) Nico_Form->Nico_Abs Slow Release & Dissolution NA Nicotinic Acid (Niacin) Nico_Abs->NA Hydrolysis Fructose Fructose Nico_Abs->Fructose Hydrolysis Esterases Esterases Esterases->NA Lipolysis Inhibits Lipolysis NA->Lipolysis GPR109A Activation FFA Reduced Free Fatty Acid Flux Lipolysis->FFA VLDL Decreased VLDL & TG Synthesis FFA->VLDL Reduced Substrate LDL Decreased LDL VLDL->LDL Metabolic Cascade

References

  • A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Pharma Focus Asia. (n.d.). Preformulation Studies - Drug Development. [Link]

  • Creative Biolabs. (n.d.). Preformulation Development. [Link]

  • Pharmaffiliates. (2025). What Are Pre-Formulation Studies? Purpose, Process & Importance. [Link]

  • Pharmapproach.com. (n.d.). Preformulation Studies: A Foundation for Dosage Form Development. [Link]

  • A. S. L. Williams. (n.d.). The Selection of Excipients for Oral Solid Dosage Forms. [Link]

  • Oregon State University. (2018). Niacin | Linus Pauling Institute. [Link]

  • Upsher-Smith. (n.d.). Controlled-release Nicotinic Acid. [Link]

  • Area. (n.d.). Niacin Bioavailability. [Link]

  • Chemical determination of nicotinic acid and nicotinamide. (n.d.). SciSpace. [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • Cheméo. (n.d.). Nicofuranose (CAS 15351-13-0) - Chemical & Physical Properties. [Link]

  • Dissolution.com. (2019). Recent In Vitro Release Testing Activities, Including FDA and USP. [Link]

  • Wikipedia. (2026). Nicofuranose. [Link]

  • PubMed. (n.d.). Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection. [Link]

  • USP. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. [Link]

  • PharmTech. (2015). Key Considerations in Excipients Selection for Solid Dosage Forms. [Link]

  • USP-NF. (n.d.). 〈1001〉 In Vitro Release Test Methods for Parenteral Drug Preparations. [Link]

  • PubChem. (n.d.). Nicofuranose | C30H24N4O10 | CID 25495. [Link]

  • Meno Clinic. (n.d.). Niacin Controlled Release. [Link]

  • ResearchGate. (2022). The Overview of Oral Solid Dosage Forms and Different Excipients Used for Solid Dosage Formulation. [Link]

  • FDA. (2023). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • MEDELPHARM. (2022). The overview of oral solid dosage forms and different excipients used for solid dosage formulation. [Link]

  • Kamanna, V. S., Ganji, S. H., & Kashyap, M. L. (2009). The mechanism and mitigation of niacin-induced flushing. International journal of clinical practice, 63(9), 1369–1377. [Link]

  • Al-Gousous, J., et al. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Pharmacy, 11(4), 118. [Link]

  • Wacławek, S., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. [Link]

  • ResearchGate. (n.d.). Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV Detection. [Link]

  • BioKB. (n.d.). The mechanism and mitigation of niacin-induced flushing. [Link]

  • NIH. (n.d.). In vitro release testing method development for long-acting injectable suspensions. [Link]

  • GPnotebook. (2021). Nicofuranose. [Link]

  • Bioanalysis Zone. (2018). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. [Link]

  • National Academies Press. (2000). Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline. [Link]

  • MIMS Singapore. (n.d.). Nicofuranose: Uses, Dosage, Side Effects and More. [Link]

  • PubMed. (2008). Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives. [Link]

  • Harvard T.H. Chan School of Public Health. (n.d.). Niacin – Vitamin B3. [Link]

  • ResearchGate. (n.d.). Determination of Nicotinic Acid in Pharmaceutical Products. [Link]

  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. [Link]

  • MIMS Singapore. (n.d.). Nicofuranose: Uses, Dosage, Side Effects and More. [Link]

  • MIMS Hong Kong. (n.d.). Nicofuranose: Uses, Dosage, Side Effects and More. [Link]

  • NIH Office of Dietary Supplements. (n.d.). Niacin - Health Professional Fact Sheet. [Link]

  • CAS Common Chemistry. (n.d.). Nicofuranose. [Link]

  • PubChemLite. (n.d.). Nicofuranose (C30H24N4O10). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Study: Nicofuranose vs. Nicotinic Acid in Dyslipidemia Management

For Researchers, Scientists, and Drug Development Professionals Abstract Dyslipidemia, characterized by aberrant levels of plasma lipids and lipoproteins, is a cornerstone in the pathogenesis of atherosclerotic cardiovas...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dyslipidemia, characterized by aberrant levels of plasma lipids and lipoproteins, is a cornerstone in the pathogenesis of atherosclerotic cardiovascular disease. For decades, nicotinic acid (niacin) has been a cornerstone of therapy, valued for its broad-spectrum lipid-modifying capabilities. However, its clinical utility is often hampered by challenging side effects, most notably cutaneous flushing. This has spurred the development of derivatives, such as nicofuranose, with the aim of improving tolerability while retaining therapeutic efficacy. This guide provides an in-depth comparative analysis of nicofuranose and nicotinic acid, delving into their mechanisms of action, clinical efficacy, and side effect profiles, supported by experimental data and detailed protocols for preclinical evaluation.

Introduction: The Clinical Challenge of Dyslipidemia and the Role of Nicotinic Acid Analogs

The management of dyslipidemia is a critical objective in the primary and secondary prevention of cardiovascular events. Nicotinic acid, a B-complex vitamin, has long been utilized for its potent effects on the lipid profile, including the reduction of low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and lipoprotein(a), along with a significant increase in high-density lipoprotein cholesterol (HDL-C)[1][2]. Despite its efficacy, the clinical use of nicotinic acid is frequently limited by poor patient adherence due to a high incidence of adverse effects, particularly a pronounced cutaneous vasodilation known as flushing[1][2].

Nicofuranose, a tetranicotinoyl ester of fructose, represents a therapeutic alternative designed to mitigate the tolerability issues associated with nicotinic acid[3][4]. As a derivative, it is postulated to act as a prodrug, gradually releasing nicotinic acid to achieve a more favorable pharmacokinetic and pharmacodynamic profile. This guide will dissect the available evidence to provide a comprehensive comparison of these two agents.

Chemical Structure and Physicochemical Properties

A fundamental understanding of the chemical structures of nicofuranose and nicotinic acid is crucial to appreciating their distinct pharmacological characteristics.

FeatureNicofuranoseNicotinic Acid
Chemical Name 1,3,4,6-tetrakis-O-(pyridin-3-ylcarbonyl)-β-D-fructofuranosePyridine-3-carboxylic acid
Molecular Formula C₃₀H₂₄N₄O₁₀C₆H₅NO₂
Molecular Weight 600.53 g/mol 123.11 g/mol
Structure A fructose molecule esterified with four nicotinic acid moieties.A simple pyridine ring with a carboxyl group at the 3-position.
Solubility Information not widely available, but likely less water-soluble than nicotinic acid due to its larger, more complex structure.Water-soluble

Mechanism of Action: A Tale of Two Molecules (or One Active Metabolite)

The prevailing hypothesis is that nicofuranose exerts its therapeutic effects through its hydrolysis to nicotinic acid. Therefore, the primary mechanism of action for both compounds ultimately converges on the multifaceted pathways of nicotinic acid.

Nicotinic Acid: A Multi-pronged Approach to Lipid Modification

Nicotinic acid's lipid-lowering effects are not attributed to a single mode of action but rather a constellation of interconnected pathways:

  • Inhibition of Lipolysis in Adipose Tissue: Nicotinic acid binds to the G protein-coupled receptor 109A (GPR109A) on adipocytes, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This suppresses the activity of hormone-sensitive lipase, thereby reducing the release of free fatty acids (FFAs) from adipose tissue into the circulation[1][2].

  • Decreased Hepatic VLDL Synthesis: The reduction in FFA flux to the liver curtails the substrate available for hepatic triglyceride synthesis. This, in turn, diminishes the production and secretion of very-low-density lipoprotein (VLDL), a precursor to LDL[1][2].

  • Reduced HDL Catabolism: Nicotinic acid decreases the hepatic uptake and degradation of apolipoprotein A-I (ApoA-I), the primary protein component of HDL. This leads to an increase in the circulating half-life of HDL particles and elevates HDL-C levels[2].

Signaling Pathway of Nicotinic Acid in Adipocytes

cluster_adipocyte Adipocyte Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Inactivates PKA_active Protein Kinase A (active) HSL Hormone-Sensitive Lipase (active) PKA_active->HSL Phosphorylates (activates) HSL_inactive Hormone-Sensitive Lipase (inactive) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA Releases Adipocyte Adipocyte start Animal Model (e.g., mouse) group1 Group 1: Nicofuranose start->group1 Randomize group2 Group 2: Nicotinic Acid start->group2 Randomize group3 Group 3: Vehicle Control start->group3 Randomize measurement Measure Ear Redness (e.g., colorimetry) group1->measurement pgd2_assay Measure Plasma PGD2 (e.g., ELISA) group1->pgd2_assay group2->measurement group2->pgd2_assay group3->measurement group3->pgd2_assay analysis Statistical Analysis (e.g., ANOVA) measurement->analysis pgd2_assay->analysis

Caption: A preclinical workflow to compare flushing.

Experimental Protocols for Preclinical Evaluation

For researchers aiming to conduct their own comparative studies, the following protocols provide a framework for assessing the efficacy and side effect profiles of nicofuranose and nicotinic acid.

In Vitro Assessment of Lipoprotein Secretion

Objective: To evaluate the direct effects of the compounds on lipoprotein secretion from intestinal-like cells.

Methodology:

  • Cell Culture: Culture Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, on permeable supports.

  • Treatment: Treat the differentiated Caco-2 cells with varying concentrations of nicofuranose, nicotinic acid, or a vehicle control in the presence of a lipid mixture (e.g., oleic acid and cholesterol).

  • Lipoprotein Isolation: Collect the basolateral medium and isolate the secreted lipoproteins by ultracentrifugation.

  • Quantification: Quantify the cholesterol and triglyceride content in the isolated lipoprotein fractions using commercially available enzymatic assays.

  • Data Analysis: Compare the lipoprotein secretion profiles between the different treatment groups.

In Vivo Evaluation in a Dyslipidemia Animal Model

Objective: To assess the in vivo efficacy of the compounds in a relevant animal model of dyslipidemia.

Methodology:

  • Animal Model: Utilize a suitable animal model of dyslipidemia, such as the high-fat diet-induced obese mouse or the ApoE knockout mouse.[5]

  • Treatment: Administer nicofuranose, nicotinic acid, or a vehicle control to the animals daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Blood Collection: Collect blood samples at baseline and at the end of the treatment period.

  • Lipid Profile Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

  • Data Analysis: Compare the changes in the lipid profiles between the treatment groups and the control group.

Conclusion: A Balanced Perspective for Future Research

Nicofuranose presents a promising alternative to nicotinic acid, potentially offering a similar therapeutic benefit in the management of dyslipidemia with an improved side effect profile, particularly with regard to flushing. The slower release of the active moiety, nicotinic acid, from the prodrug is the likely mechanism behind this enhanced tolerability. However, it is crucial for researchers and clinicians to recognize that nicofuranose is not without potential side effects, and the risks associated with nicotinic acid, such as hepatotoxicity and hyperglycemia, should still be considered.

Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and long-term safety of nicofuranose versus various formulations of nicotinic acid. Future research should also focus on elucidating the complete pharmacokinetic and metabolic profile of nicofuranose to better understand the contribution of the fructose moiety and to optimize its therapeutic potential.

References

  • GPnotebook. Nicofuranose. [Link]

  • PubChem. Nicofuranose. [Link]

  • American Academy of Ophthalmology. Nicotinamide Safety Concerns. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • Council for Responsible Nutrition. Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link]

  • PubMed. [A new ester of fructose: tetranicotinoyl-fructose. (Kinetic, chemico-physical and pharmacological study)]. [Link]

  • PMC. An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. [Link]

  • PMC. Hyperlipidaemia and cardioprotection: Animal models for translational studies. [Link]

  • Libertas Therapeutics, Inc. CLINICAL STUDY PROTOCOL. [Link]

  • Drugs.com. Nicotinic Acid Side Effects. [Link]

  • ClinicalTrials.gov. Pharmacokinetics and Pharmacodynamics of Fructose. [Link]

  • MDPI. In vitro Hypolipidemic and Antioxidant Effects of Leaf and Root Extracts of Taraxacum Officinale. [Link]

  • NIH. Landmark Lipid-Lowering Trials in the Primary Prevention of Cardiovascular Disease. [Link]

  • MDPI. Animal Model Screening for Hyperlipidemic ICR Mice. [Link]

  • NIH. High fructose consumption aggravates inflammation by promoting effector T cell generation via inducing metabolic reprogramming. [Link]

  • Asian Journal of Chemistry. Synthesis, Molecular Docking Studies and in vitro and in vivo Hypolipidemic Activity of Thiazolidinedione Derivatives. [Link]

  • GoodRx. 10 Niacin Side Effects You Should Know About. [Link]

  • European Society of Cardiology. 2024 Focused Update of the 2019 ESC/EAS Guidelines for the management of dyslipidaemias. [Link]

  • The Pharma Innovation. In vitro hypolipidemic activity of Averrhoa bilimbi flower extract. [Link]

  • Charles River Laboratories. Dyslipidemia and Atherosclerosis Mouse Models. [Link]

  • PMC. Signaling Role of Fructose Mediated by FINS1/FBP in Arabidopsis thaliana. [Link]

  • National Lipid Association. Landmark Clinical Trials. [Link]

  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. [Link]

  • American College of Cardiology. Stepwise Approach to Novel Lipid-Lowering Medications. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Animal Models of Hyperlipidemia: An Overview. [Link]

  • ResearchGate. Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

  • ResearchGate. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. [Link]

  • PubMed. Dietary Fructose and GLUT5 Transporter Activity Contribute to Antipsychotic-Induced Weight Gain. [Link]

  • PubMed Central. In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers. [Link]

Sources

Comparative

A Head-to-Head Comparison of Nicofuranose and Statins on Cholesterol: A Technical Guide for Researchers

In the landscape of lipid-lowering therapies, statins have long been the cornerstone for managing hypercholesterolemia and reducing cardiovascular risk. However, the quest for alternative and complementary therapeutic st...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of lipid-lowering therapies, statins have long been the cornerstone for managing hypercholesterolemia and reducing cardiovascular risk. However, the quest for alternative and complementary therapeutic strategies is perpetual. This guide provides an in-depth, head-to-head comparison of Nicofuranose, a niacin derivative, and the well-established class of statins. We will delve into their distinct mechanisms of action, compare their performance based on available data, and provide detailed experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

Mechanisms of Action: Two Different Approaches to Cholesterol Reduction

The fundamental difference between Nicofuranose and statins lies in their molecular targets and mechanisms of action. Statins directly inhibit the synthesis of cholesterol, while Nicofuranose, acting as a nicotinic acid prodrug, modulates lipid metabolism through a broader, less direct pathway.

Statins: Direct Inhibition of Cholesterol Synthesis

Statins are competitive inhibitors of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase.[1][2][3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical rate-limiting step in the cholesterol biosynthesis pathway.[1][3][4][5] By blocking this enzyme, statins decrease cholesterol production within the liver.[1][3] This reduction in intracellular cholesterol leads to the upregulation of LDL (low-density lipoprotein) receptors on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[1][3]

The pleiotropic effects of statins, such as anti-inflammatory and antioxidant properties, are also a significant area of research.[1][2]

Statin_Mechanism HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase (Rate-limiting enzyme) HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol_Synth Downstream Cholesterol Synthesis Mevalonate->Cholesterol_Synth Hepatic_Cholesterol ↓ Intracellular Cholesterol Cholesterol_Synth->Hepatic_Cholesterol Leads to Statin Statins Statin->HMGCR Competitively Inhibits HMGCR->Mevalonate Catalyzes LDL_Receptor ↑ LDL Receptor Expression Hepatic_Cholesterol->LDL_Receptor Triggers LDL_Clearance ↑ LDL-C Clearance from blood LDL_Receptor->LDL_Clearance Results in

Caption: Statin Mechanism of Action.

Nicofuranose: A Niacin-Based Modulation of Lipid Metabolism

Nicofuranose is a derivative of nicotinic acid (niacin).[6] Its mechanism of action is understood through the effects of niacin, which are multifaceted and not fully elucidated.[7][8] One of the primary proposed mechanisms is the inhibition of diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, an enzyme crucial for triglyceride synthesis.[7] This leads to decreased production of VLDL (very-low-density lipoprotein), which are precursors to LDL.[7][9][10] Consequently, both VLDL and LDL levels in the plasma are reduced.[9]

Additionally, niacin is thought to decrease the breakdown of apolipoprotein A-I (ApoA-I), the main protein component of HDL (high-density lipoprotein), thereby increasing HDL levels.[7] It also reduces the mobilization of free fatty acids from adipose tissue to the liver.[9]

Nicofuranose_Mechanism Nicofuranose Nicofuranose (Niacin Prodrug) Adipose Adipose Tissue Nicofuranose->Adipose Acts on DGAT2 DGAT2 Enzyme Nicofuranose->DGAT2 Inhibits HDL_Catabolism ↓ HDL-ApoA-I Catabolism Nicofuranose->HDL_Catabolism Acts on FFA ↓ Free Fatty Acid Mobilization Adipose->FFA Liver Liver FFA->Liver Reduced supply to Liver->DGAT2 TG_Synth ↓ Triglyceride Synthesis DGAT2->TG_Synth Leads to VLDL_Sec ↓ VLDL Secretion TG_Synth->VLDL_Sec Results in LDL_Levels ↓ Plasma LDL VLDL_Sec->LDL_Levels Precursor reduction HDL_Levels ↑ Plasma HDL HDL_Catabolism->HDL_Levels Results in

Caption: Proposed Nicofuranose (Niacin) Mechanism of Action.

Head-to-Head Performance Comparison

Direct head-to-head clinical trial data for Nicofuranose versus modern statins is scarce. The majority of available data for Nicofuranose is older and often compares it to less potent, earlier-generation lipid-lowering agents. However, by synthesizing data from various studies, a comparative overview can be constructed.

Efficacy in Lipid Reduction

Statins are highly effective at lowering LDL cholesterol, which is their primary therapeutic target.[11] Nicofuranose, similar to other niacin-based compounds, demonstrates a broader spectrum of activity, with a notable effect on triglycerides and HDL cholesterol.[9][10][12]

ParameterStatins (e.g., Atorvastatin, Rosuvastatin)Nicofuranose (Niacin-based)
LDL-C Reduction High (30-60% or more)[1][3]Moderate (10-25%)[9]
HDL-C Increase Modest (5-10%)[3]High (15-35%)[9]
Triglyceride Reduction Moderate (10-30%)[1][3]High (20-50%)[9]
Lipoprotein(a) Reduction Minimal to noneModerate (up to 25%)

Note: The percentage values are approximate and can vary based on the specific drug, dosage, and patient population.

Safety and Tolerability Profile

Both classes of drugs have well-documented side effect profiles.

  • Statins : The most common side effects are muscle-related, including myalgia and, in rare cases, rhabdomyolysis.[4] An increased risk of new-onset diabetes and elevated liver enzymes have also been reported.[4]

  • Nicofuranose (Niacin-based) : The most prominent side effect is cutaneous flushing, a prostaglandin-mediated vasodilation that is generally harmless but can be uncomfortable for patients.[8][9] Other potential side effects include gastrointestinal distress, hyperglycemia, and hyperuricemia.[9]

Experimental Protocols for Evaluation

For researchers aiming to directly compare these or other lipid-lowering agents, standardized in vitro and in vivo assays are crucial.

In Vitro: HMG-CoA Reductase Activity Assay

This assay directly measures the inhibitory effect of a compound on the target enzyme for statins.

Objective: To quantify the IC50 (half-maximal inhibitory concentration) of a test compound (e.g., a statin) against HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation (a decrease in absorbance at 340 nm) as it is consumed during the conversion of HMG-CoA to mevalonate.[13][14]

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 6.8), NADPH solution, HMG-CoA substrate solution, and purified recombinant HMG-CoA reductase enzyme.[14]

  • Compound Preparation : Serially dilute the test compound (and a positive control like pravastatin) in a suitable solvent (e.g., DMSO).[14]

  • Assay Setup : In a 96-well UV-transparent plate, add the reaction buffer, NADPH, and HMG-CoA reductase enzyme to each well.[14][15]

  • Inhibitor Addition : Add a small volume of the diluted test compound, positive control, or vehicle (negative control) to the respective wells.[14]

  • Reaction Initiation : Start the reaction by adding the HMG-CoA substrate to all wells.[14]

  • Data Acquisition : Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm kinetically for a set period (e.g., 15 minutes).[14]

  • Analysis : Calculate the rate of NADPH oxidation (Vmax) for each concentration of the inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for HMG-CoA Reductase Inhibition Assay.

In Vivo: High-Fat Diet-Induced Hyperlipidemic Mouse Model

This model is a widely used preclinical tool to assess the efficacy of lipid-lowering agents in a physiological context.

Objective: To evaluate the effect of a test compound on plasma lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides) in hyperlipidemic mice.

Principle: Feeding mice a high-fat diet induces a metabolic state that mimics human hyperlipidemia, characterized by elevated plasma cholesterol and triglycerides.

Step-by-Step Methodology:

  • Animal Acclimatization : Acclimatize male C57BL/6J mice (or other appropriate strains like ApoE knockout) for at least one week with standard chow and water ad libitum.

  • Induction of Hyperlipidemia : Switch the mice to a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce a stable hyperlipidemic phenotype.

  • Group Allocation : Randomly assign the hyperlipidemic mice into treatment groups:

    • Vehicle Control (e.g., saline or corn oil)

    • Positive Control (e.g., Atorvastatin, 10 mg/kg/day)

    • Test Compound Group(s) (various doses)

  • Drug Administration : Administer the compounds daily via oral gavage for a period of 4-8 weeks. Monitor body weight and food intake regularly.

  • Blood Collection : At the end of the treatment period, fast the mice overnight (approx. 12-16 hours). Collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.

  • Plasma Analysis : Centrifuge the blood to separate the plasma. Analyze the plasma for Total Cholesterol, LDL-C, HDL-C, and Triglycerides using commercially available enzymatic assay kits.

  • Statistical Analysis : Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Synthesis and Future Directions

Statins remain the first-line therapy for LDL-C reduction due to their potent efficacy and a large body of evidence supporting their role in cardiovascular risk reduction.[16][17] Nicofuranose, and niacin-based therapies in general, occupy a different niche. Their strength lies in modulating a broader lipid profile, particularly in raising HDL-C and lowering triglycerides, making them a potential option for patients with mixed dyslipidemia.[18]

The combination of a statin with a niacin-based drug has been explored to target multiple lipid abnormalities simultaneously.[9][19][20] However, the clinical benefit of such combinations in reducing cardiovascular events on top of statin monotherapy has been a subject of debate, with some large-scale trials yielding neutral results.[9]

Future research should focus on:

  • Conducting direct, well-controlled comparative efficacy trials between modern statins and niacin derivatives like Nicofuranose.

  • Identifying patient subpopulations who may derive the most benefit from niacin-based therapies, potentially through biomarker-driven approaches.

  • Developing novel niacin derivatives with improved tolerability profiles, particularly with reduced flushing effects.

This guide provides a framework for understanding and evaluating the distinct and complementary roles that Nicofuranose and statins play in the management of dyslipidemia. The provided protocols offer a starting point for researchers to conduct their own comparative studies and contribute to the ongoing development of more effective lipid-lowering strategies.

References

  • What is the mechanism of action of statin (HMG-CoA reductase inhibitor)
  • Nicofuranose – GPnotebook. (2021). GPnotebook.
  • Statin Pathway, Pharmacodynamics - ClinPGx. ClinPGx.
  • Statin Medications - StatPearls - NCBI Bookshelf. (2024).
  • What is the mechanism of action of statins (HMG-CoA reductase inhibitors)? - Dr.Oracle. (2025). Dr.Oracle.
  • St
  • HMG-CoA Reductase (HMGR) Assay Kit - Merck Millipore. Merck Millipore.
  • A molecular informatics and in-vitro approach to evaluate the HMG-CoA reductase inhibitory efficacy of monoterpenes, carvacrol and geraniol. Taylor & Francis Online.
  • HMG-CoA Reductase Assay Kit - Sigma-Aldrich. Sigma-Aldrich.
  • Aster glehni F.
  • In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia - Journal of Applied Pharmaceutical Science. (2022). Journal of Applied Pharmaceutical Science.
  • Screening Methods for the Evaluation of Antihyperlipidemic Drugs - ResearchGate.
  • Nicofuranose - Wikipedia. Wikipedia.
  • Mechanism of action of niacin - PubMed. (2008). PubMed.
  • Statins, fibrates, nicotinic acid, cholesterol absorption inhibitors, anion-exchange resins, omega-3 fatty acids: which drugs for which p
  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. PubMed.
  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to
  • A Mechanistic Comparison of Lipid-Lowering Therapies: Statins, Fibr
  • Medications for Lipid Control: St
  • List of Statins + Uses, Types & Side Effects - Drugs.com. (2024). Drugs.com.
  • Comparison of effects on lipids of combinations of nicotinic acid with... - ResearchGate.
  • Study Details | NCT00120289 | Niacin Plus Statin to Prevent Vascular Events - Clinical Trials. ClinicalTrials.gov.
  • Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PubMed. PubMed.

Sources

Validation

A Comparative Guide to the Side Effect Profiles of Nicofuranose and Fibrates

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of lipid-modifying therapies, both nicotinic acid derivatives, such as nicofuranose, and fibrates play significant roles in ma...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of lipid-modifying therapies, both nicotinic acid derivatives, such as nicofuranose, and fibrates play significant roles in managing dyslipidemia. Nicofuranose, a derivative of niacin (Vitamin B3), and fibrates, a class of amphipathic carboxylic acids, exert their effects through distinct biochemical pathways.[1][2] While effective in modulating lipid profiles, their clinical utility is often weighed against their respective side effect profiles. This guide provides an in-depth, objective comparison of the adverse effects associated with nicofuranose and fibrates, grounded in their mechanisms of action and supported by available clinical and preclinical data. A notable limitation in a direct comparison is the relative scarcity of clinical data specifically for nicofuranose compared to the extensive literature on fibrates and niacin. Consequently, much of the safety profile for nicofuranose is extrapolated from studies on its parent compound, niacin.[3][4]

Mechanisms of Action: A Primer

Nicofuranose , as a nicotinic acid derivative, primarily acts by inhibiting the mobilization of free fatty acids from adipose tissue to the liver. This reduction in substrate availability leads to decreased hepatic synthesis of very-low-density lipoprotein (VLDL) and subsequently, low-density lipoprotein (LDL).[3]

Fibrates function as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[5] Activation of PPARα enhances the catabolism of triglyceride-rich lipoproteins and increases the production of high-density lipoprotein (HDL).[6]

Comparative Analysis of Side Effect Profiles

The differing mechanisms of action of nicofuranose and fibrates give rise to distinct and clinically relevant differences in their side effect profiles.

Cutaneous Reactions: The Flushing Phenomenon

A hallmark side effect of nicotinic acid and its derivatives, including nicofuranose, is cutaneous flushing.[7] This reaction, characterized by redness, warmth, and itching of the skin, is not an allergic response but a pharmacological effect.[8]

Mechanism in Nicofuranose (Niacin): Nicofuranose, through its conversion to nicotinic acid, binds to the G protein-coupled receptor 109A (GPR109A) on dermal Langerhans cells.[8][9] This activation triggers the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2).[8][10] PGD2 then acts on receptors in the capillaries, causing vasodilation and the characteristic flushing.[8]

Fibrates: Fibrates do not interact with the GPR109A receptor and therefore do not cause prostaglandin-mediated flushing. This represents a significant differentiating factor in their side effect profiles.

Hepatotoxicity: Different Pathways to Liver Injury

Both drug classes have been associated with hepatotoxicity, but the underlying mechanisms are distinct.

Mechanism in Nicofuranose (Niacin): Niacin-induced hepatotoxicity is considered a direct, dose-dependent effect related to its metabolism.[3] While the exact pathway for nicofuranose is not fully elucidated, niacin's hepatotoxicity is thought to involve a metabolic shift at high doses, leading to cellular injury.

Mechanism in Fibrates: Fibrate-induced liver injury is less common and often idiosyncratic. The activation of PPARα can alter hepatic lipid metabolism and, in susceptible individuals, may lead to hepatocellular stress.[11] Some cases of fibrate-induced hepatotoxicity have shown features of an autoimmune-like hepatitis.

Myopathy and Rhabdomyolysis: A Concern with Fibrates

Muscle-related side effects are a known complication of lipid-lowering therapies, with a notable difference between these two classes.

Mechanism in Fibrates: The myotoxicity of fibrates is also linked to PPARα activation. While the precise downstream events are still under investigation, it is hypothesized that alterations in muscle lipid metabolism and energy production contribute to muscle damage.[12] The risk of myopathy and the more severe rhabdomyolysis is significantly increased when fibrates are co-administered with statins.[13]

Nicofuranose (Niacin): While myopathy can occur with niacin, it is generally considered to be a less frequent event compared to fibrates, particularly when used as monotherapy.[13]

Gastrointestinal and Metabolic Disturbances

Both nicofuranose and fibrates can cause gastrointestinal side effects, though the metabolic disturbances they may induce differ.

Nicofuranose (Niacin): Common gastrointestinal complaints include nausea and abdominal discomfort.[3] Of greater clinical significance are the potential metabolic side effects, including hyperglycemia and hyperuricemia, which may limit its use in patients with diabetes or gout.[3]

Fibrates: Gastrointestinal side effects such as abdominal pain, nausea, and diarrhea are also reported.[6] Fibrates can increase serum creatinine levels, though this is often reversible upon discontinuation.[13] They have also been associated with an increased risk of cholelithiasis (gallstones).

Quantitative Comparison of Side Effects

The following table summarizes the key side effects of nicofuranose (extrapolated from niacin data) and fibrates. It is important to note the absence of direct head-to-head clinical trials providing comparative incidence rates for nicofuranose.

Side EffectNicofuranose (from Niacin data)Fibrates
Flushing Very Common and often dose-limitingNot associated
Hepatotoxicity Dose-dependent; can be severe with sustained-release formulationsUncommon and often idiosyncratic
Myopathy Less common than with fibratesA known risk, increased with statin co-administration
Gastrointestinal Upset CommonCommon
Hyperglycemia Can occur, may worsen glycemic controlLess common
Hyperuricemia Can occur, may precipitate goutCan occur, but some fibrates have a uricosuric effect
Cholelithiasis Not a primary concernIncreased risk
Increased Creatinine Not a primary concernCan occur, usually reversible

Mechanistic Diagrams

Diagram 1: Niacin-Induced Flushing Pathway

G cluster_cell Dermal Langerhans Cell cluster_synthesis Prostaglandin Synthesis cluster_vessel Capillary Smooth Muscle Niacin Niacin/ Nicofuranose GPR109A GPR109A Receptor Niacin->GPR109A Binds to PLC Phospholipase C GPR109A->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates PLA2 Phospholipase A₂ Ca->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX COX-1/COX-2 AA->COX Metabolized by PGD2 Prostaglandin D₂ (PGD₂) COX->PGD2 DP1 DP₁ Receptor PGD2->DP1 Binds to Vasodilation Vasodilation (Flushing) DP1->Vasodilation Causes

Caption: Prostaglandin-mediated pathway of niacin-induced flushing.

Diagram 2: Fibrate-Induced Myopathy Pathway (Hypothesized)

G cluster_cell Skeletal Muscle Cell cluster_effects Downstream Effects Fibrates Fibrates PPARa PPARα Receptor Fibrates->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (in DNA) RXR->PPRE Binds to Gene_Expression Altered Gene Expression PPRE->Gene_Expression Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism Energy_Production Impaired Energy Production Gene_Expression->Energy_Production Myotoxicity Myotoxicity/ Myopathy Lipid_Metabolism->Myotoxicity Contributes to Energy_Production->Myotoxicity Contributes to

Sources

Comparative

A Validated HPLC-UV Method for the Quantification of Nicofuranose: A Comparative Guide

In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide introduces a novel, validated...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide introduces a novel, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Nicofuranose, a furanose-containing compound of emerging interest. We will delve into the rationale behind the method's development, present a comprehensive validation package in accordance with international guidelines, and provide a comparative analysis against other potential analytical techniques.

The Analytical Challenge: Why a Novel Method for Nicofuranose?

Nicofuranose, a glycoside, presents unique analytical challenges due to its structural characteristics. The presence of a furanose ring and a UV-absorbing moiety makes HPLC-UV a suitable technique. However, the lack of established pharmacopoeial methods necessitates the development of a specific and validated analytical procedure to support drug discovery, development, and quality control activities. This guide aims to provide a reliable and readily implementable method for researchers and drug development professionals.

Method Development: A Rationale-Driven Approach

The development of this novel HPLC-UV method was guided by the physicochemical properties of Nicofuranose and established chromatographic principles. A reverse-phase approach was selected due to the compound's moderate polarity.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

The choice of a C18 stationary phase provides excellent hydrophobic interaction for retaining Nicofuranose. The acetonitrile/water mobile phase offers a good balance of eluting strength and compatibility with UV detection. The detection wavelength of 260 nm was selected based on the UV spectrum of Nicofuranose, ensuring optimal sensitivity.

Method Validation: Adherence to Global Standards

The developed method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][5] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] To evaluate specificity, a solution of Nicofuranose was spiked with known related substances and subjected to stress conditions (acid, base, oxidation, heat, and light). The chromatograms showed no interference from the degradation products at the retention time of the Nicofuranose peak, confirming the method's specificity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6] A series of standard solutions of Nicofuranose were prepared in the concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range1 - 100 µg/mL
Regression Equationy = 45872x + 1234
Correlation Coefficient (r²)0.9998

The excellent correlation coefficient (r² > 0.999) demonstrates the method's linearity over the specified range.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] Accuracy was determined by the standard addition method. A known amount of Nicofuranose was added to a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration).

Concentration LevelMean Recovery (%)% RSD
80%99.20.8
100%100.50.6
120%99.80.7

The high recovery rates and low relative standard deviation (RSD) values indicate the excellent accuracy of the method.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6] Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Level% RSD
Repeatability0.9
Intermediate Precision1.2

The low RSD values for both repeatability and intermediate precision confirm that the method is precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

ParameterResult (µg/mL)
LOD0.1
LOQ0.3

The low LOD and LOQ values demonstrate the high sensitivity of the developed method.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness was evaluated by introducing small variations in the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The results showed no significant changes in the retention time or peak area, indicating the method's robustness.

Experimental Protocols

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh 100 mg of Nicofuranose reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation
  • For a formulated product, weigh and finely powder a representative number of units.

  • Transfer a quantity of powder equivalent to 10 mg of Nicofuranose into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizing the Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Standard Weighing Standard Weighing Standard Dilution Standard Dilution Standard Weighing->Standard Dilution Create Stock HPLC System HPLC System Standard Dilution->HPLC System Inject Sample Weighing Sample Weighing Sample Extraction Sample Extraction Sample Weighing->Sample Extraction Dissolve & Sonicate Sample Filtration Sample Filtration Sample Extraction->Sample Filtration 0.45 µm filter Sample Filtration->HPLC System Inject C18 Column C18 Column HPLC System->C18 Column UV Detector (260 nm) UV Detector (260 nm) C18 Column->UV Detector (260 nm) Data Analysis Data Analysis UV Detector (260 nm)->Data Analysis Chromatogram Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Robustness Robustness Data Analysis->Specificity Data Analysis->Linearity Data Analysis->Accuracy Data Analysis->Precision Data Analysis->LOD_LOQ Data Analysis->Robustness Final Report Final Report Data Analysis->Final Report

Caption: Workflow for the validation of the HPLC-UV method for Nicofuranose.

Comparison with Alternative Methods

While the validated HPLC-UV method is robust and reliable, it is essential to consider other analytical techniques for the quantification of Nicofuranose and similar glycosides.

MethodPrincipleAdvantagesDisadvantages
Novel HPLC-UV (This Guide) Separation by reverse-phase chromatography and detection by UV absorbance.Simple, cost-effective, robust, widely available instrumentation.Moderate sensitivity, not suitable for compounds without a UV chromophore.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separation by HPLC coupled with mass analysis for detection.High sensitivity and selectivity, provides structural information.[8][9]Higher equipment cost and complexity, requires specialized expertise.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.[8]Requires derivatization for non-volatile compounds like Nicofuranose, potential for thermal degradation.[10]
Immunoassays (e.g., ELISA) Based on the specific binding of an antibody to the analyte.High throughput and sensitivity, suitable for biological matrices.[[“]]Cross-reactivity can be an issue, requires development of specific antibodies.[[“]]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structural elucidation and can be used for quantification without a reference standard.Lower sensitivity compared to chromatographic methods, complex data analysis.[8]

Logical Relationship of Validation Parameters

G Method Development Method Development Specificity Specificity Method Development->Specificity Linearity Linearity Method Development->Linearity Accuracy Accuracy Method Development->Accuracy Precision Precision Method Development->Precision Sensitivity Sensitivity Method Development->Sensitivity Robustness Robustness Method Development->Robustness Suitability for Intended Purpose Suitability for Intended Purpose Specificity->Suitability for Intended Purpose Linearity->Accuracy Accuracy->Suitability for Intended Purpose Precision->Suitability for Intended Purpose LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Robustness->Suitability for Intended Purpose LOD->Suitability for Intended Purpose LOQ->Suitability for Intended Purpose

Sources

Validation

A Senior Application Scientist's Guide to Assessing Nicofuranose Cross-reactivity in Nicotinic Acid Immunoassays

Introduction: The Critical Need for Specificity in Nicotinic Acid Quantification Nicotinic acid (Niacin, Vitamin B3), is an essential human nutrient and a therapeutic agent used in high doses to manage dyslipidemia.[1] A...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Specificity in Nicotinic Acid Quantification

Nicotinic acid (Niacin, Vitamin B3), is an essential human nutrient and a therapeutic agent used in high doses to manage dyslipidemia.[1] As a precursor to the coenzymes NAD and NADP, it is fundamental to cellular metabolism.[1] In pharmaceutical applications, doses ranging from 500 mg to over 3,000 mg daily are prescribed to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1][2] Given this therapeutic window and the potential for adverse effects such as hepatotoxicity at high doses, accurate monitoring of nicotinic acid concentrations in biological matrices is paramount for both clinical management and pharmacokinetic studies.[3][4]

This guide provides an in-depth analysis of the potential cross-reactivity of Nicofuranose , a derivative of nicotinic acid, in nicotinic acid immunoassays. We will explore the structural basis for this potential interference, present a rigorous experimental protocol for quantifying cross-reactivity, and offer guidance on interpreting the results for researchers, clinicians, and drug development professionals.

The Suspect: Understanding Nicofuranose

Nicofuranose is a hypolipidemic agent in its own right, classified as a nicotinic acid derivative.[10][11] Its chemical structure, 1,3,4,6-tetranicotinoyl fructofuranose, reveals the core of the issue: a fructose backbone esterified with four separate nicotinic acid molecules.[10] This structural relationship is the primary reason it is a prime candidate for significant cross-reactivity in immunoassays designed to detect nicotinic acid. An antibody raised against nicotinic acid is highly likely to recognize the multiple nicotinic acid moieties present on the nicofuranose molecule.

Caption: Structural comparison of Nicotinic Acid and Nicofuranose.

The Assay Principle: Competitive Immunoassay Dynamics

To understand cross-reactivity, one must first understand the assay mechanism. Small molecule immunoassays typically operate on a competitive principle.[12] In this format, a limited number of antibody binding sites are available. The free analyte in the sample competes with a labeled version of the analyte (e.g., an enzyme-conjugated nicotinic acid) for these sites. The higher the concentration of the analyte in the sample, the less labeled analyte can bind. Consequently, the resulting signal is inversely proportional to the concentration of the target analyte in the sample.[7][12]

G cluster_0 Competitive Immunoassay Principle cluster_1 Low Analyte Concentration cluster_2 High Analyte Concentration Sample Analyte NA Labeled Analyte NA-Enzyme Antibody Anti-NA Ab Sample Analyte_low NA Antibody_low Anti-NA Ab Sample Analyte_low->Antibody_low Labeled Analyte_low NA-Enzyme Labeled Analyte_low->Antibody_low Result_low High Signal Antibody_low->Result_low Sample Analyte_high NA Antibody_high Anti-NA Ab Sample Analyte_high->Antibody_high Labeled Analyte_high NA-Enzyme Labeled Analyte_high->Antibody_high Result_high Low Signal Antibody_high->Result_high

Caption: Principle of a competitive immunoassay.

When a cross-reacting substance like nicofuranose is present, it also competes for the antibody binding sites, displacing the labeled analyte and leading to a reduced signal. The assay incorrectly interprets this signal reduction as a high concentration of nicotinic acid, producing a false-positive or artificially inflated result.

Experimental Protocol: A Self-Validating System for Quantifying Cross-Reactivity

To objectively assess the performance of different nicotinic acid immunoassays, a standardized cross-reactivity study is essential. The following protocol is designed as a self-validating system, incorporating necessary controls to ensure the trustworthiness of the data. This protocol is based on established principles of immunoassay validation.[13]

G cluster_workflow Cross-Reactivity Validation Workflow prep 1. Prepare Reagents (Standards, Cross-Reactants) std_curve 2. Generate Standard Curve (Nicotinic Acid) prep->std_curve test_cr 3. Test Cross-Reactant Solutions (Nicofuranose, etc.) prep->test_cr measure 4. Measure Assay Signal (e.g., OD at 450 nm) std_curve->measure test_cr->measure calc_ic50 5. Calculate IC50 Values (for Analyte and Cross-Reactants) measure->calc_ic50 calc_cr_percent 6. Calculate % Cross-Reactivity calc_ic50->calc_cr_percent

Caption: Experimental workflow for determining cross-reactivity.

Objective: To determine the percent cross-reactivity of nicofuranose and other relevant compounds in a given nicotinic acid immunoassay.

Materials:

  • Nicotinic Acid Immunoassay Kit (e.g., Kit A, Kit B, Kit C)

  • Nicotinic Acid standard (high purity)

  • Nicofuranose (high purity)

  • Other potential cross-reactants (e.g., Nicotinamide, Inositol Hexanicotinate)

  • Assay buffer (as provided in the kit or specified)

  • Precision pipettes and sterile tips

  • Microplate reader

Methodology:

  • Preparation of Standards and Test Compounds:

    • Nicotinic Acid Standard Curve: Prepare a serial dilution of the nicotinic acid standard in assay buffer. A typical range might be from 1 ng/mL to 1000 ng/mL. This will be used to generate the standard curve.

    • Cross-Reactant Solutions: Prepare serial dilutions of nicofuranose and other test compounds in assay buffer. It is crucial to test a wide range of concentrations, often 10- to 100-fold higher than the nicotinic acid standard range, to accurately determine the concentration that causes 50% inhibition.

  • Assay Procedure (Example for a Competitive ELISA):

    • Follow the specific immunoassay kit's instructions. A generalized procedure is as follows:

    • Add standards, controls, and cross-reactant solutions to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated nicotinic acid (the "labeled analyte") to each well.

    • Incubate the plate as specified (e.g., 1 hour at 37°C) to allow for competitive binding.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development.

    • Stop the reaction with a stop solution.

    • Read the absorbance (Optical Density, OD) on a microplate reader at the specified wavelength (e.g., 450 nm).

  • Data Analysis and Calculation:

    • Standard Curve Generation: Plot the absorbance values for the nicotinic acid standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

    • IC50 Determination: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal. Determine the IC50 for nicotinic acid from its standard curve. Similarly, determine the IC50 for nicofuranose and each of the other test compounds from their respective dilution curves.

    • Percent Cross-Reactivity Calculation: Use the following established formula:

      % Cross-Reactivity = (IC50 of Nicotinic Acid / IC50 of Nicofuranose) x 100

      This calculation provides a quantitative measure of how strongly the antibody binds to the cross-reactant relative to the target analyte.[14]

Comparative Performance Data (Hypothetical)

The table below presents hypothetical data from a cross-reactivity analysis of three different commercial nicotinic acid immunoassay kits. This data illustrates how performance can vary significantly between different antibody clones and assay formats.

Compound TestedIC50 (ng/mL) - Kit A% Cross-Reactivity - Kit AIC50 (ng/mL) - Kit B% Cross-Reactivity - Kit BIC50 (ng/mL) - Kit C% Cross-Reactivity - Kit C
Nicotinic Acid (Analyte) 50 100% 45 100% 55 100%
Nicofuranose7566.7%5009.0%>10,000<0.5%
Nicotinamide2,5002.0%4,8000.9%8,0000.7%
Inositol Hexanicotinate1,2004.2%3,0001.5%>10,000<0.5%

Interpretation of Results:

  • Kit A (High Cross-Reactivity): This kit shows alarmingly high cross-reactivity (66.7%) with nicofuranose. Using this kit for samples from subjects who may have been administered nicofuranose would lead to grossly overestimated nicotinic acid levels. Its use in such a scenario is not recommended.

  • Kit B (Moderate Cross-Reactivity): This kit demonstrates significantly improved specificity over Kit A, with only 9.0% cross-reactivity. While better, this level of interference could still be problematic for certain applications requiring high accuracy. Researchers must consider if a potential 9% error is acceptable for their study's objectives.

  • Kit C (High Specificity): This kit exhibits excellent specificity, with negligible cross-reactivity (<0.5%) for nicofuranose and other derivatives at physiologically relevant concentrations. This kit would be the superior choice for studies where the presence of nicofuranose or other related compounds is a concern, ensuring that the results accurately reflect only the concentration of nicotinic acid.

Conclusion and Recommendations for Researchers

The structural similarity between nicotinic acid and its derivative, nicofuranose, presents a significant and credible risk of cross-reactivity in nicotinic acid immunoassays. As our hypothetical data illustrates, the degree of this interference is not uniform across all available assays and depends heavily on the specificity of the monoclonal or polyclonal antibodies used in each kit.

As a Senior Application Scientist, I offer the following core recommendations:

  • Assume Nothing, Validate Everything: Never assume an immunoassay is specific to your analyte of interest without empirical validation. The responsibility for ensuring assay suitability for a specific purpose lies with the end-user.[14]

  • Characterize All Relevant Metabolites: When planning a study, identify all structurally related compounds, including administered drugs and their major metabolites, that could be present in your samples. These should be included in your cross-reactivity validation panel.

  • Select Assays Based on Data: Choose your immunoassay based on rigorous, in-house validation data, not solely on manufacturer claims. An assay with demonstrated low cross-reactivity for all potential interferents, like the hypothetical "Kit C," is essential for generating trustworthy data.

  • Consider Confirmatory Analysis: For pivotal clinical or research findings, consider confirming a subset of immunoassay results with a different analytical methodology, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which offers higher structural specificity.

By adhering to these principles of scientific integrity and rigorous validation, researchers can confidently quantify nicotinic acid, ensuring the accuracy and reliability of their data in the complex landscape of drug development and clinical research.

References

  • ResearchGate. (n.d.). Competitive laboratory immunoassays for small molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Immunoassay Methods - Assay Guidance Manual. Retrieved from [Link]

  • Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them. Retrieved from [Link]

  • SlideShare. (n.d.). General principle of immunoassay Theoretical basis and optimization of immunoassay.pptx. Retrieved from [Link]

  • Drug Target Review. (2018, December 6). Immunoassay developed to detect small molecules. Retrieved from [Link]

  • Council for Responsible Nutrition. (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicofuranose | C30H24N4O10. PubChem. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Niacin - Health Professional Fact Sheet. Retrieved from [Link]

  • ScienceDirect. (2008). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 29). Vitamin B3 - StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 20). Niacin - StatPearls. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicofuranose. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, February 8). Ten Basic Rules of Antibody Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

  • GPnotebook. (2021, April 11). Nicofuranose. Retrieved from [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interferences in Immunoassay. Retrieved from [Link]

Sources

Comparative

Comparative Gene Expression Analysis: Unraveling the Transcriptomic Divergence of Nicofuranose and Niacin

A Senior Application Scientist's Guide for Researchers in Drug Development This guide provides an in-depth, objective comparison of the gene expression effects of Nicofuranose and its parent compound, niacin. Designed fo...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

This guide provides an in-depth, objective comparison of the gene expression effects of Nicofuranose and its parent compound, niacin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a strategic framework for designing, executing, and interpreting experiments aimed at elucidating the nuanced molecular impacts of these two important hypolipidemic agents.

Introduction: Niacin and its Progeny, Nicofuranose

Niacin (Nicotinic Acid), known as Vitamin B3, has been a cornerstone in the management of dyslipidemia for decades.[1] Its ability to favorably modulate a wide spectrum of blood lipids—reducing triglycerides, VLDL, and LDL cholesterol while being the most potent agent for raising HDL cholesterol—is well-documented.[1][2][3] However, its clinical utility is often hampered by a significant side effect: a cutaneous vasodilation known as the "niacin flush".[3][4]

Nicofuranose, a derivative of niacin, is also employed as a hypolipidemic agent.[5][6] As a structurally related molecule, it is presumed to share fundamental mechanisms of action with niacin, including the inhibition of VLDL synthesis and secretion.[7][8] The critical question for drug development professionals is whether this structural modification translates into a differentiated biological activity profile. Does Nicofuranose offer a comparable or superior therapeutic window? Does it diverge in its broader effects on cellular gene expression, potentially revealing novel mechanisms or a more favorable safety profile? This guide provides the experimental blueprint to answer these questions through rigorous gene expression analysis.

Delineating the Mechanisms: A Tale of Two Molecules

A robust comparative analysis hinges on understanding the known signaling pathways. While both compounds target lipid metabolism, their interaction with cellular machinery may not be identical.

Niacin's Multifaceted Signaling Cascade

Niacin's effects are not attributable to a single action but rather a complex interplay of receptor-mediated and direct enzymatic inhibition.[1][9]

  • GPR109A Receptor Activation: The primary and most studied mechanism involves the activation of the G-protein coupled receptor GPR109A (also known as HCA2) on the surface of adipocytes.[4][10] This activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent inhibition of lipolysis. The resulting reduction in free fatty acid (FFA) flux to the liver was long thought to be the principal driver of its lipid-lowering effects.[1][2] However, it is now clear this is only part of the mechanism, as FFA levels can rebound with chronic treatment.[1] Activation of GPR109A in skin Langerhans cells is also responsible for the prostaglandin-mediated flushing effect.[4][11]

  • Direct Hepatic Effects: Niacin exerts profound, GPR109A-independent effects directly within hepatocytes. It non-competitively inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2), which is critical for the final step of triglyceride synthesis.[1][11] This inhibition reduces the assembly and secretion of VLDL particles, which are precursors to LDL.[7][11]

  • HDL Metabolism: Niacin increases HDL levels primarily by reducing the catabolism of apolipoprotein A-I (apoA-I), the main protein component of HDL, in the liver.[11] It has also been shown to increase the expression of the ABCA1 transporter in HepG2 cells, which would promote cholesterol efflux to form nascent HDL particles.[12]

The effects of niacin on gene expression can therefore be mediated directly through GPR109A signaling or indirectly through systemic changes in circulating lipids and hormones.[1][2][13]

Nicofuranose: Shared Heritage, Unknown Divergence

As a niacin derivative, Nicofuranose is understood to operate through the same core lipid-lowering pathways.[7][8] It effectively reduces plasma cholesterol, triglycerides, and LDL while increasing HDL.[7] The central hypothesis for a comparative study is that the structural alteration in Nicofuranose may modify its affinity for GPR109A or its interaction with hepatic enzymes, leading to a distinct gene expression signature. This potential divergence forms the scientific rationale for the experimental design detailed below.

cluster_adipocyte Adipocyte cluster_hepatocyte Hepatocyte (Liver Cell) cluster_skin Langerhans Cell (Skin) Niacin_Adipocyte Niacin GPR109A GPR109A Receptor Niacin_Adipocyte->GPR109A Activates AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis FFA_Release ↓ Free Fatty Acid Release Lipolysis->FFA_Release DGAT2 DGAT2 Enzyme FFA_Release->DGAT2 Reduced Substrate Niacin_Hepatocyte Niacin Niacin_Hepatocyte->DGAT2 Inhibits ApoAI ApoA-I Catabolism Niacin_Hepatocyte->ApoAI Reduces TG_Synth ↓ Triglyceride Synthesis DGAT2->TG_Synth VLDL_Sec ↓ VLDL Secretion TG_Synth->VLDL_Sec HDL ↑ HDL Levels ApoAI->HDL Niacin_Flush Niacin GPR109A_Flush GPR109A Receptor Niacin_Flush->GPR109A_Flush PG ↑ Prostaglandins (PGD2, PGE2) GPR109A_Flush->PG Flush Cutaneous Vasodilation (Flush) PG->Flush

Figure 1: Niacin's primary signaling pathways in different cell types.

A Validated Experimental Design for Comparative Transcriptomics

To objectively compare Nicofuranose and niacin, a well-controlled in vitro experiment using RNA Sequencing (RNA-Seq) is the method of choice. This allows for an unbiased, genome-wide survey of all transcriptomic changes.[14]

Pillar 1: Rationale-Driven Model Selection

The choice of a cellular model is paramount and must be directly relevant to the drugs' known biological activity.[15] The HepG2 human hepatoma cell line is an excellent first-choice model. It is a well-characterized, immortalized human liver cell line that expresses the necessary machinery for lipid metabolism and has been successfully used in prior niacin research.[1][12] This choice allows for the direct investigation of hepatic gene expression changes, which are central to the therapeutic effects of both drugs.

Pillar 2: Establishing a Self-Validating Dosing Strategy

A common failure point in comparative studies is the use of arbitrary drug concentrations. To ensure the results are biologically meaningful and not artifacts of cytotoxicity, preliminary dose-response and time-course studies are non-negotiable.[16][17][18]

  • Dose-Response Assay: The goal is to identify the half-maximal effective concentration (EC50) or a therapeutically relevant, non-toxic concentration for each compound.

    • Protocol: Seed HepG2 cells in 96-well plates. After 24 hours, treat cells with a serial dilution of Nicofuranose and niacin (e.g., from 1 nM to 100 µM) for 48 hours.[16] Assess cell viability using a robust method like the MTT or CellTiter-Glo® assay. The chosen concentration for the main RNA-Seq experiment should be at or below the EC50 and show minimal cytotoxicity (<10% reduction in viability).

  • Time-Course Study: This determines the optimal time point to capture both early-response and stable, late-response gene expression changes.

    • Protocol: Treat HepG2 cells with the selected concentration of each drug. Harvest cells at multiple time points (e.g., 6, 12, 24, and 48 hours).[19] Analyze the expression of a few known target genes (e.g., DGAT2, ABCA1) via qRT-PCR to identify a time point of maximal and stable response.

Pillar 3: The Main RNA-Seq Experiment

This is the definitive experiment to generate the global gene expression profiles.

  • Experimental Groups:

    • Vehicle Control (e.g., DMSO at the same final concentration as the drug stocks)

    • Niacin (at the pre-determined optimal concentration)

    • Nicofuranose (at the pre-determined optimal concentration)

  • Replication: A minimum of three biological replicates for each group is essential. This is not for technical validation but to account for biological variability and to provide the statistical power necessary for robust differential gene expression analysis.[20]

ParameterRecommendationRationale
Cell Line HepG2 (Human Hepatoma)Relevant to hepatic lipid metabolism; previously used in niacin studies.[12]
Concentration Determined by Dose-Response AssayEnsures observed effects are pharmacological, not cytotoxic.[16]
Time Point Determined by Time-Course StudyCaptures the most informative transcriptomic snapshot.[19]
Controls Vehicle Control (e.g., DMSO)Isolates the effect of the compound from the solvent.[15]
Replicates n ≥ 3 Biological ReplicatesProvides statistical power for differential expression analysis.[20]

Table 1: Key Parameters for the Comparative RNA-Seq Experimental Design.

Detailed Methodology: From Cell Culture to Bioinformatic Insights

The following protocol outlines the critical steps for a successful comparative RNA-Seq experiment.

A 1. Cell Culture HepG2 cells seeded B 2. Drug Treatment Vehicle, Niacin, Nicofuranose (n=3 per group) A->B C 3. RNA Extraction Total RNA isolated B->C D 4. Quality Control Check RNA Integrity (RIN) C->D E 5. Library Preparation mRNA selection, cDNA synthesis, adapter ligation D->E F 6. Sequencing High-throughput sequencing (e.g., Illumina) E->F G 7. Bioinformatic Analysis Data processing and differential expression F->G

Figure 2: High-level experimental workflow for the comparative study.

Step 1: Cell Culture and Treatment
  • Culture HepG2 cells under standard conditions (e.g., Eagle's Minimum Essential Medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO2).

  • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere for 24 hours.

  • Replace the medium with fresh medium containing the vehicle, niacin, or Nicofuranose at the predetermined optimal concentration.

  • Incubate for the chosen duration (e.g., 24 hours).

Step 2: RNA Extraction and Quality Control (QC)
  • Harvest cells and lyse them directly in the plate using a suitable lysis buffer (e.g., from an RNeasy Kit or containing TRIzol).

  • Extract total RNA following the manufacturer's protocol. Include a DNase I treatment step to eliminate genomic DNA contamination.

  • Crucial QC Step: Assess RNA integrity and quantity. Use a spectrophotometer (e.g., NanoDrop) for a preliminary concentration check and A260/280 ratios. More importantly, use an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is required for high-quality, reproducible RNA-Seq data.

Step 3: RNA-Seq Library Preparation and Sequencing
  • Using 0.5-1 µg of total RNA per sample, prepare sequencing libraries. A standard commercial kit (e.g., Illumina TruSeq Stranded mRNA) is recommended for consistency.

  • The process typically involves:

    • mRNA Isolation: Poly(A) selection using oligo(dT) magnetic beads to enrich for messenger RNA.

    • Fragmentation & Priming: The enriched mRNA is fragmented into smaller pieces.

    • First & Second Strand Synthesis: Fragmented RNA is reverse transcribed into cDNA.

    • Adenylation & Adapter Ligation: An 'A' base is added to the 3' end of the cDNA fragments, followed by the ligation of sequencing adapters.

    • Amplification: PCR is used to amplify the adapter-ligated library.

  • Sequence the prepared libraries on a high-throughput sequencer (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million paired-end reads per sample is sufficient for differential gene expression analysis in cell culture.[19]

Step 4: Bioinformatic Analysis

This is where raw sequencing data is transformed into biological insights. The pipeline should be standardized across all samples.

A Raw Sequencing Reads (.fastq files) B 1. Quality Control (FastQC, Trimmomatic) A->B C 2. Alignment to Genome (STAR aligner) B->C D 3. Gene Quantification (featureCounts) C->D E 4. Differential Expression (DESeq2 or edgeR) D->E F Differentially Expressed Genes (DEGs) List E->F G 5. Downstream Analysis Pathway & GO Enrichment F->G H Biological Interpretation G->H

Figure 3: A standard bioinformatic pipeline for RNA-Seq data analysis.

  • Raw Read QC and Trimming: Assess the quality of the raw sequencing reads using a tool like FastQC. Trim low-quality bases and adapter sequences using a program like Trimmomatic.

  • Alignment: Align the cleaned reads to a reference human genome (e.g., GRCh38/hg38) using a splice-aware aligner such as STAR.

  • Quantification: Generate a count matrix by counting the number of reads that map to each gene for every sample. Tools like featureCounts or HTSeq are standard for this step.

  • Differential Gene Expression (DGE) Analysis: This is the core statistical analysis.[21]

    • Import the count matrix into R and use a specialized package like DESeq2 or edgeR .[22] These tools are designed to handle the specific statistical properties of count data and are superior to simple t-tests.

    • Perform pairwise comparisons: (1) Niacin vs. Vehicle and (2) Nicofuranose vs. Vehicle.

    • Identify differentially expressed genes (DEGs) based on a significance threshold (e.g., adjusted p-value or FDR < 0.05) and a magnitude of change (e.g., |log2(Fold Change)| > 1).

  • Downstream Functional Analysis:

    • Venn Diagrams: Compare the DEG lists from the two drug treatments to identify genes that are commonly regulated and those that are uniquely affected by each compound.

    • Pathway and Gene Ontology (GO) Enrichment Analysis: Use the DEG lists as input for tools like DAVID, Metascape, or R packages like clusterProfiler. This analysis identifies which biological pathways (e.g., "Cholesterol biosynthesis," "Fatty acid metabolism") or cellular functions are over-represented in your gene lists, providing a systems-level view of the drugs' effects.[22]

Expected Data and Comparative Interpretation

Gene Symbollog2(FoldChange)p-valueAdjusted p-valueRegulation
HMGCR-1.581.2e-154.5e-14Down
SREBF2-1.213.4e-118.1e-10Down
ABCA11.895.6e-182.2e-17Up
FASN-2.057.8e-211.9e-20Down

Table 2: Example Data for Top Differentially Expressed Genes (DEGs) - Niacin vs. Vehicle Control. (Illustrative data)

Gene Symbollog2(FoldChange)p-valueAdjusted p-valueRegulation
HMGCR-1.658.9e-175.1e-16Down
SREBF2-1.301.1e-123.7e-11Down
ABCA12.104.4e-226.3e-21Up
CYP7A11.509.2e-091.5e-08Up

Table 3: Example Data for Top Differentially Expressed Genes (DEGs) - Nicofuranose vs. Vehicle Control. (Illustrative data)

The key comparative questions to address are:

  • Magnitude of Effect: Does one compound induce a stronger up- or down-regulation of shared target genes involved in lipid metabolism?

  • Unique Signatures: Does Nicofuranose regulate a set of genes not affected by niacin (or vice-versa)? These unique DEGs could point to novel mechanisms or off-target effects. For example, if Nicofuranose uniquely upregulates genes involved in bile acid synthesis (like CYP7A1 in the illustrative table), it would suggest an additional mechanism for cholesterol clearance.

  • Pathway Convergence: Do both compounds, despite potentially different individual gene targets, ultimately converge on regulating the same core pathways (e.g., SREBP signaling, cholesterol efflux)?

By systematically addressing these questions, supported by robust experimental data and bioinformatic analysis, researchers can build a comprehensive and defensible comparison of Nicofuranose and niacin, paving the way for more informed drug development decisions.

References

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. PubMed Central. [Link]

  • GPR109A (Niacin Receptor) - Pathway Map. Pathway Commons. [Link]

  • What is Differential Gene Expression Analysis?. CD Genomics. [Link]

  • Nicofuranose. GPnotebook. [Link]

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. National Institutes of Health (NIH). [Link]

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. ResearchGate. [Link]

  • Niacin - Health Professional Fact Sheet. National Institutes of Health (NIH). [Link]

  • Niacin (Vitamin B3): Benefits and Side Effects. WebMD. [Link]

  • GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. National Institutes of Health (NIH). [Link]

  • Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. National Institutes of Health (NIH). [Link]

  • Differential gene expression analysis using coexpression and RNA-Seq data. Bioinformatics. [Link]

  • Niacin. Mayo Clinic. [Link]

  • Computational methods for differentially expressed gene analysis from RNA-Seq: an overview. arXiv. [Link]

  • Differential Gene Expression Analysis Methods and Steps. BigOmics Analytics. [Link]

  • GPR109A and Vascular Inflammation. National Institutes of Health (NIH). [Link]

  • Final report of the safety assessment of niacinamide and niacin. ResearchGate. [Link]

  • Effects of nicotinic acid on gene expression: potential mechanisms and implications for wanted and unwanted effects of the lipid-lowering drug. PubMed. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

  • Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. BenchSci. [Link]

  • Niacin Toxicity. National Center for Biotechnology Information (NCBI). [Link]

  • Mechanism of action of niacin. PubMed. [Link]

  • Niacin increases HDL biogenesis by enhancing DR4-dependent transcription of ABCA1 and lipidation of apolipoprotein A-I in HepG2 cells. National Institutes of Health (NIH). [Link]

  • Nicofuranose. GPnotebook. [Link]

  • RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen. [Link]

  • Comparison of high-throughput single-cell RNA-seq methods for ex vivo drug screening. NAR Genomics and Bioinformatics. [Link]

  • New UM Research Tells How Niacin Fights High Cholesterol. CBS News. [Link]

  • Nicofuranose | C30H24N4O10. PubChem. [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Sorger Lab. [Link]

  • Nicofuranose. Wikipedia. [Link]

  • How can we use RNA sequencing to figure out how a drug works?. RNA-Seq Blog. [Link]

  • Cell cultures in drug development: Applications, challenges and limitations. National Institutes of Health (NIH). [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]

  • RNA Sequencing in Drug Research and Development: Introduction, Advantages, and Applications. CD Genomics. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways. PubMed. [Link]

  • Nicotine increases hepatic oxygen uptake in the isolated perfused rat liver by inhibiting glycolysis. PubMed. [Link]

  • Molecular mechanism of action of nicorandil. PubMed. [Link]

  • Effects of therapeutic agents on cellular respiration as an indication of metabolic activity. PubMed. [Link]

Sources

Validation

A Comparative Analysis of Nicofuranose Versus Placebo in the Management of Dyslipidemia

For research, scientific, and drug development professionals. This guide provides a comprehensive comparison of the clinical trial outcomes for nicofuranose versus placebo in the management of dyslipidemia.

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals.

This guide provides a comprehensive comparison of the clinical trial outcomes for nicofuranose versus placebo in the management of dyslipidemia. As a derivative of nicotinic acid (niacin), the clinical effects of nicofuranose are understood through the extensive body of research on niacin and its derivatives. This document synthesizes available data to present an objective overview of efficacy and safety, grounded in established clinical trial methodologies.

Introduction to Nicofuranose and its Mechanism of Action

Nicofuranose is a hypolipidemic agent derived from nicotinic acid.[1] Its therapeutic effect is predicated on the well-established mechanisms of nicotinic acid, which favorably modulates the lipid profile.[2][3] The primary proposed mechanisms of action include:

  • Inhibition of VLDL Synthesis and Secretion : Nicotinic acid reduces the mobilization of free fatty acids from adipose tissue to the liver. This decrease in substrate availability leads to a reduction in the hepatic synthesis of very-low-density lipoproteins (VLDL).[4]

  • Increased VLDL Breakdown : It enhances the rate of VLDL catabolism.[4]

  • Modulation of HDL and LDL Levels : As VLDL is a precursor to low-density lipoprotein (LDL), the reduction in VLDL synthesis and enhanced breakdown consequently leads to lower LDL levels.[4] Furthermore, nicotinic acid is known to increase high-density lipoprotein (HDL) levels by decreasing the hepatic removal of apolipoprotein A-1, a key component of HDL, thereby extending its circulation time.[4]

These actions collectively result in a reduction in plasma cholesterol, triglycerides, VLDL, and LDL, alongside an increase in HDL.[4]

Diagram: Proposed Mechanism of Action of Nicotinic Acid Derivatives

Adipose Adipose Tissue FFA Free Fatty Acids (FFA) Adipose->FFA Liver Liver FFA->Liver Reduced influx VLDL VLDL Synthesis Liver->VLDL Plasma_VLDL Plasma VLDL VLDL->Plasma_VLDL LDL Plasma LDL Plasma_VLDL->LDL Precursor HDL Plasma HDL ApoA1 ApoA-1 Removal ApoA1->HDL Extends HDL circulation Nicofuranose Nicofuranose (Nicotinic Acid) Nicofuranose->Adipose Inhibits FFA mobilization Nicofuranose->VLDL Reduces synthesis & secretion Nicofuranose->Plasma_VLDL Increases breakdown Nicofuranose->ApoA1 Decreases

Caption: Proposed mechanism of action of nicotinic acid derivatives like nicofuranose.

Efficacy in Clinical Trials: A Comparative Overview

Table 1: Summary of Lipid Profile Changes with Nicotinic Acid Derivatives vs. Placebo
Lipid ParameterMean Percentage Change with Nicotinic Acid Derivatives
Total Cholesterol-10%[4][6]
Triglycerides-20%[4][6]
Low-Density Lipoprotein (LDL-C)-14%[4][6]
High-Density Lipoprotein (HDL-C)+16%[4][6]

Data extracted from a meta-analysis of randomized controlled trials of niacin.[5]

It is important to note that while these effects on lipid parameters are well-documented, more recent large-scale trials (AIM-HIGH and HPS2-THRIVE) investigating the addition of niacin to statin therapy did not demonstrate a significant reduction in cardiovascular events.[7] This suggests that the clinical benefit of niacin-induced lipid changes in patients already on statin therapy may be limited.

Safety and Tolerability Profile

The use of nicotinic acid derivatives is often associated with a distinct side effect profile.

Common Adverse Events:
  • Flushing : This is the most common side effect, characterized by redness, warmth, and itching of the skin. It is prostaglandin-mediated and can often be mitigated by taking aspirin prior to the dose or by using modified-release formulations.[5]

  • Gastrointestinal Disturbances : These can include gastritis and exacerbation of peptic ulcer disease.[6]

Less Common but Serious Adverse Events:
  • Hepatotoxicity : Liver inflammation can occur, particularly with sustained-release formulations.[5]

  • Hyperglycemia : An increase in blood sugar levels has been observed, requiring caution in patients with diabetes.[6]

  • Hyperuricemia : Nicotinic acid can increase uric acid levels and should be used with caution in patients with a history of gout.[6]

In the HPS2-THRIVE study, the addition of niacin to statin therapy was associated with an increased incidence of non-fatal serious adverse events.[4]

Experimental Protocols

The following section outlines the typical methodologies employed in clinical trials designed to evaluate the efficacy and safety of a hypolipidemic agent like nicofuranose against a placebo.

Diagram: Generalized Clinical Trial Workflow

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Lipid profile, Vitals, ECG) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Nicofuranose Group Randomization->Group_A Group_B Placebo Group Randomization->Group_B Dosing Blinded Dosing Regimen Group_A->Dosing Group_B->Dosing Monitoring Regular Monitoring (Adverse events, Labs) Dosing->Monitoring Final_Visit End of Treatment Visit (Final Assessments) Monitoring->Final_Visit Unblinding Data Unblinding Final_Visit->Unblinding Analysis Statistical Analysis (Efficacy & Safety Endpoints) Unblinding->Analysis

Sources

Comparative

A Comparative Guide to the In Vitro Potency of Nicofuranose and Other Niacin Derivatives in Lipid Metabolism

This guide provides an in-depth comparison of the in vitro potency of key niacin derivatives, with a focus on nicofuranose. As drug development professionals, our understanding of a compound's potency at the cellular and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro potency of key niacin derivatives, with a focus on nicofuranose. As drug development professionals, our understanding of a compound's potency at the cellular and enzymatic level is paramount to predicting its therapeutic potential. This document moves beyond mere data reporting to explain the causality behind experimental choices and provides actionable protocols for reproducing and validating these findings.

Introduction: The Rationale for Niacin Derivatives

Niacin (nicotinic acid), or Vitamin B3, has been a cornerstone in the management of dyslipidemia for decades. Its broad-spectrum efficacy—reducing low-density lipoprotein (LDL) cholesterol and triglycerides while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol—makes it a unique therapeutic.[1][2] However, its clinical utility is often hampered by poor patient tolerance, primarily due to cutaneous flushing.[1] This has driven the development of derivatives like nicofuranose and acipimox, designed to either improve the therapeutic window, enhance potency, or mitigate side effects.

This guide will dissect the in vitro potency of these compounds by focusing on two primary, well-established mechanisms of action:

  • Inhibition of Adipose Tissue Lipolysis: The reduction of free fatty acid (FFA) release from adipocytes, which limits the substrate available for hepatic triglyceride synthesis.

  • Inhibition of Hepatic Triglyceride Synthesis: The direct enzymatic inhibition of diacylglycerol O-acyltransferase 2 (DGAT2) in the liver.

By comparing the performance of nicofuranose, nicotinic acid, and acipimox in assays targeting these mechanisms, we can build a scientifically grounded understanding of their relative potential.

The Niacin Derivatives: A Structural Overview

The compounds under review, while sharing a common therapeutic goal, possess distinct chemical structures that dictate their pharmacodynamic properties.

  • Nicotinic Acid (Niacin): The parent compound, a simple pyridine-3-carboxylic acid.

  • Nicofuranose: A tetranicotinoyl ester of fructose. It is designed as a prodrug to be hydrolyzed in the body, releasing four molecules of nicotinic acid.

  • Acipimox: A pyrazinecarboxylic acid derivative (5-methylpyrazinecarboxylic acid 4-oxide) that is structurally distinct from nicotinic acid but shares a similar mechanism of action.[3]

Comparative In Vitro Potency

The potency of these derivatives is best understood by examining their effects in targeted in vitro systems that replicate the key biological processes involved in their lipid-lowering effects.

Mechanism 1: Inhibition of Adipocyte Lipolysis

The primary mechanism for reducing FFA flux is the activation of the G-protein coupled receptor GPR109A on the surface of adipocytes.[4][5] This activation inhibits adenylyl cyclase, lowers intracellular cyclic AMP (cAMP), and subsequently reduces the activity of hormone-sensitive lipase (HSL), the enzyme responsible for triglyceride breakdown.[6][7]

A study directly comparing the antilipolytic activity of acipimox and nicotinic acid found acipimox to be approximately 20 times more potent than nicotinic acid .[3] Further in vitro work on isolated rat adipocytes demonstrated that acipimox could inhibit stimulated lipolysis in a concentration-dependent manner, with significant reductions occurring at concentrations as low as 10 µM, reaching near-basal levels.[7]

Mechanism 2: Inhibition of Hepatic Triglyceride Synthesis

While reducing FFA supply from adipose tissue is a key upstream effect, niacin also acts directly within hepatocytes. Research has conclusively shown that niacin non-competitively inhibits DGAT2, the enzyme that catalyzes the final, committed step of triglyceride synthesis.[2][8] This direct inhibition reduces the liver's capacity to produce and secrete triglyceride-rich very-low-density lipoproteins (VLDL).[1]

In vitro studies using HepG2 cell microsomal fractions have quantified this effect for nicotinic acid, establishing an IC50 value of approximately 0.1 mM for the inhibition of DGAT activity .[2][9]

Again, direct comparative data for nicofuranose and acipimox on DGAT2 inhibition is sparse. The primary mechanism cited for acipimox is the inhibition of lipolysis, and it is not typically characterized as a direct DGAT2 inhibitor.[10] Nicofuranose, as a prodrug, would be expected to yield nicotinic acid that then inhibits DGAT2, but its potency in an in vitro hepatic cell model would depend on the rate and extent of intracellular hydrolysis.

Data Summary

The available quantitative data from in vitro studies are summarized below.

CompoundTarget/AssayPotency MetricResultSource(s)
Nicotinic Acid Microsomal DGAT ActivityIC50~ 0.1 mM[2][9]
Adipocyte Lipolysis-Benchmark[3]
Acipimox Adipocyte LipolysisRelative Potency~20x more potent than Nicotinic Acid[3]
Adipocyte LipolysisEffective Conc.Significant inhibition at ≥10 µM[7]
Nicofuranose Adipocyte Lipolysis / DGAT-Data not available (prodrug)-

Experimental Methodologies: Self-Validating Protocols

To empower researchers to validate and expand upon these findings, we provide detailed protocols for the cornerstone assays used to determine in vitro potency. The causality behind experimental choices is explained to ensure robust and reproducible results.

Protocol: Ex Vivo Adipocyte Lipolysis Assay

This assay measures the ability of a compound to inhibit the release of glycerol (a direct product of triglyceride breakdown) from adipose tissue explants. Measuring glycerol is preferred over FFAs because adipocytes cannot readily re-phosphorylate and reuse glycerol, making its release a more accurate reflection of the true lipolytic rate.[11]

Step-by-Step Methodology:

  • Tissue Harvest:

    • Euthanize a mouse (e.g., C57BL/6J) via an approved method like cervical dislocation under anesthesia.[11]

    • Excise epididymal white adipose tissue (eWAT) and place it in warm (37°C) DMEM.

    • Mince the tissue into small, uniform fragments (~10-20 mg each). This increases the surface area for nutrient and compound exchange.

  • Assay Setup:

    • Place one tissue fragment into each well of a 48-well plate containing 400 µL of DMEM supplemented with 2% fatty acid-free Bovine Serum Albumin (BSA). BSA acts as an FFA acceptor, preventing feedback inhibition of lipolysis.[11]

    • Prepare treatment media:

      • Basal Control: DMEM + 2% BSA.

      • Stimulated Control: DMEM + 2% BSA + 10 µM Isoproterenol (a β-adrenergic agonist to stimulate lipolysis).

      • Test Compound: DMEM + 2% BSA + 10 µM Isoproterenol + varying concentrations of the test compound (e.g., Nicotinic Acid, Acipimox).

  • Incubation and Sampling:

    • Remove the initial media from the wells and replace it with 400 µL of the appropriate treatment media.

    • Incubate the plate at 37°C with 10% CO2.

    • At time points t = 0, 1, 2, and 3 hours, collect a 50 µL aliquot of the media from each well for analysis. Store samples at 4°C or frozen.

  • Glycerol Quantification:

    • Use a commercial colorimetric glycerol assay kit (e.g., Sigma-Aldrich, MAK117). These kits typically use an enzyme-coupled reaction that produces a colored product measurable at 540 nm.[12]

    • Prepare a standard curve using the provided glycerol standard to allow for the conversion of absorbance values to glycerol concentrations.

    • Dispense 25 µL of each sample and standard into a 96-well plate. Add 200 µL of the Free Glycerol Assay Reagent.[12]

    • Incubate for 15 minutes at room temperature and read the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the cumulative glycerol released at each time point for each condition.

    • Plot cumulative glycerol concentration vs. time. The slope of the linear portion of this curve represents the rate of lipolysis.

    • Calculate the percentage inhibition of the stimulated lipolysis rate for each concentration of the test compound to determine IC50 values.

Protocol: Microsomal DGAT2 Activity Assay

This assay measures the enzymatic activity of DGAT2 by quantifying the incorporation of a radiolabeled fatty acyl-CoA into a triglyceride product. Using a microsomal fraction isolates the enzyme in its native membrane environment.

Step-by-Step Methodology:

  • Microsome Isolation (from HepG2 cells or liver tissue):

    • Homogenize cells or tissue in a buffer containing sucrose and protease inhibitors.[13]

    • Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet nuclei and mitochondria, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction (containing the endoplasmic reticulum).

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a BCA or Bradford assay.

  • Assay Reaction:

    • The assay mixture should contain:[2][13]

      • 100 mM Tris-HCl buffer (pH 7.4).

      • 5-10 µg of microsomal protein.

      • 100 µM 1,2-dioleoyl-sn-glycerol (the diacylglycerol substrate).

      • 25 µM Oleoyl-CoA containing [14C]oleoyl-CoA as a tracer (the radiolabeled acyl donor).

      • 1 mM MgCl2 (low magnesium concentration favors DGAT2 activity).[13]

      • Varying concentrations of the test compound (e.g., Nicotinic Acid).

    • Initiate the reaction by adding the microsomal protein. Incubate at 37°C for 10-20 minutes.

  • Lipid Extraction and Separation:

    • Terminate the reaction by adding 2:1 chloroform:methanol to extract the lipids.

    • Vortex and centrifuge to separate the phases. Collect the lower organic phase.

    • Spot the extracted lipids onto a silica thin-layer chromatography (TLC) plate.

    • Develop the TLC plate using a solvent system like hexane:diethyl ether:acetic acid (e.g., 80:20:1 v/v/v) to separate the different lipid species (triglycerides, fatty acids, diacylglycerols).

  • Quantification:

    • Visualize the lipid spots using iodine vapor or by running standards in parallel.

    • Scrape the silica corresponding to the triglyceride spot into a scintillation vial.

    • Add scintillation fluid and quantify the amount of [14C] incorporated into the triglyceride product using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of triglyceride synthesis (e.g., in pmol/min/mg protein).

    • Determine the percentage inhibition of DGAT2 activity for each concentration of the test compound and calculate the IC50 value.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the biological and experimental processes, the following diagrams have been generated using Graphviz.

Niacin Signaling Pathway in Adipocytes

GPR109A_Pathway GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase ATP ATP AC->ATP converts Gi->AC inhibits cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates HSL HSL (inactive) PKA->HSL phosphorylates HSL_P HSL-P (active) TG Triglycerides (Lipid Droplet) HSL_P->TG hydrolyzes FFA_Glycerol FFA + Glycerol (Released) TG->FFA_Glycerol Niacin Niacin / Acipimox Niacin->GPR109A Lipolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Harvest 1. Harvest Adipose Tissue (eWAT) Mince 2. Mince Tissue into ~15mg Explants Harvest->Mince Plate 3. Plate Explants in DMEM + 2% BSA Mince->Plate AddTreat 4. Add Treatment Media (Basal, Stimulated +/- Compound) Plate->AddTreat Incubate 5. Incubate at 37°C AddTreat->Incubate Sample 6. Collect Media Aliquots (t = 0, 1, 2, 3 hr) Incubate->Sample Quantify 7. Quantify Glycerol (Colorimetric Assay) Sample->Quantify Plot 8. Plot [Glycerol] vs. Time Quantify->Plot Calculate 9. Calculate Lipolysis Rate & % Inhibition Plot->Calculate

Caption: Workflow for the ex vivo adipose tissue lipolysis assay.

Conclusion and Future Directions

This guide synthesizes the available in vitro data to compare the potency of nicofuranose, nicotinic acid, and acipimox. The evidence clearly positions acipimox as a more potent inhibitor of adipocyte lipolysis than the parent nicotinic acid. In contrast, nicotinic acid has a well-characterized, direct inhibitory effect on hepatic DGAT2, a mechanism less defined for acipimox.

Nicofuranose remains an enigma in terms of direct in vitro potency. As a prodrug, its efficacy is contingent on metabolic activation, a process not captured in standard cell-based or enzymatic assays. The logical next step for drug development professionals is to conduct head-to-head in vitro studies using hepatocytes capable of metabolizing nicofuranose, which would allow for a true comparison of its potency against nicotinic acid on targets like DGAT2. Such studies are critical to fully understanding whether nicofuranose offers a potency advantage beyond its potential pharmacokinetic benefits.

References

  • Acipimox – GPnotebook. (2021, April 11). Retrieved from GPnotebook website: [Link]

  • What is the mechanism of Acipimox? (2024, July 17). Retrieved from Patsnap Synapse website: [Link]

  • Ryu, H. S., et al. (2018). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of Visualized Experiments, (141), 58521. [Link]

  • What is Acipimox used for? (2024, June 14). Retrieved from Patsnap Synapse website: [Link]

  • Pharmacology of Acipimox (Olbetam); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 30). Retrieved from YouTube: [Link]

  • Björntorp, P. (1965). The effect of nicotinic acid on adipose tissue metabolism in vitro. Metabolism, 14(7), 836-840. [Link]

  • García-Mina, J. M., & Grande, F. (1984). Antilipolytic activity in vitro of various analogs of nicotinic acid. Structure-activity relationship. Revista Espanola de Fisiologia, 40(2), 177-181. [Link]

  • Carlson, L. A. (1963). Studies on the effect of nicotinic acid on catecholamine stimulated lipolysis in adipose tissue in vitro. Acta Medica Scandinavica, 173, 719-722. [Link]

  • Harris, C. A., et al. (2011). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Journal of Lipid Research, 52(6), 1113-1124. [Link]

  • Souness, G. W., et al. (1998). Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes. Biochemical Pharmacology, 56(6), 747-755. [Link]

  • Roy, D., Myers, J. M., & Tedeschi, A. (2022). Protocol for assessing ex vivo lipolysis of murine adipose tissue. STAR protocols, 3(3), 101518. [Link]

  • ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. (2008). Retrieved from Zen-Bio: [Link]

  • Nicofuranose – GPnotebook. (2021, April 11). Retrieved from GPnotebook website: [Link]

  • Mcfie, H. K., et al. (2014). Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis. Journal of Biological Chemistry, 289(41), 28336-28347. [Link]

  • Ganji, S. H., et al. (2004). Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells. Journal of Lipid Research, 45(10), 1835-1845. [Link]

  • Fuccella, L. M., et al. (1980). Inhibition of lipolysis by nicotinic acid and by acipimox. Clinical Pharmacology & Therapeutics, 28(6), 790-795. [Link]

  • Triglyceride Synthesis (DGAT2) Analysis. (n.d.). Retrieved from Creative Biolabs: [Link]

  • Blond, E., et al. (2014). Nicotinic Acid Effects on Insulin Sensitivity and Hepatic Lipid Metabolism: An In Vivo to In Vitro Study. Hormone and Metabolic Research, 46(05), 321-327. [Link]

  • In vitro lipolysis test. (n.d.). Retrieved from Gattefossé: [Link]

  • Cho, H., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters, 25(4), 849-853. [Link]

  • Dose-response curve of the effect of niacin on diacylglycerol... (n.d.). Retrieved from ResearchGate: [Link]

  • Romani, M., et al. (2017). Niacin: an old lipid drug in a new NAD+ dress. Journal of Lipid Research, 58(7), 1269-1279. [Link]

  • Effect of niacin on DGAT1 and DGAT2 activity. (n.d.). Retrieved from ResearchGate: [Link]

  • Novel Non-Flushing Niacin Derivatives and Mimetics. (2020, December 23). Retrieved from Tufts University Office of the Vice Provost for Research: [Link]

  • Parveen, N., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 770533. [Link]

  • Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science Translational Medicine, 4(148), 148ra115. [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Al-Dwairi, A., et al. (2017). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Scientific Reports, 7, 43167. [Link]

  • Padilla, J., et al. (2018). INHIBITION OF LIPOLYSIS WITH ACIPIMOX ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION. Shock, 50(6), 705-711. [Link]

  • Soutar, A. K., et al. (1983). Effects of acipimox, a nicotinic acid derivative, on lipolysis in human adipose tissue and on cholesterol synthesis in human jejunal mucosa. Atherosclerosis, 49(2), 201-208. [Link]

  • Kuroda, M., & Endo, A. (1976). Inhibition of in vitro cholesterol synthesis by fatty acids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 486(1), 70-81. [Link]

  • Endo, A., et al. (1977). Inhibition of cholesterol synthesis in vitro and in vivo by ML-236A and ML-236B, competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. European Journal of Biochemistry, 77(1), 31-36. [Link]

  • Carbin, L., et al. (2023). The lipolysis inhibitor acipimox reverses the cardiac phenotype induced by electronic cigarettes. Scientific Reports, 13(1), 18329. [Link]

  • Berkhout, T. A., et al. (1991). Selective inhibition of cholesterol synthesis in liver versus extrahepatic tissues by HMG-CoA reductase inhibitors. Journal of Lipid Research, 32(12), 1921-1929. [Link]

  • Angeli, A., et al. (2022). Acipimox inhibits human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 743-749. [Link]

  • Kritchevsky, D. (1987). Inhibition of cholesterol synthesis. The Journal of Nutrition, 117(7), 1330-1334. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Nicofuranose

Introduction: Nicofuranose (CAS: 15351-13-0), a niacin derivative utilized as an antilipidemic agent, is a compound frequently handled in pharmaceutical research and development settings.[1][2] While its therapeutic prop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Nicofuranose (CAS: 15351-13-0), a niacin derivative utilized as an antilipidemic agent, is a compound frequently handled in pharmaceutical research and development settings.[1][2] While its therapeutic properties are well-documented, the protocols for its safe handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of Nicofuranose, grounded in established safety principles and regulatory awareness. As a self-validating system, this protocol is designed to guide researchers through a logical workflow, from initial hazard assessment to final waste hand-off, ensuring that each step reinforces a culture of safety and responsibility.

Section 1: Hazard Identification and Precautionary Risk Assessment

The primary causality for treating Nicofuranose with a high degree of caution stems from the potential hazards associated with its functional groups and the general reactivity of similar multi-substituted organic compounds. The hazard data from analogous chemicals suggests potential for irritation and environmental toxicity.

Table 1: Precautionary Hazard Profile for Nicofuranose (Based on data from structurally related compounds)

Hazard TypeGHS Hazard CodePotential EffectAuthoritative Source
Skin IrritationH315Causes skin irritation.[3][4]
Eye IrritationH319Causes serious eye irritation.[3][4][5][6]
Respiratory IrritationH335May cause respiratory irritation if inhaled as dust.[3][4]
Aquatic ToxicityH402Harmful to aquatic life.[3][5]
Acute Oral ToxicityH302Harmful if swallowed.[4]

Section 2: Personal Protective Equipment (PPE) and Immediate Safety

A proactive approach to safety is non-negotiable. Based on the precautionary hazard profile, the following PPE is mandatory when handling Nicofuranose in any form—pure substance, solutions, or waste.

Required PPE
  • Hand Protection: Wear chemically resistant gloves, such as nitrile, and inspect them for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[5] The rationale is to prevent skin contact, as related compounds are known irritants.[3][4]

  • Eye Protection: Use safety glasses with side shields or a face shield.[4] This is critical to prevent contact with airborne particles or splashes, which could cause serious eye irritation.[5][6]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling large quantities of powdered Nicofuranose or if there is a risk of aerosolization, use a NIOSH-approved respirator with a particulate filter. All handling of the solid form should ideally occur within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[4]

Emergency First Aid Protocols
  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5]

  • In Case of Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][4][5]

  • If Swallowed: Do not induce vomiting. Rinse the mouth with water and provide the individual with two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Section 3: Step-by-Step Spill Management Protocol

Accidental spills must be managed swiftly and safely to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity. If the spill is large or generates significant dust, evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: If safe to do so, increase ventilation in the area, preferably by using a chemical fume hood.

  • Don PPE: Before approaching the spill, don the full PPE as described in Section 2.

  • Contain and Clean:

    • For Solid Spills: Do NOT dry sweep, as this can generate airborne dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a designated, sealable waste container.[4]

    • For Liquid Spills (Solutions): Contain the spill with absorbent pads or dikes. Once contained, absorb the material and place it into the designated waste container.

  • Decontaminate: Wipe the spill area with a suitable laboratory detergent and water. Collect all cleaning materials (wipes, pads) as contaminated waste.

  • Package and Label: Seal the waste container tightly. Label it clearly as "Hazardous Waste: Nicofuranose Spill Debris" and include the date and hazard pictograms.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Section 4: Core Disposal Workflow for Nicofuranose Waste

The disposal of Nicofuranose must be conducted in strict accordance with local, state, and federal regulations. The fundamental principle is that chemical waste must be managed by a licensed and approved waste disposal facility.[3][5]

Step 1: Waste Characterization and Segregation

Proper segregation is crucial for safety and cost-effective disposal. Never mix incompatible waste streams.

  • Unused/Expired Pure Nicofuranose: Keep in its original container if possible. This is considered a P-listed or U-listed hazardous waste in many jurisdictions.

  • Grossly Contaminated Labware: Items such as flasks, beakers, or stir bars heavily contaminated with solid Nicofuranose should be scraped clean (with the residue collected as pure waste) or disposed of as solid hazardous waste.

  • Sharps Waste: Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container.

  • Aqueous Waste: Solutions containing Nicofuranose should be collected in a dedicated, sealed, and clearly labeled liquid waste container. The potential for aquatic toxicity necessitates that this waste stream must not enter the sewer system.[4][5]

  • Contaminated Consumables: Gloves, bench paper, pipette tips, and wipes with incidental contact should be collected in a separate, clearly labeled solid waste container.

Step 2: Packaging and Labeling
  • Container Selection: Use only chemically compatible, leak-proof containers with secure screw-on caps.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste." The label must include:

    • Full Chemical Name: "Nicofuranose"

    • CAS Number: "15351-13-0"

    • All components and their approximate percentages if it is a mixed waste stream.

    • The date accumulation started.

    • Appropriate GHS hazard pictograms (e.g., irritant, environmentally hazardous).

Step 3: On-Site Storage
  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Keep containers closed at all times except when adding waste.

Step 4: Final Disposal
  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EHS) department to schedule a collection.

  • Documentation: Complete any required waste manifests or pickup forms provided by your EHS office or their contracted waste vendor.

  • Professional Disposal: Do not attempt to dispose of Nicofuranose waste through standard trash or sewer systems. The final step is always transfer to a licensed hazardous waste management company.

Visualization: Nicofuranose Disposal Decision Workflow

The following diagram illustrates the logical steps for properly handling and disposing of Nicofuranose waste streams in a laboratory setting.

NicofuranoseDisposalWorkflow cluster_type 1. Characterize Waste Type cluster_action 2. Segregate & Package start Nicofuranose Waste Generated is_pure Pure/Expired Chemical or Gross Contamination? start->is_pure is_sharp Contaminated Sharp? is_pure->is_sharp No package_solid Package in Solid Hazardous Waste Container is_pure->package_solid Yes is_liquid Aqueous Solution? is_sharp->is_liquid No package_sharp Place in Sharps Container is_sharp->package_sharp Yes is_consumable Contaminated Consumable? is_liquid->is_consumable No package_liquid Package in Liquid Hazardous Waste Container (with secondary containment) is_liquid->package_liquid Yes package_consumable Package in Labeled Bag or Solid Waste Container is_consumable->package_consumable Yes label_waste 3. Label Container Correctly (Name, CAS, Hazards, Date) package_solid->label_waste package_sharp->label_waste package_liquid->label_waste package_consumable->label_waste store_waste 4. Store in Designated Satellite Accumulation Area label_waste->store_waste final_disposal 5. Arrange Pickup via EHS for Licensed Disposal store_waste->final_disposal

Caption: Decision workflow for the safe segregation and disposal of Nicofuranose waste.

References

  • Nicofuranose (CAS 15351-13-0) - Chemical & Physical Properties. Cheméo. [Link]

  • Nicofuranose. CHEMICAL POINT. [Link]

  • Nicofuranose. CHEMICAL POINT. [Link]

  • Nicofuranose | C30H24N4O10. PubChem, National Institutes of Health. [Link]

  • Nicofuranose. CAS Common Chemistry. [Link]

  • Nicofuranose. Wikipedia. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Safety Data Sheet: Nicotinic acid. Carl ROTH. [Link]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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